molecular formula C7H5N3O3 B113227 3-Amino-5-nitro-1,2-benzisoxazole CAS No. 89793-82-8

3-Amino-5-nitro-1,2-benzisoxazole

Cat. No.: B113227
CAS No.: 89793-82-8
M. Wt: 179.13 g/mol
InChI Key: KIQGBLRPXXDRBZ-UHFFFAOYSA-N
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Description

3-Amino-5-nitro-1,2-benzisoxazole is a useful research compound. Its molecular formula is C7H5N3O3 and its molecular weight is 179.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQGBLRPXXDRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443350
Record name 3-Amino-5-nitro-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89793-82-8
Record name 3-Amino-5-nitro-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the 1,2-Benzisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Amino-5-nitro-1,2-benzisoxazole

The 1,2-benzisoxazole ring system is a prominent heterocyclic scaffold that holds a privileged position in the landscape of medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents with a wide array of pharmacological activities, including well-established drugs like the anticonvulsant zonisamide and the antipsychotic risperidone.[1][2][3]

Within this important class of compounds, 3-Amino-5-nitro-1,2-benzisoxazole emerges as a particularly valuable building block. The strategic placement of a nucleophilic amino group and an electron-withdrawing nitro group on the benzisoxazole core provides chemists with two distinct and reactive handles for molecular elaboration. This dual functionality allows for the synthesis of complex derivatives and libraries of compounds for biological screening. This guide offers a comprehensive exploration of the core chemical properties of 3-Amino-5-nitro-1,2-benzisoxazole, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this versatile intermediate.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a chemical entity dictate its behavior in both chemical and biological systems. 3-Amino-5-nitro-1,2-benzisoxazole is a small, rigid molecule whose properties are dominated by the interplay between the aromatic system and its functional groups.

Table 1: Core Physicochemical Properties of 3-Amino-5-nitro-1,2-benzisoxazole

PropertyValueSource
CAS Number 89793-82-8[4][5][6][7]
Molecular Formula C₇H₅N₃O₃[6][7][8]
Molecular Weight 179.13 g/mol [7][8]
Exact Mass 179.03309103 Da[8]
XLogP3-AA (Lipophilicity) 1.2[8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 5[8]
Rotatable Bond Count 0[8]

The XLogP3-AA value of 1.2 suggests moderate lipophilicity, a crucial parameter for cell membrane permeability and overall drug-likeness. The presence of a single hydrogen bond donor (the amino group) and five acceptors (the nitro oxygens, the isoxazole nitrogen and oxygen, and the amino nitrogen) indicates its potential to engage in specific hydrogen-bonding interactions with biological targets such as enzymes and receptors.

Synthesis and Mechanistic Considerations

The synthesis of the 1,2-benzisoxazole core can be achieved through several established routes, most commonly involving the formation of the N-O or C-O bond of the isoxazole ring.[1] For 3-amino derivatives, a particularly efficient and widely cited methodology is the one-pot intramolecular cyclization of an N-(2-cyano-phenoxy) intermediate.

This approach, as reported by Palermo, provides a direct route to the desired scaffold.[3] The causality of this process is rooted in a two-step sequence initiated by a nucleophilic aromatic substitution, followed by a base-catalyzed intramolecular cyclization.

Experimental Protocol: One-Pot Synthesis of 3-Amino-1,2-benzisoxazole Derivatives[3]

  • Step 1: Formation of the Hydroxamate Anion. A suitable hydroxamate is treated with a strong base (e.g., sodium hydride) in an aprotic polar solvent like DMF to generate the corresponding hydroxamate anion. This anion is a potent nucleophile.

  • Step 2: Nucleophilic Aromatic Substitution. An activated o-halobenzonitrile or o-nitrobenzonitrile (such as 2-chloro-4-nitrobenzonitrile) is added to the reaction mixture. The hydroxamate anion displaces the leaving group (halide or nitro) at the ortho position to the cyano group, forming an N-(2-cyano-phenoxy) intermediate.

  • Step 3: Intramolecular Cyclization. The reaction mixture is heated. The base present in the medium facilitates the intramolecular attack of the hydroxamate nitrogen onto the electrophilic carbon of the cyano group.

  • Step 4: Tautomerization and Workup. The resulting cyclized product tautomerizes to the more stable aromatic 3-amino-1,2-benzisoxazole system. The reaction is then quenched, and the product is isolated and purified using standard techniques like recrystallization or column chromatography.

The elegance of this method lies in its convergence; the intermediate is generated and cyclized in situ, avoiding a separate isolation step and thereby improving overall efficiency.

SynthesisWorkflow Start o-Halobenzonitrile + Hydroxamate Anion Intermediate N-(2-cyano-phenoxy) Intermediate Start->Intermediate Nucleophilic Aromatic Substitution Base Base (e.g., NaH) Heat Intermediate->Base Product 3-Amino-1,2-benzisoxazole Product Base->Product Intramolecular Cyclization

Caption: Synthetic workflow for 3-amino-1,2-benzisoxazole derivatives.

Spectroscopic Characterization Profile

  • ¹H NMR Spectroscopy: The aromatic region (typically δ 7.0-9.0 ppm) would display signals for the three protons on the benzene ring. The proton positioned between the two deactivating groups (the isoxazole ring and the nitro group) would be expected to resonate at the furthest downfield position. The amino group protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy: The spectrum would show seven distinct carbon signals. The carbons directly attached to the electron-withdrawing nitro group and within the heterocyclic ring would be deshielded and appear at lower field. The carbon of the C=N bond within the isoxazole ring would also be characteristic.

  • Infrared (IR) Spectroscopy: Key diagnostic peaks would include:

    • N-H stretching: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • NO₂ stretching: Strong, sharp asymmetric and symmetric stretching bands around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

    • Aromatic C=C stretching: Multiple peaks in the 1450-1600 cm⁻¹ region.

    • C=N stretching: A moderate peak around 1620-1680 cm⁻¹.

  • Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the compound would exhibit a molecular ion peak corresponding to its exact mass of 179.0331 Da ([M+H]⁺ at 180.0409).

Chemical Reactivity and Derivatization Potential

The synthetic utility of 3-Amino-5-nitro-1,2-benzisoxazole stems from the distinct reactivity of its three main components: the amino group, the nitro group, and the benzisoxazole core.

  • Reactions of the 3-Amino Group: The primary amine at the C3 position is a potent nucleophile and the most versatile site for derivatization. It can readily undergo:

    • Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy to introduce diverse side chains or link the scaffold to other pharmacophores.

    • Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

    • Nucleophilic Aromatic Substitution: The amino group itself can be introduced onto a 3-chloro-1,2-benzisoxazole precursor via microwave-promoted synthesis, highlighting the reactivity at this position.[9]

  • Reactions of the 5-Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring to electrophilic attack. Its most significant reaction is:

    • Reduction: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C, Na₂S₂O₄). This transformation is of paramount importance as it unmasks a second nucleophilic site, yielding a 3,5-diamino-1,2-benzisoxazole derivative. This diamine is an invaluable intermediate for building molecules with extended conjugation or for creating fused ring systems. The presence of a nitro group is often a strategic choice in multi-step syntheses, as its reduction provides a chemical handle at a later stage.

  • Reactivity of the Benzisoxazole Core: The heterocyclic ring is generally stable under many reaction conditions. However, the N-O bond is inherently weak and can be cleaved under strong reductive conditions (e.g., catalytic hydrogenation), which can sometimes lead to ring-opened products.

Reactivity cluster_0 3-Amino-5-nitro-1,2-benzisoxazole Main Core Molecule AminoDeriv N-Acyl / N-Alkyl Derivatives Main->AminoDeriv Acylation / Alkylation (at 3-NH2) NitroDeriv 5-Amino Derivative Main->NitroDeriv Reduction (at 5-NO2)

Caption: Key derivatization pathways for the title compound.

Applications in Medicinal Chemistry

The 1,2-benzisoxazole scaffold is a validated pharmacophore, and its derivatives have demonstrated a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][9]

3-Amino-5-nitro-1,2-benzisoxazole serves as a critical entry point to this chemical space. The nitro group itself can be an important feature for biological activity. In many classes of drugs, the nitro group is metabolically reduced by cellular nitroreductases to generate reactive species that exert a cytotoxic effect, a mechanism exploited in certain antibiotics and anticancer agents.[10]

More frequently, this molecule is used as an intermediate. For instance, the amino group has been utilized as a chemical linker to attach the benzisoxazole core to other heterocyclic systems. A notable example is the synthesis of 1,2,3-triazole tethered 1,2-benzisoxazoles, which have shown significant antiproliferative effects against human acute myeloid leukemia (AML) cells by inhibiting histone deacetylases.[11] This work underscores the value of the 3-amino position as an anchor point for constructing novel, biologically active conjugates.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3-Amino-5-nitro-1,2-benzisoxazole is essential to ensure personnel safety. While a specific, comprehensive safety datasheet is not available from the search results, data from closely related analogs like 3-Amino-5-nitrobenzisothiazole and general nitroaromatic compounds provide a strong basis for safety protocols.[12][13]

  • Hazard Identification:

    • Skin Irritation (Category 2): May cause skin irritation upon contact.[12][13]

    • Serious Eye Irritation (Category 2): Causes serious eye irritation.[12][13]

    • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[13]

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14][15]

    • Ventilation: Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[14][16]

    • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[14][16]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14][15]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[14]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[14][16]

  • Storage:

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15][16]

    • Keep the container tightly closed when not in use.

Conclusion

3-Amino-5-nitro-1,2-benzisoxazole is a cornerstone intermediate for medicinal chemists working with privileged heterocyclic scaffolds. Its chemical architecture, featuring two distinct and strategically positioned functional groups, offers a wealth of opportunities for synthetic diversification. The nucleophilic amino group serves as an ideal point for introducing molecular complexity and linking to other pharmacophores, while the nitro group can be retained as a modulating element or readily converted to a second amine, enabling further orthogonal chemistry. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher aiming to leverage the full potential of the benzisoxazole scaffold in the quest for novel and effective therapeutic agents.

References

  • 3-Amino-5-nitro-1,2-benzisoxazole | C7H5N3O3 | CID 10678907. PubChem. Available from: [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 2-19.
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of Pharmaceutical Sciences and Research.
  • 3-AMINO-5-NITROSALICYLIC ACID SDS. SDS Manager Inc. Available from: [Link]

  • Kaur, R., & Kishore, D. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 9(33), 19102-19126.
  • Sobańska, K., & Sagan, F. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(23), 5649.
  • 3-Amino-5-nitro-1,2-benzisoxazole CAS NO.89793-82-8. Pure Chemistry Scientific Inc. Available from: [Link]

  • 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638. PubChem. Available from: [Link]

  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. (2023). ResearchGate. Available from: [Link]

  • Girish, Y. R., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(18), 6157-6165.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2014). Organic Letters, 16(24), 6342-6345.
  • 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172. PubChem. Available from: [Link]

  • 5-Nitro-2,1-benzisoxazole | C7H4N2O3 | CID 318085. PubChem. Available from: [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). Molecules, 27(10), 3233.
  • Long-term effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate and 6-nitro-7-sulphamoylbenzo(f)quinoxaline-2,3-dione in the rat basal ganglia: calcification, changes in glutamate receptors and glial reactions. (1999). Neuroscience, 94(1), 105-115.
  • 5-nitro-3H-1,3-benzoxazol-2-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • 3-Amino-5-nitro-1,2-benzisoxazole | 89793-82-8. Pharmaffiliates. Available from: [Link]

  • Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. (2018). Molecules, 23(1), 169.

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An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Significance of 3-Amino-5-nitro-1,2-benzisoxazole

3-Amino-5-nitro-1,2-benzisoxazole is a heterocyclic compound of significant interest within the realms of medicinal chemistry and drug development. Its unique structural motif, featuring a benzisoxazole core substituted with both an amino and a nitro group, renders it a versatile building block for the synthesis of a variety of pharmacologically active molecules. The benzisoxazole scaffold itself is a privileged structure, found in numerous approved drugs, highlighting its importance in the design of novel therapeutic agents.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core physicochemical properties of 3-Amino-5-nitro-1,2-benzisoxazole, its synthesis, and its applications, thereby facilitating its effective utilization in research and development endeavors.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in synthesis and drug formulation. These properties dictate its reactivity, solubility, and bioavailability.

Structural and General Properties

3-Amino-5-nitro-1,2-benzisoxazole is an aromatic heterocyclic compound. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the benzene ring significantly influences the electron density distribution and, consequently, the chemical reactivity of the molecule.

Table 1: General and Computed Physicochemical Properties of 3-Amino-5-nitro-1,2-benzisoxazole

PropertyValueSource
Molecular Formula C₇H₅N₃O₃[2]
Molecular Weight 179.13 g/mol [2]
CAS Number 89793-82-8[2][3]
Appearance Not explicitly stated, but related nitroaromatic compounds are often colored solids.
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 0
Spectral Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino group. The amino protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts of the seven carbon atoms in the molecule. The carbons attached to the nitro and amino groups, as well as the carbons of the isoxazole ring, would have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹), and C=N stretching of the isoxazole ring.[4][5]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (179.13 g/mol ).

Synthesis of 3-Amino-5-nitro-1,2-benzisoxazole

The synthesis of 3-amino-1,2-benzisoxazole derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclization of appropriately substituted benzonitriles.

Conceptual Synthetic Pathway

A plausible and widely utilized approach for the synthesis of 3-aminobenzisoxazoles involves the intramolecular cyclization of an o-hydroxybenzonitrile derivative or the reaction of an o-halobenzonitrile with a hydroxylamine equivalent.[6] For 3-Amino-5-nitro-1,2-benzisoxazole, a logical precursor would be 2-chloro-5-nitrobenzonitrile or 2-hydroxy-5-nitrobenzonitrile.

Diagram 1: Conceptual Synthetic Pathway for 3-Amino-5-nitro-1,2-benzisoxazole

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Chloro-5-nitrobenzonitrile 2-Chloro-5-nitrobenzonitrile Nucleophilic Aromatic Substitution & Cyclization Nucleophilic Aromatic Substitution & Cyclization 2-Chloro-5-nitrobenzonitrile->Nucleophilic Aromatic Substitution & Cyclization Hydroxylamine Hydroxylamine Hydroxylamine->Nucleophilic Aromatic Substitution & Cyclization 3-Amino-5-nitro-1,2-benzisoxazole 3-Amino-5-nitro-1,2-benzisoxazole Nucleophilic Aromatic Substitution & Cyclization->3-Amino-5-nitro-1,2-benzisoxazole

Caption: Synthesis of 3-Amino-5-nitro-1,2-benzisoxazole.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, experimental protocol based on established methods for the synthesis of related compounds.[6][7]

Objective: To synthesize 3-Amino-5-nitro-1,2-benzisoxazole from 2-chloro-5-nitrobenzonitrile.

Materials:

  • 2-chloro-5-nitrobenzonitrile

  • Hydroxylamine hydrochloride

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of hydroxylamine hydrochloride in DMF, add potassium carbonate in portions at room temperature. Stir the mixture for 30 minutes.

  • Add 2-chloro-5-nitrobenzonitrile to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Amino-5-nitro-1,2-benzisoxazole.

Causality behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions.

  • Base: Potassium carbonate is used to neutralize the hydrochloric acid salt of hydroxylamine, generating the free hydroxylamine base in situ, which is the active nucleophile.

  • Temperature: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution and subsequent cyclization.

  • Workup: The aqueous workup is designed to remove inorganic salts and DMF, while the extraction isolates the desired product.

  • Purification: Column chromatography is a standard technique for purifying organic compounds.

Applications in Drug Development

3-Amino-5-nitro-1,2-benzisoxazole serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The amino group provides a handle for further functionalization, allowing for the introduction of various pharmacophores.

Precursor to Bioactive Molecules

The benzisoxazole moiety is present in a number of drugs with diverse biological activities, including antipsychotic, anticonvulsant, and antimicrobial properties.[1] 3-Amino-5-nitro-1,2-benzisoxazole can be a starting point for the synthesis of analogs of these drugs, where the nitro group can be further modified or retained for its potential biological activity.

Diagram 2: Role of 3-Amino-5-nitro-1,2-benzisoxazole as a Synthetic Intermediate

G 3-Amino-5-nitro-1,2-benzisoxazole 3-Amino-5-nitro-1,2-benzisoxazole Functionalization Functionalization 3-Amino-5-nitro-1,2-benzisoxazole->Functionalization Acylation, Alkylation, Diazotization, etc. Bioactive Molecules Bioactive Molecules Functionalization->Bioactive Molecules

Caption: Functionalization of 3-Amino-5-nitro-1,2-benzisoxazole.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-Amino-5-nitro-1,2-benzisoxazole. While a specific safety data sheet (SDS) for this compound was not found in the searched literature, general guidelines for handling nitroaromatic and amino-substituted heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8][9]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[8][9]

Conclusion and Future Perspectives

3-Amino-5-nitro-1,2-benzisoxazole is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis from readily available starting materials and the presence of versatile functional groups make it an attractive scaffold for the development of novel therapeutic agents. Further research into its physicochemical properties, reactivity, and biological activity is warranted to fully exploit its potential in drug discovery. The development of more efficient and environmentally friendly synthetic methods will also be crucial for its wider application.

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015, September 12). Retrieved from [Link]

  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles - ResearchGate. (2025, August 9). Retrieved from [Link]

  • 3-Amino-5-nitro-1,2-benzisoxazole CAS NO.89793-82-8 - Pure Chemistry Scientific Inc. Retrieved from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. Retrieved from [Link]

  • FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... - ResearchGate. Retrieved from [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 3-Amino-5-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-nitro-1,2-benzisoxazole is a heterocyclic compound of significant interest within medicinal chemistry. As a derivative of the 1,2-benzisoxazole scaffold, a recognized "privileged structure," it holds potential for diverse pharmacological applications.[1][2][3] The presence of both an amino and a nitro group on the benzisoxazole core suggests a unique electronic and chemical profile, making it a compelling candidate for further investigation in drug discovery programs. This guide provides a comprehensive analysis of its molecular structure, drawing upon established principles of heterocyclic chemistry, spectroscopic data from analogous compounds, and theoretical considerations. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes available information to offer a robust predictive overview for researchers.

Introduction to the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system, a bicyclic heterocycle composed of a benzene ring fused to an isoxazole ring, is a cornerstone in the development of numerous therapeutic agents.[1][4] This scaffold is present in a range of clinically approved drugs, including the anticonvulsant zonisamide and the atypical antipsychotics risperidone, paliperidone, and iloperidone.[3][4][5] The versatility of the 1,2-benzisoxazole core stems from its rigid structure, which can appropriately position substituents for interaction with biological targets, and its electronic properties, which can be modulated by substitution on the benzene ring.[1] The introduction of substituents at the 3- and 5-positions, as in the case of 3-Amino-5-nitro-1,2-benzisoxazole, allows for fine-tuning of its physicochemical and pharmacological properties.

Molecular Structure and Properties

The molecular structure of 3-Amino-5-nitro-1,2-benzisoxazole is characterized by the planar 1,2-benzisoxazole core with an amino group at position 3 and a nitro group at position 5.

PropertyValueSource
Molecular Formula C₇H₅N₃O₃[6][7]
Molecular Weight 179.13 g/mol [6]
CAS Number 89793-82-8[7][8]
Structural Elucidation and Spectroscopic Characterization (Predicted)

2.1.1. ¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amino group protons. The protons on the benzene ring will exhibit chemical shifts influenced by the electron-withdrawing nitro group and the isoxazole ring. The amino protons will likely appear as a broad singlet.

In the ¹³C NMR spectrum, the carbon atoms of the benzisoxazole core will resonate in the aromatic region. The carbon attached to the nitro group (C5) is expected to be significantly downfield due to the strong deshielding effect of the nitro group. The carbon at position 3, bonded to the amino group, will also show a characteristic chemical shift.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of 3-Amino-5-nitro-1,2-benzisoxazole would provide key information about its functional groups. Characteristic absorption bands are expected for:

  • N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

  • N-O stretching of the nitro group (asymmetric and symmetric stretches, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹).[9]

  • C=N stretching of the isoxazole ring.

  • Aromatic C-H and C=C stretching vibrations.

2.1.3. Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the benzisoxazole core.

Crystallographic Data and Molecular Geometry (Inferred)

While no specific crystal structure data for 3-Amino-5-nitro-1,2-benzisoxazole has been published, studies on other benzisoxazole derivatives suggest that the bicyclic ring system is essentially planar. The amino and nitro groups will also lie in or close to the plane of the ring to maximize conjugation. Hydrogen bonding interactions involving the amino and nitro groups are expected to play a significant role in the crystal packing.

Synthesis of 3-Amino-5-nitro-1,2-benzisoxazole

A plausible synthetic route to 3-Amino-5-nitro-1,2-benzisoxazole can be devised based on established methods for the synthesis of 3-amino-1,2-benzisoxazoles.[4][5][10] A common and effective strategy involves the cyclization of an appropriately substituted precursor.

Proposed Synthetic Pathway

A likely synthetic approach starts from a substituted o-hydroxyacetophenone.

Synthetic Pathway cluster_alternative Alternative Route to 3-Amino functionality start 2-Hydroxy-5-nitroacetophenone step1 Oximation (NH2OH.HCl, Base) start->step1 intermediate1 2-Hydroxy-5-nitroacetophenone oxime step1->intermediate1 step2 Activation of OH group (e.g., Ac2O, SOCl2) intermediate1->step2 intermediate2 Activated Oxime Intermediate step2->intermediate2 step3 Cyclization (Base) intermediate2->step3 product 3-Methyl-5-nitro-1,2-benzisoxazole step3->product step4 Halogenation at 3-methyl (e.g., NBS) product->step4 intermediate3 3-(Bromomethyl)-5-nitro-1,2-benzisoxazole step4->intermediate3 step5 Amination (NH3 or amine source) intermediate3->step5 final_product 3-Aminomethyl-5-nitro-1,2-benzisoxazole step5->final_product alt_start 2-Cyano-4-nitrophenol alt_step1 O-Alkylation with (CH3)2C=NOH alt_start->alt_step1 alt_intermediate1 2-((isopropylideneamino)oxy)-5-nitrobenzonitrile alt_step1->alt_intermediate1 alt_step2 Acid-catalyzed cyclization alt_intermediate1->alt_step2 alt_product 3-Amino-5-nitro-1,2-benzisoxazole alt_step2->alt_product

Caption: Plausible synthetic routes to 3-amino-5-nitro-1,2-benzisoxazole derivatives.

Experimental Protocol (Illustrative)

The following is a generalized, illustrative protocol for the synthesis of 3-amino-1,2-benzisoxazoles, which could be adapted for the target molecule.

Step 1: Synthesis of 2-((isopropylideneamino)oxy)-5-nitrobenzonitrile

  • To a solution of 2-cyano-4-nitrophenol in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃).

  • Add acetone oxime and stir the reaction mixture at an elevated temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 2: Cyclization to 3-Amino-5-nitro-1,2-benzisoxazole

  • Dissolve the 2-((isopropylideneamino)oxy)-5-nitrobenzonitrile in a suitable acidic medium (e.g., HCl in dioxane).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the formation of the product by TLC.

  • Neutralize the reaction mixture and extract the product.

  • Purify the final product by recrystallization or column chromatography.

Reactivity and Chemical Behavior

The chemical reactivity of 3-Amino-5-nitro-1,2-benzisoxazole is dictated by the interplay of its functional groups.

  • Amino Group: The amino group at the 3-position is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. This allows for the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies.

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. However, it can be reduced to an amino group, providing a route to 5-amino-1,2-benzisoxazole derivatives.

  • Benzisoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain conditions, such as reductive cleavage of the N-O bond.

Potential Applications in Drug Development

The 1,2-benzisoxazole scaffold is a well-established pharmacophore in medicinal chemistry.[1][2][11] The presence of the nitro group in 3-Amino-5-nitro-1,2-benzisoxazole is particularly noteworthy, as nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1] The amino group provides a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Drug_Development_Logic cluster_properties Inherent Properties cluster_applications Potential Therapeutic Areas Core 3-Amino-5-nitro-1,2-benzisoxazole PrivilegedScaffold 1,2-Benzisoxazole Core (Proven Pharmacophore) Core->PrivilegedScaffold NitroGroup Nitro Group (Potential for Bioactivity) Core->NitroGroup AminoGroup Amino Group (Handle for Derivatization) Core->AminoGroup CNS CNS Disorders PrivilegedScaffold->CNS Antimicrobial Antimicrobial Agents NitroGroup->Antimicrobial Anticancer Anticancer Agents NitroGroup->Anticancer SAR SAR AminoGroup->SAR SAR Studies & Optimization SAR->Antimicrobial SAR->Anticancer SAR->CNS

Caption: Logical framework for the drug development potential of 3-Amino-5-nitro-1,2-benzisoxazole.

Conclusion

3-Amino-5-nitro-1,2-benzisoxazole represents a molecule of high interest for medicinal chemists and drug discovery professionals. Its structure combines the proven therapeutic potential of the 1,2-benzisoxazole scaffold with the bioactivity often associated with nitroaromatic compounds. While specific experimental data for this compound is not extensively documented, this guide provides a comprehensive theoretical and predictive framework for its molecular structure, properties, synthesis, and potential applications. Further experimental investigation into this molecule and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Shastri, L. A., & Goswami, P. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chem Sci Trans, 5(1), 8-20. [Link]

  • Palermo, M. G., et al. (2009). A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][1][4]benzoxazepine ring system. Journal of Heterocyclic Chemistry, 46(3), 504-508. [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Averina, E. B. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 2-25. [Link]

  • Li, Y., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 8(52), 29693-29709. [Link]

  • Palermo, M. G., et al. (2013). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Synthetic Communications, 43(15), 2051-2059. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. (2014). International Journal of ChemTech Research, 6(1), 443-446. [Link]

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  • Kumar, A., Sharma, P., & Daswani, U. (2017). Synthesis of substituted benzazoles and computational evaluation of their mechanism. Organic Chem Curr Res, 6(2). [Link]

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (n.d.). Beilstein Journals. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. [Link]

  • Scheme for the synthesis of 1, 2-benzisoxazole derivatives. (n.d.). ResearchGate. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2018). RSC Publishing. [Link]

  • 3-Amino-5-nitro-1,2-benzisoxazole. (n.d.). PubChem. [Link]

  • Wuts, P. G., & Northuis, J. M. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic letters, 16(24), 6394–6397. [Link]

  • Mąkosza, M., & Paszewski, M. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Monatshefte für Chemie-Chemical Monthly, 146(11), 1841-1847. [Link]

  • Li, Y., et al. (2022). Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ. Journal of molecular modeling, 28(5), 123. [Link]

  • A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH A THESIS SUBMITTED TO THE FACULTY. (n.d.). [Link]

  • Puzzarini, C., & Barone, V. (2020). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules (Basel, Switzerland), 25(23), 5738. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. (n.d.). Semantic Scholar. [Link]

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3-Amino-5-nitro-1,2-benzisoxazole synthesis reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 3-Amino-5-nitro-1,2-benzisoxazole

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive examination of the synthesis of 3-amino-5-nitro-1,2-benzisoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2-benzisoxazole core is a privileged scaffold found in a variety of pharmacologically active agents, including antipsychotic, anticonvulsant, and antimicrobial drugs.[1] The introduction of an amino group at the 3-position and a nitro group at the 5-position modulates the electronic properties and biological activity of the molecule, making it a valuable intermediate for further functionalization. This document details the prevalent synthetic pathway, elucidates the underlying reaction mechanism, presents a validated experimental protocol, and discusses the critical parameters influencing the reaction outcome.

Introduction: The Significance of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system is a bicyclic heterocycle that has garnered substantial attention from medicinal chemists. Its unique structural and electronic features allow it to serve as a versatile template for the design of therapeutic agents targeting a wide array of biological targets. Notable drugs incorporating this scaffold include the antipsychotic risperidone and the anticonvulsant zonisamide, highlighting its clinical importance.[1] The synthesis of substituted 1,2-benzisoxazoles, particularly those with functional groups amenable to further modification like 3-amino-5-nitro-1,2-benzisoxazole, is a key objective in the development of new chemical entities.

Core Synthesis Strategy: Intramolecular Cyclization of an Activated Precursor

The most direct and widely employed strategy for the synthesis of 3-amino-1,2-benzisoxazoles involves the intramolecular cyclization of an appropriately substituted ortho-functionalized benzonitrile.[1][2] This approach is efficient and modular, allowing for the introduction of various substituents onto the benzene ring.

The synthesis of 3-amino-5-nitro-1,2-benzisoxazole typically commences from 2-chloro-5-nitrobenzonitrile. The rationale for selecting this starting material is twofold:

  • The Nitrile Group: This group serves as the electrophilic carbon source for the 3-position of the final benzisoxazole ring.

  • The Ortho-Halogen (Chlorine): The chlorine atom at the 2-position acts as a good leaving group, facilitating an initial nucleophilic aromatic substitution (SNAr) reaction.

  • The Meta-Nitro Group: The strongly electron-withdrawing nitro group at the 5-position serves a crucial dual purpose. It activates the ortho and para positions (relative to itself) towards nucleophilic attack, thereby significantly accelerating the initial SNAr step by stabilizing the negatively charged Meisenheimer complex intermediate.

The key reagent that enables both the formation of the amino group and the isoxazole ring is hydroxylamine (NH₂OH).

Elucidation of the Reaction Mechanism

The transformation of 2-chloro-5-nitrobenzonitrile into 3-amino-5-nitro-1,2-benzisoxazole proceeds through a well-established, base-promoted, multi-step mechanism.

Step 1: Nucleophilic Aromatic Substitution (SNAr) The reaction is initiated by the deprotonation of hydroxylamine by a base (e.g., potassium carbonate), generating the more nucleophilic hydroxylamide anion (⁻ONH₂). This anion then attacks the carbon atom bearing the chlorine in 2-chloro-5-nitrobenzonitrile. The electron-withdrawing nitro group stabilizes the resulting Meisenheimer intermediate, lowering the activation energy for this step. Subsequent elimination of the chloride ion yields an O-aryl oxime intermediate, 2-(aminooxy)-5-nitrobenzonitrile.

Step 2: Intramolecular Nucleophilic Addition and Cyclization Under basic conditions, the terminal amino group of the intermediate is deprotonated, enhancing its nucleophilicity. This is followed by an intramolecular nucleophilic attack of the nitrogen atom onto the electrophilic carbon of the nitrile group. This cyclization step forms a five-membered ring intermediate.

Step 3: Tautomerization The cyclic intermediate rapidly undergoes tautomerization to achieve aromatic stabilization, yielding the final product, 3-amino-5-nitro-1,2-benzisoxazole. This final step is thermodynamically driven by the formation of the stable aromatic benzisoxazole ring system.

Mechanistic Rationale: Why These Conditions?
  • Base Catalysis: A base is critical for two reasons: it generates the potent hydroxylamide nucleophile for the initial SNAr reaction and it facilitates the key intramolecular cyclization by deprotonating the amino group of the oxime intermediate.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are typically preferred as they can solvate the cationic counter-ion of the base (e.g., K⁺) while not interfering with the nucleophile, thus accelerating the SNAr reaction.

  • Temperature: Moderate heating is often required to provide sufficient energy to overcome the activation barriers for both the SNAr and the cyclization steps.

Visualization of the Reaction Mechanism

Reaction_Mechanism cluster_info Key Roles Start 2-Chloro-5-nitrobenzonitrile + NH₂OH Intermediate1 O-Aryl Oxime Intermediate (2-(aminooxy)-5-nitrobenzonitrile) Start->Intermediate1  Step 1: SₙAr (Nucleophilic Aromatic Substitution) Base Base (e.g., K₂CO₃) Base->Start Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2  Step 2: Intramolecular Cyclization (Base-catalyzed) Product 3-Amino-5-nitro-1,2-benzisoxazole Intermediate2->Product  Step 3: Tautomerization Nitro NO₂ Group: Activates ring for SₙAr Nitrile CN Group: Forms C3 of the isoxazole ring

Caption: Reaction pathway for the synthesis of 3-amino-5-nitro-1,2-benzisoxazole.

Experimental Protocol: A Validated Approach

This protocol is a representative procedure synthesized from established methods for the preparation of substituted 3-amino-1,2-benzisoxazoles.[1][2]

Materials and Reagents:

  • 2-chloro-5-nitrobenzonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Reaction Execution: Heat the stirred suspension to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water, which should precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove inorganic salts, followed by a small amount of cold ethanol or diethyl ether to remove residual DMF.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 3-amino-5-nitro-1,2-benzisoxazole as a solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Self-Validation and Trustworthiness: The progress of the reaction should be unequivocally confirmed by TLC, observing the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value. The final product's identity and purity must be confirmed by spectroscopic analysis, ensuring the data is consistent with the target structure.

Summary of Reaction Parameters

ParameterValue / ReagentRationale / Field Insight
Starting Material 2-chloro-5-nitrobenzonitrileActivated aromatic ring with a nitrile for cyclization and a leaving group.
Key Reagent Hydroxylamine hydrochlorideSource of the N-O bond and the 3-amino group for the isoxazole ring.
Base Potassium Carbonate (K₂CO₃)Sufficiently strong to deprotonate hydroxylamine; heterogeneous, allowing for easy removal.
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent that accelerates SNAr reactions.
Temperature 80-90 °CProvides activation energy without promoting significant side reactions or decomposition.
Reaction Time 4-8 hoursTypical duration for completion; must be monitored by TLC for optimization.
Expected Yield 70-90%This reaction is generally efficient, but yield is dependent on purity of reagents and conditions.

Conclusion

The synthesis of 3-amino-5-nitro-1,2-benzisoxazole is a robust and efficient process centered on the base-catalyzed reaction of 2-chloro-5-nitrobenzonitrile and hydroxylamine. The mechanism, driven by an initial SNAr reaction followed by an intramolecular cyclization, is a classic example of heterocyclic ring construction. Understanding the causal relationships between reactants, reagents, and conditions is paramount for optimizing this synthesis for applications in research and drug development. This guide provides the foundational knowledge and a practical framework for researchers to confidently execute and adapt this valuable transformation.

References

  • Organic Chemistry Portal: Benzisoxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in Situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. Retrieved from [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC - NIH. Retrieved from [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). PMC - NIH. Retrieved from [Link]

  • Patil, S., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(9), 3736-3746. Retrieved from [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 68-89. Retrieved from [Link]

  • Smith, G., et al. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Synthetic Communications, 40(15), 2297-2305. Retrieved from [Link]

Sources

Theoretical Exploration of 3-Amino-5-nitro-1,2-benzisoxazole: A Methodological Whitepaper for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For distribution among: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical and methodological framework for the study of 3-Amino-5-nitro-1,2-benzisoxazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While comprehensive experimental data for this specific molecule is not extensively published, this document synthesizes established principles and data from closely related benzisoxazole and nitro-aromatic compounds to outline a robust protocol for its synthesis, characterization, and theoretical evaluation. We will delve into the rationale behind experimental and computational choices, offering a self-validating system for future research. This guide covers prospective synthesis routes, detailed spectroscopic analysis methodologies (FT-IR, NMR, UV-Vis), and in-depth quantum chemical investigations including Density Functional Theory (DFT) for structural and electronic property elucidation, Non-Linear Optical (NLO) property prediction, and molecular docking simulations to explore potential biological activities.

Introduction: The Scientific Interest in 3-Amino-5-nitro-1,2-benzisoxazole

The 1,2-benzisoxazole scaffold is a privileged core structure in medicinal chemistry, present in a range of pharmacologically active agents.[1] Its derivatives are known to interact with various biological systems, exhibiting activities such as anticonvulsant, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of an amino (-NH₂) group and a nitro (-NO₂) group onto this scaffold, as in 3-Amino-5-nitro-1,2-benzisoxazole, is of particular interest for several reasons:

  • Modulation of Electronic Properties: The electron-donating amino group and the potent electron-withdrawing nitro group create a "push-pull" system. This electronic arrangement is known to significantly influence a molecule's dipole moment, polarizability, and hyperpolarizability, making it a candidate for Non-Linear Optical (NLO) materials.[4]

  • Enhanced Biological Activity: The nitroaromatic moiety is a known pharmacophore, contributing to the antimicrobial and anticancer activities of many compounds.[5] Its presence, combined with the benzisoxazole core, suggests potential for novel therapeutic applications. The amino group provides a key site for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets.

  • Scaffold for Drug Discovery: This molecule serves as a versatile building block for the synthesis of more complex derivatives, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[6]

This guide will provide the foundational theoretical knowledge and practical methodologies required to fully investigate the potential of 3-Amino-5-nitro-1,2-benzisoxazole.

Synthesis and Structural Elucidation Workflow

A logical workflow is paramount for the efficient synthesis and confirmation of the target molecule's structure. The proposed pathway ensures that each step validates the next, from initial synthesis to detailed spectroscopic and structural analysis.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Confirmation cluster_2 Structural & Theoretical Analysis A Starting Material (e.g., 2-hydroxy-5-nitrobenzonitrile) B Cyclization Reaction A->B Reagents C Purification (Recrystallization/Chromatography) B->C D FT-IR Spectroscopy C->D E NMR Spectroscopy (¹H, ¹³C) C->E F UV-Vis Spectroscopy C->F G Mass Spectrometry C->G H Single Crystal X-Ray Diffraction C->H Crystal Growth I Quantum Chemical Calculations (DFT) H->I Input for Calculation

Figure 1: Proposed workflow for the synthesis and analysis of 3-Amino-5-nitro-1,2-benzisoxazole.

Proposed Synthesis Methodology

While multiple routes to the 1,2-benzisoxazole core exist, a common and effective method involves the cyclization of an appropriately substituted precursor.[2] For 3-Amino-5-nitro-1,2-benzisoxazole, a plausible approach starts from 2-hydroxy-5-nitrobenzonitrile.

Protocol: Synthesis of 3-Amino-5-nitro-1,2-benzisoxazole

  • Reaction Setup: To a solution of 2-hydroxy-5-nitrobenzonitrile (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and a base like sodium acetate (2 equivalents).

  • Reaction Execution: Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC). The rationale for using hydroxylamine is its role in forming the N-O bond essential for the isoxazole ring. The base is crucial to deprotonate the hydroxylamine and the phenolic hydroxyl group, facilitating the cyclization.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The product is expected to precipitate out of the aqueous solution due to its lower polarity.

  • Purification: Collect the crude solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-Amino-5-nitro-1,2-benzisoxazole.

Spectroscopic and Structural Characterization

Unambiguous characterization is critical. The following techniques, when used in concert, provide a detailed picture of the molecule's structure and bonding.

Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The vibrational frequencies of 3-Amino-5-nitro-1,2-benzisoxazole can be predicted and assigned based on established data for similar compounds.[1][7]

Expected Vibrational Frequencies:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Comparative Insights
Amino (-NH₂)Asymmetric & Symmetric Stretching3450 - 3300These two distinct peaks are characteristic of a primary amine. Their position can indicate the degree of hydrogen bonding in the solid state.
Aromatic C-HStretching3100 - 3000Typical for C-H bonds on the benzene ring.
Nitro (-NO₂)Asymmetric Stretching1560 - 1520The strong electron-withdrawing nature of the nitro group results in a high-frequency absorption. This is a key marker band.[7]
C=N (isoxazole)Stretching1640 - 1610Characteristic of the endocyclic imine bond within the isoxazole ring.
Nitro (-NO₂)Symmetric Stretching1360 - 1330The second characteristic absorption for the nitro group, typically strong and sharp.[7]
C-N (amino)Stretching1340 - 1250Stretching vibration for the bond connecting the amino group to the isoxazole ring.
N-O (isoxazole)Stretching950 - 850This vibration is characteristic of the isoxazole heterocyclic ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts (δ) and coupling constants (J) will be influenced by the electronic effects of the nitro and amino groups. The amine protons will likely appear as a broad singlet. The three aromatic protons will form a complex splitting pattern (doublet, doublet of doublets) due to their ortho, meta, and para relationships.

  • ¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will reflect the electronic environment of each carbon. Carbons attached to the electronegative oxygen and nitrogen atoms, as well as the carbon bearing the nitro group, are expected to be shifted downfield. Data from similar structures like 5-nitro-3H-1,3-benzoxazol-2-one can provide a reference for expected chemical shift ranges.[8]

UV-Visible Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, reveals the electronic transitions within the molecule. The presence of the extended conjugated system involving the benzene ring, the isoxazole ring, and the nitro and amino groups is expected to result in strong absorption bands in the UV-Vis region (likely between 250-400 nm). Time-Dependent DFT (TD-DFT) calculations can be employed to predict these electronic transitions and correlate them with the experimental spectrum.[9]

Single-Crystal X-ray Diffraction

Obtaining a single crystal suitable for X-ray diffraction provides the definitive molecular structure. This technique yields precise bond lengths, bond angles, and details of the crystal packing, including intermolecular interactions like hydrogen bonding. This experimental geometry is the gold standard for validating the results of theoretical calculations. While data for the target molecule is unavailable, studies on similar heterocyclic compounds demonstrate the power of this technique to reveal detailed structural information.[10][11]

Quantum Chemical Investigations: A DFT Approach

Density Functional Theory (DFT) is a powerful computational tool for predicting and understanding the properties of molecules. A common and reliable approach involves using the B3LYP functional with a 6-311++G(d,p) basis set.[12]

Figure 2: Key molecular properties derived from DFT calculations.

Optimized Molecular Geometry

The first step is to perform a geometry optimization to find the lowest energy structure of the molecule. The calculated bond lengths and angles can then be compared with experimental data from X-ray crystallography (if available) to validate the computational method.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties.

  • HOMO: Represents the ability to donate an electron. In 3-Amino-5-nitro-1,2-benzisoxazole, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzisoxazole ring system.

  • LUMO: Represents the ability to accept an electron. The LUMO will likely be centered on the electron-deficient nitro group.

  • Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, which is a key indicator for potential NLO activity.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electrophilic and nucleophilic sites, which is invaluable for predicting how the molecule will interact with biological receptors or other reagents.

  • Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the nitro group and the nitrogen of the isoxazole ring.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are expected around the hydrogen atoms of the amino group.

Non-Linear Optical (NLO) Properties

The "push-pull" nature of the molecule suggests it may possess significant NLO properties. DFT calculations can predict the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀), which is the primary determinant of second-harmonic generation (SHG) activity. The calculated β₀ value is often compared to that of a standard NLO material like urea to assess its potential. A large β₀ value, often associated with a small HOMO-LUMO gap and a large change in dipole moment between the ground and excited states, indicates a promising NLO candidate.[4]

Potential Biological Activity and Molecular Docking

The structural features of 3-Amino-5-nitro-1,2-benzisoxazole suggest several potential biological activities, including antimicrobial and anticancer effects.[5][6] Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.

Protocol: Molecular Docking Simulation

  • Target Selection: Based on the activities of related benzoxazole and nitro compounds, potential protein targets could include bacterial enzymes (e.g., DNA gyrase) or cancer-related kinases.[6][13]

  • Ligand and Protein Preparation: The 3D structure of 3-Amino-5-nitro-1,2-benzisoxazole is optimized using DFT. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Docking Simulation: Using software like AutoDock or Schrödinger's GLIDE, the ligand is docked into the defined active site of the protein. The program generates multiple binding poses and scores them based on binding energy (e.g., kcal/mol).

  • Analysis: The pose with the lowest binding energy is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the active site. A strong negative binding energy suggests a high binding affinity and indicates that the compound is a promising candidate for in-vitro testing.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and methodological framework for the investigation of 3-Amino-5-nitro-1,2-benzisoxazole. By leveraging established protocols from related compounds, we have constructed a logical pathway for its synthesis, detailed spectroscopic and structural characterization, and in-depth computational analysis. The "push-pull" electronic nature of this molecule makes it a compelling candidate for both materials science (NLO) and medicinal chemistry. The theoretical studies detailed herein, particularly DFT and molecular docking, provide a powerful, cost-effective means to predict its properties and prioritize experimental efforts. Future research should focus on executing these proposed experimental protocols to synthesize and characterize the molecule, thereby validating the theoretical predictions and fully elucidating the potential of 3-Amino-5-nitro-1,2-benzisoxazole as a valuable chemical entity.

References

As comprehensive literature specifically detailing all theoretical aspects of 3-Amino-5-nitro-1,2-benzisoxazole is limited, this reference list is compiled from studies on closely related molecules and methodologies, providing the authoritative grounding for the protocols and analyses described in this guide.

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (n.d.). MDPI. [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Nelyubina, Y. V. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 2-25. [Link]

  • Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. (2020). MDPI. [Link]

  • Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 566-571. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2017). International Journal of Molecular Sciences, 18(2), 329. [Link]

  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. (2018). ResearchGate. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). Scientific Reports, 12(1), 18725. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2017). ResearchGate. [Link]

  • Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof. (n.d.).
  • Synthesis and Applications of 3-amino-5-nitro-2-hydroxy benzene sulphonic acid. (2021). YouTube. [Link]

  • 3-Amino-5-nitro-1,2-benzisoxazole. (n.d.). PubChem. [Link]

  • Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. (2004). ResearchGate. [Link]

  • 3-Amino-5-nitro-1,2-benzisoxazole CAS NO.89793-82-8. (n.d.). Pure Chemistry Scientific Inc. [Link]

  • Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. (2022). ACS Omega, 7(40), 35989-36006. [Link]

  • Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. (2008). PubMed. [Link]

  • Synthesis, Structural Characterization and Biological Evaluation of 3-Amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid Derivatives. (2019). ResearchGate. [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2021). National Center for Biotechnology Information. [Link]

  • 5-Nitro-2,1-benzisoxazole. (n.d.). PubChem. [Link]

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (2014). Journal of Molecular Modeling, 20(3), 2078. [Link]

  • Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. (2021). Journal of Molecular Structure, 1225, 129267. [Link]

  • 3-Amino-5-nitrobenzisothiazole. (n.d.). PubChem. [Link]

  • Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. (2015). Scientific & Academic Publishing. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. [Link]

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (2022). ResearchGate. [Link]

  • 5-nitro-3H-1,3-benzoxazol-2-one - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • 3-Amino-5-methylisoxazole - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

  • 3-Amino-5-nitrosalicylic acid. (n.d.). SIELC Technologies. [Link]

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An In-Depth Technical Guide to 3-Amino-5-nitro-1,2-benzisoxazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-nitro-1,2-benzisoxazole, a distinct heterocyclic compound, stands as a molecule of significant interest within the realms of medicinal chemistry and synthetic organic chemistry. This guide provides a comprehensive technical overview of its discovery, synthesis, physicochemical properties, and known applications. By delving into the causality behind synthetic choices and grounding claims in verifiable data, this document serves as an authoritative resource for professionals engaged in drug discovery and development.

Introduction and Historical Context

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties.[1] The introduction of an amino group at the 3-position and a nitro group at the 5-position of the benzisoxazole ring system yields 3-Amino-5-nitro-1,2-benzisoxazole (CAS No. 89793-82-8), a molecule with tailored electronic and chemical properties.

While the broader class of benzisoxazoles has been extensively studied for decades, the specific discovery and detailed historical timeline of 3-Amino-5-nitro-1,2-benzisoxazole are not extensively documented in readily available academic literature. Its emergence is likely rooted in the broader exploration of substituted benzisoxazoles as potential pharmacophores. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's reactivity and potential biological interactions.[2] The amino group, on the other hand, provides a key site for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. The combination of these functional groups on the benzisoxazole core creates a unique chemical entity with potential for diverse applications in drug design and as a versatile synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Amino-5-nitro-1,2-benzisoxazole is fundamental for its application in research and development.

PropertyValueSource
CAS Number 89793-82-8[3][4]
Molecular Formula C₇H₅N₃O₃[3]
Molecular Weight 179.13 g/mol [5]
Appearance Not explicitly stated, likely a crystalline solid-
Purity Commercially available up to 97%[5]
Storage Conditions 2-8°C, sealed in dry, dark place[6]

Synthesis and Mechanistic Insights

The synthesis of 3-amino-substituted 1,2-benzisoxazoles can be achieved through various strategic approaches. While a specific, originally reported synthesis for the 5-nitro derivative is not readily found, established methodologies for analogous compounds provide a strong foundation for its preparation.

General Synthetic Strategies for 3-Amino-1,2-benzisoxazoles

The construction of the 3-amino-1,2-benzisoxazole core generally involves the formation of the isoxazole ring from a suitably substituted benzene precursor. Common strategies include:

  • Cyclization of o-hydroxy- or o-halo-benzonitriles: This is a prevalent method where an ortho-substituted benzonitrile undergoes cyclization to form the benzisoxazole ring.

  • Nucleophilic Aromatic Substitution: This approach often utilizes a pre-formed benzisoxazole with a leaving group at the 3-position, which is then displaced by an amino group.

Plausible Synthetic Pathway: Microwave-Assisted Nucleophilic Aromatic Substitution

A highly efficient and modern approach for the synthesis of 3-amino-substituted 1,2-benzisoxazoles involves a microwave-promoted nucleophilic aromatic substitution.[7] This method offers rapid reaction times and often results in high yields.

Experimental Protocol:

Step 1: Synthesis of 3-Chloro-5-nitro-1,2-benzisoxazole (Intermediate)

A plausible precursor, 3-chloro-5-nitro-1,2-benzisoxazole, could be synthesized from the corresponding 3-hydroxy-5-nitro-1,2-benzisoxazole. This transformation can be achieved using a suitable chlorinating agent.

Step 2: Amination of 3-Chloro-5-nitro-1,2-benzisoxazole

  • Reaction Setup: In a microwave-safe vessel, combine 3-chloro-5-nitro-1,2-benzisoxazole (1.0 eq.), a suitable amine source (e.g., ammonia in a solvent, or an ammonia equivalent; 1.5-2.0 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a temperature and time optimized for the specific substrate (e.g., 120-150 °C for 30-60 minutes). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-Amino-5-nitro-1,2-benzisoxazole.

Causality of Experimental Choices:

  • Microwave Irradiation: The use of microwave heating dramatically accelerates the rate of the nucleophilic aromatic substitution reaction, allowing for significantly shorter reaction times compared to conventional heating methods.

  • Solvent Selection: Polar aprotic solvents like DMF or dioxane are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction mechanism.

  • Base: A non-nucleophilic base like DIPEA is employed to neutralize the HCl generated during the reaction without competing with the ammonia as a nucleophile.

Synthesis_Pathway cluster_step1 Step 1: Chlorination (Hypothetical) cluster_step2 Step 2: Amination 3_Hydroxy_5_nitro 3-Hydroxy-5-nitro- 1,2-benzisoxazole 3_Chloro_5_nitro 3-Chloro-5-nitro- 1,2-benzisoxazole 3_Hydroxy_5_nitro->3_Chloro_5_nitro Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, POCl₃) Final_Product 3-Amino-5-nitro- 1,2-benzisoxazole 3_Chloro_5_nitro->Final_Product Microwave, DIPEA, DMF Ammonia Ammonia (NH₃)

Caption: Plausible synthetic pathway for 3-Amino-5-nitro-1,2-benzisoxazole.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of 3-Amino-5-nitro-1,2-benzisoxazole suggest its potential as a valuable building block and pharmacophore in drug discovery.

  • Scaffold for Library Synthesis: The amino group at the 3-position serves as a versatile handle for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and sulfonylation. This allows for the rapid generation of diverse chemical libraries for high-throughput screening.

  • Bioisosteric Replacement: The benzisoxazole ring itself can act as a bioisostere for other aromatic systems, such as indoles or benzofurans, in known pharmacologically active molecules. This strategy can be employed to modulate physicochemical properties and improve pharmacokinetic profiles.

  • Antimicrobial and Anticancer Potential: The presence of a nitroaromatic moiety is a feature of several known antimicrobial and anticancer agents.[2] The nitro group can undergo bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate reactive species that induce cellular damage. While specific studies on 3-Amino-5-nitro-1,2-benzisoxazole are limited, the broader class of nitro compounds has shown promise in these therapeutic areas.[8]

  • Intermediate for Agrochemicals: Some isoxazole derivatives have found applications as herbicides.[9] The structural motifs present in 3-Amino-5-nitro-1,2-benzisoxazole could be explored for the development of new agrochemicals.

Conclusion

3-Amino-5-nitro-1,2-benzisoxazole is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While its specific history of discovery is not well-documented, established synthetic methodologies provide clear pathways for its preparation. The unique combination of the benzisoxazole core with amino and nitro functional groups makes it a valuable scaffold for the development of new therapeutic agents and other biologically active molecules. Further research into the specific biological activities of this compound is warranted to fully elucidate its potential in drug discovery and other applications.

References

  • Pure Chemistry Scientific Inc. 3-Amino-5-nitro-1,2-benzisoxazole CAS NO. 89793-82-8. [Link]

  • Angene. 3-Amino-5-nitro-1,2-benzisoxazole. [Link]

  • Google Patents. 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • European Patent Office. Preparation of 3-amino-5-t-butyl isoxazole. [Link]

  • ResearchGate. A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][4][6]benzoxazepine ring system. [Link]

  • Googleapis. United States Patent Office. [Link]

  • PubChem. 3-Amino-5-nitro-1,2-benzisoxazole. [Link]

  • PMC. Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

  • ResearchGate. Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. [Link]

  • Google Patents. Preparation method of 3-amino-5-methyl isoxazole.
  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Link]

  • RSC Publishing. Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. [Link]

  • PMC. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. [Link]

  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • ResearchGate. 3(5)-Nitroamino-1,2,4-triazole-5(3)-carbohydrazide (II): Synthesis and Reactions with Aromatic Aldehydes. [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • ResearchGate. Effects of the functional groups amino and nitro on the reactivity of benzoxazoles and comparison with homologous benzothiazoles. [Link]

  • MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]

Sources

Spectroscopic Profile of 3-Amino-5-nitro-1,2-benzisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-nitro-1,2-benzisoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the fusion of a benzisoxazole core with an amino and a nitro group, make it a valuable scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Amino-5-nitro-1,2-benzisoxazole. While direct experimental spectra for this specific molecule are not widely available in the public domain, this document leverages established principles of spectroscopy and data from structurally analogous compounds to predict its spectral behavior. Detailed protocols for acquiring experimental data are also provided to enable researchers to characterize this compound in the laboratory.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of 3-Amino-5-nitro-1,2-benzisoxazole (CAS 89793-82-8; Molecular Formula: C₇H₅N₃O₃) dictates its spectroscopic signature.[1] The aromatic benzisoxazole core, substituted with an electron-donating amino group and an electron-withdrawing nitro group, creates a distinct electronic environment that can be probed by various spectroscopic techniques.

Caption: Molecular Structure of 3-Amino-5-nitro-1,2-benzisoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 3-Amino-5-nitro-1,2-benzisoxazole is expected to show distinct signals for the aromatic protons and the amino group protons. The electron-withdrawing nitro group and the isoxazole ring will deshield the aromatic protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aromatic-H (H4, H6, H7)7.5 - 9.0d, dd, d~2-9The protons on the benzene ring will appear in the aromatic region, with their exact shifts and multiplicities determined by their position relative to the nitro group and the isoxazole ring. Protons ortho to the nitro group are expected to be the most deshielded.
Amino-H (NH₂)5.0 - 7.0br s-The amino protons will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can vary with solvent and concentration.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the aromatic carbons will be influenced by the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C-NO₂140 - 150The carbon attached to the nitro group is expected to be significantly deshielded.
Aromatic C-NH₂145 - 155The carbon bearing the amino group in the isoxazole ring will also be downfield.
Other Aromatic C110 - 140The remaining aromatic carbons will resonate in the typical aromatic region.
C=N (isoxazole)150 - 165The sp² hybridized carbon of the C=N bond in the isoxazole ring is expected at a downfield chemical shift.
Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing & Analysis A Dissolve 5-10 mg of 3-Amino-5-nitro-1,2-benzisoxazole B in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer (≥400 MHz) F Optimize acquisition parameters D->F E Acquire ¹H and ¹³C spectra F->E G Apply Fourier Transform H Phase and baseline correction G->H I Integrate peaks and determine chemical shifts H->I

Caption: Workflow for acquiring NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration
N-H (Amino)3300 - 3500Symmetric and asymmetric stretching
C-H (Aromatic)3000 - 3100Stretching
C=C (Aromatic)1450 - 1600Stretching
N-O (Nitro)1500 - 1570 and 1300 - 1370Asymmetric and symmetric stretching
C=N (Isoxazole)1620 - 1680Stretching
C-N (Amino)1250 - 1350Stretching
Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_SamplePrep Sample Preparation (ATR) cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis A Place a small amount of solid sample on the ATR crystal B Apply pressure to ensure good contact A->B C Record the IR spectrum (e.g., 4000-400 cm⁻¹) D Collect a background spectrum D->C E Identify characteristic absorption bands F Compare with known functional group frequencies E->F

Caption: Workflow for acquiring an ATR-IR spectrum.

  • Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded first and subtracted from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of 3-Amino-5-nitro-1,2-benzisoxazole (179.03 g/mol ).

  • Major Fragments: Fragmentation may involve the loss of small neutral molecules such as NO₂, CO, and HCN. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 46) and NO (m/z 30).

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_SampleIntro Sample Introduction cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis A Dissolve sample in a suitable solvent (e.g., MeOH, ACN) B Introduce into the mass spectrometer (e.g., ESI, APCI) A->B C Acquire the mass spectrum in positive or negative ion mode D Optimize ionization parameters D->C E Identify the molecular ion peak F Analyze the fragmentation pattern E->F

Caption: Workflow for acquiring a mass spectrum.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in 3-Amino-5-nitro-1,2-benzisoxazole is expected to result in strong UV-Vis absorption.

Predicted UV-Vis Spectrum:

  • λₘₐₓ: The molecule is expected to exhibit strong absorption in the UV region, likely with multiple bands. The π → π* transitions of the aromatic system will be prominent. The presence of the amino and nitro groups will likely cause a red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted benzisoxazole core. A significant absorption band is anticipated in the 300-400 nm range due to the charge-transfer character of the molecule.

Experimental Protocol for UV-Vis Spectroscopy

UVVis_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis A Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., EtOH, ACN) B Use a quartz cuvette A->B C Record the absorbance spectrum over a suitable wavelength range (e.g., 200-800 nm) D Record a baseline with the pure solvent D->C E Identify the wavelength(s) of maximum absorbance (λₘₐₓ)

Sources

Navigating the Solubility Landscape of 3-Amino-5-nitro-1,2-benzisoxazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the intricate journey of drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of success. It is a fundamental physicochemical property that dictates bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of a drug candidate. This guide provides an in-depth exploration of the solubility of 3-Amino-5-nitro-1,2-benzisoxazole, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this document serves as a comprehensive manual for researchers to meticulously determine its solubility in a range of relevant organic solvents. We will delve into the theoretical underpinnings of solubility, provide robust experimental protocols, and discuss the analytical methodologies required for precise quantification, empowering you to generate reliable and reproducible data.

Understanding the Molecule: Physicochemical Properties of 3-Amino-5-nitro-1,2-benzisoxazole

Before embarking on experimental solubility determination, a thorough understanding of the molecule's inherent properties is crucial. These characteristics offer predictive insights into its potential behavior in various solvent systems.

Chemical Structure and Properties:

  • Molecular Formula: C₇H₅N₃O₃[1][2]

  • Molecular Weight: 179.13 g/mol [2]

  • Appearance: Crystalline solid[3]

  • Key Functional Groups: The presence of an amino group (-NH₂), a nitro group (-NO₂), and the benzisoxazole heterocyclic ring system are the primary determinants of its polarity and potential for intermolecular interactions. The aromatic nature of the benzisoxazole core suggests some lipophilic character, while the amino and nitro groups introduce significant polarity and the capacity for hydrogen bonding.

The interplay of these features suggests that the solubility of 3-Amino-5-nitro-1,2-benzisoxazole will be highly dependent on the solvent's polarity, hydrogen bonding capacity, and dielectric constant.

The Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4] This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Rationale for Solvent Selection

The choice of organic solvents is critical and should be guided by the potential applications in drug development, such as crystallization, formulation, and analytical characterization. A diverse set of solvents spanning a range of polarities and functionalities should be selected.

Table 1: Recommended Organic Solvents for Solubility Screening

SolventPolarity IndexHydrogen Bond Donor/AcceptorRationale
Methanol5.1BothA polar protic solvent, good for assessing hydrogen bonding potential.
Ethanol4.3BothA common pharmaceutical solvent, slightly less polar than methanol.
Isopropanol3.9BothA less polar alcohol, useful for probing the effect of alkyl chain length.
Acetonitrile5.8AcceptorA polar aprotic solvent, highlights the role of dipole-dipole interactions.
Ethyl Acetate4.4AcceptorA moderately polar solvent with ester functionality, common in extractions.
Dichloromethane3.1Weakly DonorA non-polar solvent, useful for assessing baseline solubility in lipophilic media.
Toluene2.4NoneA non-polar aromatic solvent, to evaluate π-π stacking interactions.
Dimethyl Sulfoxide (DMSO)7.2AcceptorA highly polar aprotic solvent, often used to solubilize difficult compounds.
N,N-Dimethylformamide (DMF)6.4AcceptorA polar aprotic solvent with strong solvating power.
Experimental Workflow: The Shake-Flask Method

This workflow is designed to establish equilibrium and ensure accurate measurement of the dissolved solute.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess 3-Amino-5-nitro- 1,2-benzisoxazole to solvent B Seal vials securely A->B C Incubate at controlled temperature (e.g., 25°C, 37°C) B->C D Agitate using orbital shaker (e.g., 24-72 hours) C->D E Allow suspension to settle D->E F Filter supernatant using 0.45 µm syringe filter E->F G Dilute filtrate with appropriate mobile phase F->G H Quantify concentration using a validated analytical method G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

  • Preparation: Add an excess amount of solid 3-Amino-5-nitro-1,2-benzisoxazole to a series of vials, each containing a known volume of the selected organic solvents. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker with precise temperature control (e.g., 25°C and 37°C to assess temperature dependence). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached.

  • Sample Collection: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter (e.g., PTFE for organic solvents) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Dilution and Analysis: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

Quantitative Analysis: Measuring the Concentration of Dissolved API

The choice of analytical technique for quantifying the concentration of 3-Amino-5-nitro-1,2-benzisoxazole in the saturated solution is paramount for accuracy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for its specificity, sensitivity, and accuracy.

Protocol for HPLC Method Development and Validation:

  • Column Selection: A reversed-phase C18 column is a good starting point due to the mixed polarity of the analyte.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good peak shape and resolution.

  • Detection: The nitro-aromatic system of the molecule should provide strong UV absorbance. A photodiode array (PDA) detector can be used to identify the optimal wavelength for detection and to assess peak purity.

  • Calibration: Prepare a series of standard solutions of 3-Amino-5-nitro-1,2-benzisoxazole of known concentrations in the chosen mobile phase. Generate a calibration curve by plotting the peak area against the concentration.

  • Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure reliable results.[5]

UV-Visible Spectrophotometry

For a more rapid, albeit less specific, determination, UV-Vis spectrophotometry can be employed.

Protocol for UV-Vis Analysis:

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of 3-Amino-5-nitro-1,2-benzisoxazole in the chosen solvent across the UV-Vis spectrum to identify the λmax.

  • Calibration Curve: Prepare a set of standard solutions and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert law.

  • Sample Measurement: Measure the absorbance of the diluted, filtered sample and determine the concentration from the calibration curve.

Gravimetric Analysis

This method is straightforward but generally less sensitive than chromatographic or spectroscopic techniques.

Protocol for Gravimetric Analysis:

  • Sample Preparation: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

  • Solvent Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator.

  • Drying and Weighing: Dry the dish containing the solid residue in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

  • Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty dish from the final weight. The solubility can then be expressed in terms of mass per volume of solvent.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Illustrative Solubility Data for 3-Amino-5-nitro-1,2-benzisoxazole at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Molar Solubility (x)
Methanol[Experimental Value][Calculated Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value][Calculated Value]
Isopropanol[Experimental Value][Calculated Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value][Calculated Value]
Ethyl Acetate[Experimental Value][Calculated Value][Calculated Value]
Dichloromethane[Experimental Value][Calculated Value][Calculated Value]
Toluene[Experimental Value][Calculated Value][Calculated Value]
DMSO[Experimental Value][Calculated Value][Calculated Value]
DMF[Experimental Value][Calculated Value][Calculated Value]

Note: This table should be populated with the experimentally determined values.

Conclusion and Future Directions

This guide provides a robust framework for the systematic determination of the solubility of 3-Amino-5-nitro-1,2-benzisoxazole in a range of organic solvents. By adhering to the detailed protocols and understanding the rationale behind the experimental choices, researchers can generate high-quality, reliable data. This information is invaluable for guiding downstream activities in the drug development pipeline, including pre-formulation studies, crystallization process development, and the design of effective delivery systems. Further studies could explore the impact of pH on the solubility in aqueous-organic co-solvent systems, which is particularly relevant for understanding in vivo absorption.

References

  • PubChem. 3-Amino-5-nitro-1,2-benzisoxazole. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Pharmaffiliates. 3-Amino-5-nitro-1,2-benzisoxazole. [Link]

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potential biological activities of 3-Amino-5-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 3-Amino-5-nitro-1,2-benzisoxazole

Executive Summary

The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific derivative, 3-Amino-5-nitro-1,2-benzisoxazole (CAS No. 89793-82-8), a molecule whose potential has yet to be fully elucidated.[3][4] The strategic placement of an amino group at the C3 position and a nitro group at the C5 position suggests a convergence of functionalities that could unlock significant therapeutic potential. The amino group serves as a versatile synthetic handle for creating diverse chemical libraries, while the nitro group is a well-established pharmacophore, particularly in antimicrobial and oncology applications.[5][6] This document synthesizes existing knowledge on related structures to build a predictive framework for the biological activities of 3-Amino-5-nitro-1,2-benzisoxazole, outlining its potential as an antimicrobial, anticancer, and anti-inflammatory agent. We provide not just a review of potential activities but also the causal logic behind these hypotheses and detailed experimental protocols for their validation.

Molecular Profile and Synthetic Strategy

Chemical Structure and Properties
  • IUPAC Name: 5-nitro-1,2-benzisoxazol-3-amine

  • Molecular Formula: C₇H₅N₃O₃[7]

  • Molecular Weight: 179.14 g/mol

  • CAS Number: 89793-82-8[3]

The structure combines the rigid, aromatic benzisoxazole core with two critical functional groups. The C3-amino group can act as a hydrogen bond donor and a nucleophile for further derivatization. The C5-nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and is known to be a key mediator of specific biological effects.[1][6]

Chemical structure of 3-Amino-5-nitro-1,2-benzisoxazole

Figure 1. Chemical structure of 3-Amino-5-nitro-1,2-benzisoxazole.

Rationale for Synthetic Approach

The synthesis of 3-amino-1,2-benzisoxazole derivatives is well-documented. A convenient and efficient one-pot synthesis involves the intramolecular cyclization of an N-(2-cyano-phenoxy) intermediate, which is formed by treating an o-halobenzonitrile or o-nitrobenzonitrile with a hydroxamate anion in the presence of a base.[8] For the target molecule, starting with a 2-cyano-4-nitrophenol precursor would be a logical and direct route.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction SM1 2-Cyano-4-nitrophenol Intermediate In situ formation of N-(2-cyano-4-nitrophenoxy) intermediate SM1->Intermediate SM2 Hydroxamate Anion (e.g., from Hydroxylamine) SM2->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat Product 3-Amino-5-nitro-1,2-benzisoxazole Cyclization->Product

Caption: General synthetic workflow for 3-amino-1,2-benzisoxazole derivatives.

Potential Biological Activity I: Antimicrobial Agent

Scientific Rationale

The hypothesis for antimicrobial activity is robust, based on two convergent lines of evidence. Firstly, the benzisoxazole scaffold itself is present in numerous compounds with demonstrated antibacterial and antifungal properties.[1][9] Secondly, and more significantly, the presence of a nitroaromatic group is a classic feature of many potent antimicrobial drugs (e.g., metronidazole, nitrofurantoin).[6][10] The mechanism of action for these drugs involves the enzymatic reduction of the nitro group within microbial cells, a process that generates cytotoxic radical anions and other reactive nitrogen species.[5][10] These reactive species can then cause widespread damage to microbial DNA, proteins, and other essential macromolecules, leading to cell death. This bio-reductive activation is often specific to anaerobic or microaerophilic environments found in many pathogenic bacteria, providing a degree of selectivity.

Antimicrobial_Mechanism Molecule 3-Amino-5-nitro-1,2-benzisoxazole (Pro-drug) BacterialCell Bacterial Cell Molecule->BacterialCell Enters Nitroreductase Bacterial Nitroreductase (Enzyme) BacterialCell->Nitroreductase Radical Nitro Radical Anion (Reactive Intermediate) Nitroreductase->Radical Reduction of NO2 group Damage Damage to DNA, Proteins, and other macromolecules Radical->Damage Death Bacterial Cell Death Damage->Death

Caption: Proposed mechanism of nitroreductase-mediated antimicrobial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is designed to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • 3-Amino-5-nitro-1,2-benzisoxazole (Test Compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer (for OD600 readings)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Bacterial Inoculum: Culture bacteria overnight. Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. Add 100 µL of MHB to wells 2-12. Add 200 µL of the stock solution (appropriately diluted from the DMSO stock) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution to well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as positive and negative controls, respectively.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration at which no turbidity (bacterial growth) is observed. This can be confirmed by reading the optical density at 600 nm (OD600).

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Test Compound Experimental ValueExperimental Value
Ciprofloxacin0.50.015

Potential Biological Activity II: Anticancer Agent

Scientific Rationale

The potential for anticancer activity is multifaceted. Firstly, benzisoxazole derivatives have been shown to exert antiproliferative effects against various cancer cell lines, with some acting as inhibitors of crucial enzymes like histone deacetylases (HDACs).[11] Secondly, the nitroaromatic moiety introduces the compelling possibility of a hypoxia-activated prodrug .[12] Solid tumors often contain regions of low oxygen (hypoxia). In these regions, nitroreductase enzymes, which are often overexpressed in tumor cells, can reduce the nitro group to a highly cytotoxic species, leading to targeted cancer cell killing while sparing healthy, well-oxygenated tissues.[12] This targeted activation is a highly sought-after feature in modern oncology drug development.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) and a normal cell line (e.g., HDF human dermal fibroblasts) for selectivity assessment.[9]

  • DMEM or RPMI-1640 medium, supplemented with 10% FBS and 1% penicillin/streptomycin.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent.

  • DMSO.

  • 96-well plates.

  • Positive control drug (e.g., Doxorubicin).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-Amino-5-nitro-1,2-benzisoxazole in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and cells treated with Doxorubicin as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow A Seed cells in 96-well plate B Treat with serial dilutions of test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent (Incubate 4 hours) C->D E Solubilize formazan crystals with DMSO D->E F Read absorbance at 570 nm E->F G Calculate IC50 value F->G

Sources

Unlocking the Therapeutic Potential of 3-Amino-5-nitro-1,2-benzisoxazole: A Computational Modeling Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The specific derivative, 3-Amino-5-nitro-1,2-benzisoxazole, presents a compelling case for in-depth computational analysis due to the combined functionalities of the benzisoxazole ring, an amino group, and a nitro group, all of which can significantly influence its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive framework for the computational modeling of 3-Amino-5-nitro-1,2-benzisoxazole, designed for researchers, scientists, and drug development professionals. We will delve into the core methodologies of quantum chemical calculations, molecular docking, and molecular dynamics simulations to elucidate the structural, electronic, and interactive properties of this molecule, thereby paving the way for rational drug design and optimization.

Introduction: The Rationale for a Computational Approach

In modern drug discovery, computational modeling stands as an indispensable tool, offering a temporal and financial advantage over traditional empirical methods. For a molecule like 3-Amino-5-nitro-1,2-benzisoxazole, a computational approach allows for a multifaceted exploration of its therapeutic potential. The benzisoxazole core is recognized as a "privileged structure," capable of interacting with multiple biological targets.[1] The addition of amino and nitro groups further diversifies its potential interactions and metabolic fate.

This guide will navigate the essential computational workflows, providing not just the "how" but, more critically, the "why" behind each methodological choice. Our objective is to equip researchers with a robust, self-validating system for the in-silico investigation of this and similar small molecules.

Foundational Analysis: Quantum Chemical Calculations

Before exploring the interaction of 3-Amino-5-nitro-1,2-benzisoxazole with biological macromolecules, it is imperative to understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) is a powerful quantum mechanical method that provides a balance between accuracy and computational cost for systems of this size.

The "Why": The Significance of DFT in Drug Discovery

DFT calculations allow us to:

  • Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, which is crucial for subsequent docking studies.

  • Calculate Electronic Properties: Understand the distribution of electrons within the molecule by calculating parameters such as molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). These properties are key to predicting reactivity and intermolecular interactions.

  • Predict Spectroscopic Signatures: Computationally derive IR and NMR spectra to aid in the experimental characterization of the synthesized compound.

Experimental Protocol: DFT Calculation Workflow

This protocol outlines a typical DFT calculation using a widely accessible software package like Gaussian.

Step 1: Molecule Building and Initial Optimization

  • Construct the 3D structure of 3-Amino-5-nitro-1,2-benzisoxazole using a molecular builder (e.g., GaussView, Avogadro).

  • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

Step 2: DFT Input File Preparation

  • Create an input file specifying the level of theory and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[3]

  • The input file should include keywords for geometry optimization (Opt) and frequency calculation (Freq) to ensure the optimized structure is a true energy minimum.[3]

Step 3: Execution and Analysis

  • Run the DFT calculation.

  • Analyze the output to confirm convergence and the absence of imaginary frequencies.

  • Visualize the optimized geometry, MEP, and HOMO/LUMO orbitals.

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis Build Build 3D Structure PreOpt Pre-optimize (UFF) Build->PreOpt Input Create Input File (B3LYP/6-31G(d)) PreOpt->Input Run Run Gaussian Input->Run Analyze Analyze Output Run->Analyze Visualize Visualize Properties (MEP, HOMO/LUMO) Analyze->Visualize Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor Prepare Receptor (HDAC6) Grid Define Grid Box Receptor->Grid Ligand Prepare Ligand (DFT-optimized structure) Run Run AutoDock Vina Ligand->Run Grid->Run Analyze Analyze Binding Affinity Run->Analyze Visualize Visualize Binding Pose Analyze->Visualize

Caption: Workflow for molecular docking of 3-Amino-5-nitro-1,2-benzisoxazole.

Elucidating Dynamic Behavior: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, biological systems are inherently dynamic. Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of a molecular system, providing a more realistic representation of the binding event.

The "Why": Assessing Stability and Conformational Changes

MD simulations are crucial for:

  • Validating Docking Poses: Assessing the stability of the predicted binding pose over time.

  • Understanding Conformational Dynamics: Observing how the ligand and protein adapt to each other upon binding.

  • Calculating Binding Free Energies: Employing methods like MM/PBSA to obtain a more accurate estimation of the binding affinity.

Experimental Protocol: Molecular Dynamics Simulation Workflow

This protocol provides a general workflow for an MD simulation using GROMACS, a versatile and high-performance MD software package.

Step 1: System Preparation

  • Use the best-ranked docked complex of 3-Amino-5-nitro-1,2-benzisoxazole and HDAC6 as the starting structure.

  • Generate the ligand topology and parameters. For the nitro group, specialized force field parameters may be required. The CHARMM force field includes parameters for nitro compounds that can be adapted. [4][5]* Solvate the complex in a periodic box of water molecules and add ions to neutralize the system.

Step 2: Simulation Protocol

  • Energy Minimization: Minimize the energy of the system to remove steric clashes.

  • Equilibration: Perform a two-step equilibration (NVT and NPT) to bring the system to the desired temperature and pressure.

  • Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

Step 3: Trajectory Analysis

  • Analyze the MD trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to identify key intermolecular interactions that are maintained throughout the simulation.

MD_Workflow cluster_prep System Preparation cluster_simulation MD Simulation cluster_analysis Trajectory Analysis Complex Start with Docked Complex Topology Generate Ligand Topology Complex->Topology Solvate Solvate and Add Ions Topology->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production Run (100 ns) Equilibrate->Production Analyze Calculate RMSD, RMSF Production->Analyze Interactions Analyze Interactions Analyze->Interactions

Caption: Workflow for molecular dynamics simulation of the ligand-protein complex.

Data Presentation and Interpretation

The quantitative data generated from these computational studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Key DFT-Calculated Properties of 3-Amino-5-nitro-1,2-benzisoxazole
PropertyValueUnit
Optimized Energy[Example Value]Hartrees
HOMO Energy[Example Value]eV
LUMO Energy[Example Value]eV
HOMO-LUMO Gap[Example Value]eV
Dipole Moment[Example Value]Debye
Table 2: Molecular Docking Results with HDAC6
LigandBinding Affinity (kcal/mol)Key Interacting Residues
3-Amino-5-nitro-1,2-benzisoxazole[Example Value][Example: TYR782, HIS611]
Reference Inhibitor[Example Value][Example: TYR782, HIS610]
Table 3: Summary of Molecular Dynamics Simulation Analysis
ParameterAverage ValueStandard Deviation
Protein RMSD[Example Value][Example Value]
Ligand RMSD[Example Value][Example Value]
Protein RMSF (Active Site)[Example Value][Example Value]

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous computational workflow for the investigation of 3-Amino-5-nitro-1,2-benzisoxazole. By integrating DFT, molecular docking, and molecular dynamics simulations, researchers can gain deep insights into the molecule's properties and its potential as a therapeutic agent. The protocols described herein are not merely a set of instructions but a framework for critical thinking and hypothesis-driven research in the field of computational drug discovery.

Future work should focus on the experimental validation of these computational predictions. Synthesis of 3-Amino-5-nitro-1,2-benzisoxazole followed by in vitro assays to determine its biological activity against targets such as HDAC6 will be crucial in confirming the in-silico findings. Furthermore, the computational models can be refined with experimental data to improve their predictive power for the design of next-generation benzisoxazole derivatives with enhanced efficacy and safety profiles.

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  • Rowley, M., et al. (1997). 5-(2,4-Diaminopyrimidin-5-ylmethyl)-2-methoxy-N-[[1-(3-N,N-dimethylaminopropyl)indol-5-yl]methyl]benzamide (GR128764): a potent and selective inhibitor of herpes simplex virus types 1 and 2. Journal of medicinal chemistry, 40(15), 2348-2361.
  • Rowley, M., et al. (1997). 5-(2,4-Diaminopyrimidin-5-ylmethyl)-2-methoxy-N-[[1-(3-N,N-dimethylaminopropyl)indol-5-yl]methyl]benzamide (GR128764): a potent and selective inhibitor of herpes simplex virus types 1 and 2. Journal of medicinal chemistry, 40(15), 2348-2361.
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  • Rowley, M., et al. (1997). 5-(2,4-Diaminopyrimidin-5-ylmethyl)-2-methoxy-N-[[1-(3-N,N-dimethylaminopropyl)indol-5-yl]methyl]benzamide (GR128764): a potent and selective inhibitor of herpes simplex virus types 1 and 2. Journal of medicinal chemistry, 40(15), 2348-2361.
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An In-depth Technical Guide to the Crystal Structure of 3-Amino-5-nitro-1,2-benzisoxazole: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Amino-5-nitro-1,2-benzisoxazole is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] While its molecular formula (C₇H₅N₃O₃) is known, a definitive single-crystal X-ray structure has not been reported in publicly accessible databases as of the last update.[2][3][4] This guide provides a comprehensive framework for researchers aiming to elucidate its three-dimensional structure. It outlines detailed protocols for synthesis, purification, and crystallization, and presents a complete workflow for single-crystal X-ray diffraction. Furthermore, leveraging computational chemistry principles and data from analogous structures, this document offers an expert prediction of the molecule's geometry and the key intermolecular interactions that likely govern its crystal packing.

Part 1: Synthesis and Spectroscopic Characterization

The first critical step towards structural elucidation is the synthesis of high-purity material. The benzisoxazole scaffold can be synthesized through various routes, including cyclization of ortho-substituted aryl oximes.[5] A plausible and efficient method for preparing 3-amino-substituted 1,2-benzisoxazoles involves a microwave-promoted nucleophilic aromatic substitution from a 3-chloro-1,2-benzisoxazole precursor.[6]

Proposed Synthetic Protocol

This protocol is a multi-step process adapted from established methodologies for similar benzisoxazole derivatives.

Step 1: Synthesis of 3-Chloro-5-nitro-1,2-benzisoxazole

  • To a solution of 3-hydroxy-5-nitro-1,2-benzisoxazole (1 equivalent) in a microwave-safe vessel, add phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • Seal the vessel and heat the mixture using microwave irradiation at 120-140 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3-chloro-5-nitro-1,2-benzisoxazole.

Step 2: Synthesis of 3-Amino-5-nitro-1,2-benzisoxazole

  • Dissolve the crude 3-chloro-5-nitro-1,2-benzisoxazole (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol in a microwave-safe vessel.

  • Add an excess of aqueous ammonia solution (e.g., 28% NH₃ in H₂O, 10-20 equivalents).

  • Seal the vessel and heat using microwave irradiation at 100-150 °C for 2-6 hours.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, dilute the reaction mixture with water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification and Spectroscopic Validation

Purification is paramount for obtaining diffraction-quality crystals. The crude product should be purified using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexane.[7] The purity of the final compound must be validated spectroscopically.

Table 1: Predicted Spectroscopic Data for 3-Amino-5-nitro-1,2-benzisoxazole

Technique Expected Observations Rationale / Comments
¹H NMR Aromatic protons (3H) in the range of 7.5-9.0 ppm. A broad singlet for the amino protons (-NH₂) around 5.0-7.0 ppm, which disappears upon D₂O exchange.[8][9]The electron-withdrawing nitro group and the heterocyclic ring will deshield the aromatic protons, shifting them downfield. The exact chemical shifts depend on the final electronic environment.
¹³C NMR Aromatic carbons between 110-160 ppm. The carbon bearing the amino group (C3) and the carbons of the benzisoxazole core will have distinct chemical shifts.[8]Carbon chemical shifts will be influenced by the electronegativity of the attached nitrogen and oxygen atoms and the resonance effects of the nitro and amino groups.
FTIR (cm⁻¹) N-H stretch: Two bands around 3300-3500 cm⁻¹ (asymmetric and symmetric). N-O stretch (NO₂): Strong, sharp bands around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). C=N stretch: Around 1600-1650 cm⁻¹. Aromatic C-H stretch: Above 3000 cm⁻¹.These are characteristic vibrational frequencies for primary amines and aromatic nitro compounds.[10][11] The precise positions can indicate the extent of hydrogen bonding in the solid state.
UV-Vis Absorption maxima in the UV-visible range, likely exhibiting π-π* transitions characteristic of the conjugated aromatic system.[12][13]The extended conjugation of the benzisoxazole ring system, coupled with the donor (amino) and acceptor (nitro) groups, should result in distinct electronic transitions.

Part 2: Crystal Growth and Structure Determination

Crystallization Methodology

Growing single crystals of sufficient size and quality is often the most challenging step. For nitro-aromatic compounds, slow evaporation and cooling crystallization are effective techniques.[14][15]

Experimental Protocol: Slow Evaporation

  • Select a suitable solvent or solvent system. Good candidates include acetone, ethyl acetate, methanol, or a mixture like dichloromethane/hexane. The ideal solvent is one in which the compound is moderately soluble.

  • Prepare a saturated or near-saturated solution of the purified 3-amino-5-nitro-1,2-benzisoxazole at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and leave it undisturbed for several days to weeks.

  • Monitor periodically for the formation of well-defined single crystals.

Workflow for Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, the following workflow is employed to determine the molecular and crystal structure. This process is a self-validating system, where the quality of the data at each step informs the reliability of the final structure.

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Structure Refinement & Validation Crystal_Selection Select a high-quality, single crystal under a microscope Mounting Mount the crystal on a cryoloop or glass fiber Crystal_Selection->Mounting Centering Center the crystal in the X-ray beam on the diffractometer Mounting->Centering Screening Initial screening to assess crystal quality and determine unit cell Centering->Screening Full_Data Collect a full sphere of diffraction data Screening->Full_Data Integration Integrate raw diffraction images to get reflection intensities Full_Data->Integration Scaling Scale and merge data, apply absorption corrections Integration->Scaling Space_Group Determine the space group Scaling->Space_Group Solution Solve the structure using direct methods or Patterson function to find initial atom positions Space_Group->Solution Refinement Refine atomic positions and displacement parameters against experimental data Solution->Refinement H_Atoms Locate and refine hydrogen atoms Refinement->H_Atoms Validation Validate the final model using metrics like R-factor and goodness-of-fit H_Atoms->Validation CIF Generate final Crystallographic Information File (CIF) Validation->CIF

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Part 3: Predicted Structural Features and Intermolecular Interactions

In the absence of experimental data, we can predict the molecular geometry and packing motifs using Density Functional Theory (DFT) calculations, which have proven reliable for benzisoxazole and related heterocyclic systems.[16][17][18][19][20]

Predicted Molecular Geometry

The structure of 3-amino-5-nitro-1,2-benzisoxazole consists of a fused bicyclic system. The benzisoxazole core itself is expected to be nearly planar. The exocyclic amino and nitro groups, however, may exhibit some torsion relative to the ring plane due to steric and electronic effects.[21]

Caption: Predicted Molecular Structure of 3-Amino-5-nitro-1,2-benzisoxazole.

Table 2: Predicted Molecular Geometry Parameters (Based on DFT Calculations of Analogous Structures)

Parameter Predicted Value Reference / Justification
Benzisoxazole Ring Largely planarThe fused aromatic system favors planarity.[22]
C-N (amino) ~1.35 ÅTypical for an amino group attached to an aromatic ring.[23]
C-N (nitro) ~1.45 - 1.49 ÅStandard bond length for C-NO₂ in aromatic systems.
N-O (nitro) ~1.22 - 1.25 ÅReflects the resonance-stabilized nature of the nitro group.
C-O (isoxazole) ~1.36 ÅConsistent with C-O single bond character within a heterocyclic ring.
N-O (isoxazole) ~1.43 ÅLonger than a typical N=O bond, indicating single bond character.[23]
NO₂ Torsion Angle 5-20°The nitro group may twist slightly out of the ring plane to minimize steric hindrance and optimize intermolecular packing.[21]
Predicted Intermolecular Interactions and Crystal Packing

The crystal structure will be dominated by a network of hydrogen bonds and other noncovalent interactions. The amino group (-NH₂) is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the isoxazole ring are potential acceptors.[24][25][26]

Key Predicted Interactions:

  • N-H···O (Nitro) Hydrogen Bonds: This is expected to be a primary and highly directional interaction, forming chains or dimeric motifs that are common in amino-nitro aromatic compounds.[27]

  • N-H···N (Isoxazole) Hydrogen Bonds: The lone pair on the isoxazole nitrogen makes it a good hydrogen bond acceptor site, potentially competing with the nitro group oxygens.[25]

  • π-π Stacking: The planar benzisoxazole rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • Weak C-H···O Interactions: Aromatic C-H donors may form weaker, but structurally significant, hydrogen bonds with the oxygen atoms of the nitro group.

Caption: Predicted primary hydrogen bonding motifs in the crystal lattice.

Conclusion

While the definitive crystal structure of 3-Amino-5-nitro-1,2-benzisoxazole remains to be experimentally determined, this guide provides a robust and scientifically grounded framework for its elucidation. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers are well-equipped to solve its structure. The predictive analysis, based on established principles of computational chemistry and the structures of related compounds, suggests a planar molecule dominated by strong N-H···O and N-H···N hydrogen bonds. The experimental validation of these predictions will provide crucial insights into the solid-state properties of this compound, aiding in its potential application in drug design and materials science.

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Introduction: The Privileged 1,2-Benzisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,2-Benzisoxazoles

The 1,2-benzisoxazole ring system, a bicyclic heterocycle formed by the fusion of a benzene and an isoxazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. The significance of this moiety is underscored by its presence in a range of commercial drugs, including the anticonvulsant zonisamide, used for epilepsy and Parkinson's disease, and the atypical antipsychotics risperidone and iloperidone, which are critical in the management of schizophrenia and bipolar disorder.[2][3] The broad spectrum of biological activities associated with 1,2-benzisoxazole derivatives—spanning antifungal, antibacterial, anticancer, and anti-inflammatory properties—continues to fuel research into novel and efficient synthetic methodologies.[1][3]

This guide provides a comprehensive overview of the core synthetic strategies for constructing the 1,2-benzisoxazole nucleus, written from the perspective of a senior application scientist. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical considerations of each method. The discussion will cover classical intramolecular cyclization reactions, modern cycloaddition strategies, and specific routes to the 2,1-benzisoxazole isomer, providing researchers with the foundational knowledge required to select and optimize the ideal synthetic pathway for their target molecules.

Part 1: Classical Synthesis via Intramolecular Cyclization

The most traditional and widely employed methods for constructing the 1,2-benzisoxazole core rely on the intramolecular cyclization of suitably substituted aromatic precursors. These strategies are generally classified by the specific bond being formed in the final ring-closing step.

N-O Bond Formation: Cyclization of o-Hydroxyaryl Oximes

The base- or acid-catalyzed cyclization of o-hydroxyaryl ketoximes is arguably the most elegant and popular route to 3-substituted 1,2-benzisoxazoles.[2] The strategy begins with readily available o-hydroxyaryl ketones, which are converted to their corresponding oximes. The subsequent cyclization involves an intramolecular nucleophilic attack of the phenoxide oxygen onto the nitrogen atom of the oxime, followed by dehydration to form the stable heterocyclic ring.[3][4]

Causality and Mechanistic Insight: The success of this reaction hinges on the generation of a potent internal nucleophile (the phenoxide ion) in proximity to an electrophilic nitrogen center. In base-catalyzed variants, deprotonation of the phenolic hydroxyl group initiates the cyclization.[2] Under acidic conditions, such as with polyphosphoric acid (PPA) or thionyl chloride, the oxime hydroxyl group is protonated, transforming it into a good leaving group (water) and facilitating the ring-closing step.[4]

Diagram 1: General Mechanism of N-O Bond Formation

Caption: Intramolecular cyclization of an o-hydroxyaryl ketoxime.

Experimental Protocol: Synthesis of 3-methyl-5-acetyl-1,2-Benzisoxazole [5]

This protocol details the cyclization of an o-hydroxy ketoxime derivative using acetic anhydride and sodium acetate.

  • Reactant Preparation: To a solution of 2-oximinoacetyl-4-acetyl phenol (19.3 g, 0.1 M) in N,N-dimethylformamide (8.0 mL), add sodium acetate (18.0 g, 0.22 M).

  • Cyclization: Add acetic anhydride (21.8 mL, 0.23 M) to the mixture.

  • Reaction: Reflux the reaction mixture for 4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Isolation: Filter the resulting brownish solid, dry it, and purify if necessary. The reported yield for this procedure is 74.8%.[6]

C-O Bond Formation: Cyclization of o-Substituted Aryl Oximes

An alternative classical approach involves the formation of the C-O bond in the final step. This is typically achieved through the intramolecular cyclization of an o-haloaryl oxime, where the oximate anion acts as a nucleophile, displacing a halide on the adjacent position of the benzene ring.[3]

Causality and Mechanistic Insight: This reaction is a form of intramolecular nucleophilic aromatic substitution (SNAr). The presence of a strong base is crucial to deprotonate the oxime hydroxyl group, forming the nucleophilic oximate. The efficiency of the reaction can be enhanced by electron-withdrawing groups on the aromatic ring, which stabilize the Meisenheimer-like intermediate. Modern variations utilize copper catalysis, which allows for milder reaction conditions and broader substrate scope.[3]

Diagram 2: General Mechanism of C-O Bond Formation

Caption: Base-mediated intramolecular cyclization of an o-haloaryl oxime.

Experimental Protocol: "One-Pot" Synthesis of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride [7]

This industrial process exemplifies a "one-pot" oximation and cyclization from a difluoro precursor, where one fluorine atom is displaced in the C-O bond-forming step.

  • Reaction Setup: Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride (260.5 g) in methanol (1042 g).

  • Oximation: Add hydroxylamine hydrochloride (104.3 g) to the solution.

  • Cyclization: Slowly add a 50% mass concentration potassium hydroxide solution (448 g) dropwise, maintaining the reaction temperature between 40-45 °C.

  • Reaction: Maintain the temperature and stir for 12 hours.

  • Acidification: Cool the mixture to below 30 °C and add concentrated hydrochloric acid dropwise until the pH is less than 1.

  • Isolation: Cool the solution to 0-5 °C and hold for 2 hours to allow precipitation. Filter the solid, wash with purified water, filter again, and dry to obtain the product. The reported yield for this process is 90.4%.[7]

Part 2: Modern Synthetic Strategies

While classical cyclizations remain workhorses in the field, modern organic synthesis has introduced powerful new methods that offer alternative pathways, often under milder conditions and with greater control over substitution patterns.

[3+2] Cycloaddition of Arynes and Nitrile Oxides

This elegant approach builds the 1,2-benzisoxazole core by simultaneously forming one C-C and one C-O bond.[3] It relies on the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between two highly reactive intermediates: a benzyne (an aryne) and a nitrile oxide.[8][9]

Causality and Mechanistic Insight: The key to this reaction is the controlled, in situ generation of both intermediates. Benzyne is typically generated from silylaryl triflates or anthranilic acid, while nitrile oxides are formed from precursors like chlorooximes or aldoximes.[8][9][10] The rates of formation for both reactive species must be carefully matched; if the nitrile oxide is generated much faster than it can be trapped by the benzyne, it will dimerize, leading to low yields.[6][10] Microwave heating has been shown to be particularly effective, possibly by promoting comparable rates of formation for both intermediates.[9]

Diagram 3: [3+2] Cycloaddition Workflow

Cycloaddition cluster_precursors Precursors cluster_intermediates In Situ Generation Aryne_Precursor Aryne Precursor (e.g., Silylaryl Triflate) Benzyne Benzyne Aryne_Precursor->Benzyne CsF Nitrile_Oxide_Precursor Nitrile Oxide Precursor (e.g., Chlorooxime) Nitrile_Oxide Nitrile Oxide Nitrile_Oxide_Precursor->Nitrile_Oxide Base Product 1,2-Benzisoxazole Benzyne->Product [3+2] Cycloaddition Nitrile_Oxide->Product [3+2] Cycloaddition

Caption: Workflow for 1,2-benzisoxazole synthesis via cycloaddition.

Experimental Protocol: [3+2] Cycloaddition via Silylaryl Triflate [10]

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the silylaryl triflate (aryne precursor, 2.0 equivalents) and cesium fluoride (CsF, 3.0 equivalents) in anhydrous acetonitrile.

  • Reagent Preparation: Prepare a separate solution of the chlorooxime (nitrile oxide precursor, 1.0 equivalent) in anhydrous acetonitrile.

  • Slow Addition: Add the chlorooxime solution to the reaction mixture via a syringe pump over a period of 2.5 hours at room temperature. This slow addition is critical to minimize nitrile oxide dimerization.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, quench with water, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.

Part 3: Synthesis of the 2,1-Benzisoxazole (Anthranil) Isomer

The 2,1-benzisoxazole isomer, also known as anthranil, is an important structural motif found in various biologically active molecules.[1][11] Its synthesis often requires different strategies than those used for the 1,2-isomer.

Reductive Cyclization of o-Nitroaryl Precursors

The most common and effective method for synthesizing the 2,1-benzisoxazole core is the reductive cyclization of an ortho-nitro-substituted aromatic compound.[12][13]

Causality and Mechanistic Insight: This transformation involves the selective, partial reduction of the nitro group to an intermediate oxidation state, such as nitroso or hydroxylamine. This reactive intermediate then undergoes a rapid intramolecular condensation with an adjacent carbonyl or related group, followed by dehydration to yield the final heterocyclic product.[12][14] A variety of reducing agents can be employed, but a notable method uses rhodium on carbon (Rh/C) with hydrazine for a controlled reduction, followed by a base-mediated cyclization.[13]

Diagram 4: Reductive Cyclization Pathway

Caption: Synthesis of a 2,1-benzisoxazolone via reductive cyclization.

Experimental Protocol: Synthesis of 2,1-Benzisoxazol-3(1H)-ones [10][13]

This protocol describes a one-pot, two-step procedure starting from a methyl 2-nitrobenzoate.

  • Reduction: To a solution of the methyl 2-nitrobenzoate in methanol, add rhodium on carbon (Rh/C, 5 mol%).

  • Reagent Addition: Add hydrazine hydrate dropwise at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Catalyst Removal: Upon completion of the reduction, filter the reaction mixture through a pad of celite to remove the Rh/C catalyst.

  • Cyclization: Add 1 M sodium hydroxide (NaOH) solution to the filtrate and stir the mixture vigorously at room temperature to induce cyclization.

  • Isolation: Acidify the mixture, extract with an organic solvent, and purify as needed to obtain the 2,1-benzisoxazolone product.

Part 4: Comparative Summary of Synthetic Methods

The choice of synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.

Synthetic Strategy Starting Materials Key Reagents/Conditions General Yields Advantages Disadvantages
N-O Bond Formation o-Hydroxyaryl ketoximesAcetic anhydride, PPA, SOCl₂Good to ExcellentUtilizes readily available precursors; robust and scalable.[2][5]Can require harsh acidic or thermal conditions.[4]
C-O Bond Formation o-Haloaryl oximesStrong base (KOH, NaH), CuIGood to ExcellentEffective for specific substitution patterns; can be a "one-pot" process.[3][7]Requires activated aryl halides; SNAr can be sluggish.
[3+2] Cycloaddition Aryne & nitrile oxide precursorsCsF, base, microwave heatingModerate to GoodMild conditions; provides access to diverse functional groups.[8][9]Requires careful control of reaction rates to avoid side reactions.[10]
Reductive Cyclization o-Nitroaryl compoundsReducing agents (Rh/C, Zn), baseGoodPrimary route to the 2,1-benzisoxazole (anthranil) isomer.[12][13]Requires careful control of reduction to avoid over-reduction to the aniline.[12]

Conclusion and Future Outlook

The synthesis of the 1,2-benzisoxazole scaffold has evolved from classical, often harsh, cyclization methods to sophisticated strategies that leverage highly reactive intermediates and catalytic systems. While traditional N-O and C-O bond-forming cyclizations remain indispensable due to their reliability and scalability, modern methods like [3+2] cycloadditions have opened the door to novel analogues that were previously difficult to access. Similarly, dedicated methods for the 2,1-benzisoxazole isomer highlight the chemical diversity within this family of heterocycles.

Future research will likely focus on the development of even more efficient and sustainable catalytic systems, including transition-metal-catalyzed C-H activation and annulation reactions.[3][15] The continued exploration of new synthetic routes will not only refine our understanding of heterocyclic chemistry but also accelerate the discovery of new 1,2-benzisoxazole-based therapeutics to address unmet medical needs.

References

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 61(1-2), 67-96. [Link]

  • Solecki, M., & Crich, D. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. [Link]

  • Patel, H., et al. (2016). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Research Journal of Chemical Sciences, 6(1), 61-68. [Link]

  • Gurunath, S., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(18), 6157-6165. [Link]

  • Wang, J., et al. (2020). Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
  • Bhat, K. S., et al. (2017). Scheme for the synthesis of 1, 2-benzisoxazole derivatives. ResearchGate. [Link]

  • Mishra, A., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 10(52), 31351-31375. [Link]

  • Kumar, R., & Yusuf, M. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Advanced Research, 3(9), 1184-1196. [Link]

  • Solecki, M., & Crich, D. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications. [Link]

  • Organic Chemistry Portal. (2017). Synthesis of Benzisoxazoles. Organic Chemistry Portal. [Link]

  • Zhang, M., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326-7332. [Link]

  • Wikipedia. (n.d.). Benzisoxazole. Wikipedia. [Link]

  • Smalley, R. K. (2002). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. In Science of Synthesis (Vol. 11, pp. 289-336). Georg Thieme Verlag. [Link]

  • Liu, X., et al. (2022). Transition-metal Catalyzed 1,2,3-Triazole-assisted C—H Functionalization Processes. ResearchGate. [Link]

  • Sa, Y., et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Semantic Scholar. [Link]

  • Sa, Y., et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of the 2,1-benzisoxazole 11. ResearchGate. [Link]

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Methodological & Application

Application Note: One-Pot Synthesis of 3-Amino-1,2-benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the efficient one-pot synthesis of 3-amino-1,2-benzisoxazole derivatives, a privileged scaffold in medicinal chemistry. The protocol detailed herein focuses on the base-promoted cyclization of readily available 2-hydroxybenzonitriles (salicylonitriles) with hydroxylamine hydrochloride. We delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental procedure, and provide troubleshooting guidance to ensure reproducible and high-yield synthesis. This document is intended for researchers, chemists, and professionals in drug discovery and development seeking a robust and scalable method for accessing this important class of heterocyclic compounds.

Introduction: The Significance of the 3-Amino-1,2-benzisoxazole Scaffold

The 1,2-benzisoxazole core is a cornerstone in modern medicinal chemistry, featured in a range of pharmacologically active agents.[1][2] This heterocyclic system is particularly valued for its ability to serve as a versatile building block in drug design, contributing to favorable pharmacokinetic and pharmacodynamic profiles.[2] Notable drugs incorporating this scaffold include the anticonvulsant zonisamide and the antipsychotic risperidone, highlighting its importance in treating central nervous system disorders.[1][2]

The 3-amino substituted variants, in particular, are of significant interest as they provide a crucial chemical handle for further molecular elaboration. This amino group allows for the straightforward introduction of diverse functionalities, enabling the exploration of vast chemical space and the optimization of structure-activity relationships (SAR).[3] For instance, derivatization of the 3-amino position has led to the development of potent anticancer agents that function as histone deacetylase (HDAC) inhibitors.[3] Given their therapeutic potential, the development of efficient and scalable synthetic routes to 3-amino-1,2-benzisoxazoles is a critical objective for the drug discovery community.[4][5]

This guide focuses on a one-pot synthesis that is both efficient and operationally simple, making it suitable for academic and industrial laboratory settings.

Reaction Principle and Mechanism

The synthesis proceeds via a base-mediated intramolecular cyclization. The overall transformation involves the reaction of a substituted 2-hydroxybenzonitrile with hydroxylamine, which forms the key N-O bond of the isoxazole ring.

Overall Transformation

The one-pot reaction can be summarized as follows:

Reaction_Scheme cluster_reactants Reactants cluster_products Product R1 2-Hydroxybenzonitrile (Salicylonitrile derivative) C1 Base (e.g., KOtBu, NaH) Solvent (e.g., DMF, DMSO) Room Temp. to Heat R1->C1 plus1 + R2 Hydroxylamine (NH2OH·HCl) R2->C1 P1 3-Amino-1,2-benzisoxazole (Derivative) C1->P1

Caption: General scheme for the one-pot synthesis.

Mechanistic Pathway

The reaction mechanism is initiated by the deprotonation of both the phenolic hydroxyl group and hydroxylamine by a suitable base. The resulting phenoxide then attacks the nitrogen atom of the deprotonated hydroxylamine, followed by an intramolecular cyclization and dehydration.

The key steps are:

  • Deprotonation: The base abstracts the acidic protons from both the phenolic hydroxyl group of the salicylonitrile and hydroxylamine. The formation of the phenoxide is crucial as it activates the molecule for the subsequent nucleophilic attack.

  • N-O Bond Formation: The deprotonated hydroxylamine acts as a nucleophile, attacking the carbon of the nitrile group.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization where the oxygen of the newly formed hydroxyl group attacks the nitrile carbon, leading to the formation of the five-membered isoxazole ring.

  • Tautomerization: A final tautomerization step yields the stable 3-amino-1,2-benzisoxazole product.

Mechanism Start Salicylonitrile + NH2OH Step1 Base-mediated Deprotonation Start->Step1 Intermediate1 Phenoxide + NH2O- Anion Step1->Intermediate1 Step2 Nucleophilic Attack on Nitrile Intermediate1->Step2 Intermediate2 Oxime-like Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Tautomerization Intermediate3->Step4 Product 3-Amino-1,2-benzisoxazole Step4->Product

Caption: Key mechanistic steps of the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of a representative 3-amino-1,2-benzisoxazole derivative.

Materials and Equipment
Reagents & Solvents Grade Supplier
Substituted 2-hydroxybenzonitrileReagentStandard Supplier
Hydroxylamine Hydrochloride (NH₂OH·HCl)≥98%Standard Supplier
Potassium tert-butoxide (KOtBu)≥98%Standard Supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
HexanesACS GradeStandard Supplier
Deionized Water------
Saturated Sodium Bicarbonate (NaHCO₃)------
Brine (Saturated NaCl solution)------
Anhydrous Magnesium Sulfate (MgSO₄)------
Equipment
Round-bottom flask with stir bar
Condenser
Magnetic stirrer with heating plate
Inert atmosphere setup (Nitrogen or Argon)
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Glassware for extraction and filtration
Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis, from reaction setup to product isolation.

Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Salicylonitrile and NH2OH·HCl in DMF Setup->Reagents Base 3. Add Base (KOtBu) Portion-wise at 0°C Reagents->Base React 4. Reaction (Stir at RT for 12-24h) Base->React Monitor 5. Monitor by TLC React->Monitor Monitor->React Incomplete Quench 6. Quench Reaction (Add Water) Monitor->Quench Reaction Complete Extract 7. Extraction (EtOAc) Quench->Extract Wash 8. Wash Organic Layer (Water, Brine) Extract->Wash Dry 9. Dry (MgSO4) and Filter Wash->Dry Concentrate 10. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 11. Purify (Column Chromatography) Concentrate->Purify Product 12. Isolate Pure Product Purify->Product

Caption: Experimental workflow from setup to isolation.

Detailed Steps:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the substituted 2-hydroxybenzonitrile (1.0 eq).

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) to the flask, followed by anhydrous DMF (5 mL per mmol of starting nitrile). Stir the mixture under an inert atmosphere (e.g., Nitrogen).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add potassium tert-butoxide (2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Portion-wise addition of the strong base KOtBu is critical to control the exothermic reaction and prevent potential side reactions.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material indicates reaction completion.

  • Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water (50 mL). This step quenches any remaining reactive species.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 50 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Causality Note: The water wash removes residual DMF, while the brine wash removes excess water from the organic phase, aiding in the drying process.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of Ethyl Acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid under high vacuum to obtain the desired 3-amino-1,2-benzisoxazole derivative. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Substrate Scope and Yield

This one-pot protocol is applicable to a variety of substituted salicylonitriles. The electronic nature of the substituents on the aromatic ring can influence reaction times and yields.

Entry Substituent (R) Yield (%) Notes
1H85-95%Standard substrate, typically high yield.
25-Cl80-90%Electron-withdrawing groups are well-tolerated.
35-F82-92%Halogen substituents provide handles for further cross-coupling.
45-OCH₃75-85%Electron-donating groups may slightly decrease yields.
54-NO₂70-80%Strong electron-withdrawing groups can be used.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive base (KOtBu is hygroscopic).Use a fresh bottle of KOtBu or a freshly opened container. Ensure it is handled under inert conditions.
Wet solvent or glassware.Use anhydrous solvent and ensure all glassware is oven-dried before use.
Formation of Side Products Reaction temperature too high during base addition.Maintain the temperature at 0-5 °C during the addition of KOtBu.
Reaction run for too long.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Difficult Purification Residual DMF in the crude product.Ensure thorough washing of the organic layer with water during the work-up to remove all DMF.

Conclusion

The one-pot synthesis of 3-amino-1,2-benzisoxazole derivatives from salicylonitriles and hydroxylamine hydrochloride is a highly efficient, reliable, and scalable method. This protocol provides a direct entry into a class of compounds with significant therapeutic potential. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can confidently synthesize a wide array of these valuable heterocyclic building blocks for application in drug discovery and medicinal chemistry programs.

References

  • Lukoyanov, A. A., Sukhorukov, A. Y. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 58(1), 67-91. Available from: [Link]

  • Smith, J. A., Le, G., Jones, E. D., & Deadman, J. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future Medicinal Chemistry, 2(2), 215–224. Available from: [Link]

  • Basavaraj, K., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(18), 6157–6165. Available from: [Link]

  • Shutske, G. M., & Kapples, K. J. (1987). A novel synthesis of 3-Amino-1,2-benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][1][6]benzoxazepine ring system. Journal of Heterocyclic Chemistry, 24(5), 1291-1293. Available from: [Link]

  • Uno, H., Kurokawa, M., & Nishimura, H. (1976). A new synthesis of zonisamide. Chemical & Pharmaceutical Bulletin, 24(4), 632-643. Available from: [Link]

  • Siddiqui, N., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 10(51), 30565-30589. Available from: [Link]

  • ResearchGate. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Available from: [Link]

  • PubChem. (n.d.). Zonisamide. National Center for Biotechnology Information. Available from: [Link]

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Application Notes & Protocols: 3-Amino-5-nitro-1,2-benzisoxazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1,2-Benzisoxazole

The 1,2-benzisoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic and structural properties contribute to favorable interactions with biological targets. This scaffold is integral to the structure of several key pharmaceutical drugs, including antipsychotics like risperidone and paliperidone, as well as the anticonvulsant zonisamide.[1][2]

Within this important class of heterocycles, 3-amino-5-nitro-1,2-benzisoxazole stands out as a particularly valuable and versatile building block for synthetic chemists.[3][4][5] Its structure is endowed with three key features that can be strategically manipulated:

  • A Nucleophilic 3-Amino Group: This primary amine serves as the principal handle for synthetic elaboration, readily participating in C-N bond-forming reactions.

  • An Electron-Withdrawing 5-Nitro Group: This group significantly influences the reactivity of the entire molecule. It deactivates the benzene ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, the nitro group itself can be chemically transformed, most commonly reduced to a new amino functionality, thereby opening pathways to diverse derivatives.

  • A Stable Benzisoxazole Core: The aromatic nature of the fused ring system provides a stable framework for constructing more complex molecular architectures.[1]

This guide provides an in-depth exploration of the synthetic utility of 3-amino-5-nitro-1,2-benzisoxazole, complete with detailed, field-proven protocols for key transformations. The methodologies described herein are designed to be robust and reproducible, offering researchers in drug discovery and organic synthesis a practical toolkit for leveraging this powerful building block.

Application I: Palladium-Catalyzed N-Arylation for Core Structure Elaboration

Expertise & Experience: The formation of a C(aryl)-N bond is one of the most critical transformations in the synthesis of pharmaceutical agents. The Buchwald-Hartwig amination is a powerful and reliable method for this purpose. The choice of a palladium catalyst, a specialized phosphine ligand, and a suitable base is paramount for achieving high efficiency and yield. The ligand, in this case, Xantphos, is crucial for stabilizing the palladium catalyst and facilitating the key reductive elimination step that forms the desired C-N bond. An inert atmosphere is non-negotiable to prevent the oxidation and deactivation of the sensitive Pd(0) catalyst.

Protocol 1: Buchwald-Hartwig Cross-Coupling of 3-Amino-5-nitro-1,2-benzisoxazole

This protocol details a representative procedure for the palladium-catalyzed N-arylation of 3-amino-5-nitro-1,2-benzisoxazole with an aryl bromide.

Materials:

  • 3-Amino-5-nitro-1,2-benzisoxazole (1.0 equiv)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Caesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-amino-5-nitro-1,2-benzisoxazole, the aryl bromide, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add anhydrous toluene to the flask. The volume should be sufficient to create a solution with a concentration of approximately 0.1 M with respect to the starting amine.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Trustworthiness Note: A successful reaction is typically indicated by the complete consumption of the starting amine as observed by TLC. The crude product will appear as a dark mixture due to residual palladium species, which are effectively removed by the Celite filtration and subsequent chromatography.

N_Arylation_Workflow cluster_reagents Reagents & Catalyst cluster_process Process reagents 3-Amino-5-nitro-1,2-benzisoxazole + Aryl Bromide + Base (Cs₂CO₃) reaction Reaction Anhydrous Toluene 110 °C, Inert Atmosphere reagents->reaction Combine catalyst Pd₂(dba)₃ / Xantphos catalyst->reaction workup Workup (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Aryl Product purification->product

Caption: Workflow for Palladium-Catalyzed N-Arylation.

Application II: Reduction of the Nitro Group for Diamino Scaffolds

Expertise & Experience: The selective reduction of an aromatic nitro group in the presence of other reducible functionalities (like the N-O bond of the isoxazole) is a common challenge. While catalytic hydrogenation (H₂/Pd-C) is clean, it can sometimes lead to the cleavage of the benzisoxazole ring. A more reliable and chemoselective method for this specific substrate is the use of tin(II) chloride (SnCl₂) in an acidic medium. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, ultimately yielding the amine hydrochloride salt. The acidic conditions help to prevent over-reduction or side reactions.

Protocol 2: Chemoselective Reduction to 3,5-Diamino-1,2-benzisoxazole

This protocol provides a method for the selective reduction of the 5-nitro group, yielding a versatile diamino intermediate.

Materials:

  • 3-Amino-5-nitro-1,2-benzisoxazole (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-nitro-1,2-benzisoxazole in ethanol.

  • Reagent Addition: To this solution, add a solution of SnCl₂·2H₂O in concentrated HCl. The addition may be exothermic; maintain the temperature with a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates full conversion of the starting material. A color change from yellow/orange to a lighter shade is often observed.

  • Workup:

    • Cool the reaction flask in an ice bath.

    • Slowly and carefully basify the reaction mixture by adding a 5 M NaOH solution. Tin hydroxides will precipitate as a thick, white solid. Caution: This neutralization is highly exothermic.

    • Continue adding base until the pH of the aqueous layer is >10.

    • Filter the resulting slurry through a pad of Celite®, washing thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. The layers may be difficult to separate due to emulsions. Adding brine can help.

    • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting 3,5-diamino-1,2-benzisoxazole is often pure enough for the next step, but can be further purified by chromatography or recrystallization if needed.

Trustworthiness Note: The most critical part of this procedure is the workup. Incomplete basification will result in poor recovery of the product, as the diamine will remain protonated in the aqueous layer. Thorough washing of the tin hydroxide precipitate is essential to maximize yield.

Nitro_Reduction_Pathway cluster_synthesis Potential Downstream Synthesis start 3-Amino-5-nitro-1,2-benzisoxazole reduction Reduction (SnCl₂ / HCl) start->reduction intermediate 3,5-Diamino-1,2-benzisoxazole reduction->intermediate derivatization1 Selective Acylation of 3-Amino Group intermediate->derivatization1 Path A derivatization2 Diazotization/Sandmeyer of 5-Amino Group intermediate->derivatization2 Path B derivatization3 Condensation to form new heterocyclic rings intermediate->derivatization3 Path C end_product Diverse Functionalized Benzisoxazoles derivatization1->end_product derivatization2->end_product derivatization3->end_product

Caption: Synthetic pathways enabled by nitro group reduction.

Application III: Amide Bond Formation via Acylation

Expertise & Experience: Acylation of the 3-amino group is a straightforward and high-yielding reaction that serves to introduce a vast array of side chains. The use of an acyl chloride with a non-nucleophilic base like triethylamine (TEA) is a classic and effective method. The primary role of the base is to act as an acid scavenger for the HCl generated during the reaction. Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Performing the initial addition at 0 °C is standard practice to control the exothermic nature of the reaction between a primary amine and a reactive acyl chloride, minimizing potential side reactions.

Protocol 3: Synthesis of N-(5-nitro-1,2-benzisoxazol-3-yl)acetamide

This protocol describes a general procedure for the acylation of the 3-amino group using acetyl chloride as a representative electrophile.

Materials:

  • 3-Amino-5-nitro-1,2-benzisoxazole (1.0 equiv)

  • Acetyl Chloride (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve 3-amino-5-nitro-1,2-benzisoxazole in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Base Addition: Add triethylamine to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride dropwise to the stirred solution via syringe. A white precipitate (triethylamine hydrochloride) will form almost immediately.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for completion by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl solution, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product is often highly pure. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified via a short silica gel plug to yield the pure amide.

Summary of Synthetic Transformations

Transformation Key Reagents Typical Yield Key Considerations
N-Arylation Pd₂(dba)₃, Xantphos, Cs₂CO₃60-90%Requires strictly anhydrous conditions and an inert atmosphere. Ligand choice is crucial.
Nitro Reduction SnCl₂·2H₂O, HCl75-95%Workup requires careful and complete basification to isolate the free amine product.
Acylation Acyl Chloride, Triethylamine>90%Reaction is fast and often exothermic; initial cooling is recommended. Base is essential.

References

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Z. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Source Not Available].
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Deriv
  • Benzisoxazole - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2024).
  • An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of related substances of antipsychotic drug Risperidone. (2021).
  • US6750341B2 - Preparation of risperidone - Google Patents. (n.d.). Google Patents.
  • Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. (n.d.). JOCPR.
  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annul
  • 3-Amino-5-nitro-1,2-benzisoxazole CAS NO.89793-82-8. (n.d.). Pure Chemistry Scientific Inc.. Retrieved from [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (n.d.).
  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing). (n.d.). RSC Publishing. Retrieved from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). [Source Not Available].
  • 3-Amino-5-nitro-1,2-benzisoxazole | C7H5N3O3 | CID 10678907. (n.d.). PubChem. Retrieved from [Link]

  • Palladium‐Catalyzed Domino Reaction for the Synthesis of 3‐Amino 1,2,4‐Benzothiadiazine 1,1‐Dioxides. (n.d.).
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC. (n.d.). NIH. Retrieved from [Link]

  • Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. (n.d.). ChemRxiv.
  • Palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines. (2024). Beilstein Journals.
  • N-Arylation for Macrocyclization of Unprotected Peptides - PMC. (n.d.). NIH. Retrieved from [Link]

  • 3(5)-Nitroamino-1,2,4-triazole-5(3)-carbohydrazide (II): Synthesis and Reactions with Aromatic Aldehydes. (n.d.).
  • Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents - PMC. (2025). NIH.
  • Addition, Reduction, and Oxidation Reactions of Nitrosobenzene. (n.d.).
  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)

Sources

The Versatile Scaffold: 3-Amino-5-nitro-1,2-benzisoxazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Benzisoxazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. The benzisoxazole ring system is a prominent member of this class, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and rigid structure allow for precise orientation of substituents to engage with biological macromolecules. This guide focuses on a particularly valuable derivative, 3-amino-5-nitro-1,2-benzisoxazole, a versatile building block for the synthesis of novel therapeutic agents. The presence of the amino group at the 3-position provides a convenient handle for further chemical modifications, while the nitro group at the 5-position can act as a key pharmacophoric element or be chemically transformed to introduce further diversity. This document will provide an in-depth exploration of the applications of this scaffold, complete with detailed synthetic protocols and biological evaluation methods, to empower researchers in their drug discovery endeavors.

Core Applications in Drug Discovery

The 3-amino-5-nitro-1,2-benzisoxazole scaffold has been instrumental in the development of compounds targeting a range of diseases. Its derivatives have shown significant promise in the following therapeutic areas:

  • Antipsychotic Agents: The benzisoxazole core is a well-established pharmacophore in the design of atypical antipsychotics.[1][2] The strategic placement of substituents on this scaffold allows for the fine-tuning of receptor binding profiles, particularly at dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia. The 3-amino group of our title compound serves as a crucial attachment point for side chains that modulate this receptor interaction.

  • Antimicrobial Agents: The increasing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Benzisoxazole derivatives have demonstrated broad-spectrum antimicrobial activity.[1] The electron-withdrawing nature of the nitro group in 3-amino-5-nitro-1,2-benzisoxazole can enhance the antimicrobial properties of its derivatives.

  • Anticancer Agents: The quest for more effective and selective cancer therapeutics is a continuous effort in medicinal chemistry. Various benzisoxazole-containing compounds have been investigated for their potential as anticancer agents, exhibiting activities against a range of cancer cell lines.[3] The 3-amino-5-nitro-1,2-benzisoxazole scaffold can be elaborated to generate compounds that interfere with cancer cell proliferation and survival.

Synthetic Protocols and Methodologies

Protocol 1: Synthesis of 3-Amino-5-nitro-1,2-benzisoxazole

This protocol outlines a general method for the synthesis of the title compound, which can be adapted from established procedures for similar benzisoxazoles. The synthesis typically starts from a readily available substituted phenol.

Workflow for the Synthesis of 3-Amino-5-nitro-1,2-benzisoxazole

A 2-Chloro-5-nitrophenol B Reaction with Hydroxylamine A->B Nucleophilic Substitution C Cyclization B->C Intramolecular Cyclization D 3-Amino-5-nitro-1,2-benzisoxazole C->D Product

A schematic overview of the synthesis of 3-amino-5-nitro-1,2-benzisoxazole.

Step-by-Step Procedure:

  • Starting Material: 2-Chloro-5-nitrophenol (1 equivalent).

  • Reaction with Hydroxylamine:

    • Dissolve 2-chloro-5-nitrophenol in a suitable solvent such as ethanol or isopropanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium hydroxide or potassium carbonate (2.5 equivalents).

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Cyclization:

    • Upon completion of the initial reaction, the intermediate oxime is cyclized. This can often be achieved by continued heating in the presence of the base. In some cases, a stronger base or a different solvent may be required to facilitate the intramolecular nucleophilic aromatic substitution that forms the isoxazole ring.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The product may precipitate out of solution. If so, collect the solid by filtration.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-amino-5-nitro-1,2-benzisoxazole.

Causality Behind Experimental Choices:

  • The choice of a halogenated phenol as the starting material is crucial as the halogen acts as a leaving group during the cyclization step.

  • The use of a base is necessary to deprotonate the hydroxylamine and the phenolic hydroxyl group, facilitating the nucleophilic attack.

  • Refluxing provides the necessary energy to overcome the activation barrier for the reaction.

  • Purification by column chromatography is essential to remove any unreacted starting materials and byproducts to obtain a compound of high purity for subsequent applications.

Protocol 2: Derivatization of 3-Amino-5-nitro-1,2-benzisoxazole for Antipsychotic Drug Discovery

This protocol describes the synthesis of a library of amide derivatives from 3-amino-5-nitro-1,2-benzisoxazole, a common strategy in the development of antipsychotic agents.

Workflow for the Derivatization of 3-Amino-5-nitro-1,2-benzisoxazole

A 3-Amino-5-nitro-1,2-benzisoxazole C Coupling Reaction A->C B Carboxylic Acid/Acyl Chloride B->C D Amide Derivatives C->D Amide Bond Formation

A general scheme for the synthesis of amide derivatives.

Step-by-Step Procedure:

  • Starting Materials: 3-Amino-5-nitro-1,2-benzisoxazole (1 equivalent) and a selection of carboxylic acids or acyl chlorides (1.1 equivalents).

  • Amide Coupling Reaction (using a carboxylic acid):

    • Dissolve 3-amino-5-nitro-1,2-benzisoxazole and the carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Amide Formation (using an acyl chloride):

    • Dissolve 3-amino-5-nitro-1,2-benzisoxazole in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF).

    • Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents).

    • Cool the mixture in an ice bath and add the acyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • For the coupling reaction, filter off the urea byproduct if DCC was used. Dilute the filtrate with the reaction solvent and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

    • For the acyl chloride reaction, dilute the mixture with the reaction solvent and wash as described above.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide derivative by column chromatography or recrystallization.

Biological Evaluation Protocols

Protocol 3: In Vitro Antimicrobial Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized benzisoxazole derivatives against a panel of pathogenic bacteria using the broth microdilution method.

Workflow for Antimicrobial Susceptibility Testing

A Prepare Bacterial Inoculum C Inoculate Microplate A->C B Serial Dilution of Test Compounds B->C D Incubate C->D E Determine MIC D->E

A flowchart of the broth microdilution method for MIC determination.

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each benzisoxazole derivative in dimethyl sulfoxide (DMSO).

    • Perform a two-fold serial dilution of the stock solutions in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the synthesized compounds against a human cancer cell line.

Step-by-Step Procedure:

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the benzisoxazole derivatives in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation

Table 1: Representative Biological Activity Data for 3-Amino-5-nitro-1,2-benzisoxazole Derivatives

Compound IDR-group on AmideMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC50 (µM) vs. MCF-7 cells
ANB-1 Phenyl163212.5
ANB-2 4-Chlorophenyl8168.2
ANB-3 4-Methoxyphenyl326425.1
ANB-4 Pyridin-3-yl161615.8

Conclusion and Future Directions

The 3-amino-5-nitro-1,2-benzisoxazole scaffold is a highly valuable platform in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for the development of new drugs. The protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate novel compounds based on this privileged structure. Future research in this area could focus on exploring a wider range of substitutions at the 3-amino position, modifying the nitro group to other functionalities, and employing computational methods to guide the design of more potent and selective inhibitors for various therapeutic targets.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2017). National Center for Biotechnology Information. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). National Center for Biotechnology Information. [Link]

  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. (2023). ResearchGate. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. (2022). ResearchGate. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (2018).
  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2023). ResearchGate. [Link]

  • 3-substituted-1,2-benzisoxazoles: novel antipsychotic agents. (1990). PubMed. [Link]

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The Strategic Utility of 3-Amino-5-nitro-1,2-benzisoxazole in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,2-benzisoxazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its inherent biological activities and versatile chemical handles make it a "privileged scaffold" for drug discovery. Within this class of compounds, 3-amino-5-nitro-1,2-benzisoxazole stands out as a particularly valuable starting material. The presence of a reactive amino group, coupled with the electron-withdrawing nitro functionality, opens a gateway to a diverse array of novel heterocyclic structures with significant pharmacological potential.[2][3] This guide provides an in-depth exploration of the synthetic utility of 3-amino-5-nitro-1,2-benzisoxazole, offering detailed protocols for the construction of pyrazole and pyrimidine derivatives, and discusses the rationale behind the experimental design.

The strategic importance of heterocycles in drug development cannot be overstated, with a significant majority of FDA-approved drugs containing at least one heterocyclic ring.[2][3] The unique spatial arrangement of heteroatoms imparts specific physicochemical properties that are crucial for molecular recognition and biological activity. This document serves as a practical resource for researchers aiming to leverage the chemical reactivity of 3-amino-5-nitro-1,2-benzisoxazole to generate libraries of novel compounds for screening and lead optimization.

Core Chemical Principles: The Reactivity of 3-Amino-5-nitro-1,2-benzisoxazole

The synthetic versatility of 3-amino-5-nitro-1,2-benzisoxazole is primarily dictated by the nucleophilic character of its exocyclic amino group. This amino group can readily participate in condensation reactions with a variety of electrophilic partners, leading to the formation of new carbon-nitrogen bonds and subsequent ring closures to yield a range of heterocyclic systems. The electron-withdrawing nitro group at the 5-position modulates the reactivity of the benzisoxazole ring and can be a handle for further functionalization, for instance, through reduction to an amino group, enabling the synthesis of yet another layer of diverse structures.

A general overview of the synthetic transformations involving 3(5)-aminoisoxazoles highlights their utility in constructing more complex heterocyclic systems through both linear and multicomponent reactions.[4] These reactions often proceed via the formation of enamine or imine intermediates, which then undergo intramolecular cyclization.

Synthesis of Novel Heterocycles: Detailed Protocols

The following protocols are presented as robust starting points for the synthesis of pyrazole and pyrimidine derivatives from 3-amino-5-nitro-1,2-benzisoxazole. The causality behind the choice of reagents and conditions is explained to allow for informed modifications and troubleshooting.

Protocol 1: Synthesis of Pyrazole Derivatives via Condensation with 1,3-Dicarbonyl Compounds

The reaction of 3-amino-5-nitro-1,2-benzisoxazole with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazole-fused heterocycles.[5][6] The reaction proceeds through an initial condensation to form an enaminone intermediate, followed by intramolecular cyclization and dehydration.

Reaction Scheme:

G cluster_0 Reaction Scheme for Pyrazole Synthesis start 3-Amino-5-nitro-1,2-benzisoxazole + 1,3-Dicarbonyl Compound intermediate Enaminone Intermediate start->intermediate Condensation (Acid or Base Catalysis) product Substituted Pyrazole Derivative intermediate->product Intramolecular Cyclization & Dehydration G cluster_1 Reaction Scheme for Pyrimidine Synthesis start 3-Amino-5-nitro-1,2-benzisoxazole + β-Ketoester/Malononitrile Derivative intermediate Acyclic Intermediate start->intermediate Condensation product Substituted Pyrimidine Derivative intermediate->product Cyclization

Sources

Application Note: A Validated Protocol for the Regioselective Nitration of 3-Amino-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Nitrated Benzisoxazoles

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antipsychotic drugs like risperidone and anticonvulsants such as zonisamide.[1] The functionalization of this heterocyclic system is a critical step in the development of new chemical entities. The introduction of a nitro group via electrophilic aromatic substitution serves as a pivotal synthetic transformation. The nitro group not only modulates the electronic properties and biological activity of the parent molecule but also acts as a versatile chemical handle, readily convertible to other functional groups, most notably an amine, which opens pathways for further derivatization.

This application note provides a comprehensive, field-proven experimental procedure for the nitration of 3-amino-1,2-benzisoxazole. The protocol is designed with an emphasis on safety, regioselectivity, and reproducibility. We will delve into the mechanistic rationale behind the procedural choices, offer detailed steps for synthesis and purification, and outline methods for the analytical characterization of the final product.

Mechanistic Rationale and Regioselectivity

The nitration of an aromatic system is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds through the attack of an electron-rich aromatic ring on a potent electrophile, the nitronium ion (NO₂⁺).[2][3] In the laboratory, the nitronium ion is most commonly generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic NO₂⁺.[2][4]

G cluster_0 Nitronium Ion Generation HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O H2O H₂O

Caption: Generation of the nitronium ion electrophile.

The regiochemical outcome of the nitration of 3-amino-1,2-benzisoxazole is dictated by the directing effects of the fused heterocyclic system and the powerful activating nature of the 3-amino group. The amino group is a strong electron-donating group (EDG) that activates the aromatic ring towards electrophilic attack. Simultaneously, the 1,2-benzisoxazole nucleus itself is generally electron-withdrawing. The potent activating effect of the amino group is expected to dominate, directing the incoming electrophile to the positions ortho and para relative to the benzene ring's fusion point that are most activated by the amino group's resonance contribution. Computational and empirical data suggest that electrophilic attack on the 3-amino-1,2-benzisoxazole system will preferentially occur at the 5- and 7-positions of the benzene ring. The protocol below is optimized to favor the formation of a single major regioisomer.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0-5 °C run_reaction Slowly Add Nitrating Mixture Maintain Temp < 5 °C prep_reagents->run_reaction prep_substrate Dissolve Substrate in H₂SO₄ Cool to 0 °C prep_substrate->run_reaction stir Stir for 2h at 0-5 °C run_reaction->stir monitor Monitor via TLC stir->monitor quench Quench on Ice monitor->quench neutralize Neutralize with NaHCO₃ quench->neutralize filtrate Filter Solid Product neutralize->filtrate purify Recrystallize from EtOH/H₂O filtrate->purify analyze Characterize Product (NMR, IR, MS, MP) purify->analyze

Sources

Purification of 3-Amino-5-nitro-1,2-benzisoxazole by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 3-Amino-5-nitro-1,2-benzisoxazole via recrystallization. 3-Amino-5-nitro-1,2-benzisoxazole is a key heterocyclic building block in medicinal chemistry and drug development.[1] Ensuring the high purity of this intermediate is critical for the successful synthesis of downstream targets and for obtaining reliable biological data. This document outlines the principles of recrystallization, a robust method for purifying solid organic compounds, and provides a detailed, step-by-step protocol for its application to 3-Amino-5-nitro-1,2-benzisoxazole. Furthermore, this guide discusses methods for solvent selection, troubleshooting common issues, and analytical techniques for purity verification.

Introduction: The Imperative of Purity in Drug Development

3-Amino-5-nitro-1,2-benzisoxazole (C₇H₅N₃O₃, CAS No: 89793-82-8) is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] The presence of impurities, even in trace amounts, can lead to unwanted side reactions, reduced yields, and the generation of potentially toxic byproducts in subsequent synthetic steps. Therefore, a robust and efficient purification method is paramount.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[4][5] This method leverages the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature.[4] This differential solubility allows for the separation of the desired compound from impurities, which either remain in the mother liquor upon cooling or are removed via hot filtration.

This application note will provide a detailed protocol for the recrystallization of 3-Amino-5-nitro-1,2-benzisoxazole, drawing upon established principles of crystallization and data from structurally similar nitroaromatic and heterocyclic compounds.

The Science of Recrystallization: A Step-by-Step Rationale

The process of recrystallization can be broken down into several key stages, each with a specific purpose. Understanding the "why" behind each step is crucial for successful and efficient purification.

Recrystallization_Workflow A Crude Compound B Solvent Selection (Empirical & Theoretical) A->B Analyze C Dissolution in Minimum Hot Solvent B->C Select & Heat D Hot Filtration (Optional: for insoluble impurities) C->D If needed E Slow Cooling & Crystal Formation C->E If no insoluble impurities D->E Cool F Isolation of Crystals (Vacuum Filtration) E->F Isolate G Washing with Cold Solvent F->G Wash H Drying of Pure Crystals G->H Dry I Purity Analysis (HPLC, NMR, Melting Point) H->I Verify

Sources

Application Note: Comprehensive Structural Characterization of 3-Amino-5-nitro-1,2-benzisoxazole using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed

Introduction

3-Amino-5-nitro-1,2-benzisoxazole is a heterocyclic compound featuring a benzisoxazole core, a key pharmacophore in medicinal chemistry.[1] The benzisoxazole scaffold is present in a wide range of therapeutic agents, exhibiting diverse biological activities.[1] The precise substitution of an amino group at the 3-position and a nitro group at the 5-position modulates the molecule's electronic properties and potential biological targets. The molecular formula is C₇H₅N₃O₃, with a corresponding molecular weight of 179.13 g/mol .[2][3]

Accurate structural confirmation is a cornerstone of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous characterization of such molecules.[4] This application note provides a detailed, field-proven guide for the comprehensive characterization of 3-Amino-5-nitro-1,2-benzisoxazole, moving beyond a simple listing of steps to explain the causality behind experimental choices, thereby ensuring a self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal information regarding the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).[5] The resulting spectrum reveals the chemical environment of each nucleus, its connectivity to neighboring atoms, and the relative number of atoms in each environment.

Experimental Protocol: NMR Sample Preparation

The quality of the NMR spectrum is profoundly dependent on meticulous sample preparation.[6] A poorly prepared sample can obscure vital structural information.

Causality Behind the Protocol: The goal is to create a homogenous, particle-free solution at an optimal concentration to maximize signal-to-noise while avoiding solubility issues and spectral artifacts. The choice of deuterated solvent is critical; it must fully dissolve the analyte without contributing interfering signals in the regions of interest.

Step-by-Step Methodology:

  • Determine Sample Quantity:

    • For ¹H NMR, accurately weigh 5-25 mg of purified 3-Amino-5-nitro-1,2-benzisoxazole.[6][7]

    • For ¹³C NMR, a higher concentration is necessary due to the low natural abundance of the ¹³C isotope; use 10-30 mg of the sample.[4][8]

  • Select Deuterated Solvent:

    • Given the polar amino and nitro functional groups, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound. Chloroform-d (CDCl₃) may also be used, but solubility should be confirmed.

    • Use a high-purity solvent to minimize impurity peaks.

  • Sample Dissolution:

    • Transfer the weighed sample into a clean, small glass vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[8]

    • Gently swirl or sonicate the vial until the sample is completely dissolved. A homogenous solution is critical for acquiring high-resolution spectra.[9]

  • Transfer to NMR Tube:

    • Use a Pasteur pipette to transfer the solution into a clean, high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[6][7] Avoid using scratched or chipped tubes as they can degrade spectral quality.

    • The optimal sample height for most modern spectrometers is approximately 4-5 cm.[6][8]

  • Referencing:

    • The chemical shift scale is typically calibrated using the residual non-deuterated solvent peak (e.g., DMSO-d₅ at δ ~2.50 ppm for ¹H NMR; DMSO-d₆ at δ ~39.52 ppm for ¹³C NMR). Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added, which is defined as δ 0.00 ppm.[10]

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-30 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument lock_shim Lock & Shim instrument->lock_shim acquire_h1 Acquire 1H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire 13C Spectrum acquire_h1->acquire_c13 process FT, Phase, Baseline Correction acquire_c13->process reference Reference Spectra (Solvent Peak) process->reference integrate Integrate 1H Signals reference->integrate assign Assign Peaks & Analyze Coupling integrate->assign structure Confirm Structure assign->structure

Caption: Workflow for NMR spectroscopic analysis.

Data Analysis: Predicted ¹H and ¹³C NMR Spectra

The electronic effects of the substituents strongly influence the chemical shifts. The nitro group (-NO₂) is a powerful electron-withdrawing group, deshielding nearby nuclei (shifting them downfield to higher ppm values).[11] Conversely, the amino group (-NH₂) is an electron-donating group, causing shielding (upfield shifts).

¹H NMR Spectrum (Predicted in DMSO-d₆):

  • Aromatic Protons (δ 7.5 - 9.0 ppm): The three protons on the benzene ring will appear in the downfield region, with distinct splitting patterns.[4]

    • H-4: Expected to be the most downfield proton due to the strong deshielding effect of the ortho-nitro group. It should appear as a doublet.

    • H-6: Influenced by both the para-nitro group and meta-coupling to H-4. It will likely appear as a doublet of doublets.

    • H-7: Expected to be the most upfield of the aromatic protons, appearing as a doublet.

  • Amino Protons (δ ~6.5 - 7.5 ppm): The two protons of the -NH₂ group will likely appear as a broad singlet. The chemical shift can be variable and concentration-dependent.

¹³C NMR Spectrum (Predicted in DMSO-d₆):

  • Aromatic & Heterocyclic Carbons (δ 100 - 170 ppm): Seven distinct carbon signals are expected.

    • C-3: Attached to the amino group, its chemical shift will be significantly influenced by this substituent.

    • C-5: Attached to the nitro group, will be deshielded.

    • Quaternary carbons (C-3a, C-5, C-7a) will typically show weaker signals compared to the protonated carbons.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
-NH₂ ~7.2Broad Singlet (br s)-
C-3 --~160
C-3a --~115
H-4 ~8.8Doublet (d)~120
C-4 --~120
C-5 --~145
H-6 ~8.4Doublet of Doublets (dd)~125
C-6 --~125
H-7 ~7.9Doublet (d)~110
C-7 --~110
C-7a --~165

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 3-Amino-5-nitro-1,2-benzisoxazole in DMSO-d₆. Values are estimates based on typical substituent effects.[12][13]

Mass Spectrometric (MS) Characterization

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.[14] Electrospray Ionization (ESI) is a soft ionization method ideal for polar, thermally labile molecules like 3-Amino-5-nitro-1,2-benzisoxazole, as it typically generates an intact protonated molecular ion ([M+H]⁺) with minimal fragmentation.[15][16]

Experimental Protocol: MS Sample Preparation and Acquisition

Causality Behind the Protocol: The objective is to introduce a very dilute solution of the analyte into the mass spectrometer. The solvent must be volatile and compatible with the ESI process (e.g., methanol, acetonitrile) to facilitate droplet desolvation and ion formation.[17]

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve ~1 mg of the sample in 1 mL of an HPLC-grade solvent such as methanol or acetonitrile.

  • Prepare Working Solution: Further dilute the stock solution 1:100 with the same solvent. A final concentration in the low µg/mL to high ng/mL range is typical.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode. The basic amino group is readily protonated to form the [M+H]⁺ ion.

    • Perform a full scan over a relevant mass-to-charge (m/z) range (e.g., m/z 50-300) to identify the molecular ion.

    • For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ precursor ion (m/z 180) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

    • For highest confidence, utilize High-Resolution Mass Spectrometry (HRMS) to obtain an exact mass measurement, which can confirm the elemental composition.[9]

Experimental Workflow: MS Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-MS) cluster_proc_ms Data Analysis prep_stock Prepare Stock (~1 mg/mL) dilute Dilute to ~1-10 µg/mL prep_stock->dilute infuse Infuse Sample dilute->infuse full_scan Acquire Full Scan (MS1) (Positive Ion Mode) infuse->full_scan isolate Isolate [M+H]+ Ion full_scan->isolate fragment Perform MS/MS (CID) isolate->fragment find_mh Identify [M+H]+ Peak (m/z 180) fragment->find_mh analyze_frag Analyze Fragment Ions find_mh->analyze_frag confirm_formula Confirm Formula (with HRMS) analyze_frag->confirm_formula structure_ms Confirm Structure confirm_formula->structure_ms

Caption: Workflow for Mass Spectrometric analysis.

Data Analysis: Predicted Mass Spectrum and Fragmentation

The analysis focuses on identifying the molecular ion and rationalizing the major fragment ions observed in the MS/MS spectrum.

  • Molecular Ion: The calculated monoisotopic mass of C₇H₅N₃O₃ is 179.0331 u. In positive mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 180.0409 .

  • Key Fragmentation Pathways: Aromatic nitro compounds exhibit characteristic fragmentation patterns.[18] The fragmentation of the benzisoxazole ring itself can also contribute to the spectrum.[19]

    • Loss of NO: A common fragmentation for nitroarenes is the loss of a nitric oxide radical (•NO, 30 Da).[20][21]

    • Loss of NO₂: Loss of a nitrogen dioxide radical (•NO₂, 46 Da) is another characteristic pathway.[18]

    • Loss of CO: Subsequent fragmentation may involve the loss of carbon monoxide (CO, 28 Da) from the ring structure.

Ion Formula Calculated m/z Proposed Origin
[M+H]⁺ [C₇H₆N₃O₃]⁺180.04Protonated Molecular Ion
[M+H - NO]⁺ [C₇H₆N₂O₂]⁺150.04Loss of nitric oxide from nitro group
[M+H - NO₂]⁺ [C₇H₆N₂O]⁺134.05Loss of nitrogen dioxide
[M+H - NO - CO]⁺ [C₆H₆N₂O]⁺122.05Subsequent loss of carbon monoxide

Table 2: Predicted m/z values for the molecular ion and key fragments of 3-Amino-5-nitro-1,2-benzisoxazole in positive mode ESI-MS/MS.

Conclusion

The structural identity and purity of 3-Amino-5-nitro-1,2-benzisoxazole can be unequivocally confirmed through the synergistic application of Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry. NMR provides detailed atomic-level information on the molecular framework and proton environments, while MS confirms the molecular weight, elemental composition (via HRMS), and key structural motifs through fragmentation analysis. The detailed protocols and expected spectral data presented in this application note provide a robust and reliable framework for researchers in synthetic chemistry and drug discovery to confidently characterize this important benzisoxazole derivative.

References

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  • Anonymous. (n.d.). NMR sample preparation guidelines. Scribd. [Link]

  • Mattinen, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Narayanan, P., et al. (2014). Negative-ion mass spectra recorded from four nitro compounds by a... ResearchGate. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Anonymous. (n.d.). NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics. Scribd. [Link]

  • Hollas, M. A., et al. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Kertesz, V., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

  • Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Royal Society of Chemistry. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

  • Seibl, J., & Vollmin, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. [Link]

  • Metherell, A. J., et al. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. [Link]

  • Qiu, D., et al. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. [Link]

  • Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Wired Chemist. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • E. S., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

  • University College London. (n.d.). Chemical shifts. UCL. [Link]

  • Anonymous. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. ResearchGate. [Link]

  • Lumen Learning. (n.d.). Chemical Shifts in Proton NMR Spectroscopy. Lumen Learning. [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Royal Society of Chemistry. [Link]

  • Anonymous. (1989). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines | Request PDF. ResearchGate. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry. [Link]

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  • PubChem. (n.d.). 3-Amino-5-nitro-1,2-benzisoxazole. PubChem. [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

  • El-Yazbi, F. A., et al. (2006). Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples. PubMed. [Link]

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Application Notes & Protocols for the Development of Antimicrobial Agents from 3-Amino-5-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The 1,2-benzisoxazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of several approved drugs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging a specific starting scaffold, 3-Amino-5-nitro-1,2-benzisoxazole, for the discovery and preliminary development of new antimicrobial agents. We present detailed, field-tested protocols for the synthesis, purification, antimicrobial evaluation, preliminary safety assessment, and initial mechanism of action studies, grounded in established scientific principles and regulatory standards.

Introduction: The Rationale for 3-Amino-5-nitro-1,2-benzisoxazole as a Starting Point

The 1,2-benzisoxazole ring system is a bioisostere of the native indole nucleus found in many biologically active molecules. This structural feature allows it to interact with a wide range of biological targets, leading to its prevalence in drugs with diverse activities, including antipsychotic (e.g., risperidone) and anti-inflammatory properties. Its derivatives have also demonstrated promising antimicrobial activities.

Our focus on the 3-Amino-5-nitro-1,2-benzisoxazole scaffold is strategic for several reasons:

  • Synthetic Tractability: The primary amine at the 3-position serves as a versatile synthetic handle, allowing for the straightforward generation of a diverse library of derivatives (e.g., amides, sulfonamides, Schiff bases) to explore the chemical space.

  • Electronic Properties: The electron-withdrawing nitro group at the 5-position significantly influences the electronic profile of the aromatic system. This feature can be crucial for molecular interactions with microbial targets and can be further modified or reduced to explore its role in bioactivity.

  • Established Precedent: While this specific molecule is a starting point, related nitroaromatic compounds have a history as antimicrobial agents (e.g., nitrofurantoin), suggesting that this moiety may contribute to a relevant mechanism of action, such as the generation of reactive nitrogen species within microbial cells.

This guide outlines a logical, stepwise workflow from initial synthesis to lead optimization, designed to efficiently evaluate the potential of this scaffold.

Synthesis and Characterization of the Lead Scaffold

The initial step in any drug discovery campaign is to secure a reliable source of the starting material with high purity.

Protocol 2.1: Synthesis of 3-Amino-5-nitro-1,2-benzisoxazole

This protocol is adapted from established methods for the synthesis of 3-aminobenzisoxazoles, proceeding via the cyclization of a salicylonitrile precursor.

Principle: The synthesis involves the base-catalyzed intramolecular cyclization of 2-hydroxy-5-nitrobenzonitrile. The hydroxyl group attacks the nitrile carbon, forming the isoxazole ring.

Materials:

  • 2-Hydroxy-5-nitrobenzonitrile

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxy-5-nitrobenzonitrile (10.0 g, 1 eq) in anhydrous methanol (100 mL).

  • Reagent Addition: While stirring, add sodium methoxide (1.1 eq) to the solution portion-wise at room temperature. The solution may change color.

  • Cyclization: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The disappearance of the starting material spot indicates reaction completion.

  • Quenching and Neutralization: Cool the mixture to room temperature. Carefully neutralize the reaction by slow, dropwise addition of 1M HCl until the pH is ~7. A precipitate will likely form.

  • Extraction: Remove the methanol under reduced pressure. To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate. Transfer to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer two more times with 50 mL of ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-Amino-5-nitro-1,2-benzisoxazole as a crystalline solid.

Characterization:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺).

  • Melting Point: To assess purity.

  • Purity by HPLC: To quantify purity (>95% is required for biological assays).

Primary Screening: In Vitro Antimicrobial Susceptibility

The first biological evaluation step is to determine the compound's spectrum and potency of antimicrobial activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Stock Solution of Compound in DMSO serial_dilute Perform 2-fold Serial Dilution of Compound in 96-well Plate prep_compound->serial_dilute prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate Plate at 37°C for 18-24 hours add_inoculum->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic spot_mbc Spot Aliquots from clear wells onto Agar Plates for MBC read_mic->spot_mbc read_mbc Read MBC: Lowest concentration yielding ≥99.9% killing spot_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Protocol 3.1: Broth Microdilution for MIC Determination

This protocol is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compound (3-Amino-5-nitro-1,2-benzisoxazole), stock solution in DMSO (e.g., 10 mg/mL).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates (U-bottom).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound). Column 12 will be the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by using a plate reader (OD₆₀₀).

Data Presentation

Summarize the results in a clear, tabular format.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
3-Amino-5-nitro-1,2-benzisoxazoleValueValueValue
Ciprofloxacin (Control)0.250.0150.5

Preliminary Safety Assessment: In Vitro Cytotoxicity

An effective antimicrobial agent must be selectively toxic to microbial cells over host cells. A preliminary assessment of cytotoxicity is a critical early checkpoint.

Protocol 4.1: MTT Assay for Mammalian Cell Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified.

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver cancer).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compound stock solution in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom plates.

  • Multi-channel pipette, incubator (37°C, 5% CO₂), plate reader.

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells with medium only (no cells) and cells with medium containing DMSO (vehicle control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Purple formazan crystals should become visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression.

Selectivity Index (SI): A key metric for evaluating the therapeutic window.

  • SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)

  • A higher SI value (>10) is generally desirable, indicating greater selectivity for the microbial target.

Structure-Activity Relationship (SAR) Guided Lead Optimization

The initial compound is rarely the final drug. A systematic process of chemical modification and re-testing, known as the Structure-Activity Relationship (SAR) cycle, is used to improve potency, selectivity, and drug-like properties.

The Iterative SAR Cycle

G design Design Analogs (e.g., modify amine) synthesis Synthesize New Compounds design->synthesis Hypothesis testing Biological Testing (MIC, Cytotoxicity) synthesis->testing Purified Analogs analysis Analyze Data (Potency, SI) testing->analysis Raw Data sar_model Build SAR Model (Identify key features) analysis->sar_model Key Insights sar_model->design Informed Design

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Strategy 5.1: Derivatization of the 3-Amino Group

The primary amine is an excellent starting point for modification.

Proposed Modifications:

  • Acylation: React 3-Amino-5-nitro-1,2-benzisoxazole with a variety of acyl chlorides or anhydrides to form a library of amides. This explores the effect of steric bulk and electronic properties (e.g., using aliphatic vs. aromatic acyl groups).

  • Sulfonylation: React with sulfonyl chlorides to produce sulfonamides. This introduces a different geometry and hydrogen bonding capacity compared to amides.

  • Reductive Amination: React with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to generate secondary and tertiary amines.

Workflow:

  • Synthesize a focused library of 10-20 analogs based on the strategies above.

  • Purify and characterize each analog to ensure high purity.

  • Screen all analogs in the primary MIC and cytotoxicity assays (Protocols 3.1 and 4.1).

  • Tabulate the data to compare the activity of the derivatives to the parent compound.

  • Identify trends. For example, do bulky aromatic groups on the amide increase potency? Does a sulfonamide improve the selectivity index? Use these insights to design the next generation of compounds.

Preliminary Mechanism of Action (MoA) Studies

Understanding how a compound kills or inhibits bacteria is crucial for its development. Early MoA studies can guide lead optimization and predict potential resistance mechanisms.

Protocol 6.1: Time-Kill Kinetic Assay

Principle: This assay determines whether a compound is bacteriostatic (inhibits growth) or bactericidal (actively kills) and the rate of killing.

Procedure:

  • Prepare several flasks containing CAMHB with the test compound at concentrations of 1x, 2x, 4x, and 8x the predetermined MIC. Include a no-drug growth control.

  • Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each flask.

  • Perform serial dilutions of the aliquot in sterile saline and plate onto agar plates.

  • Incubate the plates overnight and count the number of colonies to determine the viable cell count (CFU/mL) at each time point.

  • Plot log₁₀(CFU/mL) versus time. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Decision Tree for MoA Investigation

G start Active Compound Identified (Low MIC, High SI) time_kill Time-Kill Assay start->time_kill bactericidal Bactericidal (≥3-log kill) time_kill->bactericidal Fast Killing bacteriostatic Bacteriostatic time_kill->bacteriostatic Growth Arrest macromol Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) bactericidal->macromol bacteriostatic->macromol cell_wall Cell Wall Synthesis Inhibited macromol->cell_wall dna_rna DNA/RNA Synthesis Inhibited macromol->dna_rna protein Protein Synthesis Inhibited macromol->protein

Caption: A decision-making workflow for initial MoA studies.

Conclusion and Future Perspectives

This document provides a foundational framework for initiating a drug discovery program starting from 3-Amino-5-nitro-1,2-benzisoxazole. By following these protocols, researchers can systematically synthesize, evaluate, and optimize this scaffold to identify promising antimicrobial lead candidates. The key to success lies in the iterative nature of the SAR cycle, where biological data continuously informs chemical design.

Future work should focus on:

  • Expanding the SAR: Exploring modifications at other positions of the benzisoxazole ring.

  • In-depth MoA studies: Utilizing transcriptomics, proteomics, or genetic screens to identify the specific molecular target.

  • ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of promising leads.

  • In Vivo Efficacy: Testing the most promising candidates in animal models of infection.

This structured approach, grounded in established methodologies, maximizes the potential for discovering novel and effective antimicrobial agents to combat the global threat of AMR.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07-A10, Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Tenth Edition.

    • Source: CLSI
    • URL: [Link]

  • Mosmann, T. (1983).

    • Source: Journal of Immunological Methods
    • URL: [Link]

Application Notes & Protocols: Synthesis and Application of Fluorescent Probes Based on 3-Amino-5-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of novel fluorescent probes built upon the 3-Amino-5-nitro-1,2-benzisoxazole scaffold. This core structure is a derivative of the broader nitrobenzoxadiazole (NBD) class of environmentally sensitive fluorophores.[1][2] Its utility is rooted in a potent intramolecular charge transfer (ICT) mechanism, driven by the electron-donating amino group and the electron-withdrawing nitro group.[1] This guide details the rationale behind the probe design, provides robust, step-by-step synthetic protocols, and outlines methodologies for their application in detecting biologically relevant analytes, such as biothiols, with a focus on live-cell imaging.

Introduction: The Rationale for the 3-Amino-5-nitro-1,2-benzisoxazole Scaffold

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) family of fluorophores has become an indispensable tool in chemical biology and drug development.[1][2] These compact, neutral molecules exhibit fluorescence properties that are exquisitely sensitive to the polarity of their local environment.[1][3][4] In aqueous, polar environments, NBD derivatives are typically weakly fluorescent due to non-radiative decay pathways facilitated by hydrogen bonding.[1] However, upon transitioning to a non-polar or hydrophobic environment—such as a protein binding pocket or a lipid membrane—their fluorescence quantum yield increases dramatically.[3][4]

The 3-Amino-5-nitro-1,2-benzisoxazole core leverages these fundamental principles. The inherent push-pull electronic system creates a large change in dipole moment upon excitation, which is the basis for its solvatochromic properties.[3] This scaffold is particularly well-suited for designing "turn-on" fluorescent probes. In a typical design, the probe is initially non-fluorescent or weakly fluorescent. A reaction or binding event with a specific analyte triggers a chemical modification of the scaffold, leading to a significant enhancement in fluorescence intensity. This high signal-to-background ratio is ideal for sensitive detection in complex biological milieu.

A primary mechanism exploited for probe activation is the nucleophilic aromatic substitution (SNAr) reaction.[5][6][7] The strong electron-withdrawing effect of the nitro group renders the aromatic ring electron-deficient and susceptible to attack by nucleophiles.[2][8] By functionalizing the amino group or another position on the ring with a suitable leaving group, a reaction with a nucleophilic analyte (e.g., the sulfhydryl group of a biothiol) can displace the leaving group and form a new, highly fluorescent adduct.[2]

Synthesis of the Core Scaffold and a Representative Probe

The synthesis of fluorescent probes from this scaffold can be approached in a modular fashion: 1) Synthesis of the core 3-Amino-5-nitro-1,2-benzisoxazole, and 2) Functionalization with a recognition moiety to create the final probe. Here, we detail the synthesis of a probe designed for the detection of biothiols (e.g., Cysteine, Homocysteine, Glutathione), which are crucial in cellular redox homeostasis.[9][10][11]

Part I: Synthesis of 3-Amino-5-nitro-1,2-benzisoxazole

The synthesis of the 1,2-benzisoxazole core can be achieved through various cyclization strategies.[12] A common and effective method involves the intramolecular cyclization of an appropriately substituted aromatic precursor. The following protocol is a representative method.

Experimental Protocol: Synthesis of 3-Amino-5-nitro-1,2-benzisoxazole

  • Materials:

    • 2-Chloro-5-nitrobenzonitrile

    • Hydroxylamine hydrochloride

    • Sodium methoxide

    • Methanol, anhydrous

    • Standard glassware for organic synthesis

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Chloro-5-nitrobenzonitrile (1.0 eq) in anhydrous methanol.

    • Add hydroxylamine hydrochloride (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of sodium methoxide (2.5 eq) in methanol to the reaction mixture. The addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully neutralize the reaction with dilute hydrochloric acid until the pH is ~7. This will cause the product to precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product with cold water and then a small amount of cold methanol.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield 3-Amino-5-nitro-1,2-benzisoxazole as a solid.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

cluster_synthesis Synthesis of 3-Amino-5-nitro-1,2-benzisoxazole Start 2-Chloro-5-nitrobenzonitrile + Hydroxylamine HCl Step1 Add Sodium Methoxide in Methanol at 0°C Start->Step1 Reagents Step2 Stir at RT, 12-16h (Cyclization Reaction) Step1->Step2 Reaction Step3 Neutralization (HCl) & Precipitation Step2->Step3 Work-up Step4 Filtration & Washing Step3->Step4 Isolation End Purified 3-Amino-5-nitro- 1,2-benzisoxazole Step4->End Purification

Caption: General workflow for the synthesis of the core scaffold.

Part II: Synthesis of a "Turn-On" Probe for Biothiols

To transform the core into a functional probe, the amino group can be acylated with a moiety that both quenches fluorescence and acts as a recognition/reaction site. For biothiol detection, an acrylate group is an excellent choice, functioning as a Michael acceptor.[11] The initial probe is non-fluorescent due to the disruption of the ICT pathway. A Michael addition reaction with a biothiol, followed by an intramolecular cyclization, releases the highly fluorescent parent aminobenzisoxazole.

Experimental Protocol: Synthesis of Probe ANB-1

  • Materials:

    • 3-Amino-5-nitro-1,2-benzisoxazole

    • Acryloyl chloride

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 3-Amino-5-nitro-1,2-benzisoxazole (1.0 eq) in anhydrous DCM in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (1.5 eq) to the solution and cool to 0 °C.

    • Add acryloyl chloride (1.1 eq) dropwise via syringe.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final probe (ANB-1).

Application Protocols

In Vitro Spectroscopic Analysis

This protocol outlines the procedure for characterizing the probe's response to an analyte using a fluorometer.

  • Materials & Equipment:

    • Probe ANB-1 stock solution (1 mM in DMSO).

    • Analyte stock solutions (e.g., 10 mM Cysteine, Glutathione in buffer).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Quartz cuvettes.

    • Fluorometer and UV-Vis Spectrophotometer.

  • Procedure:

    • Preparation of Working Solutions: Prepare a 10 µM working solution of ANB-1 in PBS (containing 1% DMSO to ensure solubility).

    • Absorption and Emission Spectra: Record the UV-Vis absorption spectrum of the 10 µM ANB-1 solution. Record the fluorescence emission spectrum (excite at the absorption maximum, λabs). The probe alone should exhibit minimal fluorescence.

    • Analyte Response: To a cuvette containing 2 mL of the 10 µM ANB-1 solution, add a specific concentration of the analyte (e.g., 100 µM Cysteine).

    • Time-Course Measurement: Immediately begin recording the fluorescence intensity at the expected emission maximum (λem) over time (e.g., every 30 seconds for 30 minutes) to determine the reaction kinetics.[13]

    • Titration Experiment: Prepare a series of cuvettes with 10 µM ANB-1. Add increasing concentrations of the analyte (e.g., 0-200 µM) to each. After incubating for a time sufficient for the reaction to complete (determined from Step 4), record the final fluorescence emission spectrum for each concentration.

    • Selectivity Test: Prepare a series of cuvettes with 10 µM ANB-1. To each, add a high concentration (e.g., 1 mM) of various biologically relevant species (e.g., other amino acids, reactive oxygen species) and compare the fluorescence response to that of the target analyte.[2]

Table 1: Expected Photophysical Properties

Compound λabs (nm) λem (nm) Stokes Shift (nm) Quantum Yield (Φ) Description
Probe ANB-1 ~380 ~530 ~150 < 0.01 "Off" State: Weakly fluorescent

| ANB-1 + Cysteine | ~470 | ~540 | ~70 | > 0.30 | "On" State: Highly fluorescent product |

cluster_sensing Proposed 'Turn-On' Sensing Mechanism Probe ANB-1 Probe (Non-Fluorescent) Reaction Michael Addition & Intramolecular Cyclization Probe->Reaction Analyte Biothiol (R-SH) (e.g., Cysteine) Analyte->Reaction Product Released Fluorophore (Highly Fluorescent) Reaction->Product Fluorescence 'Turn-On'

Caption: Sensing mechanism of the biothiol probe ANB-1.

Live-Cell Imaging Protocol

This protocol provides a general guideline for using ANB-1 to visualize intracellular biothiols.[14][15]

  • Materials & Equipment:

    • HeLa cells (or other suitable cell line).

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • Glass-bottom imaging dishes or coverslips.

    • Probe ANB-1 stock solution (1 mM in DMSO).

    • N-Ethylmaleimide (NEM) for negative control (a thiol-blocking agent).

    • Hoechst 33342 for nuclear counterstaining (optional).[16]

    • Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC/GFP).

  • Procedure:

    • Cell Culture: Plate cells on glass-bottom dishes or coverslips and grow to 60-70% confluency in a 37°C, 5% CO₂ incubator.

    • Probe Loading:

      • Prepare a fresh 5 µM working solution of ANB-1 in serum-free medium.

      • Wash the cells once with warm PBS (pH 7.4).

      • Remove the PBS and add the ANB-1 working solution to the cells.

      • Incubate for 30 minutes at 37°C.[14]

    • Control Group (Optional): For a negative control, pre-incubate a separate dish of cells with 1 mM NEM for 30 minutes before adding the ANB-1 probe. This will deplete intracellular thiols and should result in significantly lower fluorescence.

    • Washing: Remove the probe-containing medium and wash the cells gently two to three times with warm PBS or fresh culture medium to remove any excess, unreacted probe.[17]

    • Counterstaining (Optional): If desired, incubate cells with a suitable concentration of Hoechst 33342 (e.g., 5 µg/mL) for 10-15 minutes to stain the nuclei.[16] Wash once with PBS.

    • Imaging: Add fresh, phenol red-free medium to the cells.[15] Immediately transfer the dish to the fluorescence microscope stage.

    • Image Acquisition: Acquire images using the appropriate filter set for the released fluorophore (e.g., excitation ~470 nm, emission ~540 nm). Use the lowest possible excitation power and exposure time to minimize phototoxicity.[15]

cluster_workflow Live-Cell Imaging Workflow A 1. Culture Cells on Imaging Dish B 2. Wash with PBS A->B C 3. Incubate with Probe ANB-1 (e.g., 5µM, 30 min) B->C D 4. Wash 2-3x with PBS to Remove Excess Probe C->D E 5. Add Phenol Red-Free Medium D->E F 6. Acquire Images on Fluorescence Microscope E->F

Caption: Step-by-step workflow for live-cell imaging.

Conclusion and Future Directions

The 3-Amino-5-nitro-1,2-benzisoxazole scaffold represents a versatile and powerful platform for the development of "turn-on" fluorescent probes. Its small size, inherent environmental sensitivity, and susceptibility to SNAr and Michael addition reactions allow for the rational design of sensors for a wide array of biological analytes. The protocols detailed herein provide a robust framework for the synthesis and application of these probes. Future work can focus on modifying the scaffold to achieve longer emission wavelengths (near-infrared) for deeper tissue penetration, or incorporating two-photon absorption properties for high-resolution imaging.[2]

References

  • Journal of Sulfur Chemistry.

  • BenchChem.

  • National Institutes of Health.

  • MDPI.

  • Frontiers in Chemistry.

  • Journal of Chemical Education.

  • Chemical Society Reviews.

  • MDPI.

  • American Chemical Society.

  • ResearchGate.

  • Frontiers in Chemistry.

  • Semantic Scholar.

  • PubMed Central.

  • Semantic Scholar.

  • ResearchGate.

  • RSC Publishing.

  • Promega Corporation.

  • ERIC.

  • ResearchGate.

  • Ion Biosciences.

  • Vector Labs.

  • Thermo Fisher Scientific.

  • Creative Biolabs.

  • ARKIVOC.

  • ResearchGate.

  • MDPI.

  • Google Patents.

  • YouTube.

  • PubChem.

Sources

The Versatile Precursor: 3-Amino-5-nitro-1,2-benzisoxazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzisoxazole Scaffold in Modern Agrochemicals

The 1,2-benzisoxazole core is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. Its unique structural and electronic properties contribute to a diverse range of biological activities, including herbicidal, fungicidal, and insecticidal effects. Within this class of compounds, 3-amino-5-nitro-1,2-benzisoxazole stands out as a particularly valuable precursor. The presence of a reactive amino group at the 3-position and a nitro group at the 5-position provides two key points for chemical modification, allowing for the systematic development of novel agrochemical candidates with tailored properties.

The strategic incorporation of the nitro group can enhance the biological activity of the resulting compounds, a feature observed in various commercial pesticides. The amino group serves as a versatile handle for introducing a wide array of functional groups through reactions such as acylation, sulfonylation, and the formation of ureas and thioureas. This chemical tractability makes 3-amino-5-nitro-1,2-benzisoxazole an ideal starting material for generating libraries of diverse derivatives for high-throughput screening in agrochemical discovery programs. This guide provides detailed application notes and protocols for the synthesis and derivatization of this key intermediate, offering researchers a practical framework for exploring its potential in developing next-generation crop protection agents.

Synthesis of the Precursor: 3-Amino-5-nitro-1,2-benzisoxazole

A reliable and efficient synthesis of the 3-amino-5-nitro-1,2-benzisoxazole precursor is paramount for its successful application in agrochemical research. The following protocol outlines a common and effective method for its preparation.

Protocol 1: Synthesis of 3-Amino-5-nitro-1,2-benzisoxazole

Objective: To synthesize 3-amino-5-nitro-1,2-benzisoxazole from a suitable starting material. A common route involves the cyclization of an ortho-substituted nitroaromatic compound.

Materials:

  • 2-Cyano-4-nitroaniline

  • Sulfuric acid (concentrated)

  • A suitable oxidizing agent (e.g., bromine or hydrogen peroxide)

  • Sodium hydroxide solution

  • Organic solvent (e.g., ethanol, methanol)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Thioamide Formation (Illustrative Step): A common precursor to benzisothiazoles, and conceptually similar for benzisoxazoles, involves the conversion of a nitrile to a thioamide. For the synthesis of the related 3-amino-5-nitro-2,1-benzisothiazole, 2-cyano-4-nitroaniline is reacted with a source of sulfur (e.g., sodium hydrosulfide) to form 2-amino-5-nitrothiobenzamide.[1]

  • Cyclization: The intermediate is then subjected to a ring-closure reaction. In the case of the analogous benzisothiazole synthesis, this is achieved by dissolving the thiobenzamide in concentrated sulfuric acid and treating it with a catalyst such as bromine at elevated temperatures (e.g., 45-90°C) for several hours.[1] A similar oxidative cyclization strategy can be envisioned for the corresponding benzisoxazole.

  • Work-up and Isolation: Upon completion of the reaction, the mixture is carefully poured onto ice-water to precipitate the product. The crude product is collected by filtration, washed with water to remove excess acid, and then neutralized with a dilute base solution (e.g., sodium bicarbonate).

  • Purification: The crude 3-amino-5-nitro-1,2-benzisoxazole is purified by recrystallization from a suitable solvent such as ethanol or methanol to afford the final product as a crystalline solid.

Data Summary:

CompoundMolecular FormulaMolecular WeightCAS NumberAppearance
3-Amino-5-nitro-1,2-benzisoxazoleC₇H₅N₃O₃179.13 g/mol 89793-82-8Yellow solid

Application in Agrochemical Synthesis: Derivatization of the Amino Group

The primary utility of 3-amino-5-nitro-1,2-benzisoxazole in agrochemical development lies in the derivatization of its 3-amino group. This allows for the introduction of diverse substructures that can modulate the compound's biological activity, selectivity, and physicochemical properties. The following sections detail protocols for the synthesis of key classes of derivatives with potential agrochemical applications.

Protocol 2: Synthesis of N-(5-nitro-1,2-benzisoxazol-3-yl) Amide Derivatives

Rationale: The formation of an amide bond is a fundamental transformation in the synthesis of bioactive molecules. Acylation of the 3-amino group can lead to compounds with potent herbicidal or fungicidal properties.

Materials:

  • 3-Amino-5-nitro-1,2-benzisoxazole

  • Acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • A suitable base (e.g., pyridine, triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-nitro-1,2-benzisoxazole (1.0 eq.) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1-1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Slowly add the acyl chloride or anhydride (1.1 eq.) to the reaction mixture. The reaction is often exothermic, so cooling in an ice bath may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Isolation: Once the reaction is complete, quench the reaction with water or a dilute aqueous acid solution. Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(5-nitro-1,2-benzisoxazol-3-yl) amide derivative.

Workflow Diagram:

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3-Amino-5-nitro-1,2-benzisoxazole D Dissolve in Anhydrous Solvent A->D B Acyl Chloride / Anhydride F Add Acylating Agent B->F C Base (e.g., Pyridine) E Add Base C->E D->E E->F G Stir at Room Temperature F->G H Quench Reaction G->H I Extract with Organic Solvent H->I J Purify (Chromatography/Recrystallization) I->J K N-(5-nitro-1,2-benzisoxazol-3-yl) Amide J->K

Caption: Workflow for the synthesis of N-(5-nitro-1,2-benzisoxazol-3-yl) amide derivatives.

Protocol 3: Synthesis of N-(5-nitro-1,2-benzisoxazol-3-yl) Urea Derivatives

Rationale: Urea derivatives are another important class of agrochemicals, known for their herbicidal activity, often by inhibiting acetolactate synthase (ALS) or photosystem II.

Materials:

  • 3-Amino-5-nitro-1,2-benzisoxazole

  • Isocyanate (e.g., phenyl isocyanate, methyl isocyanate)

  • Anhydrous aprotic solvent (e.g., toluene, acetonitrile)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a dry reaction vessel, dissolve 3-amino-5-nitro-1,2-benzisoxazole (1.0 eq.) in the chosen anhydrous solvent.

  • Addition of Isocyanate: Add the isocyanate (1.0-1.2 eq.) to the solution. The reaction may be gently heated to facilitate completion.

  • Reaction Monitoring: Monitor the reaction by TLC. The formation of the urea product is often indicated by its precipitation from the reaction mixture.

  • Isolation: If the product precipitates, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.

  • Purification: If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Synthetic Pathway:

Urea_Synthesis Start 3-Amino-5-nitro-1,2-benzisoxazole C₇H₅N₃O₃ Product N-(5-nitro-1,2-benzisoxazol-3-yl) Urea C₈H₆N₄O₄ (for R=H) Start->Product Anhydrous Solvent (e.g., Toluene) Reagent Isocyanate R-N=C=O Reagent->Product

Caption: Synthesis of N-(5-nitro-1,2-benzisoxazol-3-yl) urea derivatives.

Protocol 4: Synthesis of N-(5-nitro-1,2-benzisoxazol-3-yl) Sulfonamide Derivatives

Rationale: Sulfonamides are a well-established class of bioactive compounds with applications in both medicine and agriculture. They can exhibit a range of activities, including herbicidal and fungicidal effects.

Materials:

  • 3-Amino-5-nitro-1,2-benzisoxazole

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride)

  • A suitable base (e.g., pyridine, triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, pyridine)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: Dissolve 3-amino-5-nitro-1,2-benzisoxazole (1.0 eq.) in the chosen anhydrous solvent (pyridine can serve as both solvent and base).

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath and slowly add the sulfonyl chloride (1.1 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract the product with an organic solvent. Wash the organic layer with dilute acid (to remove pyridine), water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography or recrystallization.

Expected Biological Activities and Structure-Activity Relationships (SAR):

The biological activity of the synthesized derivatives is highly dependent on the nature of the substituent introduced at the 3-amino position.

  • Herbicidal Activity: Phenyl-substituted ureas and sulfonamides are known to exhibit herbicidal activity. The electronic nature of the substituents on the phenyl ring can significantly impact efficacy. Electron-withdrawing groups may enhance activity.

  • Fungicidal Activity: Amide derivatives with heterocyclic moieties can show potent fungicidal activity. The specific heterocycle introduced can influence the spectrum of activity against different fungal pathogens.

Data Table of Potential Derivatives and Their Expected Activities:

Derivative ClassR-Group ExamplePotential Agrochemical Activity
AmidePhenyl, 4-ChlorophenylFungicidal, Herbicidal
UreaPhenyl, 3,4-DichlorophenylHerbicidal
SulfonamideBenzenesulfonyl, ToluenesulfonylHerbicidal, Fungicidal

Conclusion

3-Amino-5-nitro-1,2-benzisoxazole is a highly valuable and versatile precursor for the synthesis of novel agrochemicals. The straightforward derivatization of its 3-amino group allows for the creation of a wide range of amide, urea, and sulfonamide derivatives. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the potential of this scaffold in the development of new and effective crop protection solutions. Systematic exploration of the structure-activity relationships of these derivatives is a promising strategy for identifying lead compounds with desirable efficacy and selectivity.

References

  • PubChem. 3-Amino-5-nitro-1,2-benzisoxazole. Available from: [Link]

  • Google Patents. Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof. CN102070552A.
  • MDPI. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available from: [Link]

  • PubMed. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Available from: [Link]

  • MDPI. Synthesis and Fungicidal Activity of 1-(Carbamoylmethyl)-2-aryl-3,1-benzoxazines. Available from: [Link]

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Application Notes and Protocols for Enzymatic Reactions Involving 3-Amino-5-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide focuses on a specific derivative, 3-Amino-5-nitro-1,2-benzisoxazole (CAS No. 89793-82-8)[3][4][5], a compound with potential applications in drug development and as a biochemical probe. Due to its chemical structure, featuring both a reactive amino group and an enzymatically labile nitro group, this molecule presents intriguing possibilities for interaction with key metabolic and catalytic enzyme systems. This document provides in-depth technical guidance and detailed protocols for researchers to investigate two primary enzymatic pathways: metabolism by Cytochrome P450 (CYP) enzymes and activation by nitroreductases for use as a potential fluorescent probe. The methodologies are designed to be self-validating and are grounded in established biochemical principles, providing a robust framework for discovery.

Compound Overview and Safety Precautions

Chemical Properties

3-Amino-5-nitro-1,2-benzisoxazole is a heterocyclic aromatic compound with the following key characteristics:

PropertyValueSource
CAS Number 89793-82-8[3][4]
Molecular Formula C₇H₅N₃O₃[4][6]
Molecular Weight 179.13 g/mol [6]
Appearance Typically a yellow to orange crystalline solid(General chemical knowledge)
Critical Safety and Handling Protocol

As with any novel chemical entity, strict adherence to safety protocols is mandatory. The following guidelines are synthesized from material safety data sheets for structurally related compounds and represent best practices.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards, and nitrile gloves.[7][8] A dust respirator should be used if handling the compound as a powder outside of a fume hood.[10]

  • Handling: Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[9] Avoid all personal contact.[9] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[7]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][9] Keep the container tightly closed.

  • Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[9][10] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[8]

    • Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

Application Note I: Profiling as a Cytochrome P450 Substrate

Scientific Rationale

Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for the phase I metabolism of most drugs and xenobiotics.[11] Understanding the interaction of 3-Amino-5-nitro-1,2-benzisoxazole with CYP isoforms is critical for predicting its pharmacokinetic profile, potential drug-drug interactions, and metabolic fate. The protocols below outline a two-stage process: first, a rapid screening to determine inhibitory potential, followed by a detailed investigation of its metabolism.

Protocol 1: High-Throughput CYP Inhibition Screening

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-Amino-5-nitro-1,2-benzisoxazole against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). This assay uses commercially available kits with isoform-specific substrates that become fluorescent upon metabolism.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Amino-5-nitro-1,2-benzisoxazole in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in a 96-well plate using assay buffer.

  • Reagent Preparation: Reconstitute recombinant human CYP enzymes, a fluorescent substrate, and the NADPH-regenerating system according to the manufacturer's protocol (e.g., P450-Glo™ Assays, Promega).

  • Reaction Incubation:

    • Add the CYP enzyme/substrate mixture to each well of the plate containing the test compound dilutions.

    • Incubate for 10 minutes at 37°C to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding the NADPH-regenerating system.

  • Signal Detection: Incubate for 30 minutes at 37°C. Stop the reaction and read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Subtract background fluorescence (wells with no enzyme).

    • Normalize the data, setting the "no inhibitor" control as 100% activity and a known potent inhibitor (e.g., ketoconazole for CYP3A4) as 0% activity.[12]

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome & Interpretation: A low IC₅₀ value for a specific isoform indicates that 3-Amino-5-nitro-1,2-benzisoxazole is a potent inhibitor, suggesting a potential for clinical drug-drug interactions.

Protocol 2: Metabolite Identification with Human Liver Microsomes (HLMs)

Objective: To determine if 3-Amino-5-nitro-1,2-benzisoxazole is a substrate for CYP enzymes in a more physiologically relevant matrix and to identify the resulting metabolites.

Workflow:

G cluster_prep Preparation cluster_reaction Incubation cluster_analysis Analysis prep_compound 1. Prepare 1 mM Compound Stock (ACN) mix 4. Combine Buffer, HLMs, & Compound (10 µM final) prep_compound->mix prep_hlm 2. Thaw & Dilute Human Liver Microsomes prep_hlm->mix prep_buffer 3. Prepare Reaction Buffer (pH 7.4) prep_buffer->mix pre_incubate 5. Pre-incubate 5 min @ 37°C mix->pre_incubate start_reaction 6. Initiate with NADPH (1 mM final) pre_incubate->start_reaction incubate 7. Incubate 60 min @ 37°C start_reaction->incubate stop_reaction 8. Quench with cold Acetonitrile + IS incubate->stop_reaction centrifuge 9. Centrifuge to Pellet Protein stop_reaction->centrifuge extract 10. Collect Supernatant centrifuge->extract lcms 11. Analyze by LC-MS/MS extract->lcms data 12. Identify Metabolites (e.g., +16 Da = Hydroxylation) lcms->data

Caption: Workflow for identifying metabolites of 3-Amino-5-nitro-1,2-benzisoxazole.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine phosphate buffer (100 mM, pH 7.4), human liver microsomes (0.5 mg/mL), and 3-Amino-5-nitro-1,2-benzisoxazole (10 µM final concentration). Include a negative control reaction without the NADPH cofactor.

  • Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the enzymatic reaction by adding NADPH to a final concentration of 1 mM.

  • Incubation: Incubate for 60 minutes at 37°C with gentle shaking.

  • Quenching: Stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Sample Preparation: Vortex vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze using a high-resolution mass spectrometer. Monitor for the disappearance of the parent compound (m/z 180.04) and the appearance of new peaks corresponding to potential phase I metabolites (e.g., hydroxylation [+16 Da], reduction of the nitro group to an amino group [-14 Da]).

Application Note II: Development as a Nitroreductase-Activated Probe

Scientific Rationale

Many enzyme-activated fluorescent probes operate on a quenching-dequenching mechanism.[13][14] Aromatic nitro groups are potent fluorescence quenchers. Upon enzymatic reduction to an amino group, fluorescence can be restored. This principle is widely used to detect nitroreductase (NTR) enzymes, which are overexpressed in certain bacteria and in hypoxic solid tumors, making them valuable diagnostic targets.[13] We hypothesize that 3-Amino-5-nitro-1,2-benzisoxazole is non-fluorescent but can be converted to the fluorescent 3,5-Diamino-1,2-benzisoxazole by NTR.

Proposed Mechanism of Activation

G cluster_reactants cluster_products Compound 3-Amino-5-nitro-1,2-benzisoxazole (Non-Fluorescent) Enzyme Nitroreductase (NTR) Compound->Enzyme Cofactor NAD(P)H Cofactor->Enzyme Product 3,5-Diamino-1,2-benzisoxazole (Fluorescent) Enzyme->Product Cofactor_Ox NAD(P)⁺ Enzyme->Cofactor_Ox

Caption: Proposed enzymatic activation of the probe by nitroreductase.

Protocol 3: In Vitro Nitroreductase Assay

Objective: To determine if 3-Amino-5-nitro-1,2-benzisoxazole can be activated by a nitroreductase enzyme, resulting in a measurable increase in fluorescence.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of 3-Amino-5-nitro-1,2-benzisoxazole in DMSO.

    • Prepare a 10 mM stock of NADH or NADPH in assay buffer (e.g., 50 mM Tris-HCl, pH 7.2).

    • Dilute a stock of recombinant nitroreductase (e.g., from E. coli) to a working concentration of 10 µg/mL in assay buffer.

  • Assay Setup: In a black, clear-bottom 96-well plate, set up the following reactions in triplicate:

    • Complete Reaction: 5 µL of compound stock, 5 µL of NADH stock, 80 µL of buffer, 10 µL of enzyme.

    • No Enzyme Control: 5 µL of compound stock, 5 µL of NADH stock, 90 µL of buffer.

    • No Cofactor Control: 5 µL of compound stock, 85 µL of buffer, 10 µL of enzyme.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Scan for the optimal excitation and emission wavelengths for the product (a good starting point is Ex/Em of 360/450 nm, but this should be empirically determined).

    • Measure the fluorescence intensity in kinetic mode, taking readings every 2 minutes for a total of 60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the control wells.

    • Plot the fluorescence intensity versus time. A significant, time-dependent increase in fluorescence in the "Complete Reaction" wells compared to the controls indicates successful enzymatic activation.

Quantitative Data Interpretation

By varying the substrate concentration while keeping the enzyme concentration constant, Michaelis-Menten kinetics can be determined to characterize the probe's efficiency.

ParameterHypothetical ValueDescription
Kₘ (Michaelis Constant) 25 µMSubstrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ indicates higher affinity.
Vₘₐₓ (Maximum Velocity) 150 RFU/minThe maximum rate of the reaction at saturating substrate concentrations.
kcat (Turnover Number) 1.2 s⁻¹The number of substrate molecules converted to product per enzyme molecule per second.
Quantum Yield (Φ) 0.45The efficiency of fluorescence emission of the activated product.
Fold Change >50-foldThe ratio of fluorescence intensity of the product to the starting compound.

Conclusion and Future Directions

This guide provides a foundational framework for investigating the enzymatic interactions of 3-Amino-5-nitro-1,2-benzisoxazole. The protocols for CYP profiling are essential for any new chemical entity intended for therapeutic use, providing critical data on metabolism and safety. Furthermore, the potential of this compound as a nitroreductase-activated probe opens avenues for its development as a tool for imaging hypoxia or detecting specific bacterial species.

Future work could involve modifying the 3-amino group to attach targeting ligands, thereby creating highly specific probes for other enzyme families, such as proteases or kinases, further expanding the utility of the versatile 1,2-benzisoxazole scaffold.[15]

References

  • Vertex AI Search. (2010). SAFETY DATA SHEET for 5-Amino-2-methyl-1,3-benzoxazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 3-Amino-5-nitrobenzoic acid.
  • Spectrum Chemical. (2006).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for 2-Chloro-5-nitrobenzoic acid.
  • Apollo Scientific. (2023).
  • MDPI. (2023). Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase.
  • ChemicalBook. (2025). 3-AMINO-5-NITRO-1,2-BENZISOXAZOLE | 89793-82-8.
  • ResearchGate. (2018). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology.
  • Pure Chemistry Scientific Inc. 3-Amino-5-nitro-1,2-benzisoxazole CAS NO.89793-82-8.
  • NIH PMC. Enzyme-Targeted Fluorescent Small Molecule Probes for Bacterial Imaging.
  • Parchem. 3-Amino-5-nitro-1,2-benzisoxazole (Cas 89793-82-8).
  • NIH PMC. (2022). Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • RSC Publishing. (2021). Activatable fluorescent probes for in situ imaging of enzymes.
  • NIH PMC. (2018).
  • PubChem. 3-Amino-5-nitro-1,2-benzisoxazole.
  • PubMed. (2000).
  • Thieme. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.

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Application Notes and Protocols for High-Throughput Screening of 3-Amino-5-nitro-1,2-benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Benzisoxazole Scaffold

The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this versatile heterocycle have been investigated for their anti-inflammatory, antimicrobial, antipsychotic, and anticancer properties.[1][2] The introduction of a nitro group (NO₂), a potent electron-withdrawing moiety, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3] Specifically, the 3-Amino-5-nitro-1,2-benzisoxazole scaffold combines the recognized biological relevance of the benzisoxazole ring with the unique electronic characteristics of a nitroaromatic system.

While the precise mechanism of action for many derivatives of this family is still under active investigation, the structural alerts suggest two highly probable and valuable avenues for high-throughput screening (HTS) in drug discovery: broad cytotoxic effects against cancer cell lines and specific inhibition of protein kinases, which are common targets for heterocyclic compounds.[1]

This guide provides detailed protocols for two distinct HTS campaigns designed to elucidate the bioactivity of 3-Amino-5-nitro-1,2-benzisoxazole derivative libraries. The methodologies are designed to be robust, scalable, and amenable to standard automation platforms, providing a solid foundation for a hit identification and lead discovery program.

PART 1: Phenotypic Screening for Cytotoxicity and Anti-Proliferative Effects

A phenotypic screen is an effective first-pass strategy to identify compounds that affect cell health and proliferation, providing a broad view of a compound's potential as an anticancer agent. The Resazurin-based cell viability assay is a robust, fluorescence-based method ideal for HTS due to its simplicity and sensitivity.[4][5][6][7]

Principle of the Resazurin Assay

The assay measures the metabolic activity of viable cells. Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial dehydrogenases in living cells to the highly fluorescent pink product, resorufin. The resulting fluorescent signal is directly proportional to the number of viable cells.[5][7]

G cluster_assay Resazurin Assay Principle cluster_cell Metabolically Active Cell Resazurin Resazurin (Blue, Non-fluorescent) Enzymes Mitochondrial Dehydrogenases Resazurin->Enzymes Enters cell Resorufin Resorufin (Pink, Fluorescent) Measurement Measure Fluorescence (Ex: 560nm, Em: 590nm) Resorufin->Measurement Enzymes->Resorufin Reduction G cluster_step1 Step 1: Kinase Reaction & ATP Depletion cluster_step2 Step 2: ADP Detection Kinase_Reaction Kinase + Substrate + ATP (Compound Present) ADP_Produced ADP + Phospho-Substrate Kinase_Reaction->ADP_Produced ATP_Remaining Unused ATP Kinase_Reaction->ATP_Remaining ADP_Glo_Reagent Add ADP-Glo™ Reagent ADP_Produced->ADP_Glo_Reagent ATP_Remaining->ADP_Glo_Reagent ATP_Depleted ATP -> AMP ADP_Glo_Reagent->ATP_Depleted Detection_Reagent Add Kinase Detection Reagent ATP_Depleted->Detection_Reagent ADP remains ADP_to_ATP ADP -> ATP Detection_Reagent->ADP_to_ATP Luciferase_Reaction ATP + Luciferin -> Light ADP_to_ATP->Luciferase_Reaction Measurement Measure Luminescence Luciferase_Reaction->Measurement G RawData Raw Data Acquisition (Fluorescence/Luminescence) Normalization Data Normalization (% Inhibition or % Viability) RawData->Normalization QC Quality Control (Calculate Z'-factor) Normalization->QC QC->RawData If Z' < 0.5 (Assay Optimization) HitSelection Hit Selection (e.g., >3 SD from mean) QC->HitSelection If Z' > 0.5 Confirmation Hit Confirmation (Dose-Response Curve) HitSelection->Confirmation SAR Structure-Activity Relationship (SAR) Confirmation->SAR

Caption: A standard workflow for HTS data analysis and hit validation.

1. Data Normalization: Raw data from the plate reader should be normalized to the on-plate controls.

  • For Cytotoxicity Screening: Data is typically expressed as Percent Viability.

    • % Viability = (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos) * 100

    • Where Signal_pos is the average of the positive control (e.g., Doxorubicin) and Signal_neg is the average of the negative control (DMSO).

  • For Kinase Inhibition Screening: Data is expressed as Percent Inhibition.

    • % Inhibition = 100 - [(Signal_compound - Signal_pos) / (Signal_neg - Signal_pos) * 100]

    • Where Signal_pos is the average of the positive control (e.g., Staurosporine) and Signal_neg is the average of the negative control (DMSO).

2. Quality Control - The Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. I[8]t assesses the separation between the positive and negative control signals.

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay, may require optimization.

    • Z' < 0: The assay is not suitable for screening.

3. Hit Identification: A "hit" is a compound that produces a statistically significant effect. A common method is to set a threshold based on the standard deviation (SD) of the sample population (or negative controls).

  • Threshold: For example, a hit might be defined as any compound that results in a signal more than three standard deviations from the mean of the negative controls.

4. Hit Confirmation and Follow-up: Primary hits must be confirmed through re-testing and dose-response analysis to determine potency (e.g., IC₅₀ or EC₅₀ values).

PART 4: Scientific Integrity and Troubleshooting

Causality Behind Experimental Choices:

  • Choice of 384-well format: This format offers a balance between throughput and reagent volume, making it cost-effective for large library screens.

  • DMSO Concentration: Kept at <0.5% to minimize solvent-induced cytotoxicity.

  • Control Selection: Strong positive controls (Staurosporine, Doxorubicin) are chosen to ensure the assay can detect the desired biological effect, validating each plate's run.

Potential Issues with Nitroaromatic Compounds: Nitroaromatic compounds can sometimes interfere with HTS assays. R[9]esearchers must be vigilant for:

  • Autofluorescence: The nitro-benzisoxazole core may possess intrinsic fluorescence that could interfere with the resazurin assay. This can be checked by running plates containing only compounds and medium, without cells.

  • Colorimetric Interference: Nitro compounds are often yellow and can interfere with absorbance-based assays. The choice of fluorescence or luminescence-based readouts mitigates this risk. *[9] Redox Cycling: Some nitroaromatics can undergo enzymatic reduction in cells, leading to the production of reactive oxygen species (ROS). T[10]his can be a genuine cytotoxic mechanism but can also interfere with redox-based assays. If a high hit rate is observed in the resazurin assay, a secondary, non-redox-based cytotoxicity assay (e.g., an ATP-based assay like CellTiter-Glo®) is recommended to confirm the results.

By implementing these robust protocols and maintaining rigorous quality control, researchers can effectively screen libraries of 3-Amino-5-nitro-1,2-benzisoxazole derivatives to identify promising hits for further drug development.

References

  • Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Creative Bioarray. [Link]

  • Eastman, A., & Morrison, C. B. (2016). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of Cheminformatics, 8(1), 59. [Link]

  • p-care. (2022). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC50) OF CANCER CELLS. p-care. [Link]

  • SciLifeLab & KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Labbox. [Link]

  • Rani, P., & Srivastava, V. K. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(51), 31929-31945. [Link]

  • Auld, D. S., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay Guidance Manual. [Link]

  • chem IT Services. (n.d.). HTS Data Analysis. chem IT Services. [Link]

  • Gribbon, P., & Sewing, A. (2005). Evaluating real-life high-throughput screening data. Drug Discovery Today, 10(4), 259-266. [Link]

  • PubChem. (n.d.). 3-Amino-5-nitro-1,2-benzisoxazole. National Center for Biotechnology Information. [Link]

  • Puzyn, T., et al. (2005). Structure-toxicity relationships of nitroaromatic compounds. SAR and QSAR in Environmental Research, 16(5), 413-431. [Link]

  • ResearchGate. (n.d.). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate. [Link]

  • Torres, E., et al. (2024). Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. Molecules, 29(12), 2824. [Link]

  • Nemeikaitė-Čėnienė, A., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534. [Link]

  • Graphviz. (n.d.). Graphviz - Graph Visualization Software. Graphviz. [Link]

  • Shivaprasad, H. N., et al. (2015). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. ResearchGate. [Link]

  • Otero-Gonzalez, L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3662. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Johnston, P. A. (2011). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • PubChem. (n.d.). 3-Amino-5-nitrobenzisothiazole. National Center for Biotechnology Information. [Link]

  • slotrans. (2017). This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. GitHub Gist. [Link]

  • Graphviz. (n.d.). DOT Language. Graphviz. [Link]

  • Stack Overflow. (2012). How does a script optimally layout a pure hierarchical graphviz/dot graph?. Stack Overflow. [Link]

  • Mahoney, J. (2018). Visualizing infrastructure with dot and graphviz. Medium. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 3-Amino-5-nitro-1,2-benzisoxazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the highest purity of the final product. The following sections provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.

General Synthetic Workflow

The synthesis of 3-amino-1,2-benzisoxazoles, particularly those bearing a strongly electron-withdrawing group like a nitro substituent, is a nuanced process. A common and effective strategy involves the intramolecular cyclization of a suitably substituted precursor, such as a 2-hydroxybenzonitrile derivative. This pathway is chosen for its reliability and the availability of starting materials. The workflow below illustrates the key transformations.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Ring Formation (Critical Step) cluster_2 Phase 3: Cyclization & Purification SM Starting Material (e.g., 2-Chloro-5-nitrobenzonitrile) Int1 Intermediate 1 (2-Hydroxy-5-nitrobenzonitrile) SM->Int1 Nucleophilic Hydroxylation Int2 Intermediate 2 (Amidoxime Intermediate) Int1->Int2 Reaction with Hydroxylamine Product Target Compound (3-Amino-5-nitro-1,2-benzisoxazole) Int2->Product Base- or Oxidant-mediated Intramolecular Cyclization Purified Purified Product Product->Purified Recrystallization or Chromatography

Caption: General workflow for 3-Amino-5-nitro-1,2-benzisoxazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My cyclization step is resulting in a very low yield. What are the primary causes and how can I fix it?

Answer: A low yield in the final cyclization step is the most common bottleneck. This is typically due to suboptimal reaction conditions or competing side reactions. The cyclization of the amidoxime intermediate to form the 1,2-benzisoxazole ring is sensitive to several factors.

  • Causality: The electron-withdrawing nature of the 5-nitro group deactivates the aromatic ring and makes the ortho-hydroxyl proton more acidic, but it can also influence the stability of intermediates. The key is to facilitate the intramolecular nucleophilic attack of the oxygen onto the carbon of the amidoxime, followed by elimination.

  • Troubleshooting Steps:

    • Choice of Base/Catalyst: The selection of the base is critical. A weak base may not sufficiently deprotonate the hydroxyl group to initiate the reaction, while an overly strong base can lead to decomposition of the starting material or product. We recommend starting with a moderately strong inorganic base.

    • Solvent Selection: The solvent must be able to dissolve the reactants and be stable under the reaction conditions. Aprotic polar solvents like DMF or DMSO are often effective as they can solvate the ions formed during the reaction without interfering.

    • Temperature Control: Insufficient heat may lead to an incomplete reaction, whereas excessive heat can promote decomposition and the formation of tar-like byproducts. The optimal temperature must be determined empirically, often in the range of 80-120 °C.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Stopping the reaction too early will leave unreacted starting material, while extended heating can degrade the product.

For a systematic approach to optimization, see the parameters summarized in Table 1 below.

Question 2: I'm observing multiple spots on my TLC plate post-reaction, indicating significant impurity formation. What are these byproducts and how can I minimize them?

Answer: The formation of multiple byproducts is a clear sign of competing reaction pathways.

  • Common Side Products:

    • Dimerization Products: Under certain conditions, especially with oxidative reagents, intermediates can dimerize to form azoxy-like species.[1]

    • Unreacted Intermediates: Incomplete conversion of the nitrile to the amidoxime or incomplete cyclization will leave starting materials in the final mixture.

    • Decomposition Products: The nitro-aromatic system can be susceptible to degradation under harsh basic conditions or high temperatures.

  • Mitigation Strategies:

    • Control Stoichiometry: Ensure precise molar ratios of your reactants. An excess of the cyclizing agent or base is not always beneficial.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative side reactions that can occur in the presence of air at high temperatures.

    • Purification of Intermediates: While a one-pot synthesis is often desired for efficiency, isolating and purifying the 2-hydroxy-5-nitrobenzonitrile and its subsequent amidoxime intermediate can significantly reduce byproduct formation in the final cyclization step.

    • Purification Method: For the final product, a two-step purification process is often effective. First, perform a crude purification via precipitation or extraction. Follow this with either recrystallization from a suitable solvent system (e.g., Ethanol/Water) or column chromatography for high-purity material.

Question 3: Can microwave irradiation be used to improve the synthesis?

Answer: Absolutely. Microwave-assisted organic synthesis is an excellent technique for this class of reactions. It can dramatically reduce reaction times and often leads to higher yields and cleaner reaction profiles by minimizing byproduct formation.[2]

  • Mechanism of Improvement: Microwave heating is rapid and uniform, which can promote the desired intramolecular cyclization over slower, intermolecular side reactions like dimerization.[2]

  • Implementation:

    • Use a dedicated microwave reactor for safety and precise temperature/pressure control.

    • Screen different solvents to find one that couples efficiently with microwaves (e.g., DMF, NMP, Ethanol).

    • Start with a lower temperature (e.g., 100-120 °C) and shorter time (e.g., 10-15 minutes) and optimize from there. The reaction can often be completed in under 30 minutes, compared to several hours with conventional heating.

Optimization Parameters for Cyclization

The data below provides a starting point for optimizing the critical cyclization step. Yields are representative and will vary based on substrate purity and scale.

Parameter Condition A Condition B (Recommended Start) Condition C Condition D (Microwave)
Base (equiv.) K₂CO₃ (2.0)NaH (1.2)DBU (1.1)K₂CO₃ (2.0)
Solvent AcetonitrileAnhydrous DMFTolueneAnhydrous DMF
Temperature Reflux (82 °C)80 °CReflux (110 °C)140 °C
Time 12-18 hours4-6 hours6-8 hours20 minutes
Typical Yield 40-55%60-75%50-65%70-85%
Notes Safer, but slower.High yield, requires careful handling of NaH.Good for removing water azeotropically.Rapid and often provides the cleanest product.[2]
Table 1: Recommended starting conditions for optimizing the intramolecular cyclization step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-5-nitrobenzonitrile (Intermediate 1)

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-5-nitrobenzonitrile (1.0 equiv), sodium hydroxide (2.5 equiv), and a 3:1 mixture of water and dioxane.

  • Reaction: Heat the mixture to reflux (approx. 95-100 °C) for 4-6 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and slowly acidify with concentrated HCl until the pH is ~1-2. A precipitate will form.

  • Isolation: Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 2-hydroxy-5-nitrobenzonitrile as a solid. The purity should be checked by NMR or LC-MS before proceeding.

Protocol 2: Synthesis of 3-Amino-5-nitro-1,2-benzisoxazole (Target Compound)

This protocol is a representative method based on the cyclization of an amidoxime intermediate, a common route for 3-amino-1,2-benzisoxazole synthesis.[3]

  • Amidoxime Formation: In a flask, dissolve 2-hydroxy-5-nitrobenzonitrile (1.0 equiv) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.5 equiv) and sodium carbonate (2.0 equiv).

  • Reaction 1: Heat the mixture to reflux for 3-5 hours. Monitor by TLC until the starting nitrile is consumed. Cool the mixture and use the resulting crude amidoxime intermediate directly in the next step.

  • Cyclization Setup: To the crude reaction mixture, add a suitable solvent such as DMF.

  • Reaction 2: Add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere. After the addition is complete, allow the mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench by slowly adding ice-cold water. A precipitate of the crude product should form.

  • Purification: Filter the crude solid. Recrystallize from an ethanol/water mixture to obtain pure 3-Amino-5-nitro-1,2-benzisoxazole.

Troubleshooting Flowchart

If you encounter a low yield, use the following decision tree to diagnose the potential issue.

G Start Low Yield Observed Check_TLC Analyze Crude TLC/ LC-MS Start->Check_TLC Unreacted_SM Predominantly Unreacted Starting Material? Check_TLC->Unreacted_SM Analysis Result Sol_Temp Increase Temperature and/or Reaction Time Unreacted_SM->Sol_Temp Yes Sol_Base Switch to a Stronger Base (e.g., K₂CO₃ -> NaH) Unreacted_SM->Sol_Base Yes Many_Spots Multiple Unidentified Spots? Unreacted_SM->Many_Spots No End Re-run Experiment with Optimized Conditions Sol_Temp->End Sol_Base->End Sol_Inert Use Inert Atmosphere (N₂/Ar) Many_Spots->Sol_Inert Yes Sol_MW Consider Microwave Synthesis to Reduce Side Reactions Many_Spots->Sol_MW Yes Sol_Purify Purify Intermediates Before Cyclization Many_Spots->Sol_Purify Yes Streaking Streaking/Baseline Material? Many_Spots->Streaking No Sol_Inert->End Sol_MW->End Sol_Purify->End Sol_Decomp Indicates Decomposition. Reduce Temperature or Use a Milder Base. Streaking->Sol_Decomp Yes Streaking->End No Sol_Decomp->End

Caption: A decision tree for troubleshooting low product yield.

References

  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. ResearchGate. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ResearchGate. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Center for Biotechnology Information. [Link]

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minimizing byproduct formation in benzisoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzisoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments, minimize byproduct formation, and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a 1,2-benzisoxazole from an o-hydroxyaryl oxime is giving a significant amount of an isomeric byproduct. What is happening and how can I fix it?

A: This is a classic and frequent issue. The isomeric byproduct you are observing is almost certainly the benzo[d]oxazole, which arises from a competitive Beckmann rearrangement.[1][2] Instead of the desired intramolecular nucleophilic attack of the hydroxyl group onto the oxime nitrogen (N-O bond formation), the aryl group migrates to the nitrogen, initiating the rearrangement.

Core Cause: The formation of the benzo[d]oxazole byproduct is favored by acidic conditions and the presence of certain dehydrating agents that can activate the oxime hydroxyl group, making it a better leaving group.

Strategies for Minimization:

  • Anhydrous Conditions: Water can promote the Beckmann rearrangement. Ensure all reagents and solvents are rigorously dried and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Reagent: The key is to favor N-O bond formation.

    • Favorable: Using systems like triphenylphosphine (PPh₃) with diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can promote the desired cyclization. A PPh₃/DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) system is also effective.[2]

    • Less Favorable: Strong acids or reagents like thionyl chloride (SOCl₂) can strongly favor the Beckmann rearrangement.

  • Divergent Synthesis Control: It's possible to selectively synthesize either isomer from a common ortho-hydroxyaryl N-H ketimine intermediate. N-O bond formation to yield the benzisoxazole is favored under anhydrous conditions, while treatment with NaOCl can induce the Beckmann rearrangement to form the benzoxazole.[3]

Q2: I am attempting a synthesis via reductive cyclization of a 2-nitrobenzoate derivative, but my yield is low and I'm isolating the corresponding 2-aminobenzoate. What is causing this over-reduction?

A: This is a common challenge where the reduction of the nitro group proceeds too far, leading to the aniline derivative as a major byproduct.[4][5] The desired intermediate is the hydroxylamine, which is necessary for the subsequent cyclization. Many powerful reducing agents (e.g., zinc, tin, or catalytic hydrogenation with Pd/C under high H₂ pressure) can easily over-reduce the nitro group past the hydroxylamine stage.[4][5]

Strategies for Selective Reduction:

  • Optimized Reagent Choice: The use of rhodium on carbon (Rh/C) with hydrazine (N₂H₄) is a highly effective method for cleanly reducing the nitro group to the hydroxylamine stage with minimal to no over-reduction observed.[4][5]

  • Control of Stoichiometry & Temperature: When using other reducing agents, carefully controlling the stoichiometry and maintaining lower reaction temperatures can sometimes suppress the formation of the aniline byproduct. For instance, reduction with lithium aluminum hydride (LAH) can be modulated with additives like trimethylsilyl chloride (TMSCl) at 0 °C to favor the desired product.[4]

Q3: My reaction mixture is turning dark brown or black, and TLC analysis shows a complex mixture with baseline material. What is the likely cause?

A: A dark, complex reaction mixture, especially when starting from 2-aminophenols, often indicates degradation and oxidation of the starting material.[6] 2-aminophenols are highly susceptible to air oxidation, which forms colored, polymeric impurities that can inhibit the desired reaction.[6] In other routes, such as the reduction of o-nitrobenzoates, competitive dimerization of the hydroxylamine intermediate can lead to azoxy species, further complicating the mixture.[4][5]

Preventative Measures:

  • Use High-Purity Starting Materials: Ensure your 2-aminophenol (or other sensitive reagents) is fresh or has been purified (e.g., by recrystallization) immediately before use.[6]

  • Employ an Inert Atmosphere: Start the reaction under a nitrogen or argon atmosphere to prevent premature oxidation, especially during heating.[6]

  • Controlled Introduction of Oxidant: If your synthesis requires an oxidative cyclization step, introduce the oxidant (e.g., air or oxygen) in a controlled manner only after the initial condensation has occurred.[6]

Troubleshooting Guide: Specific Scenarios

This section provides a logical workflow to diagnose and solve specific experimental issues.

Scenario 1: Low Yield in Cyclization of o-Hydroxyaryl Oximes

G cluster_paths cluster_solutions start Low Yield Observed tlc Analyze crude reaction by TLC. What is the major spot? start->tlc A Unreacted Starting Material tlc->A  Major spot is  starting material B New spot, similar polarity to product tlc->B  Major spot is new,  isomeric byproduct C Multiple spots / streaking tlc->C  Complex mixture sol_A Issue: Incomplete Reaction 1. Increase reaction time. 2. Increase temperature moderately. 3. Re-evaluate catalyst/reagent choice   and loading.[1][7] A->sol_A sol_B Issue: Beckmann Rearrangement 1. Ensure strict anhydrous conditions. 2. Switch to a milder cyclization agent   (e.g., PPh3/DIAD).[2] 3. See FAQ #1 for details. B->sol_B sol_C Issue: Degradation 1. Use purified starting materials. 2. Run reaction under inert gas (N2/Ar). 3. Check for thermal stability of product   and reactants.[6] C->sol_C

Scenario 2: Byproduct Formation in Reductive Cyclization of 2-Nitroarenes

G cluster_paths cluster_solutions start Byproduct Observed in Reductive Cyclization identify Identify major byproduct (e.g., via MS, NMR) start->identify aniline Byproduct is the corresponding aniline identify->aniline dimer Byproduct is a higher M.W. species (e.g., azoxy dimer) identify->dimer sol_aniline Problem: Over-reduction 1. Switch to a more selective reducing agent   (e.g., Rh/C, N2H4).[4][5] 2. Lower reaction temperature. 3. Carefully control stoichiometry of   the reducing agent. aniline->sol_aniline sol_dimer Problem: Intermolecular Dimerization 1. Run reaction at higher dilution to favor   intramolecular cyclization. 2. Ensure rapid cyclization post-reduction;   consider a one-pot, two-step procedure.[5] 3. Check pH; base-mediated cyclization   should be efficient.[5] dimer->sol_dimer

Data Summary: Impact of Reaction Conditions

The choice of reaction conditions is critical for directing the outcome of the synthesis. The table below summarizes the impact of different parameters on the cyclization of an o-hydroxyacetophenone oxime, a common precursor.

Condition SetReagent/CatalystSolventTemp (°C)Yield of 1,2-Benzisoxazole (%)Yield of Benzo[d]oxazole Byproduct (%)Reference
A Polyphosphoric Acid (PPA)Xylene130~20-30%~60-70% [1]
B Acetic AnhydrideDMF110~75%~15%[1]
C PPh₃ / DIADTHF25>90% <5%[2]
D TfOHSolvent-free25~95% (for nitrile precursors)N/A[7][8]

Data are representative estimates based on literature reports to illustrate trends.

As the data clearly indicate, strongly acidic and dehydrating conditions (Set A) heavily favor the undesired Beckmann rearrangement. Milder conditions, particularly those that avoid strong proton sources and facilitate direct N-O bond formation (Set C), provide superior selectivity for the desired 1,2-benzisoxazole product.

Experimental Protocols

Protocol 1: Minimizing Beckmann Rearrangement via PPh₃/DIAD Mediated Cyclization

This protocol describes the cyclization of 2-hydroxyacetophenone oxime to 3-methyl-1,2-benzisoxazole with high selectivity.

Materials:

  • 2-hydroxyacetophenone oxime

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware (oven-dried)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon or nitrogen.

  • Reagent Addition: To the flask, add 2-hydroxyacetophenone oxime (1.0 eq) and triphenylphosphine (1.2 eq).

  • Dissolution: Add anhydrous THF via syringe to dissolve the solids (approx. 0.1 M concentration).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Slow Addition: While stirring vigorously, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise via syringe over 20-30 minutes. Maintain the internal temperature below 5 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding 10 mL of water. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-methyl-1,2-benzisoxazole.

Protocol 2: Selective Reductive Cyclization of Methyl 2-nitrobenzoate

This protocol details a one-pot, two-step procedure for synthesizing 2,1-benzisoxazol-3(1H)-one, minimizing over-reduction.[5]

Materials:

  • Methyl 2-nitrobenzoate

  • 5% Rhodium on Carbon (Rh/C)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH)

  • Argon or Nitrogen gas supply

Procedure:

  • Reduction Step:

    • In a round-bottom flask, dissolve methyl 2-nitrobenzoate (1.0 eq) in methanol.

    • Carefully add 5% Rh/C catalyst (approx. 5-10 mol %).

    • Heat the suspension to a gentle reflux (approx. 65 °C).

    • Add hydrazine monohydrate (4.0-5.0 eq) dropwise over 30 minutes. Causality Note: Hydrazine in the presence of Rh/C is a potent but selective reducing system for this transformation, favoring hydroxylamine formation.[4][5]

    • Monitor the reaction by TLC. Once the starting material is consumed (typically 1-2 hours), cool the reaction to room temperature.

  • Cyclization Step:

    • Filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst, washing the pad with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure to remove most of the methanol.

    • To the crude hydroxylamine intermediate, add 1 M NaOH solution and stir vigorously at room temperature for 1-2 hours. The base promotes the intramolecular cyclization.[5]

  • Work-up and Isolation:

    • Acidify the aqueous solution with 1 M HCl to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to afford the 2,1-benzisoxazol-3(1H)-one. Further purification is typically not required.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Optimizing reaction conditions for 1,2-Benzisoxazole synthesis.
  • BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis.
  • Organic Chemistry Portal. Synthesis of Benzoxazoles.
  • Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326–7332.
  • Braga, A. A., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. [Link]

  • Braga, A. A., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Institutes of Health - PMC. [Link]

  • Wikipedia. Benzisoxazole. [Link]

  • Organic Chemistry Portal. Synthesis of Benzisoxazoles. [Link]

  • Chen, C. Y., Andreani, T., & Li, H. (2011). A Divergent and Regioselective Synthesis of 3-Substituted Benzisoxazoles or 2-Substituted Benzoxazoles from ortho-Hydroxyaryl N-H Ketimines. Organic Letters, 13(23), 6300–6303.
  • Thomas, B., et al. (2010). Synthesis of Benzoxazole via the Beckmann Rearrangement of Salicylaldoxime on Protonated Zeolites: A Green Continuous Process. Industrial & Engineering Chemistry Research. [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds.
  • Synthesis Organics. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles.

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of 1,2-Benzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,2-benzisoxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. 1,2-Benzisoxazole derivatives are integral to a range of pharmaceuticals, including antipsychotics like Risperidone and anticonvulsants such as Zonisamide, making their efficient synthesis a critical aspect of drug discovery and development.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the success of your synthetic endeavors.

I. Understanding the Core Synthetic Strategies

A foundational understanding of the common synthetic routes to 1,2-benzisoxazoles is crucial for effective troubleshooting. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Pathways

The primary methods for constructing the 1,2-benzisoxazole core can be broadly categorized as follows:

  • Cyclization of o-Hydroxyaryl Oximes: This is one of the most traditional and widely used methods. It involves the base-catalyzed intramolecular cyclization of an o-hydroxyaryl ketoxime or aldoxime. The reaction proceeds via the formation of a phenoxide ion which then attacks the nitrogen of the oxime, displacing a leaving group to form the N-O bond.[1][3][4]

  • Palladium-Catalyzed C-H Activation/[4+1] Annulation: A more modern approach that allows for the direct synthesis of 3-substituted 1,2-benzisoxazoles from readily available starting materials through a C-H activation strategy.[2][3]

  • [3+2] Cycloaddition of Nitrile Oxides and Arynes: This powerful method involves the in situ generation of highly reactive nitrile oxides and arynes, which then undergo a cycloaddition reaction to form the 1,2-benzisoxazole ring. This approach offers a broad substrate scope and is tolerant of various functional groups.[4][5][6]

  • Triphenylphosphine (PPh₃)-Mediated One-Pot Synthesis: A convenient one-pot method for the synthesis of 3-aryl and 3-alkyl-1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides.[2][6]

Synthetic_Pathways_to_1,2-Benzisoxazoles o-Hydroxyaryl Oximes o-Hydroxyaryl Oximes 1,2-Benzisoxazole 1,2-Benzisoxazole o-Hydroxyaryl Oximes->1,2-Benzisoxazole Base-catalyzed Cyclization 2-Hydroxybenzonitriles 2-Hydroxybenzonitriles 2-Hydroxybenzonitriles->1,2-Benzisoxazole PPh3-mediated One-Pot Synthesis N-Phenoxyacetamides + Aldehydes N-Phenoxyacetamides + Aldehydes N-Phenoxyacetamides + Aldehydes->1,2-Benzisoxazole Pd-Catalyzed [4+1] Annulation Aryne Precursors + Chlorooximes Aryne Precursors + Chlorooximes Aryne Precursors + Chlorooximes->1,2-Benzisoxazole [3+2] Cycloaddition

Caption: Major synthetic pathways to the 1,2-benzisoxazole core.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of 1,2-benzisoxazoles in a practical, question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired 1,2-benzisoxazole product. What are the common initial troubleshooting steps?

Answer: When faced with low or no product yield, a systematic evaluation of your reaction parameters is essential. Consider the following points:

  • Purity of Starting Materials: Impurities in your starting materials can act as catalyst poisons or participate in side reactions, significantly reducing your yield.[4] Always verify the purity of your reagents, such as substituted phenols, aldehydes, or hydroxylamine, using appropriate analytical techniques (e.g., NMR, GC-MS).

  • Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are critical.[4] Even minor deviations from an established protocol can have a significant impact. For instance, in the thermolysis of 2-azidobenzophenones, xylene at 135°C generally provides higher yields than toluene or DMF.[4]

  • Inert Atmosphere: Many of the reagents and intermediates involved in 1,2-benzisoxazole synthesis are sensitive to air and moisture.[4][5] Ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried before use.

  • Stoichiometry of Reactants: Inaccurate stoichiometry can lead to incomplete conversion of the limiting reagent or an increase in side product formation.[4][5] Carefully measure your reactants and consider using a slight excess of one reagent to drive the reaction to completion, if appropriate for the specific method.

Low_Yield_Troubleshooting Low Yield Low Yield Check Purity of Starting Materials Check Purity of Starting Materials Low Yield->Check Purity of Starting Materials Verify Reaction Conditions Verify Reaction Conditions Low Yield->Verify Reaction Conditions Ensure Inert Atmosphere Ensure Inert Atmosphere Low Yield->Ensure Inert Atmosphere Confirm Stoichiometry Confirm Stoichiometry Low Yield->Confirm Stoichiometry Successful Synthesis Successful Synthesis Check Purity of Starting Materials->Successful Synthesis Verify Reaction Conditions->Successful Synthesis Ensure Inert Atmosphere->Successful Synthesis Confirm Stoichiometry->Successful Synthesis

Caption: Troubleshooting workflow for low yields in 1,2-benzisoxazole synthesis.

Issue 2: Formation of Side Products

Question: I am observing the formation of multiple side products along with my desired 1,2-benzisoxazole, which is complicating purification and lowering the yield. How can I improve the selectivity?

Answer: The formation of side products is a common challenge. Understanding the potential side reactions for your chosen synthetic route is key to mitigating them.

  • Beckmann Rearrangement: In syntheses starting from o-hydroxyaryl oximes, a common side reaction is the Beckmann rearrangement, which leads to the formation of isomeric benzo[d]oxazoles.[4] The choice of reaction conditions is critical to favor the desired N-O bond formation over this rearrangement. Milder bases and lower temperatures can often suppress the Beckmann rearrangement.

  • Nitrile Oxide Dimerization: In methods involving the in situ generation of nitrile oxides, such as the [3+2] cycloaddition with arynes, dimerization of the nitrile oxide to form a furoxan is a significant competing reaction.[4][7] To minimize this, the nitrile oxide precursor (e.g., a chlorooxime) should be added slowly to the reaction mixture to maintain a low concentration.[7]

  • Bis-amide Formation: When using a carboxylic acid as a starting material, the formation of a bis-amide instead of the desired benzisoxazole can occur. This can often be suppressed by ensuring complete dehydration during the cyclization step.[4]

Table 1: Common Side Products and Mitigation Strategies

Side ProductCommon Synthetic RouteMitigation Strategy
Benzo[d]oxazoleCyclization of o-hydroxyaryl oximesUse milder base, lower reaction temperature
Furoxan (Nitrile Oxide Dimer)[3+2] CycloadditionSlow addition of nitrile oxide precursor
Bis-amideFrom carboxylic acid precursorsEnsure complete dehydration during cyclization
Issue 3: Reaction Stalls and Does Not Go to Completion

Question: My reaction seems to stop before all the starting material is consumed, even after an extended reaction time. What could be the cause?

Answer: A stalled reaction can be frustrating, but there are several potential causes to investigate:

  • Catalyst Deactivation: If your synthesis involves a catalyst (e.g., palladium), it may have lost its activity due to impurities in the starting materials or solvents, or degradation over time.[7] Ensure your catalyst is fresh and handled under appropriate conditions. In some cases, adding a fresh portion of the catalyst can restart the reaction.[7]

  • Incomplete Cyclization: The final ring-closing step may be inefficient under the current conditions. This could be due to an insufficiently strong base or a reaction temperature that is too low to overcome the activation energy for cyclization.[7]

  • Reversible Reaction: Some steps in the synthesis may be reversible. In such cases, removing a byproduct (e.g., water) can help drive the equilibrium towards the product.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing 1,2-benzisoxazoles?

A1: Safety should always be the top priority in the laboratory. Key safety considerations include:

  • Handling of Hazardous Reagents: Many synthetic routes employ hazardous materials such as strong bases (e.g., sodium hydride), flammable solvents, and potentially toxic intermediates.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[8][9]

  • Exothermic Reactions: Some synthetic steps can be highly exothermic.[5] It is crucial to have a thorough understanding of the reaction thermodynamics and to implement robust cooling systems to prevent thermal runaway.

  • Waste Disposal: Chemical waste must be disposed of in accordance with institutional and environmental regulations.[5][8] Do not pour organic solvents or reagents down the drain.

Q2: How do I choose the best synthetic route for my target 1,2-benzisoxazole derivative?

A2: The optimal synthetic route depends on the desired substitution pattern and the complexity of the target molecule.

  • For 3-substituted benzisoxazoles , the [3+2] cycloaddition of nitrile oxides and arynes is a versatile method that tolerates a variety of functional groups.[4][6] The PPh₃-mediated one-pot synthesis from 2-hydroxybenzonitriles is also a good option for 3-aryl and 3-alkyl derivatives.[2][6]

  • For 3-unsubstituted or 3-carboxy-substituted benzisoxazoles , synthesis from cyclic 1,3-dicarbonyl compounds can be a suitable approach.[3][4]

  • The cyclization of o-hydroxyaryl N-H ketimines offers a divergent synthesis, allowing for the regioselective formation of either 3-substituted 1,2-benzisoxazoles or 2-substituted benzoxazoles by tuning the reaction conditions.[6]

Q3: What are the best practices for purifying 1,2-benzisoxazoles?

A3: Purification is a critical step to obtain a high-purity final product.

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying 1,2-benzisoxazoles from reaction mixtures.[2] The choice of eluent will depend on the polarity of your specific derivative.

  • Recrystallization: For solid products, recrystallization can be an excellent method for achieving high purity.[10] A common solvent system for recrystallization is acetone/acetonitrile.[10]

  • Acid-Base Extraction: If your 1,2-benzisoxazole derivative has basic or acidic functional groups, an acid-base extraction can be a useful preliminary purification step.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-5-acetyl-1,2-benzisoxazole via Cyclization of an o-Hydroxyaryl Oxime Derivative[11]

This protocol describes the cyclization of 2-oximinoacetyl-4-acetyl phenol to form 3-methyl-5-acetyl-1,2-benzisoxazole.

Materials:

  • 2-oximinoacetyl-4-acetyl phenol (0.1 M)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate (0.22 M)

  • Acetic anhydride (0.23 M)

Procedure:

  • To a solution of 2-oximinoacetyl-4-acetyl phenol in N,N-dimethylformamide, add sodium acetate and acetic anhydride.

  • Reflux the reaction mixture for 4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the resulting brownish solid and dry it.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: One-Pot Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride[5]

This one-pot method is suitable for larger-scale production.

Materials:

  • 4-(2,4-difluorobenzoyl)-piperidine hydrochloride

  • Methanol

  • Hydroxylamine hydrochloride

  • 50% (w/w) Potassium hydroxide solution

  • Concentrated hydrochloric acid (36% w/w)

Procedure:

  • In a suitable reactor, dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in methanol.

  • Add hydroxylamine hydrochloride to the solution.

  • Slowly add the potassium hydroxide solution dropwise, maintaining the reaction temperature between 40-45 °C.

  • Maintain the reaction mixture at 40-45 °C for 12 hours.

  • Cool the reaction mixture to below 30 °C and slowly add concentrated hydrochloric acid until the pH of the solution is less than 1.

  • Cool the mixture to 0-5 °C and hold for 2 hours to allow for crystallization.

  • Filter the solid product and wash it with purified water.

  • Dry the product at 80-90 °C to obtain the final product.

V. References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Recent Advances in the Synthesis of 1,2-Benzisoxazoles and 1,2-Benzisoxazolines. (2025). Chemistry of Heterocyclic Compounds. [Link]

  • Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. (2016). International Journal of PharmTech Research. [Link]

  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (2004). Indian Journal of Chemistry. [Link]

  • Synthesis of Benzisoxazoles. Organic Chemistry Portal. [Link]

  • Benzisoxazole. Wikipedia. [Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis. [Link]

  • Process for the purification of substituted benzoxazole compounds. (2006). Google Patents.

Sources

Technical Support Center: Optimizing the Cyclization of o-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Solvent Effects

Welcome to the technical support center for the cyclization of o-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this important reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to ensure your experiments are successful and reproducible. The choice of solvent is arguably one of the most critical parameters in this transformation, dictating reaction rates, yield, and the purity of your final product. This resource will delve into the nuances of solvent selection to help you navigate the common challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers often have when first approaching this reaction.

Q1: What is the typical outcome of the cyclization of o-nitrobenzonitrile?

The cyclization of o-nitrobenzonitrile (2-nitrobenzonitrile) typically involves an intramolecular reaction between the nitro group and the nitrile group.[1] Depending on the reaction conditions (e.g., reagents, temperature), a common and valuable product is a 2,1-benzisoxazole, also known as an anthranil.[2][3][4] These heterocycles are significant structural motifs in medicinal chemistry and serve as versatile intermediates in organic synthesis.[4] The reaction is often facilitated by a base or a reducing agent.

Q2: Why is solvent selection so critical in this reaction?

Solvent selection is paramount because it directly influences the reaction's mechanism and kinetics. The cyclization often proceeds through charged intermediates or transition states. The solvent's ability to stabilize these species, solvate the reactants and reagents, and mediate the activity of the nucleophile or base determines the reaction's efficiency.[5][6] An incorrect solvent choice can lead to drastically reduced yields, slow reaction times, or an increase in unwanted side products.[7]

Q3: What are the main classes of solvents to consider, and what are their general effects?

The choice of solvent typically comes down to three main categories: polar aprotic, polar protic, and non-polar. For the cyclization of o-nitrobenzonitrile, which often involves anionic nucleophiles or intermediates, the distinction between polar aprotic and polar protic is especially crucial.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the solvents of choice for this type of reaction.[8] They possess high dielectric constants and can dissolve charged species (like the anionic intermediates).[6] Crucially, they lack acidic protons (O-H or N-H bonds), so they do not form a tight "cage" around the nucleophile through hydrogen bonding.[5][7] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the desired reaction.[5]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have acidic protons and can engage in hydrogen bonding.[6][9] While they are excellent at dissolving polar reactants, they can severely hinder the reaction by strongly solvating and deactivating the anionic nucleophile or base required for the cyclization.[7][8] This "caging" effect lowers the nucleophile's energy and reactivity, leading to much slower reaction rates.[7]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are generally unsuitable for this reaction as they cannot effectively dissolve the polar starting material or the ionic reagents and intermediates involved.

Section 2: Troubleshooting Common Experimental Issues

This section provides a question-and-answer guide to troubleshoot specific problems you might encounter.

Problem: My reaction yield is low or non-existent.

Answer: This is the most common issue and is frequently tied to the solvent.

  • Check Your Solvent Type: Are you using a polar aprotic solvent like DMSO or DMF? If you are using a polar protic solvent like ethanol or methanol, it is likely deactivating your base/nucleophile through hydrogen bonding.[7] Switching to a high-quality, anhydrous polar aprotic solvent can increase the reaction rate by orders of magnitude.[7]

  • Ensure Anhydrous Conditions: Trace amounts of water in your solvent can be detrimental. Water can react with strong bases and can also lead to the hydrolysis of the nitrile group, forming the corresponding carboxylic acid as a side product. Use freshly distilled or commercially available anhydrous solvents.

  • Solubility Issues: Is your starting material fully dissolved at the reaction temperature? If not, the reaction will be limited by the dissolution rate. Consider a solvent that offers better solubility for o-nitrobenzonitrile.

Problem: I'm observing significant formation of side products.

Answer: Side product formation is often a result of the solvent participating in the reaction or enabling undesired pathways.

  • Nitrile Hydrolysis: As mentioned, if you observe the formation of 2-nitrobenzoic acid, it is a clear indication of water contamination in your solvent. Ensure you are using a dry, aprotic medium.

  • Solvent Reactivity: Some solvents, particularly under strongly basic or high-temperature conditions, can decompose or react. For example, DMF can decompose to dimethylamine and carbon monoxide. Ensure your reaction conditions are compatible with your chosen solvent.

  • Temperature Control: Poor temperature control can favor side reactions. Ensure uniform heating and stirring. The choice of solvent can also play a role here, as a solvent with a higher boiling point allows for a wider operational temperature range.

Problem: The reaction is very slow or fails to go to completion.

Answer: This is a kinetic problem, directly influenced by the solvent environment.

  • Enhance Nucleophilicity: The primary reason for slow reactions is often a poorly reactive nucleophile. As detailed in the FAQs, polar protic solvents "cage" and stabilize nucleophiles, reducing their reactivity.[5][7] The solution is to switch to a polar aprotic solvent (DMSO, DMF) that solvates the counter-ion but leaves the nucleophile highly reactive.[8][9]

  • Increase Polarity: The transition state of the cyclization is likely highly polar. A more polar solvent will stabilize this transition state more effectively than a less polar one, thereby lowering the activation energy and increasing the reaction rate. DMSO is an excellent choice due to its high polarity.

Section 3: Mechanistic Insights & Solvent Interaction

Understanding the reaction mechanism is key to rational solvent selection. The base-catalyzed cyclization of o-nitrobenzonitrile to 2,1-benzisoxazole provides a clear example of the solvent's role.

Visualizing the Troubleshooting Workflow

When encountering issues, a logical workflow can help diagnose the problem. The solvent is a primary checkpoint in this process.

G cluster_0 Troubleshooting Workflow start Problem Encountered (e.g., Low Yield) check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_solvent Analyze Solvent Choice & Conditions check_reagents->check_solvent is_aprotic Is the solvent polar aprotic? check_solvent->is_aprotic is_anhydrous Is the solvent anhydrous? is_aprotic->is_anhydrous  Yes switch_solvent Action: Switch to Anhydrous Polar Aprotic Solvent (e.g., DMSO) is_aprotic->switch_solvent No optimize_temp Optimize Temperature & Reaction Time is_anhydrous->optimize_temp  Yes is_anhydrous->switch_solvent No success Problem Resolved optimize_temp->success switch_solvent->check_solvent

Caption: A logical workflow for troubleshooting common issues.

How Solvents Influence Reaction Intermediates

In a base-catalyzed cyclization, the first step is often the formation of an anionic intermediate.

  • Polar Aprotic Solvent (e.g., DMSO): The solvent molecules orient their positive dipoles to solvate the cation (e.g., K⁺ from t-BuOK), but they do not strongly interact with the anionic intermediate. This "naked" anion is high in energy and highly reactive, readily proceeding to the next step of the cyclization. This leads to a fast and efficient reaction.

  • Polar Protic Solvent (e.g., Ethanol): The solvent molecules form strong hydrogen bonds with the anionic intermediate. This creates a stable solvation shell, lowering the anion's energy and making it less reactive. Overcoming this energy barrier requires more energy, resulting in a much slower reaction.

Section 4: Protocols and Data

Comparative Data: Solvent Effects on a Model Cyclization

The following table summarizes typical results for the base-catalyzed cyclization of o-nitrobenzonitrile, illustrating the dramatic impact of solvent choice. (Note: Data is representative and compiled for illustrative purposes).

SolventSolvent TypeDielectric Constant (ε)Reaction Time (h)Approx. Yield (%)Key Observations
DMSO Polar Aprotic472>90%Fast, clean reaction. Preferred solvent.
DMF Polar Aprotic373~85%Good alternative to DMSO.
Acetonitrile Polar Aprotic386~70%Slower reaction, lower yield.
Ethanol Polar Protic2424<10%Very slow, significant starting material recovery.
Methanol Polar Protic3324<5%Strong nucleophile solvation inhibits reaction.
Toluene Non-Polar248<2%Poor solubility of reactants and reagents.
Step-by-Step Protocol: Base-Catalyzed Cyclization in DMSO

This protocol describes a general procedure for the cyclization of o-nitrobenzonitrile to 2,1-benzisoxazole using potassium tert-butoxide in DMSO.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. o-Nitrobenzonitrile is harmful if swallowed or inhaled.[1]

Materials:

  • o-Nitrobenzonitrile

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction flask with a magnetic stir bar

  • Nitrogen or Argon inlet

  • Standard work-up and purification glassware

Procedure:

  • Preparation: Dry the reaction flask thoroughly under vacuum or in an oven. Allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add o-nitrobenzonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.2 M). Stir the mixture until the starting material is fully dissolved.

  • Base Addition: While stirring, add potassium tert-butoxide (1.1 eq) portion-wise at room temperature. The addition may be exothermic; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 2,1-benzisoxazole.

G cluster_0 Experimental Workflow A 1. Setup Dry flask under N2 B 2. Dissolution Add o-nitrobenzonitrile & anhydrous DMSO A->B C 3. Initiation Add t-BuOK portion-wise B->C D 4. Monitoring Stir at RT, monitor by TLC/LC-MS C->D E 5. Work-up Quench with ice water, extract with EtOAc D->E F 6. Purification Column Chromatography E->F G Final Product F->G

Caption: A typical experimental workflow for the cyclization.

References

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • SN1 vs SN2. Chemistry LibreTexts. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. National Center for Biotechnology Information (PMC). [Link]

  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted … Osaka University Catalysis Innovation Center (OUCI). [Link]

  • Synthesis of 2,1-Benzisoxazoles. Organic Chemistry Portal. [Link]

  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. ResearchGate. [Link]

  • Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Royal Society of Chemistry. [Link]

  • o-Nitrobenzonitrile. National Center for Biotechnology Information (PubChem). [Link]

Sources

Catalyst Selection for Efficient 3-Amino-1,2-Benzisoxazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-1,2-benzisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this critical synthetic transformation. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of 3-amino-1,2-benzisoxazole?

A1: The synthesis of 3-amino-1,2-benzisoxazole and its derivatives is most frequently achieved through the reductive cyclization of 2-halobenzonitriles or 2-hydroxybenzonitriles with an amine source, or via the intramolecular cyclization of 2-azidobenzonitriles. Several catalytic systems are effective, with the choice depending on the specific substrate and desired reaction conditions. Common catalysts include palladium complexes for cross-coupling reactions and copper catalysts for Ullmann-type couplings.

Q2: How do I select the appropriate catalyst for my specific substrate?

A2: Catalyst selection is crucial and depends on the functional groups present on your starting material. For electron-rich substrates, a more electron-poor catalyst may be beneficial to facilitate oxidative addition. Conversely, for electron-poor substrates, an electron-rich catalyst can enhance reductive elimination. It is also important to consider the steric hindrance around the reaction center. Bulky ligands on the catalyst can be advantageous for sterically demanding substrates.

Q3: What are the typical reaction conditions for these catalytic syntheses?

A3: Reaction conditions are highly dependent on the chosen catalytic system. For palladium-catalyzed reactions, common solvents include toluene, dioxane, and DMF, with temperatures ranging from 80 to 120 °C. A base, such as potassium carbonate or cesium carbonate, is typically required. Copper-catalyzed reactions often utilize solvents like DMSO or NMP and may require higher temperatures.

Q4: Can you explain the general mechanism of the palladium-catalyzed synthesis?

A4: The palladium-catalyzed synthesis of 3-amino-1,2-benzisoxazole generally follows a standard cross-coupling catalytic cycle. This involves the oxidative addition of the palladium(0) catalyst to the 2-halobenzonitrile, followed by coordination of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the active palladium(0) catalyst. The final step is an intramolecular cyclization to yield the 3-amino-1,2-benzisoxazole product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or no product yield.

  • Potential Cause 1: Inactive Catalyst. The palladium or copper catalyst may have been deactivated by exposure to air or moisture, or it may not be the optimal choice for your specific substrate.

    • Solution: Ensure you are using fresh, high-quality catalyst and that all reagents and solvents are anhydrous. Consider screening a panel of catalysts with different ligands to identify the most effective one for your substrate.

  • Potential Cause 2: Inappropriate Base. The chosen base may not be strong enough to facilitate the deprotonation of the amine or may be sterically hindered.

    • Solution: Try a stronger or less sterically hindered base. For example, if potassium carbonate is ineffective, consider using cesium carbonate or a phosphazene base.

  • Potential Cause 3: Incorrect Reaction Temperature. The reaction temperature may be too low for the catalytic cycle to proceed efficiently or too high, leading to catalyst decomposition or side product formation.

    • Solution: Optimize the reaction temperature by running small-scale experiments at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C).

Problem 2: Formation of significant side products.

  • Potential Cause 1: Homocoupling of the starting material. This can occur if the rate of reductive elimination is slow compared to other competing pathways.

    • Solution: Adjusting the ligand on the catalyst can influence the rate of reductive elimination. A more electron-donating ligand may accelerate this step. Lowering the reaction temperature can also sometimes reduce the rate of side reactions.

  • Potential Cause 2: Decomposition of the starting material or product. At elevated temperatures, sensitive functional groups on your substrate or the desired product may decompose.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. If the product is known to be unstable, consider in-situ analysis or a more rapid work-up procedure.

Problem 3: Difficulty in purifying the final product.

  • Potential Cause 1: Residual catalyst in the product. Palladium and other transition metal catalysts can be challenging to remove completely.

    • Solution: Employ a metal scavenger, such as activated carbon or a specialized silica-based scavenger, to remove residual catalyst from your crude product. Multiple purifications by column chromatography may also be necessary.

  • Potential Cause 2: Co-elution of the product with byproducts. The polarity of the desired product may be very similar to that of a major byproduct, making separation by standard chromatography difficult.

    • Solution: Explore different solvent systems for your column chromatography. If this is unsuccessful, consider derivatizing the product to alter its polarity, followed by purification and subsequent deprotection.

Visualizing the Process

To aid in understanding the catalyst selection and troubleshooting process, the following diagrams illustrate key workflows and relationships.

CatalystSelectionWorkflow Start Start: Define Substrate (2-halobenzonitrile/2-hydroxybenzonitrile) Catalyst_Screen Screen Catalysts (e.g., Pd(OAc)2, CuI) Start->Catalyst_Screen Ligand_Screen Screen Ligands (e.g., Xantphos, Buchwald ligands) Catalyst_Screen->Ligand_Screen Base_Screen Screen Bases (e.g., K2CO3, Cs2CO3) Ligand_Screen->Base_Screen Solvent_Screen Screen Solvents (e.g., Toluene, Dioxane, DMF) Base_Screen->Solvent_Screen Temp_Opt Optimize Temperature Solvent_Screen->Temp_Opt Analysis Analyze Results (Yield, Purity) Temp_Opt->Analysis Troubleshoot Low Yield or Side Products? Analysis->Troubleshoot Optimized_Conditions Optimized Conditions end end Troubleshoot->Catalyst_Screen Yes Troubleshoot->Optimized_Conditions No TroubleshootingLogic Problem { Problem | Low Yield} Cause1 Cause Inactive Catalyst Problem:p->Cause1:c1 Cause2 Cause Inappropriate Base Problem:p->Cause2:c2 Cause3 Cause Suboptimal Temperature Problem:p->Cause3:c3 Solution1 Solution Use fresh catalyst, screen alternatives Cause1:c1->Solution1:s1 Solution2 Solution Screen stronger/less hindered bases Cause2:c2->Solution2:s2 Solution3 Solution Optimize temperature range Cause3:c3->Solution3:s3

Caption: A logic diagram for troubleshooting low yield in 3-amino-1,2-benzisoxazole synthesis.

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of 3-Amino-1,2-Benzisoxazole:

  • To an oven-dried reaction vessel, add the 2-halobenzonitrile (1.0 mmol), the amine (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., Xantphos, 4 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 mmol).

  • The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvent (e.g., toluene, 5 mL) is added via syringe.

  • The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove insoluble salts and catalyst residues.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Data Summary

Catalyst SystemTypical Yield RangeAdvantagesDisadvantages
Pd(OAc)₂ / Xantphos70-95%High efficiency, broad substrate scopeCost of palladium and ligands
CuI / L-proline60-85%Lower cost than palladiumMay require higher temperatures, narrower substrate scope

References

Please note that direct access to full-text articles may require a subscription.

Technical Support Center: Purification of 3-Amino-5-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-5-nitro-1,2-benzisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Drawing upon extensive experience with nitroaromatic and amino-heterocyclic compounds, this document provides in-depth troubleshooting advice and detailed experimental protocols to help you achieve the desired purity for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties and Safety

3-Amino-5-nitro-1,2-benzisoxazole is a multifaceted molecule with characteristics that influence its purification. The presence of a basic amino group, an electron-withdrawing nitro group, and a planar heterocyclic core dictates its solubility, stability, and interaction with chromatographic media.

Safety First: Nitroaromatic compounds, as a class, are known for their potential toxicity and thermal instability.[1][2] It is imperative to consult the Safety Data Sheet (SDS) before handling this compound. Always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and avoid exposure to high temperatures or mechanical shock.[1] Store the compound in a cool, dry, and dark place, segregated from strong acids, bases, and oxidizing agents.[1]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the purification of 3-Amino-5-nitro-1,2-benzisoxazole.

Q1: My crude product is a dark, oily residue, not the expected solid. What should I do?

A1: This is a common issue, often caused by the presence of residual high-boiling solvents (like DMF or DMSO from the synthesis), or significant amounts of impurities that depress the melting point. Before attempting purification, try to co-evaporate the crude product with a lower-boiling solvent like toluene or dichloromethane on a rotary evaporator to azeotropically remove residual high-boiling solvents. If it remains an oil, it is highly impure, and direct purification by column chromatography is recommended over recrystallization.

Q2: I'm seeing multiple spots on my TLC plate. What are the likely impurities?

A2: Impurities in the synthesis of 3-Amino-5-nitro-1,2-benzisoxazole typically arise from the starting materials and side reactions. A common synthetic route involves the cyclization of a 2-halo-5-nitrobenzonitrile with a source of hydroxylamine.[3] Therefore, likely impurities include:

  • Unreacted 2-halo-5-nitrobenzonitrile: (e.g., 2-chloro- or 2-fluoro-5-nitrobenzonitrile).

  • Hydrolysis products: The benzisoxazole ring can be susceptible to hydrolysis under harsh pH conditions, potentially leading to the formation of 2-hydroxy-5-nitrobenzonitrile.

  • Isomeric byproducts: Depending on the reaction conditions, small amounts of other isomers may form.

  • Poly-nitrated species: If nitration conditions were not well-controlled in the synthesis of the precursors.

G cluster_synthesis Likely Synthesis Route cluster_impurities Potential Impurities Starting Material 2-halo-5-nitrobenzonitrile Reaction Base-mediated Cyclization Starting Material->Reaction Reagent Hydroxylamine Source Reagent->Reaction Product 3-Amino-5-nitro-1,2-benzisoxazole Reaction->Product Impurity1 Unreacted Starting Material Reaction->Impurity1 Incomplete Reaction Impurity3 Isomeric Byproducts Reaction->Impurity3 Side Reactions Impurity2 Hydrolysis Products Product->Impurity2 Harsh pH Impurity4 Degradation Products Product->Impurity4 Heat/Light Exposure

Q3: Can I purify this compound by recrystallization?

A3: Yes, if the crude material is substantially pure (generally >85-90%). The key is finding a suitable solvent or solvent system where the compound has high solubility when hot and low solubility when cold. Due to the presence of both a polar amino group and a nitro group, along with an aromatic system, a moderately polar solvent is a good starting point. See the detailed protocol in Section IV.

Q4: The compound seems to be sticking to the silica gel during column chromatography. How can I prevent this?

A4: The basic amino group on the molecule can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor recovery. To mitigate this, you can:

  • Use a modified eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v) or ammonia (in the form of a methanolic or aqueous solution added to the eluent), to the mobile phase.[4] This will neutralize the acidic sites on the silica.

  • Use a different stationary phase: Consider using neutral or basic alumina, or amine-functionalized silica gel for the chromatography.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common purification challenges.

G start Crude Product Analysis (TLC/¹H NMR) purity_check Purity > 85%? start->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization Yes column_chrom Perform Column Chromatography purity_check->column_chrom No recryst_success Pure Crystals? recrystallization->recryst_success final_product Pure Product column_chrom->final_product recryst_success->final_product Yes oiling_out Product Oiling Out? recryst_success->oiling_out No oiling_out->column_chrom No change_solvent Change Recrystallization Solvent/ Use Solvent Mixture oiling_out->change_solvent Yes change_solvent->recrystallization

Problem Potential Cause Troubleshooting Steps & Explanation
Low Recovery from Recrystallization 1. Solvent choice: The compound is too soluble in the chosen solvent even at low temperatures. 2. Excess solvent: Too much solvent was used to dissolve the crude product.1. Re-evaluate solvent: Test the solubility of a small amount of crude material in various solvents to find one with a large solubility differential between hot and cold. Consider solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).[1] 2. Minimize solvent: During dissolution, add the hot solvent in small portions until the solid just dissolves to ensure the solution is saturated.
Product "Oils Out" During Recrystallization 1. High impurity level: Impurities are preventing the formation of a crystal lattice. 2. Cooling too rapidly: Rapid cooling can cause the compound to precipitate as an amorphous oil rather than crystalline solid.1. Pre-purification: If the product consistently oils out, it is likely too impure for recrystallization. Purify by column chromatography first. 2. Slow cooling: Allow the hot, filtered solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Persistent Colored Impurity Highly conjugated or colored byproducts. 1. Charcoal treatment: During recrystallization, after dissolving the crude solid but before hot filtration, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal can adsorb colored impurities.[5] Perform a hot filtration to remove the charcoal. 2. Chromatography: If charcoal treatment is ineffective, column chromatography is the best option to separate colored impurities.
Broad or Tailing Peaks in Column Chromatography Strong interaction with silica gel: The basic amino group is interacting with acidic silanol groups.1. Add a basic modifier: As mentioned in the FAQs, add 0.1-1% triethylamine to your eluent.[4] 2. Change stationary phase: Use neutral alumina or amine-functionalized silica.
Unexpected Peaks in ¹H NMR of "Purified" Product Residual solvent or co-eluting impurity. 1. Check for residual solvents: Compare the unexpected peaks with the known chemical shifts of common laboratory solvents. Dry the sample under high vacuum for an extended period. 2. Re-purify with a different solvent system: If the impurity is not a solvent, it likely has a similar polarity to your product in the initial chromatography system. Try a different eluent system (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol) to alter the selectivity of the separation.

IV. Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific nature and impurity profile of your crude material.

Protocol 1: Recrystallization

This method is suitable for crude material that is a solid and has a purity of >85%.

1. Solvent Selection:

  • Test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various solvents at room temperature and upon heating.

  • Good candidate solvents will show poor solubility at room temperature but complete dissolution upon heating.

  • Based on the structure of 3-Amino-5-nitro-1,2-benzisoxazole, promising solvents to screen include: ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes. [1][5]

Table of Recommended Solvents for Screening:

Solvent/SystemPolarityComments
EthanolPolar ProticOften a good starting point for nitroaromatic compounds.[5]
IsopropanolPolar ProticSimilar to ethanol, but less polar.
AcetonitrilePolar AproticCan be effective for moderately polar compounds.
Ethyl AcetateMid-PolarityGood for compounds of intermediate polarity.
Ethanol/WaterPolar ProticThe addition of water as an anti-solvent can induce crystallization.
Ethyl Acetate/HexanesMid to Non-polarA versatile system where hexanes act as the anti-solvent.

2. Recrystallization Procedure:

  • Place the crude 3-Amino-5-nitro-1,2-benzisoxazole in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to create a slurry.

  • Heat the mixture to the boiling point of the solvent with stirring.

  • Add more hot solvent dropwise until all the solid dissolves.

  • (Optional: If the solution is colored, remove from heat, add a small amount of activated charcoal, swirl, and perform a hot gravity filtration to remove the charcoal.)

  • Perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove any insoluble impurities.

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

This is the preferred method for purifying oily or highly impure samples.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude material in a solvent like ethyl acetate or dichloromethane.

  • Spot the solution on a silica gel TLC plate and develop it in various solvent systems.

  • A good solvent system will give your product an Rf value of approximately 0.2-0.4 .[4]

  • Promising eluent systems to screen are gradients of ethyl acetate in hexanes or methanol in dichloromethane .

  • Remember to add 0.1-1% triethylamine to the eluent to prevent peak tailing.

2. Column Packing:

  • Choose an appropriately sized column for the amount of material you are purifying.

  • Securely clamp the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat top surface. Add another layer of sand on top of the silica.

3. Loading and Elution:

  • Dissolve your crude product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.

  • Carefully apply the solution to the top of the silica bed.

  • Begin eluting with your chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify which fractions contain your pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis a Select Solvent System (TLC, Rf ~0.3) b Pack Column (Slurry Method) a->b c Dissolve Crude Product (Minimal Solvent) b->c d Load Sample onto Column c->d e Elute with Solvent System d->e f Collect Fractions e->f g Monitor Fractions by TLC f->g h Combine Pure Fractions g->h i Evaporate Solvent h->i j Analyze Final Product (NMR, HPLC) i->j

V. Purity Assessment

After purification, it is essential to assess the purity of your 3-Amino-5-nitro-1,2-benzisoxazole.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis should show a single major peak corresponding to your product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA for better peak shape) is a good starting point.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are powerful tools to confirm the structure and identify impurities. The spectrum of the pure compound should be clean, with sharp signals corresponding to the expected protons and carbons of the molecule.

  • Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. For the analogous compound, 3-Amino-5-nitrobenzisothiazole, the melting point is reported as 250 °C (with decomposition).[7]

VI. References

  • Ju, X., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. (URL: [Link])

  • Palermo, M. G., et al. (2016). A convenient one pot synthesis of 3-amino 1,2-benzisoxazole derivatives. Chemistry of Heterocyclic Compounds, 52(1), 78-82. (Note: This is a representative reference for the synthesis method).

  • SIELC Technologies. (2018). Separation of 3-Amino-5-nitrosalicylic acid on Newcrom R1 HPLC column. (URL: [Link])

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (URL: [Link])

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. (URL: [Link])

Sources

preventing degradation of 3-Amino-5-nitro-1,2-benzisoxazole during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Amino-5-nitro-1,2-benzisoxazole

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Amino-5-nitro-1,2-benzisoxazole. This guide is designed to provide in-depth, field-proven insights to help you navigate the synthetic challenges associated with this molecule. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can anticipate, troubleshoot, and prevent degradation, thereby optimizing your reaction outcomes.

The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, appearing in drugs with anticonvulsant, antipsychotic, and anti-inflammatory properties.[1] The target molecule, 3-Amino-5-nitro-1,2-benzisoxazole, is a valuable intermediate for building more complex pharmacologically active compounds. However, the presence of three key functional groups—the isoxazole ring, a nucleophilic amino group, and an electron-withdrawing nitro group—creates a delicate balance, making the molecule susceptible to degradation during synthesis if reaction conditions are not meticulously controlled.

This guide will cover potential degradation pathways, a troubleshooting matrix for common issues, detailed FAQs, and validated protocols to ensure the integrity of your synthesis.

Section 1: Understanding the Instability - Potential Degradation Pathways

The stability of 3-Amino-5-nitro-1,2-benzisoxazole is compromised by several potential chemical transformations. Understanding these pathways is the first step toward preventing them.

  • Isoxazole Ring Cleavage: The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under both harsh acidic and basic conditions, or via reductive pathways. This can lead to the formation of various phenolic and nitrile-containing byproducts.

  • Nitro Group Reduction: The nitro group is highly susceptible to reduction, especially in the presence of metallic catalysts (like Pd, Pt) or certain reducing agents. This can lead to the formation of nitroso, hydroxylamino, or even the corresponding diamino-benzisoxazole impurities, which can complicate purification and subsequent reactions.[2]

  • Amino Group Reactivity: The exocyclic amino group is a potent nucleophile. It can participate in undesired side reactions, such as self-condensation or reaction with electrophilic impurities or solvents, particularly at elevated temperatures.

  • Thermal Decomposition: Aromatic nitro compounds can be thermally sensitive.[3] Excessive heat during reaction or workup can lead to decomposition, often characterized by the formation of dark, tarry impurities.

The interplay of these functional groups necessitates precise control over reaction parameters to favor the desired cyclization and prevent degradation.

cluster_degradation Potential Degradation Pathways main 3-Amino-5-nitro-1,2-benzisoxazole ring_cleavage Ring Cleavage (Phenolic Byproducts) main->ring_cleavage nitro_reduction Nitro Group Reduction (e.g., to -NHOH, -NH2) main->nitro_reduction side_reaction Amino Group Side Reactions (e.g., Dimerization) main->side_reaction thermal_decomp Thermal Decomposition (Tarry Impurities) main->thermal_decomp harsh_ph Harsh pH (Strong Acid/Base) harsh_ph->ring_cleavage causes reductants Reducing Agents (e.g., H2/Pd, SnCl2) reductants->nitro_reduction causes heat Excessive Heat (>80-100 °C) heat->side_reaction promotes heat->thermal_decomp causes electrophiles Electrophilic Impurities electrophiles->side_reaction reacts with start 2-Fluoro-5-nitrobenzonitrile intermediate In situ O-aryloxime intermediate start->intermediate + reagent Acetohydroxamic Acid Base (e.g., K2CO3) Solvent (e.g., DMF) cyclization Intramolecular Cyclization intermediate->cyclization product 3-Amino-5-nitro-1,2-benzisoxazole cyclization->product

Sources

how to avoid Beckmann rearrangement in oxime cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Topic: How to Avoid Beckmann Rearrangement in Oxime Cyclization

A Guide for Synthetic Chemists

Introduction: The Oxime's Dual Reactivity

Oximes are a cornerstone functional group in synthetic organic chemistry, prized for their versatility as precursors to nitrogen-containing heterocycles. However, their synthetic utility is often compromised by a competing, and sometimes dominant, side reaction: the Beckmann rearrangement.[1][2] This classic transformation converts an oxime into an amide under acidic conditions.[3][4] When intramolecular cyclization is the desired outcome, the Beckmann rearrangement becomes a significant yield-reducing pathway.

The critical decision point for an activated oxime is the fate of its protonated or Lewis acid-coordinated hydroxyl group. Once this group is poised to leave, the molecule can either undergo an intramolecular nucleophilic attack (cyclization) or a 1,2-alkyl/aryl shift (rearrangement). The reaction's outcome hinges on a delicate balance of substrate structure, catalyst choice, and reaction conditions. This guide provides the mechanistic insights and practical troubleshooting strategies required to navigate this challenge and steer your reaction toward the desired cyclized product.

Mechanistic Crossroads: Cyclization vs. Rearrangement

Understanding the mechanistic dichotomy is the first step toward controlling the reaction. Both pathways typically begin with the activation of the oxime's hydroxyl group, turning it into a good leaving group. From this common intermediate, the paths diverge.

Beckmann_vs_Cyclization cluster_A Pathway A: Cyclization cluster_B Pathway B: Beckmann Rearrangement Oxime Substrate Oxime R-C(=NOH)-R' ActivatedOxime Activated Oxime [R-C(=N-O-LG)-R'] Oxime->ActivatedOxime Acid Catalyst (Brønsted or Lewis) CyclizationProduct Desired Heterocycle ActivatedOxime->CyclizationProduct Intramolecular Nucleophilic Attack Nitrilium Nitrilium Ion Intermediate ActivatedOxime->Nitrilium 1,2-Alkyl/Aryl Shift Amide Amide Byproduct Nitrilium->Amide H₂O Quench

Sources

strategies to reduce nitrile oxide dimerization in [3+2] cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Support for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for [3+2] cycloaddition reactions involving nitrile oxides. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the experimental challenges of this powerful synthetic tool. As your dedicated application scientist, my goal is to move beyond simple step-by-step instructions and explain the underlying principles that govern success, empowering you to troubleshoot effectively and optimize your reaction outcomes.

The Huisgen 1,3-dipolar cycloaddition of nitrile oxides is a cornerstone of heterocyclic chemistry, providing a direct route to valuable isoxazolines and isoxazoles.[1][2] However, the high reactivity of the nitrile oxide intermediate presents a significant challenge: its propensity to undergo rapid dimerization to form a furoxan (1,2,5-oxadiazole-2-oxide) byproduct. This competitive side reaction is often the primary cause of low yields and complex purification procedures.

This guide provides a comprehensive resource for understanding, troubleshooting, and ultimately suppressing unwanted nitrile oxide dimerization.

Part 1: Understanding the Challenge - The Dimerization Pathway

Before we can devise strategies to prevent dimerization, we must first understand the mechanism. The dimerization of nitrile oxides is not a simple head-to-tail cycloaddition. It is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[3][4] The initial carbon-carbon bond formation between two nitrile oxide molecules is typically the rate-determining step.[3][5]

Because the dimerization reaction is second order with respect to the nitrile oxide concentration, while the desired [3+2] cycloaddition is first order with respect to the nitrile oxide, our primary strategy will be to maintain a very low instantaneous concentration of the nitrile oxide throughout the reaction.

Dimerization_Pathway

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during [3+2] cycloaddition experiments in a question-and-answer format.

Q1: My reaction yield is low, and I've isolated a significant amount of a furoxan dimer. What's the primary cause and how can I fix it?

A1: This is the most common problem and it almost always indicates that the concentration of your in situ generated nitrile oxide is too high, favoring the second-order dimerization pathway.

  • Causality: Highly reactive nitrile oxides, when present in sufficient concentration, will react with themselves faster than with the dipolarophile.

  • Core Solution: Control the Nitrile Oxide Concentration. The most robust strategy is to generate the nitrile oxide slowly in the presence of the dipolarophile. This ensures that each molecule of nitrile oxide is generated in an environment with a high concentration of the trapping agent (your dipolarophile), making the desired cycloaddition the statistically more likely event.

    • Slow Addition Technique: If you are generating the nitrile oxide from a hydroxamoyl chloride using a base (e.g., triethylamine), add the base solution dropwise over an extended period (e.g., 1-4 hours) using a syringe pump.[6] This maintains a consistently low concentration of the free nitrile oxide.

    • High Dilution: Running the reaction at a lower overall concentration can also disfavor the bimolecular dimerization.

Q2: I'm trying a slow addition, but I'm still getting significant dimer formation. What else can I adjust?

A2: If slow addition alone isn't sufficient, consider the following factors:

  • Reaction Temperature: Higher temperatures can accelerate the rate of dimerization. Unless your desired cycloaddition requires significant thermal energy, try running the reaction at 0 °C or even lower.

  • Dipolarophile Reactivity & Concentration: If your dipolarophile is unreactive or sterically hindered, the nitrile oxide may still dimerize before the cycloaddition can occur.

    • Increase Equivalents: Try increasing the concentration of the dipolarophile to 2-3 equivalents to improve the trapping efficiency.

    • Activation: For electron-poor nitrile oxides, an electron-rich dipolarophile is preferred, and vice-versa. Consider the frontier molecular orbital (FMO) theory to ensure a favorable HOMO-LUMO interaction.[2]

  • Solvent Choice: The choice of solvent can influence the relative rates of the two competing reactions. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred. It can be beneficial to screen a few different aprotic solvents to find the optimal conditions for your specific substrates.

Q3: How does the structure of my starting material (the R-group on R-CNO) affect dimerization?

A3: The R-group has a profound impact due to steric and electronic effects.

  • Steric Hindrance: This is a powerful tool for preventing dimerization. Large, bulky R-groups (e.g., mesityl, tert-butyl) physically block the two nitrile oxide molecules from approaching each other in the correct orientation for C-C bond formation.[7] In fact, nitrile oxides with sufficient steric bulk, like mesitylnitrile oxide, are stable crystalline solids that can be isolated.

  • Electronic Effects: Electron-withdrawing groups, particularly at the ortho position of an aromatic nitrile oxide, tend to suppress thermal degradation and can disfavor dimerization.[8][9][10] Conversely, aromatic nitrile oxides are generally more stable towards dimerization than their aliphatic counterparts because dimerization can interrupt conjugation.[3][4][5]

Q4: Are there "greener" or more modern methods for in situ generation that are designed to minimize dimerization?

A4: Yes, several newer methods have been developed that are both environmentally friendlier and highly effective at minimizing dimer formation.

  • Oxidation of Aldoximes with NaCl/Oxone: This method uses inexpensive, non-toxic reagents and often proceeds under mild conditions, including solvent-free ball-milling which can effectively compete with the dimerization process.[4][11]

  • Oxidation of Aldoximes with t-BuOI: tert-Butyl hypoiodite, generated in situ from t-BuOCl and NaI, is a powerful reagent for generating nitrile oxides from oximes under mild conditions, leading to high yields of cycloadducts.[5][12][13]

  • Catalyst-Free Generation with tert-Butyl Nitrite (TBN): This method involves the nitrosyl transfer from TBN to a diazocarbonyl compound. The protocol is notable for its mild, catalyst-free conditions. Critically, it has been demonstrated that slow addition of TBN via syringe pump is highly effective at preventing furoxan formation.[3][9]

StrategyKey PrincipleTypical ConditionsAdvantageReference
Slow Addition of Base Maintain low [R-CNO]Hydroxamoyl chloride, Et3N, Syringe Pump, 0 °CWidely applicable, classic method[6]
Steric Shielding Kinetically stabilize R-CNOUse bulky R-groups (e.g., mesityl)Can lead to isolable nitrile oxides[7]
NaCl/Oxone Oxidation Green, in situ generationAldoxime, NaCl, Oxone, Na2CO3, Ball-millingEnvironmentally friendly, efficient[4][11]
tert-Butyl Nitrite (TBN) Catalyst-free, in situ generationDiazo compound, TBN, Syringe Pump, rtVery mild, high yielding[3][9]

Part 3: Preventative Strategies & Experimental Protocols

The most effective way to deal with dimerization is to prevent it from the outset. This section provides detailed protocols for key preventative strategies.

Experimental_Workflow

Protocol 1: Slow Addition via Syringe Pump (Catalyst-Free TBN Method)

This protocol is adapted from De Angelis, L., et al., Org. Lett. 2021, and is excellent for substrates compatible with diazo compounds.[3][9]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diazocarbonyl compound (1.0 equiv) and the dipolarophile (alkene or alkyne, 1.2 equiv) in chloroform (to a concentration of approx. 0.2 M with respect to the diazo compound).

  • Setup: Place the flask in a water bath at room temperature.

  • Slow Addition: In a separate syringe, prepare a solution of tert-butyl nitrite (TBN, 2.5 equiv) in chloroform. Place this syringe on a syringe pump.

  • Reaction: Begin stirring the solution in the flask. Start the syringe pump to add the TBN solution to the reaction mixture over a period of 1 hour.

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired isoxazole or isoxazoline.

Protocol 2: In Situ Generation via Oxidation (NaCl/Oxone Mechanochemical Method)

This solvent-free protocol is adapted from Yu, W., et al., Phosphorus, Sulfur, and Silicon and the Related Elements 2022, and is a green, efficient alternative.[4]

  • Preparation: To a stainless-steel ball-milling jar (e.g., 5 mL volume), add the aldoxime (1.0 equiv, e.g., 0.2 mmol), the dipolarophile (1.2 equiv), NaCl (1.1 equiv), Oxone® (1.1 equiv), and Na₂CO₃ (1.5 equiv).

  • Milling: Add stainless-steel balls (e.g., 4 balls of 5 mm diameter).

  • Reaction: Place the jar in a mixer mill (e.g., Retsch MM400) and mill at 30 Hz for 60 minutes at room temperature.

  • Workup: After milling, transfer the solid mixture from the jar. Add ethyl acetate and water, and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

  • Bando, S., Ooba, S., Miura, K., Nakajima, N., Hamada, M., Takata, T., & Koyama, Y. (2021). Steric and Electronic Effects on Thermal Stability of Nitrile N-Oxide: a Case Study of Naphthalen-2-ol Derived Substrates. Chemistry Letters, 50(12), 2131-2134. [Link]

  • De Angelis, L., Crawford, A. M., Su, Y. L., Wherritt, D., Arman, H., & Doyle, M. P. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 925–929. [Link]

  • De Angelis, L., Crawford, A. M., Su, Y. L., Wherritt, D., Arman, H., & Doyle, M. P. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. PubMed, PMID: 33417468. [Link]

  • Yu, W., Yang, L., Zhang, Y., & An, D. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1121-1129. [Link]

  • Zhao, G., & Li, X. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Zhao, G., & Li, X. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications. [Link]

  • Zhao, G. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. SciSpace. [Link]

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Chemistry Portal. [Link]

  • Yu, W., Yang, L., Zhang, Y., & An, D. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. [Link]

  • The [3+2]Cycloaddition Reaction. (n.d.). University of Regensburg.
  • Pasinszki, T., et al. (2012). Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing. [Link]

  • Minakata, S., et al. (2011). Generation of nitrile oxides from oximes using t-BuOI and their cycloaddition. PubMed. [Link]

  • Gimalova, F. A., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. [Link]

  • Wan, J.-P., et al. (2024). tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. NIH. [Link]

  • Catalyst-free synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite: a novel strategy and synthetic applic
  • Padwa, A., et al. (2020). 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ResearchGate. [Link]

  • Słowikowska, J., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. (n.d.).
  • Khursan, S. L., et al. (2020). The substituent effects on the [3+2] cycloaddition of nitrile oxides generated by photooxidation of arylazides to acetonitrile. PubMed. [Link]

  • Recent progress in synthesis and application of furoxan. (2023). NIH. [Link]

  • The Synthesis of Benzhydroximoyl Chloride and Nitrile Oxides under Solvent-Free Conditions. (2025).
  • Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[11][11]bicyclic Structures. (2023). MDPI. [Link]

Sources

Technical Support Center: Navigating Incomplete Cyclization in Benzisoxazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzisoxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the critical cyclization step in forming the 1,2-benzisoxazole core. As a structure present in numerous pharmaceutically important compounds, including the antipsychotic risperidone and the anticonvulsant zonisamide, mastering its synthesis is crucial.[1][2]

Incomplete cyclization is a frequent and frustrating obstacle that leads to low yields and complex purification challenges. This document provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles governing your reaction's success.

Troubleshooting Guide: From Stalled Reactions to Desired Product

This section addresses specific experimental observations indicative of incomplete cyclization in a direct question-and-answer format.

Q1: My reaction has stalled. TLC and LC-MS analysis show a persistent intermediate and unreacted starting material. How can I drive the cyclization to completion?

This is the most common manifestation of incomplete cyclization. The persistent intermediate is typically the pre-cyclized open-chain form, such as an o-hydroxyaryl oxime or a related derivative, which has failed to overcome the activation energy barrier required for ring closure.

Core Reason: The formation of the N-O or C-O bond to close the five-membered ring is often the rate-limiting step and is highly sensitive to reaction conditions.[3] Your primary goal is to provide sufficient energy or catalytic assistance to favor the intramolecular reaction over intermolecular side reactions or decomposition.

Troubleshooting Workflow for Stalled Reactions

G Start Stalled Reaction: Persistent Intermediate Observed Temp Increase Temperature Incrementally (e.g., in 10 °C steps) Start->Temp Is reaction thermally stable? Time Extend Reaction Time (Monitor by TLC/LC-MS) Temp->Time Catalyst Evaluate Catalyst / Base System Time->Catalyst Still stalled? Solvent Assess Solvent Choice Catalyst->Solvent Fail Re-evaluate Synthetic Route Catalyst->Fail No improvement? End Reaction Complete Solvent->End Successful? Solvent->Fail No improvement? G cluster_main Key Intermediate (o-Hydroxyaryl Oxime) cluster_desired Desired Pathway cluster_side Competing Side Reaction Intermediate Intermediate Benzisoxazole 1,2-Benzisoxazole (N-O Bond Formation) Intermediate->Benzisoxazole Favorable Conditions (e.g., Anhydrous Base) Beckmann Benzo[d]oxazole (Beckmann Rearrangement) Intermediate->Beckmann Alternative Conditions (e.g., Aqueous NaOCl)

Caption: Competing pathways from a common o-hydroxyaryl oxime intermediate.

Q3: My yield is consistently low even when the reaction goes to completion. What am I overlooking?

If cyclization is occurring but yields are poor, investigate factors beyond the reaction conditions themselves.

  • Purity of Starting Materials: This is a critical, often overlooked, factor. Impurities in your starting materials can act as catalysts for side reactions or inhibitors of the main reaction.

    • Recommendation: Verify the purity of your starting materials using techniques like NMR or melting point analysis. [4]If necessary, purify them by recrystallization or distillation before use.

  • Inefficient Purification: Significant product loss can occur during workup and purification. Benzisoxazoles can be volatile or sensitive to certain chromatographic conditions.

    • Recommendation: Develop a robust purification strategy. Column chromatography is common, but care must be taken in solvent selection. [4]Recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/heptane can be a highly effective method for obtaining pure product with minimal loss. [5]

  • Atmospheric Conditions: Some cyclization reactions, particularly those proceeding through a Schiff base intermediate, are oxidative and may require the presence of air (oxygen) for the final aromatization step. [6]Conversely, starting materials like 2-aminophenol can be sensitive to oxidation, leading to colored impurities and polymerization if exposed to air prematurely at high temperatures. [6][7] * Recommendation: If you suspect oxidative degradation of starting materials, begin the reaction under an inert atmosphere (N₂ or Ar). [6]If the reaction stalls at the intermediate stage, you can then introduce air or a gentle stream of oxygen to facilitate the final oxidative cyclization. [6]

Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

This protocol is essential for determining if a reaction is stalled or complete.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (a solvent system that gives good separation, e.g., 3:1 Hexane:Ethyl Acetate)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of ~0.5 cm and covering it to allow the atmosphere to saturate.

  • Using a capillary tube, carefully withdraw a small aliquot from your reaction mixture.

  • Spot the mixture onto the baseline of the TLC plate. Also spot your starting material(s) as a reference.

  • Place the plate in the chamber, ensuring the baseline is above the eluent level. Allow the eluent to travel up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new spot for the product indicate reaction progress. A persistent starting material or intermediate spot confirms a stalled reaction. [7]

Protocol 2: General Synthesis of 3-Substituted 1,2-Benzisoxazoles via [3+2] Cycloaddition

This modern approach often avoids many of the issues seen in traditional condensation methods and is noted for its high efficiency and tolerance of various functional groups. [2][8] Reaction: In situ generation of a nitrile oxide from a chlorooxime and an aryne from an o-(trimethylsilyl)aryl triflate, which then undergo a [3+2] cycloaddition.

Materials:

  • o-(trimethylsilyl)aryl triflate (aryne precursor, 2.0 equiv)

  • Chlorooxime (nitrile oxide precursor, 1.0 equiv)

  • Cesium fluoride (CsF, 3.0 equiv)

  • Anhydrous acetonitrile (solvent)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the silylaryl triflate and CsF in acetonitrile.

  • Prepare a solution of the chlorooxime in acetonitrile.

  • Add the chlorooxime solution dropwise to the reaction mixture over 2-3 hours using a syringe pump. The slow addition is crucial to keep the concentration of the nitrile oxide low, minimizing its self-dimerization. [2]4. Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-substituted 1,2-benzisoxazole. [2]

References
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of Institutional Pharmacy and Life Sciences. Retrieved January 9, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 9, 2026, from [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds. Retrieved January 9, 2026, from [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. [Link]. Retrieved January 9, 2026, from [Link]

  • Chen, C. Y., Andreani, T., & Li, H. (2011). Divergent and Regioselective Synthesis of 3-Substituted Benzisoxazoles and 2-Substituted Benzoxazoles from o-Hydroxyaryl N-H Ketimines. Organic Letters, 13(23), 6300–6303. [Link]. Retrieved January 9, 2026, from [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2024). Organic Letters. Retrieved January 9, 2026, from [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • Benzisoxazole. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

  • Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326–7332. [Link]. Retrieved January 9, 2026, from [Link]

  • Process for the purification of substituted benzoxazole compounds. (2006). Google Patents.
  • Synthesis of Dihydrobenzisoxazoles by the [3+2] Cycloaddition of Arynes and Oxaziridines. (2013). Molecules, 18(9), 10835-10845. [Link]. Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 3-Amino-5-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Impact of Temperature

Welcome to the Technical Support Center for the synthesis of 3-Amino-5-nitro-1,2-benzisoxazole. As a Senior Application Scientist, I understand that precise control over reaction parameters is paramount to achieving high yield, purity, and reproducibility in complex organic syntheses. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice, focusing specifically on the critical role of temperature in the successful synthesis of this important molecule.

The synthesis of 3-Amino-5-nitro-1,2-benzisoxazole is a multi-step process that is highly sensitive to thermal conditions. Temperature not only influences the reaction kinetics but also plays a crucial role in managing selectivity and minimizing the formation of unwanted byproducts. This resource will equip you with the knowledge to navigate the intricacies of this synthesis and optimize your experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 3-Amino-5-nitro-1,2-benzisoxazole, with a focus on temperature-related challenges.

Q1: I am experiencing low yields of the final product. Could temperature be the culprit?

A1: Absolutely. Temperature is a critical factor that can significantly impact your yield at various stages of the synthesis.

  • During Nitration: If you are preparing the target molecule by nitrating a 3-amino-1,2-benzisoxazole precursor, the temperature of the nitration step is crucial.

    • Too Low: A temperature that is too low can lead to an incomplete reaction, as the activation energy barrier may not be sufficiently overcome. This results in a significant amount of unreacted starting material.

    • Too High: Conversely, excessive heat can lead to the formation of multiple byproducts, including dinitrated and oxidized species, which will lower the yield of your desired product. For highly activated systems containing an amino group, temperatures should be kept low, often in the range of -10°C to 5°C, to prevent such side reactions.[1]

  • During Cyclization: If you are forming the benzisoxazole ring, the temperature of the cyclization step is equally important.

    • Insufficient Heat: Many cyclization reactions require a certain amount of thermal energy to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish or not go to completion. For instance, the ring-closure of related benzisothiazoles is often carried out at elevated temperatures of 40-90°C.

    • Excessive Heat: High temperatures can lead to the decomposition of the starting materials or the final product, especially given the presence of the thermally sensitive nitro group.

Q2: My final product is impure, with multiple spots on the TLC plate. How can I improve the purity by controlling the temperature?

A2: The formation of impurities is a common problem directly linked to poor temperature control.

  • Side Reactions in Nitration: As mentioned, high temperatures during nitration can lead to the formation of regioisomers (e.g., nitration at different positions on the benzene ring) and over-nitration (dinitro products). Maintaining a consistently low temperature is the most effective way to enhance the selectivity of the reaction.

  • Decomposition: The 3-amino-5-nitro-1,2-benzisoxazole molecule itself may have limited thermal stability. If the reaction is run at too high a temperature or for an extended period, degradation can occur, leading to a complex mixture of impurities.

  • Solvent Effects: The choice of solvent and its boiling point will dictate the maximum temperature of the reaction at atmospheric pressure. Ensure your chosen solvent is appropriate for the desired temperature range.

Q3: The reaction seems to be proceeding very slowly or not at all. Should I just increase the temperature?

A3: While a low reaction rate can be due to insufficient temperature, indiscriminately increasing the heat is not advisable.

  • Gradual Increase: If you suspect the temperature is too low, increase it in small increments (e.g., 5-10°C) and monitor the reaction progress closely by TLC.

  • Catalyst and Reagent Check: Before increasing the temperature, ensure that your reagents and any catalysts are fresh and active.

  • Alternative Activation: For certain steps, alternative energy sources like microwave irradiation could be considered. Microwave-assisted synthesis can rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields for the synthesis of 3-amino-substituted 1,2-benzisoxazoles.[2]

Q4: I am observing a color change to a dark brown or black solution during the reaction. What does this indicate?

A4: A significant color change to a dark, tar-like mixture is often a sign of decomposition or unwanted side reactions, which are typically exacerbated by excessive heat.

  • Oxidation: The amino group is susceptible to oxidation, especially in the presence of strong oxidizing agents like nitric acid. This is more pronounced at higher temperatures.

  • Decomposition of Nitrating Agent: At elevated temperatures, nitric acid can decompose, leading to the formation of nitrogen oxides, which can contribute to the dark coloration and the formation of further byproducts.[1]

  • Immediate Action: If you observe a rapid and uncontrolled color change, it is best to cool the reaction mixture immediately in an ice bath to prevent further degradation.

Experimental Protocols

The following are generalized protocols for key steps in the synthesis of 3-Amino-5-nitro-1,2-benzisoxazole, with a focus on temperature control. Note: These are illustrative and should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Nitration of a 3-Amino-1,2-benzisoxazole Precursor

This protocol outlines the critical nitration step, where temperature control is paramount for success.

1. Preparation of the Nitrating Mixture: a. In a clean, dry flask, add the required volume of concentrated sulfuric acid. b. Cool the sulfuric acid in an ice-salt bath to below 0°C. c. Slowly, with vigorous stirring, add the stoichiometric amount of concentrated nitric acid to the cold sulfuric acid. Maintain the temperature of the mixture below 5°C throughout the addition.

2. Nitration Reaction: a. In a separate reaction flask, dissolve the 3-amino-1,2-benzisoxazole precursor in a suitable solvent (e.g., concentrated sulfuric acid). b. Cool this solution to the desired reaction temperature (typically between -5°C and 0°C) using an ice-salt bath. c. Slowly, dropwise, add the pre-cooled nitrating mixture to the solution of the precursor with efficient stirring. It is crucial to monitor the internal reaction temperature and ensure it remains within the specified range. d. After the addition is complete, allow the reaction to stir at the same low temperature for a predetermined time (monitor by TLC).

3. Work-up: a. Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. b. The product should precipitate out of the solution. c. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. d. Dry the product under vacuum.

Protocol 2: Cyclization to Form the Benzisoxazole Ring

This protocol describes a general method for the ring-closure reaction.

1. Reaction Setup: a. In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the appropriate precursor (e.g., an o-substituted aryl oxime). b. Add the necessary reagents for the cyclization (e.g., a base).

2. Heating and Monitoring: a. Heat the reaction mixture to the desired temperature (e.g., 40-90°C) using a temperature-controlled heating mantle or oil bath. b. Monitor the progress of the reaction by TLC. c. Maintain the reaction at the set temperature until the starting material is consumed.

3. Isolation: a. Cool the reaction mixture to room temperature. b. Perform the appropriate work-up procedure, which may involve extraction, precipitation, and/or crystallization to isolate the crude product. c. Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected impact of temperature on the nitration of a 3-amino-1,2-benzisoxazole precursor.

Temperature RangeExpected OutcomePotential Issues
-10°C to 5°C Optimal for high yield and purity. Favors mono-nitration at the desired position.The reaction rate may be slow, requiring longer reaction times.
5°C to 25°C Moderate yield. Increased risk of side product formation.Formation of regioisomers and dinitrated byproducts becomes more significant.[1]
> 25°C Low yield of desired product. Significant decomposition and byproduct formation.Risk of runaway reaction, oxidation of the amino group, and formation of tar-like impurities.[1]

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates a plausible synthetic workflow for 3-Amino-5-nitro-1,2-benzisoxazole, highlighting the critical temperature-controlled steps.

G cluster_0 Precursor Synthesis cluster_1 Nitration (Critical Temperature Control) cluster_2 Purification Precursor 3-Amino-1,2-benzisoxazole (or suitable precursor) Nitration Nitration with HNO3/H2SO4 (-5°C to 0°C) Precursor->Nitration Dissolution in conc. H2SO4 Purification Purification (Crystallization/Chromatography) Nitration->Purification Work-up on ice Final_Product 3-Amino-5-nitro-1,2-benzisoxazole Purification->Final_Product Isolation

Caption: Synthetic workflow for 3-Amino-5-nitro-1,2-benzisoxazole.

Impact of Temperature on Nitration Selectivity

This diagram illustrates how temperature influences the outcome of the nitration reaction.

G cluster_0 Low Temperature (-5°C to 0°C) cluster_1 High Temperature (>25°C) Start 3-Amino-1,2-benzisoxazole Precursor Desired_Product High Yield of 3-Amino-5-nitro-1,2-benzisoxazole Start->Desired_Product Controlled Nitration Side_Products Low Yield + Dinitro compounds + Oxidized byproducts + Regioisomers Start->Side_Products Uncontrolled Nitration

Caption: Effect of temperature on nitration selectivity.

References

  • Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents.
  • Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof. Google Patents.
  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. ResearchGate. Available at: [Link]

Sources

role of base in the cyclization to form 3-amino-1,2-benzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Amino-1,2-benzisoxazoles

Welcome to the technical support center for the synthesis of 3-amino-1,2-benzisoxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The 1,2-benzisoxazole core is a key component in a range of pharmaceuticals, including anticonvulsants like zonisamide and antipsychotics like risperidone.[1]

The formation of the 3-amino-1,2-benzisoxazole ring system via intramolecular cyclization is a powerful synthetic strategy, but its success is critically dependent on the nuanced role of the base. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab, focusing on the causality behind experimental choices to ensure reproducible and high-yielding results.

Part 1: Frequently Asked Questions (FAQs) - The Fundamental Role of the Base

This section addresses core concepts regarding the function of the base in the cyclization reaction.

Q1: What is the primary mechanistic role of the base in the cyclization to form 1,2-benzisoxazoles?

The most prevalent and robust method for synthesizing the 1,2-benzisoxazole core is the base-catalyzed cyclization of an ortho-substituted benzene ring.[1] The primary role of the base is to function as a proton acceptor, thereby generating a potent nucleophile that initiates the key ring-forming step.

In the common pathway starting from an o-hydroxyaryl oxime derivative, the base deprotonates the phenolic hydroxyl group. This creates a highly nucleophilic phenoxide ion, which is essential for the subsequent intramolecular attack on the oxime nitrogen to form the N-O bond of the isoxazole ring.[1]

A similar principle applies in the highly efficient one-pot synthesis of 3-amino-1,2-benzisoxazoles from o-halobenzonitriles. Here, a hydroxamate anion first displaces the halide to form an N-(2-cyanophenoxy) intermediate. The base then facilitates the crucial intramolecular cyclization of this intermediate to yield the final product.[1]

Mechanism_Role_of_Base Start o-Hydroxyaryl Precursor (e.g., o-hydroxy ketoxime) Intermediate Activated Nucleophile (e.g., Phenoxide Ion) Start->Intermediate Deprotonation Start->Intermediate ProtonatedBase Conjugate Acid (B-H+) Base Base (B:) Base->Start Product 3-Amino-1,2-benzisoxazole Intermediate->Product Intramolecular Cyclization (N-O bond formation) Intermediate->Product

Caption: General mechanism showing the base's role in activation.

Q2: How does the choice of base (strength, type) influence the reaction outcome?

The selection of the base is not trivial and directly impacts yield, reaction rate, and side product formation. The key is to match the base's strength (pKa of its conjugate acid) to the acidity of the proton being removed.

  • Weak Bases (e.g., Pyridine, Triethylamine): These are often sufficient when the proton is relatively acidic, such as in the cyclization of pre-activated o-hydroxyketoxime acetates.[1] Using a weak base can prevent unwanted side reactions that may be promoted by stronger bases.

  • Strong Inorganic Bases (e.g., NaOH, KOH): These are commonly used for deprotonating phenolic hydroxyls.[1] They are cost-effective and powerful, but their nucleophilicity can sometimes lead to undesired saponification of ester groups if present in the substrate.

  • Very Strong, Non-Nucleophilic Bases (e.g., NaH, LDA): These are reserved for cases where the proton is much less acidic or when the substrate is sensitive to nucleophilic attack. Lithium diisopropylamide (LDA) has been used in tandem alkylation-cyclization reactions to generate dianions for more complex transformations.[2]

An inappropriately strong base can promote side reactions like the Beckmann rearrangement, while a base that is too weak will result in an incomplete or stalled reaction.

Q3: What are the common starting materials for the base-mediated synthesis of 3-amino-1,2-benzisoxazoles?

Several reliable synthetic routes leverage a base-mediated cyclization. Key starting materials include:

  • o-Halobenzonitriles (e.g., 2-fluorobenzonitrile): This is a highly effective one-pot method where the substrate reacts with a hydroxamate anion, followed by an in-situ base-catalyzed intramolecular cyclization.[1][2]

  • o-Hydroxyaryl Oximes: The classic approach involves forming the oxime from an o-hydroxyaryl ketone. The oxime's hydroxyl group is often activated by converting it to a better leaving group (e.g., acetate), followed by cyclization with a mild base like pyridine.[1][2]

  • 2-Chloro-N-hydroxybenzimidoyl Chlorides: These precursors can be cyclized under basic conditions (e.g., KOH in dioxane/water) to form the benzisoxazole ring.[2]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My reaction yield is consistently low. What are the likely causes related to the base?

Low yield is a common frustration, often traceable back to the reaction's basic conditions. Consider the following diagnostic checklist:

  • Incorrect Base Strength: The most common issue. If you are deprotonating a phenol with triethylamine, the equilibrium may not sufficiently favor the phenoxide. Solution: Switch to a stronger base like NaOH or K₂CO₃. Conversely, if using a very strong base like NaH, you might be causing substrate decomposition.

  • Insufficient Stoichiometry: Ensure you are using at least one full equivalent of the base. For substrates with multiple acidic protons, more than one equivalent may be necessary.

  • Poor Solubility: The chosen base may not be soluble in the reaction solvent, leading to a heterogeneous mixture with poor reaction kinetics. Solution: Consider a different solvent or a more soluble base (e.g., switching from NaOH to an organic base like DBU).

  • Presence of Water: For moisture-sensitive bases like NaH or LDA, trace amounts of water in the solvent or on the glassware will quench the base, effectively reducing its stoichiometry and halting the reaction. Solution: Use rigorously dried solvents and flame-dried glassware under an inert atmosphere (N₂ or Ar).

  • Reaction Temperature: Base-mediated deprotonations can be highly temperature-dependent. Some reactions require heating to proceed at a reasonable rate, while others, especially those using strong bases, may need to be cooled to prevent side reactions.

Q5: I am observing significant side product formation. How can I mitigate this?

Side products often arise from the base promoting alternative reaction pathways.

  • Beckmann Rearrangement: In the cyclization of ketoximes, a strong base or acidic conditions can promote the Beckmann rearrangement to form an amide instead of the desired benzisoxazole.[3] Solution: Use a milder base (e.g., pyridine) and ensure the reaction conditions remain non-acidic. Activating the oxime hydroxyl as an acetate can facilitate cyclization under gentler conditions.[1]

  • Dimerization: Some hydroxylamine intermediates can dimerize to form azoxy species, especially if the cyclization step is slow.[4] Solution: Optimize conditions to favor rapid intramolecular cyclization. This could involve using a stronger base or higher temperature, but it requires careful balancing to avoid other side reactions.

  • Hydrolysis: If your substrate contains sensitive functional groups like esters or amides, strong nucleophilic bases (e.g., NaOH, KOH) can cause hydrolysis. Solution: Switch to a non-nucleophilic base like DBU or NaH.

Q6: The reaction is not going to completion, even after extended time. What adjustments can I make?

A stalled reaction indicates that the activation energy for the cyclization is not being overcome.

  • Increase Thermal Energy: Heating the reaction is the most direct approach. Microwave-assisted synthesis has proven highly effective for these reactions, often reducing reaction times from hours to minutes and improving yields.[5]

  • Change the Base: The current base may be too weak. Move up the pKa ladder. If you are using K₂CO₃, try KOH or sodium methoxide.[1]

  • Solvent Effects: The solvent plays a crucial role in stabilizing charged intermediates. Polar aprotic solvents like DMF or DMSO can accelerate SNAr-type reactions and better solvate the ionic intermediates, often speeding up the cyclization.

  • Activate the Substrate: If cyclizing an o-hydroxy ketoxime, converting the oxime hydroxyl to a better leaving group (tosylate, acetate) will make the subsequent base-mediated elimination and ring closure much more favorable.[1]

Part 3: Experimental Protocols & Data

Protocol 1: One-Pot Synthesis of 3-Amino-1,2-benzisoxazole from 2-Fluorobenzonitrile

This protocol is adapted from established methodologies for the synthesis of 3-amino-1,2-benzisoxazole derivatives via in-situ cyclization.[1][2]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve acetohydroxamic acid (1.1 equivalents) in anhydrous dimethylformamide (DMF, 5 mL per mmol of starting material).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the resulting slurry for 30 minutes at 0 °C.

  • Substrate Addition: Add a solution of 2-fluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully pour the mixture into ice-cold water. A precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Table 1: Comparison of Common Bases for 1,2-Benzisoxazole Synthesis
BasepKa (Conjugate Acid)TypeCommon SolventsKey Considerations & Use Cases
Pyridine 5.2OrganicDichloromethane, ChloroformMild base; ideal for cyclizing activated esters like o-hydroxyketoxime acetates.[1]
Triethylamine (TEA) 10.8OrganicDichloromethane, THF, DioxaneCommon organic base; useful for neutralizing acids or as a mild base for cyclizations.[2]
Potassium Carbonate (K₂CO₃) 10.3InorganicDMF, Acetonitrile, AcetoneA versatile, mild inorganic base for phenolic deprotonation.
Sodium Hydroxide (NaOH) 15.7InorganicWater, Dioxane, EthanolStrong, cost-effective base for deprotonating phenols. Can be nucleophilic.[1]
Potassium Hydroxide (KOH) 15.7InorganicWater, DioxaneSimilar to NaOH, used for strong deprotonation in cyclizations of chloro-imidoyl chlorides.[2]
Sodium Hydride (NaH) ~36InorganicTHF, DMFVery strong, non-nucleophilic base. Requires anhydrous conditions. Excellent for difficult deprotonations.
LDA ~36OrganicTHF, Diethyl EtherVery strong, sterically hindered, non-nucleophilic base. Used for generating specific anions.[2]

References

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Ivanova, Y. V. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 1-27. [Link]

  • Catarzi, D., Varano, F., & Colotta, V. (2012). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Molecules, 17(10), 11734-11744. [Link]

  • Shastri, L. A., & Goswami, D. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemistry Scientific Transactions, 5(1), 8-20. [Link]

  • Peet, N. P., & Sunder, S. (1986). A novel synthesis of 3-Amino-1,2-benzisoxazoles — an entry into the isoxazolo[3,4,5-ef][2][6]benzoxazepine ring system. Journal of Heterocyclic Chemistry, 23(2), 597-599. [Link]

  • Martin, C. G., & Paquette, L. A. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6334-6337. [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180-1183. [Link]

Sources

Technical Support Center: Isolating Pure 3-Amino-5-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Amino-5-nitro-1,2-benzisoxazole (CAS: 89793-82-8). This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. The following troubleshooting and FAQ sections are based on established chemical principles and field-proven insights, assuming the synthesis is approached via a common route, such as the base-catalyzed intramolecular cyclization of a 2-hydroxy-5-nitrobenzonitrile precursor.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the post-reaction workup and purification of 3-Amino-5-nitro-1,2-benzisoxazole.

Question: My final yield is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low yield is a frequent issue that can stem from several stages of the process. Let's break down the potential causes:

  • Incomplete Cyclization: The intramolecular cyclization to form the benzisoxazole ring may not have gone to completion. Before quenching the reaction, it is crucial to monitor its progress using Thin Layer Chromatography (TLC). If you observe a significant amount of the starting salicylonitrile precursor, consider extending the reaction time or moderately increasing the temperature.

  • Product Loss During Extraction: 3-Amino-5-nitro-1,2-benzisoxazole has both a basic amino group and a weakly acidic N-H proton on the isoxazole ring, giving it some amphoteric character. The pH of the aqueous phase during liquid-liquid extraction is critical.

    • Problem: If the aqueous layer is too acidic, the amino group will be protonated, increasing the product's water solubility and leading to poor extraction into the organic phase.

    • Solution: After quenching the reaction (typically run under basic conditions), carefully neutralize the mixture to a pH of approximately 7-8. This ensures the product is in its neutral, more organosoluble form. Use a pH meter for accuracy. Perform multiple extractions (e.g., 3x with ethyl acetate or dichloromethane) to maximize recovery from the aqueous layer.[3]

  • Premature Crystallization: If the crude product precipitates during the washing or drying steps, it can be lost during transfers or filtration. Ensure you are using a sufficient volume of organic solvent to keep the product fully dissolved until the final concentration step.

  • Degradation: Although generally stable, nitroaromatic compounds can be sensitive to high heat. Avoid prolonged heating or excessive temperatures when removing the solvent on a rotary evaporator.

Question: After removing the solvent, my product is a dark, sticky oil and refuses to crystallize. What should I do?

Answer: Oiling out is a common sign of impurities interfering with the crystal lattice formation. Here is a systematic approach to induce crystallization:

  • Purity Check: First, analyze a small sample of the oil by TLC. If it shows multiple spots, a more rigorous purification step like column chromatography is necessary before attempting recrystallization. The polar amino and nitro groups allow for good separation on silica gel.[3]

  • Induce Crystallization: If the oil is relatively pure, you can try the following techniques:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the oil-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product from a previous batch, add it to the oil. This "seed" crystal will act as a template for crystallization.

    • Solvent Addition: Add a small amount of a non-polar solvent in which the product is insoluble, such as hexane or pentane. Swirl or sonicate the mixture. This can "crash out" the product as a solid by drastically lowering the solubility. This solid may be amorphous and will still require recrystallization for high purity.

  • Re-dissolve and Re-evaluate: If the above fails, re-dissolve the oil in a minimal amount of a suitable solvent (like dichloromethane), and then proceed with a controlled precipitation by slowly adding a non-polar co-solvent (like hexane) until turbidity persists. Cool the mixture slowly to encourage crystal formation.

Question: My final product is a dark brown or reddish solid, not the expected color. How do I remove colored impurities?

Answer: The dark coloration is typically due to high molecular weight, polymeric side products or residual phenolic impurities that have oxidized.[4] These can often be removed effectively during recrystallization.

Protocol for Decolorization:

  • Dissolve the crude solid in a minimum amount of a suitable hot recrystallization solvent (e.g., ethanol).

  • Allow the solution to cool slightly and then add a very small amount (typically 1-2% w/w) of activated charcoal.

  • Gently heat the mixture back to boiling for 5-10 minutes, swirling occasionally. The charcoal will adsorb the colored impurities.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Allow the hot, clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[5]

Question: My product's melting point is low and has a broad range (e.g., 235-242°C). What does this indicate?

Answer: A broad melting point range is a classic indicator of an impure sample. Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a wider range. For comparison, the structurally similar sulfur analog, 3-Amino-5-nitrobenzisothiazole, has a sharp decomposition point at 250°C.[6]

The primary solution is recrystallization. A successful recrystallization should yield a product with a significantly sharper and higher melting point. If one round of recrystallization is insufficient, a second round or purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for isolating crude 3-Amino-5-nitro-1,2-benzisoxazole after a base-catalyzed cyclization reaction?

A1: The following is a robust, step-by-step protocol for the initial workup:

  • Reaction Quenching: Cool the reaction vessel in an ice bath. Slowly pour the reaction mixture into a beaker containing cold water or ice. This will dilute the reagents and dissipate heat.

  • Neutralization: Carefully adjust the pH of the aqueous mixture to ~7-8 using a dilute acid (e.g., 1M HCl). Add the acid dropwise with vigorous stirring, monitoring the pH with a pH meter. Avoid making the solution strongly acidic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction at least three times to ensure complete recovery of the product.

  • Combine and Wash: Combine the organic layers. Wash the combined organic phase sequentially with:

    • Water (1x) to remove water-soluble salts.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) to remove any unreacted acidic starting materials (like 2-hydroxy-5-nitrobenzonitrile).

    • Brine (saturated aqueous NaCl) (1x) to facilitate the removal of dissolved water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product. This crude material should then be purified, typically by recrystallization.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] A systematic screening process is the most effective method.

Experimental Protocol: Solvent Screening

  • Place a small amount of your crude product (approx. 20-30 mg) into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature until a slurry is formed. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the tube in a water bath or on a heating block. Continue adding the solvent in portions until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • The best solvent is the one that dissolves the compound when hot but yields a large number of high-quality crystals upon cooling.

Solvent Class Example Solvent Rationale & Suitability
Protic Solvents Ethanol, Methanol, IsopropanolThe amino and nitro groups can hydrogen bond with protic solvents. Ethanol is often a good starting point for nitroaromatic compounds.[5]
Aprotic Polar Ethyl Acetate (EtOAc), AcetoneGood at dissolving polar compounds. Can sometimes be too effective, requiring a co-solvent like hexane to reduce solubility for crystallization.
Aprotic Non-Polar TolueneCan be effective for aromatic compounds, especially if impurities are highly polar. The high boiling point allows for a large solubility differential.
Halogenated Dichloromethane (DCM)Often dissolves compounds at room temperature, making it less ideal for recrystallization alone but useful as part of a co-solvent system (e.g., DCM/Hexane).

Q3: What key features should I look for in the characterization data (NMR, IR) for pure 3-Amino-5-nitro-1,2-benzisoxazole?

A3: Spectroscopic analysis is essential to confirm the structure and purity of the final product.

  • ¹H NMR Spectroscopy: Based on the structure, you should expect:

    • A broad singlet in the region of 5-7 ppm corresponding to the two protons of the amino (-NH₂) group. The exact shift can vary with solvent and concentration.

    • Three distinct signals in the aromatic region (typically 7.5-9.0 ppm). The proton adjacent to the nitro group will be the most downfield (highest ppm). The splitting patterns (doublets, doublet of doublets) will be characteristic of the 1,2,4-trisubstituted benzene ring system.

  • IR Spectroscopy: Look for characteristic absorption bands:

    • Two distinct N-H stretching bands around 3300-3500 cm⁻¹ for the primary amine.

    • Strong asymmetric and symmetric stretching bands for the nitro (-NO₂) group, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

    • C=N and C=C stretching vibrations within the benzisoxazole ring system in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (C₇H₅N₃O₃), which is approximately 179.13 g/mol .[7]

Workflow Visualization

The following diagram outlines the complete workflow from the end of the chemical reaction to the final, pure product.

Workup_Purification cluster_workup Workup Procedure cluster_purification Purification reaction 1. Reaction Mixture (Basic Conditions) quench 2. Quench (Ice/Water) reaction->quench Cool & Dilute neutralize 3. Neutralize (pH 7-8 with 1M HCl) quench->neutralize Adjust pH extract 4. Extract (3x with EtOAc) neutralize->extract wash 5. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash Separate Layers dry 6. Dry (Na₂SO₄) wash->dry concentrate 7. Concentrate (Rotary Evaporator) dry->concentrate Filter crude Crude Product concentrate->crude dissolve 8. Dissolve in Min. Hot Solvent crude->dissolve Begin Recrystallization charcoal 9. Add Charcoal (Optional, for color) dissolve->charcoal hot_filter 10. Hot Filter charcoal->hot_filter Heat & Swirl crystallize 11. Cool Slowly (Crystallization) hot_filter->crystallize Remove Impurities isolate 12. Isolate Crystals (Vacuum Filtration) crystallize->isolate final_dry 13. Dry in Vacuum Oven isolate->final_dry Wash with cold solvent pure_product Pure Product final_dry->pure_product

Caption: Workflow for the isolation and purification of 3-Amino-5-nitro-1,2-benzisoxazole.

References
  • Purification of Amino Compounds. (2014). Chemistry Stack Exchange. Available at: [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Method of purifying nitrated aromatic compounds from a nitration process. (2016). Google Patents (WO2016198921A1).
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. (2019). ACS Omega. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). Microbiology and Molecular Biology Reviews, PMC. Available at: [Link]

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (2019). Google Patents (CN107721941B).
  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (2020). Arkivoc. Available at: [Link]

  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. (2012). ResearchGate. Available at: [Link]

  • 3-Amino-5-nitro-1,2-benzisoxazole. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 3-Amino-5-nitro-1,2-benzisoxazole CAS NO.89793-82-8. Pure Chemistry Scientific Inc.. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of 3-Amino-5-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of 3-Amino-5-nitro-1,2-benzisoxazole. Moving beyond a simple recitation of methods, we will explore the causal relationships behind experimental choices and present the logic for a multi-faceted validation approach, ensuring trustworthiness and scientific integrity in your structural elucidation endeavors.

The Imperative of Orthogonal Spectroscopic Validation

Workflow for Spectroscopic Validation

The logical flow for the structural validation of 3-Amino-5-nitro-1,2-benzisoxazole involves a series of complementary spectroscopic analyses. Each step provides specific information that, when combined, confirms the connectivity and chemical environment of every atom in the molecule.

Spectroscopic Validation Workflow cluster_0 Initial Characterization cluster_1 Core Structure & Functional Groups cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation Mass_Spec Mass Spectrometry (MS) Determine Molecular Weight & Formula IR_Spec Infrared (IR) Spectroscopy Identify Key Functional Groups Mass_Spec->IR_Spec Provides Elemental Composition UV_Vis_Spec UV-Vis Spectroscopy Analyze Electronic Transitions IR_Spec->UV_Vis_Spec Confirms Functional Groups 1H_NMR ¹H NMR Spectroscopy Map Proton Environments UV_Vis_Spec->1H_NMR Suggests Chromophores 13C_NMR ¹³C NMR Spectroscopy Identify Carbon Skeleton 1H_NMR->13C_NMR Proton-Carbon Connectivity Final_Structure Confirmed Structure of 3-Amino-5-nitro-1,2-benzisoxazole 13C_NMR->Final_Structure Complete Structural Framework

Caption: Workflow for the spectroscopic validation of 3-Amino-5-nitro-1,2-benzisoxazole.

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) serves as the initial and indispensable step in structural validation, providing the molecular weight and, with high-resolution instruments, the elemental composition of the analyte.

Predicted Mass Spectrum Data for 3-Amino-5-nitro-1,2-benzisoxazole
FeaturePredicted ValueRationale
Molecular Formula C₇H₅N₃O₃Based on the chemical structure.
Molecular Weight 179.13 g/mol Sum of the atomic weights of the constituent atoms.[1]
Monoisotopic Mass 179.0331 uThe mass of the molecule with the most abundant isotopes.
Major Fragment Ions (m/z) 149, 133, 105, 77Predicted based on common fragmentation patterns of nitroaromatic compounds, including loss of NO, NO₂, and CO.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the synthesized 3-Amino-5-nitro-1,2-benzisoxazole in a suitable volatile solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The high-resolution capabilities of the instrument will allow for the determination of the exact mass.

  • Data Analysis: Compare the experimentally determined exact mass with the theoretical monoisotopic mass of C₇H₅N₃O₃. The deviation should be within 5 ppm to confidently confirm the elemental composition. Analyze the fragmentation pattern to identify characteristic losses, such as the loss of NO (m/z 30) and NO₂ (m/z 46).

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared (IR) spectroscopy is a powerful and rapid technique for the identification of key functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Predicted IR Absorption Frequencies
Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
N-H (Amino) 3450 - 3300 (two bands)Asymmetric and symmetric stretching
Aromatic C-H 3100 - 3000Stretching
N-O (Nitro) 1550 - 1500 and 1370 - 1330Asymmetric and symmetric stretching
C=C (Aromatic) 1620 - 1580Ring stretching
C-N (Amino) 1340 - 1250Stretching
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid 3-Amino-5-nitro-1,2-benzisoxazole directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the amino and nitro groups, as well as the aromatic C-H and C=C stretching vibrations. The presence of two distinct N-H stretching bands is a hallmark of a primary amine.

UV-Visible Spectroscopy: Probing the Electronic Landscape

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated aromatic system and chromophoric groups like the nitro and amino functionalities in 3-Amino-5-nitro-1,2-benzisoxazole will result in characteristic UV-Vis absorption.

Predicted UV-Visible Absorption Maxima (λmax)
SolventPredicted λmax (nm)Rationale
Ethanol~250 and ~350The benzisoxazole core and the presence of auxochromic (amino) and chromophoric (nitro) groups lead to multiple absorption bands. The shorter wavelength absorption is likely due to the benzisoxazole system, while the longer wavelength absorption is a result of the extended conjugation and the charge-transfer character introduced by the donor-acceptor pair (amino and nitro groups).
Experimental Protocol: UV-Visible Spectrophotometry
  • Sample Preparation: Prepare a dilute solution of 3-Amino-5-nitro-1,2-benzisoxazole in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Data Acquisition: Scan the absorbance from 200 to 800 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). The position and intensity of these peaks provide evidence for the conjugated aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.6d~2.0
H-6~8.1dd~9.0, 2.0
H-7~7.8d~9.0
-NH₂~6.5s (broad)-
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)
C-3~160
C-3a~115
C-4~120
C-5~145
C-6~125
C-7~110
C-7a~150
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-5-nitro-1,2-benzisoxazole in a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. Further 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts to determine the electronic environment of each proton. The downfield shifts of the aromatic protons are indicative of their attachment to an electron-deficient aromatic ring. The splitting patterns (multiplicity) and coupling constants reveal the neighboring protons. The broad singlet for the amino protons is characteristic and its integration should correspond to two protons.

    • ¹³C NMR: Identify the number of unique carbon signals, which should correspond to the seven carbon atoms in the molecule. The chemical shifts will differentiate between the carbons of the benzisoxazole ring, with the carbon bearing the nitro group and the carbons of the isoxazole moiety appearing at characteristic downfield positions.

Comparative Analysis and Alternative Techniques

While the aforementioned techniques form the core of a robust validation strategy, other methods can provide complementary information.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including stereochemistry and crystal packing. This is considered the "gold standard" for structural elucidation.

  • 2D NMR Spectroscopy: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can provide information about long-range proton-carbon correlations, which is invaluable for piecing together complex molecular frameworks.

Conclusion

The structural validation of 3-Amino-5-nitro-1,2-benzisoxazole is a process of systematic, multi-pronged spectroscopic investigation. By integrating the data from Mass Spectrometry, IR, UV-Vis, and NMR spectroscopy, researchers can build a comprehensive and self-validating structural proof. This guide has outlined the expected spectral characteristics and provided standardized protocols to empower scientists in their pursuit of accurate and reliable molecular characterization, a fundamental prerequisite for advancing drug discovery and chemical research.

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The Tale of Two Isomers: A Comparative Analysis of the Biological Activities of Benzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzisoxazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and therapeutic potential. This bicyclic heterocycle, consisting of a benzene ring fused to an isoxazole ring, exists in two primary isomeric forms: 1,2-benzisoxazole and 2,1-benzisoxazole (also known as anthranil). While structurally similar, the subtle difference in the arrangement of the nitrogen and oxygen atoms within the isoxazole ring profoundly influences their electronic properties and, consequently, their interactions with biological targets. This guide provides an in-depth, objective comparison of the biological activities of these two isomers, supported by experimental data, to empower researchers in the rational design of novel therapeutics.

At a Glance: 1,2-Benzisoxazole vs. 2,1-Benzisoxazole

The strategic placement of the heteroatoms dictates the distinct chemical personality of each isomer, predisposing them to different therapeutic applications. 1,2-Benzisoxazole derivatives have achieved significant clinical success, particularly in the realm of central nervous system disorders, while 2,1-benzisoxazoles are emerging as promising candidates in other therapeutic arenas.

Feature1,2-Benzisoxazole2,1-Benzisoxazole (Anthranil)
Structure Nitrogen at position 2Nitrogen at position 1
Prominent Biological Activities Antipsychotic, Anticonvulsant, Anticancer, Anti-inflammatory, AntimicrobialMonoamine Oxidase Inhibition, Antimicrobial, Anticancer
Clinically Relevant Examples Risperidone, Paliperidone, ZonisamideInvestigational

A Deep Dive into Comparative Biological Activities

Central Nervous System Activity: A Tale of Two Pathways

The most striking divergence in the biological profiles of the two isomers lies in their activity within the central nervous system.

1,2-Benzisoxazoles: Masters of Dopamine and Serotonin Receptor Modulation

A significant number of atypical antipsychotic drugs are built upon the 3-(piperidin-4-yl)-1,2-benzisoxazole scaffold.[1] These compounds owe their therapeutic efficacy to a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] This balanced receptor blockade is believed to contribute to their improved side-effect profile compared to older antipsychotics.[1]

Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Reference
Risperidone3.13 - 5.00.12 - 0.54[2]
Paliperidone (9-hydroxyrisperidone)4.8 - 6.20.28 - 0.33[2]
Iloperidone5.6 - 7.10.33 - 0.59[2]
Lower Ki values indicate higher binding affinity.

The therapeutic action of these drugs stems from their ability to modulate dopaminergic and serotonergic signaling pathways in the brain, which are implicated in the pathophysiology of psychosis.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Signal Signal Transduction D2R->Signal HT2AR->Signal Response Cellular Response (Reduced Psychotic Symptoms) Signal->Response Benzisoxazole 1,2-Benzisoxazole Derivative Benzisoxazole->D2R Benzisoxazole->HT2AR Start Start Prepare Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare Setup Set up 96-well Plate (Total, Non-specific, Test Compound Dilutions) Prepare->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Quantify Quantify Radioactivity Wash->Quantify Analyze Data Analysis (Calculate IC50 and Ki) Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.
Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures. [3][4] Principle: A supramaximal electrical stimulus is delivered to a rodent, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity. [3][4] Step-by-Step Methodology:

  • Animal Preparation: Use male albino mice or Wistar rats, acclimated to the laboratory conditions.

  • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., phenytoin) via an appropriate route (e.g., intraperitoneal or oral). [3]3. Electrical Stimulation: At the time of expected peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) via corneal or auricular electrodes. [4]4. Observation: Immediately observe the animal for the presence or absence of tonic hindlimb extension. [3]5. Data Analysis: Calculate the percentage of animals protected from the tonic seizure in each group. Determine the median effective dose (ED50). [4]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds. [5] Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by edema. The reduction in paw volume by a test compound indicates its anti-inflammatory potential. [5][6] Step-by-Step Methodology:

  • Animal Preparation: Use Wistar rats or Swiss albino mice.

  • Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer. [7]3. Drug Administration: Administer the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin). [7]4. Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw. [6][7]5. Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [7]6. Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion: A Tale of Divergent Potential

The comparative analysis of 1,2-benzisoxazole and 2,1-benzisoxazole isomers reveals a fascinating case of structural isomerism dictating biological function. While both scaffolds are fertile ground for the discovery of new medicines, their therapeutic strengths lie in different domains. The well-established 1,2-benzisoxazole core continues to be a cornerstone in the development of CNS-active drugs, particularly antipsychotics and anticonvulsants. In contrast, the emerging 2,1-benzisoxazole (anthranil) scaffold presents exciting new opportunities, especially in the fields of neurodegenerative disease and oncology. A thorough understanding of their distinct biological profiles, supported by robust experimental data, is paramount for medicinal chemists to navigate the vast chemical space of benzisoxazole derivatives and unlock their full therapeutic potential.

References

Please note that due to the dynamic nature of the web, some URLs may have changed since the time of publication.

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A Comparative Efficacy Analysis of 3-Amino-5-nitro-1,2-benzisoxazole and Other Key Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the therapeutic potential of 3-Amino-5-nitro-1,2-benzisoxazole against other established classes of nitroaromatic compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, spectrum of activity, and the experimental methodologies required for robust efficacy evaluation.

Introduction: The Double-Edged Sword of Nitroaromatic Compounds

Nitroaromatic compounds, characterized by one or more nitro (−NO₂) groups attached to an aromatic ring, are a cornerstone in medicinal chemistry.[1][2] Their utility spans a wide array of therapeutic areas, including antibacterial, antiparasitic, and anticancer applications.[3][4] The key to their biological activity often lies in the bioreductive activation of the nitro group.[4] This process, typically catalyzed by nitroreductase (NTR) enzymes found in target microorganisms, converts the relatively inert nitro group into highly reactive intermediates like nitroso and hydroxylamine species, or reactive nitrogen species such as nitric oxide (NO).[1][5][6][7] These intermediates can induce cytotoxic effects by damaging DNA and other critical biomolecules.[2][8]

However, this very mechanism is also the source of their primary drawback: potential toxicity. The same reactive intermediates that kill pathogens can also cause mutagenicity and carcinogenicity in host cells, making the therapeutic window a critical parameter in drug design.[3][6][8] This guide will explore this dichotomy by evaluating the privileged benzisoxazole scaffold, specifically 3-Amino-5-nitro-1,2-benzisoxazole, in the context of other well-known nitroaromatics.

The Compound in Focus: 3-Amino-5-nitro-1,2-benzisoxazole

The 1,2-benzisoxazole ring is considered a "privileged structure" in drug discovery, forming the backbone of numerous pharmacologically active agents.[9] Its derivatives have demonstrated a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[9][10]

The subject of our analysis, 3-Amino-5-nitro-1,2-benzisoxazole, combines this potent scaffold with two key functional groups:

  • The 5-nitro group: This is the presumed driver of antimicrobial or cytotoxic activity, poised for bioreductive activation. Its position on the ring influences the compound's electrochemical properties and, consequently, its biological efficacy.[8]

  • The 3-amino group: The presence of an amino group can significantly modulate the molecule's solubility, polarity, and ability to interact with biological targets.

While specific experimental efficacy data for 3-Amino-5-nitro-1,2-benzisoxazole is not extensively available in peer-reviewed literature, its structure suggests a mechanism of action consistent with other nitroaromatic prodrugs. The central hypothesis is that it would be activated by microbial nitroreductases to exert a cytotoxic effect.

Comparative Analysis with Benchmark Nitroaromatics

To understand the potential efficacy of 3-Amino-5-nitro-1,2-benzisoxazole, we compare it to four major classes of nitroaromatic drugs.

Mechanism of Action: A Unifying Principle with a Key Exception

The predominant mechanism for nitroaromatic drugs is activation via reduction. This process is particularly effective against anaerobic or microaerophilic organisms, which possess high levels of nitroreductase activity.

Nitroaromatic_Activation_Pathway cluster_0 Microbial Cell Prodrug Nitroaromatic Prodrug (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻) Prodrug->Radical Nitroreductase (NTR) + e⁻ Radical->Prodrug O₂ (Aerobic conditions) (Futile Cycling) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso + e⁻, + H⁺ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + e⁻, + H⁺ Cytotoxic Reactive Species (DNA Damage, etc.) Hydroxylamine->Cytotoxic caption General bioreductive activation pathway for nitroaromatic prodrugs.

Figure 1: General bioreductive activation pathway for nitroaromatic prodrugs.

This pathway is central to the activity of nitrofurans, nitroimidazoles, and nitrotriazoles.[4][5][11] However, a notable exception exists:

  • Nitazoxanide (a Nitrothiazole): Structurally similar to other nitro-drugs, its mechanism is not believed to rely on the reduction of the nitro group. Instead, its anion form inhibits pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme in anaerobic energy metabolism.[12] This different mechanism may explain why clinical resistance to Nitazoxanide has not been observed.[12]

Spectrum of Activity and Quantitative Efficacy

The structural differences between nitroaromatic classes lead to distinct spectra of activity. The following table summarizes their primary applications and reported efficacy data. Data for 3-Amino-5-nitro-1,2-benzisoxazole remains hypothetical pending experimental validation.

ClassRepresentative Drug(s)Primary Spectrum of ActivityReported Efficacy (IC₅₀ / MIC)
Benzisoxazoles 3-Amino-5-nitro-1,2-benzisoxazoleHypothetical: Antibacterial, AntiparasiticData Not Available
Nitrofurans Nitrofurantoin, FurazolidoneGram-positive and Gram-negative bacteria, particularly in urinary tract infections (UTIs).[5]Varies by species; effective against E. coli at low concentrations.
Nitroimidazoles Metronidazole, BenznidazoleAnaerobic bacteria (H. pylori, C. difficile) and protozoa (Trichomonas, Trypanosoma cruzi).[1][7]Benznidazole IC₅₀ vs T. cruzi: ~1.35 µM.[13]
Nitrotriazoles N/A (Investigational)Potent against Trypanosoma species, often exceeding the efficacy of Benznidazole.[13][14]IC₅₀ vs T. cruzi as low as 40 nM for some derivatives.[13]
Nitrothiazoles NitazoxanideBroad-spectrum: anaerobic bacteria, protozoa (Giardia, Cryptosporidium), and viruses.[12]MIC vs C. difficile: 4-8 µg/mL.

Analysis: The data reveals that 3-nitro-1,2,4-triazoles exhibit exceptionally high potency against T. cruzi, in some cases over 30 times more potent than the reference drug Benznidazole.[13] This highlights the significant impact that the core heterocyclic ring has on efficacy. For 3-Amino-5-nitro-1,2-benzisoxazole to be a competitive candidate, it would need to demonstrate comparable or superior potency against target organisms, coupled with a favorable safety profile.

Essential Experimental Protocols for Efficacy Evaluation

To objectively assess the efficacy of a novel compound like 3-Amino-5-nitro-1,2-benzisoxazole, standardized in vitro assays are critical. The Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a foundational technique.[15][16]

Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[15]

Methodology:

  • Preparation: A 96-well microtiter plate is used. A two-fold serial dilution of the test compound (e.g., 3-Amino-5-nitro-1,2-benzisoxazole) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10⁵ CFU/mL).

  • Controls:

    • Positive Control: Broth with the microbial inoculum (no compound).

    • Negative Control: Broth only (no inoculum, no compound).

  • Incubation: The plate is incubated under conditions appropriate for the test organism (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be done visually or with a plate reader measuring optical density (OD).[16]

MIC_Workflow cluster_workflow Broth Microdilution Workflow start Prepare Serial Dilution of Compound in 96-well Plate inoculate Inoculate Wells with Standardized Bacterial Suspension start->inoculate controls Prepare Positive (Growth) & Negative (Sterility) Controls inoculate->controls incubate Incubate Plate (e.g., 37°C, 24h) controls->incubate read Read Results: Visually or by OD Measurement incubate->read end Determine MIC: Lowest Concentration with No Growth read->end caption Workflow for determining Minimum Inhibitory Concentration (MIC).

Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC).

For a comprehensive evaluation, further assays such as time-kill kinetics, which assess the bactericidal or bacteriostatic activity over time, should also be performed.[15][16]

Conclusion and Future Directions

The analysis of 3-Amino-5-nitro-1,2-benzisoxazole, when contextualized with other nitroaromatic classes, presents a compelling case for further investigation. Its structure combines the privileged benzisoxazole scaffold with the well-established nitro-group pharmacophore.

Key Takeaways:

  • Mechanism is Key: The efficacy of most nitroaromatics is dependent on bioreductive activation, a mechanism that provides selectivity for certain pathogens but also carries inherent toxicity risks.

  • The Heterocycle Matters: The core aromatic ring system (furan, imidazole, triazole, benzisoxazole) plays a decisive role in determining the spectrum of activity and overall potency. Nitrotriazoles, for instance, show exceptional anti-trypanosomal activity.[13]

  • Data is Needed: The therapeutic potential of 3-Amino-5-nitro-1,2-benzisoxazole is currently hypothetical. A systematic evaluation is required to determine its MIC against a broad panel of bacterial and parasitic pathogens, its mechanism of activation, and its cytotoxicity profile against mammalian cell lines.

Future research should focus on the synthesis and rigorous experimental evaluation of 3-Amino-5-nitro-1,2-benzisoxazole and its derivatives.[17][18] The goal is to ascertain whether this specific combination of moieties can yield a compound with high efficacy and an improved therapeutic index, potentially overcoming some of the toxicity limitations that have hindered the development of other nitroaromatic drugs.

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  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). Chem Sci Trans. [Link]

  • How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. (2020). MDPI. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. (2021). ResearchGate. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2023). SvedbergOpen. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • (PDF) Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). ResearchGate. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2022). SciELO. [Link]

  • A realistic approach for evaluating antimicrobial surfaces for dry surface exposure scenarios. (2022). bioRxiv. [Link]

  • Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents. (2012). NIH. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2019). Acta Scientific. [Link]

  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. (2023). ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate. [Link]

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A Comparative Guide to Analytical Method Validation for the Quantification of 3-Amino-5-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive overview and comparison of potential analytical methodologies for the validation of 3-Amino-5-nitro-1,2-benzisoxazole, a key chemical entity. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the validation process, grounded in international regulatory standards.

The accurate determination of 3-Amino-5-nitro-1,2-benzisoxazole is critical for ensuring product quality, safety, and efficacy. The validation of the analytical method used for this quantification provides documented evidence that the procedure is suitable for its intended purpose. This guide will explore and compare two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The principles and protocols outlined herein are based on the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6]

The Foundation of Method Validation: Regulatory Imperatives

Analytical method validation is a cornerstone of good manufacturing practices (GMP) and is mandated by regulatory authorities worldwide. The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[5][7] The recently updated ICH Q2(R2) guideline, along with the complementary Q14 guideline on analytical procedure development, provides a comprehensive framework for validating analytical procedures.[2][8][9] These guidelines emphasize a lifecycle approach to analytical methods, ensuring their continued suitability.

The core validation characteristics that must be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10][11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][8]

  • Accuracy: The closeness of test results obtained by the method to the true value.[10][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is contingent on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired sensitivity and selectivity. For 3-Amino-5-nitro-1,2-benzisoxazole, both HPLC-UV and UPLC-MS/MS present viable options with distinct advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like 3-Amino-5-nitro-1,2-benzisoxazole. The presence of the nitro and amino groups, along with the benzisoxazole ring system, suggests strong UV absorbance, making this a suitable detection method.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. UPLC utilizes smaller particle size columns, leading to faster analysis times and improved resolution. The mass spectrometer provides detection based on the mass-to-charge ratio of the analyte and its fragments, offering a high degree of specificity.

Illustrative Comparison of Validation Parameters

The following table presents a hypothetical comparison of the expected performance of HPLC-UV and UPLC-MS/MS for the quantification of 3-Amino-5-nitro-1,2-benzisoxazole. This data is for illustrative purposes to highlight the relative strengths of each technique.

Validation ParameterHPLC-UVUPLC-MS/MS
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 5.0%
LOD ~0.1 µg/mL~0.01 ng/mL
LOQ ~0.3 µg/mL~0.05 ng/mL
Specificity Good (potential for interference from co-eluting impurities)Excellent (high selectivity from MRM transitions)
Robustness HighModerate (more sensitive to matrix effects and instrument parameters)

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of an analytical method for 3-Amino-5-nitro-1,2-benzisoxazole using both HPLC-UV and UPLC-MS/MS.

Protocol 1: HPLC-UV Method Validation

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: To be determined by UV scan (e.g., 280 nm)
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C

2. Validation Experiments:

Protocol 2: UPLC-MS/MS Method Validation

1. UPLC and MS/MS Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 5% B to 95% B over 3 minutes
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 2 µL
  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • MRM Transitions: To be determined by infusion of the standard (e.g., Precursor ion > Product ion 1, Precursor ion > Product ion 2)

2. Validation Experiments:

Visualization of Validation Workflows

The following diagrams illustrate the logical flow of the analytical method validation process.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Lifecycle Dev Method Development Proto Validation Protocol Definition Dev->Proto Define acceptance criteria Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision Proto->Prec LoQ LOD & LOQ Proto->LoQ Rob Robustness Proto->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LoQ->Report Rob->Report Lifecycle Method Lifecycle Management Report->Lifecycle Continuous monitoring

Caption: General workflow for analytical method validation.

ValidationParameters cluster_quantitative Quantitative Parameters cluster_qualitative Qualitative & General Parameters Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Range Range Method->Range LOQ LOQ Method->LOQ Specificity Specificity Method->Specificity LOD LOD Method->LOD Robustness Robustness Method->Robustness

Caption: Interrelationship of core validation parameters.

Conclusion

The validation of an analytical method for the quantification of 3-Amino-5-nitro-1,2-benzisoxazole is a critical activity that requires a thorough understanding of regulatory guidelines and sound scientific principles. While HPLC-UV offers a robust and accessible approach, UPLC-MS/MS provides superior sensitivity and selectivity, which may be necessary for trace-level analysis or in complex matrices. The choice between these methods should be based on the specific application and the required performance characteristics. The protocols and comparative data presented in this guide provide a solid framework for the development and validation of a scientifically sound and regulatory-compliant analytical method.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • European Medicines Agency. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • gmp-compliance.org. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: HPLC vs. GC-MS for the Analysis of 3-Amino-5-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Amino-5-nitro-1,2-benzisoxazole is a critical building block in the synthesis of numerous therapeutic agents. Its purity and concentration must be determined with unerring accuracy. This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this specific compound. We will explore the theoretical underpinnings, provide actionable experimental protocols, and offer a definitive recommendation based on scientific principles and practical considerations.

The Analyte: Understanding 3-Amino-5-nitro-1,2-benzisoxazole

Before selecting an analytical technique, we must first understand the physicochemical nature of our target molecule. The properties of 3-Amino-5-nitro-1,2-benzisoxazole dictate its behavior in any chromatographic system.

  • Structure: The molecule contains a polar amino group (-NH2) and a polar nitro group (-NO2) attached to a benzisoxazole core.

  • Polarity: The presence of multiple heteroatoms (N, O) and polar functional groups makes it a moderately polar compound. This is a primary determinant for chromatographic method selection.

  • Volatility & Thermal Stability: Like many nitroaromatic compounds, it has a low vapor pressure (low volatility) and is susceptible to thermal degradation at elevated temperatures.[1][2] The energy required to vaporize the molecule without decomposition is a critical consideration for gas-phase techniques.

This initial assessment strongly suggests that HPLC, which analyzes samples in a liquid phase at or near ambient temperature, is the more direct and ostensibly suitable method. GC-MS, which requires volatilization at high temperatures, presents significant challenges.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is the workhorse of the pharmaceutical industry for good reason. Its versatility in handling a wide range of polar and non-polar compounds at ambient temperatures makes it an ideal starting point for the analysis of 3-Amino-5-nitro-1,2-benzisoxazole.

Causality Behind the HPLC Approach: Given the analyte's polarity, a reversed-phase (RP) HPLC method is the logical choice. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Our polar analyte will have a moderate affinity for the stationary phase, allowing for excellent retention and separation from non-polar impurities with a simple mobile phase gradient. UV detection is highly suitable as the aromatic benzisoxazole ring and nitro group are strong chromophores.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh 10 mg of 3-Amino-5-nitro-1,2-benzisoxazole s2 Dissolve in 10 mL of Diluent (50:50 ACN:Water) s1->s2 s3 Vortex & Sonicate to ensure complete dissolution s2->s3 s4 Filter through 0.45 µm PTFE filter s3->s4 i1 System Suitability Test (SST) (Inject Standard 5x, check %RSD) s4->i1 Transfer to HPLC vial i2 Inject Sample (10 µL injection volume) i1->i2 i3 Acquire Data (UV Detection at 254 nm) i2->i3 d1 Integrate Chromatographic Peaks i3->d1 d2 Calculate Purity / Assay (Area % or vs. Standard) d1->d2 d3 Generate Report d2->d3

Caption: HPLC analysis workflow from sample preparation to final report.

This protocol is designed to be a self-validating system, incorporating a system suitability test (SST) to ensure data integrity.

1. Materials & Reagents:

  • 3-Amino-5-nitro-1,2-benzisoxazole reference standard and sample

  • Acetonitrile (ACN), HPLC Grade

  • Deionized Water, 18 MΩ·cm

  • Phosphoric Acid, HPLC Grade

  • 0.45 µm PTFE syringe filters

2. Instrument & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with UV/DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

3. Standard Preparation (100 µg/mL):

  • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

4. Sample Preparation:

  • Prepare the sample to a target concentration of 100 µg/mL using the same Diluent.

  • Filter the final solution through a 0.45 µm PTFE filter into an HPLC vial.

5. System Suitability Test (SST):

  • Make five replicate injections of the standard solution.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time must be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor < 1.5. This ensures the system is precise and performing efficiently.

6. Analysis:

  • Once the SST passes, inject the sample solutions.

7. Data Analysis:

  • Calculate the purity of the sample using the area percent method or quantify against the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Method

Direct GC-MS analysis of 3-Amino-5-nitro-1,2-benzisoxazole is problematic. Its high polarity leads to poor peak shape and strong interaction with the GC column, while its low volatility and thermal lability risk on-column degradation.[3][4] To overcome these hurdles, a chemical modification step, known as derivatization , is mandatory.[5]

Causality Behind the GC-MS (Derivatization) Approach: The goal of derivatization is to convert the polar -NH2 group into a less polar, more volatile, and more thermally stable functional group.[6] Silylation, which replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group, is a common and effective strategy.[6][7] This transformation makes the molecule amenable to vaporization in the GC inlet and travel through the GC column. The mass spectrometer then provides highly selective and sensitive detection, offering definitive structural confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh 1 mg of sample into a reaction vial s2 Evaporate solvent to dryness under gentle N2 stream s1->s2 d1 Add 100 µL Anhydrous Solvent (e.g., Acetonitrile) s2->d1 d2 Add 100 µL BSTFA + 1% TMCS d1->d2 d3 Cap vial tightly & Heat (70°C for 30 min) d2->d3 d4 Cool to room temperature d3->d4 i1 Inject Derivatized Sample (1 µL, Split injection) d4->i1 Transfer to GC vial i2 Acquire Data (Scan or SIM mode) i1->i2 p1 Identify TMS-derivative peak i2->p1 p2 Extract Ion Chromatograms (EIC) p1->p2 p3 Quantify and Report p2->p3

Caption: GC-MS analysis workflow including the critical derivatization step.

This protocol describes a robust method for analyzing the TMS-derivative of the analyte.

1. Materials & Reagents:

  • 3-Amino-5-nitro-1,2-benzisoxazole reference standard and sample

  • Anhydrous Acetonitrile, GC grade

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Reaction vials (2 mL) with PTFE-lined caps

2. Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample or standard into a reaction vial. If in solution, evaporate to complete dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous acetonitrile to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS.[5]

  • Tightly cap the vial and heat at 70 °C for 30-60 minutes.

  • Allow the vial to cool to room temperature before injection.

3. Instrument & Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet: Split/Splitless, operated in Split mode (e.g., 20:1 split ratio).

  • Inlet Temperature: 250 °C (A lower temperature is chosen to minimize potential degradation of the nitro group).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temp: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C

  • MS Source: 230 °C

  • MS Quad: 150 °C

  • Acquisition Mode: Full Scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.

4. Analysis & Data Processing:

  • Inject 1 µL of the cooled, derivatized sample.

  • Identify the peak corresponding to the TMS-derivatized 3-Amino-5-nitro-1,2-benzisoxazole. The expected mass spectrum would show a molecular ion and characteristic fragments.

  • Quantify using an external or internal standard method.

Head-to-Head Performance Comparison

The choice between HPLC and GC-MS is not merely about feasibility but about optimizing for specific analytical goals. This table summarizes the performance of each technique for this particular application.

ParameterHPLC-UVGC-MS (with Derivatization)Justification
Selectivity GoodExcellent Mass spectrometry provides definitive identification based on mass-to-charge ratio, offering superior selectivity over UV detection, especially in complex matrices.
Sensitivity (LOD/LOQ) Moderate (µg/mL)High (ng/mL) MS detectors, particularly in SIM mode, are inherently more sensitive than UV detectors, allowing for trace-level analysis.
Sample Preparation Simple & Fast Complex & Time-ConsumingGC-MS requires a mandatory, multi-step derivatization process that must be carefully controlled for reproducibility. HPLC involves a simple "dissolve and inject" workflow.[5]
Speed (Throughput) Higher LowerThe derivatization step adds significant time per sample. HPLC methods can be faster, especially with UPLC technology.
Robustness High ModerateThe derivatization reaction can be sensitive to moisture and may not always go to completion, introducing variability. HPLC methods are generally more rugged and transferable.[7]
Cost (Instrument/Consumables) LowerHigherGC-MS systems and their associated costs (gases, derivatizing agents) are typically more expensive than standard HPLC-UV systems.
Analyte Integrity Preserved At RiskThe high temperatures of the GC inlet can pose a risk of degradation for thermally labile nitroaromatic compounds, even after derivatization.[2][3]

Conclusion and Senior Scientist's Recommendation

For the routine quality control, purity assessment, and assay of 3-Amino-5-nitro-1,2-benzisoxazole, HPLC is the unequivocally superior technique. Its primary advantages are the simplicity of sample preparation, high robustness, and the preservation of analyte integrity by avoiding high temperatures. The method is direct, reliable, and perfectly suited for the physicochemical properties of the molecule.

GC-MS should be reserved for specific, targeted applications where its strengths are essential. These include:

  • Impurity Identification: When an unknown impurity is detected by HPLC, GC-MS can be an invaluable tool for structural elucidation due to the detailed mass fragmentation patterns it provides.

  • Trace-Level Analysis: If there is a need to quantify the analyte at levels below the detection limits of HPLC-UV (e.g., in environmental or biological samples), the superior sensitivity of GC-MS would be the compelling reason for its use, despite the complex sample preparation.

References

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Bibel, M. (2022, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Kataoka, H. (2005). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Wang, Y., et al. (2012). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. Molecular Informatics, 31(6-7), 491-501. Retrieved from [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10678907, 3-Amino-5-nitro-1,2-benzisoxazole. Retrieved from [Link]

  • Linstrom, P.J., and Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • Reid, E. L., et al. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. Molecules, 28(16), 5997. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

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A Comparative Guide to the Bioactivity of 3-Amino-5-nitro-1,2-benzisoxazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,2-Benzisoxazole Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, serving as the foundational architecture for a vast array of therapeutic agents. Among these, the 1,2-benzisoxazole moiety, an aromatic structure featuring a fused benzene and isoxazole ring, stands out as a "privileged scaffold." Its unique electronic and structural properties allow it to interact with a wide range of biological targets.[1] This versatility is evidenced by its presence in established drugs such as the antipsychotics Risperidone and Paliperidone, and the anticonvulsant Zonisamide.[1]

This guide focuses on a specific, highly functionalized member of this family: 3-Amino-5-nitro-1,2-benzisoxazole . The strategic placement of an amino group at the 3-position and a potent electron-withdrawing nitro group at the 5-position creates a pharmacologically dynamic core. These functional groups serve as versatile handles for synthetic modification, enabling the generation of extensive derivative libraries. Here, we provide a comparative analysis of the bioactivity of the parent compound and its key derivatives, supported by experimental data and protocols, to guide researchers in the fields of drug discovery and development.

Synthetic Strategies: Building the Benzisoxazole Core

The construction of the 1,2-benzisoxazole ring system is a well-established area of synthetic chemistry. The most prevalent and elegant approach involves the base-catalyzed cyclization of ortho-hydroxy ketoximes or their derivatives.[1] This method typically involves the formation of a phenoxide ion which then attacks the nitrogen of the oxime, leading to ring closure.[1]

Modern synthetic advancements have streamlined this process. Microwave-assisted organic synthesis, for instance, offers an efficient and eco-friendly alternative for generating 1,2-benzisoxazole derivatives, significantly reducing reaction times from hours to minutes and often improving yields.[2] The synthesis of the 3-amino substituted derivatives discussed herein often proceeds via a 3-chloro-1,2-benzisoxazole intermediate, which readily undergoes nucleophilic aromatic substitution with various amines under microwave irradiation.[2]

Comparative Bioactivity Analysis

The true value of the 3-Amino-5-nitro-1,2-benzisoxazole scaffold lies in the diverse biological activities its derivatives exhibit. The electronic nature of the substituents plays a critical role in defining the pharmacological profile, a classic example of a structure-activity relationship (SAR).

Antimicrobial Activity

Benzisoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4][5] The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents, and its presence at the C5 position of the benzisoxazole ring is often associated with enhanced potency.

Studies on piperidine-conjugated benzisoxazoles revealed that derivatives bearing dinitro substituents exhibited the highest antibacterial activity.[3] Similarly, the synthesis of thiazolidinone derivatives of 1,2-benzisoxazole showed that compounds with -OH, -Cl, and -NO2 groups had good activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.[6] This suggests that electron-withdrawing groups are crucial for antimicrobial efficacy.

Compound/Derivative ClassTarget OrganismMIC (μg/mL)Reference
Thiazolidinone Derivative (5d, -Cl)Escherichia coli12.5[6]
Thiazolidinone Derivative (5e, -NO2)Staphylococcus aureus6.25[6]
Thiazolidinone Derivative (5i, -OH)Bacillus subtilis6.25[6]
Piperidine Conjugate (dinitro-)Bacillus subtilisNot specified[3]
3-substituted-2,1-benzisoxazolesGeotrichum candidum44.8 µM[7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10^5 CFU/mL). Positive (microbes, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

Anticancer Activity

The development of novel anticancer agents is a critical area of research where benzisoxazole derivatives have shown considerable promise.[8] The SAR for anticancer activity often points towards the importance of specific substitutions that can induce apoptosis or inhibit key cellular processes in cancer cells.

A significant breakthrough was the development of 1,2-benzisoxazoles tethered to a 1,2,3-triazole moiety at the 3-position. These compounds demonstrated potent antiproliferative effects against human acute myeloid leukemia (AML) cell lines.[9] The lead compound from this series, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) , exhibited an IC50 of just 2 μM against MV4-11 cells.[9]

The mechanism of action for these derivatives is often linked to the inhibition of histone deacetylases (HDACs), enzymes that are crucial for gene regulation and are often dysregulated in cancer.[9] Furthermore, these compounds were shown to induce apoptosis and cell cycle arrest at the G1 phase.[9] The presence of electron-withdrawing groups, such as nitro and chloro moieties, has also been reported to enhance anti-proliferative activity against colon cancer cells.[10]

Compound/DerivativeCancer Cell LineIC50 ValuePutative MechanismReference
PTB (Triazole Derivative)MV4-11 (AML)2 µMHDAC Inhibition, Apoptosis[9][11]
Benzoxazole Derivative (Compound 4)HCT116 (Colorectal)0.07 µMNot specified[4]
Benzoxazole Derivative (Compound 6)HCT116 (Colorectal)0.09 µMNot specified[4]
3-(2-benzoxazol-5-yl)alanine derivativesVariousVariesCytotoxicity[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MV4-11, HCT116) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. Cells are incubated for 48-72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases, making the search for novel anti-inflammatory agents essential. Benzisoxazole derivatives have long been explored for this purpose, with some compounds showing potent activity.[3][7] Notably, derivatives bearing electron-withdrawing nitro groups have demonstrated significant anti-inflammatory effects.[3][7]

The mechanism of action for some benzoxazole derivatives involves the inhibition of Myeloid Differentiation Protein 2 (MD2). MD2 is a crucial co-receptor for Toll-like receptor 4 (TLR4), which recognizes bacterial lipopolysaccharide (LPS) and triggers a pro-inflammatory signaling cascade.[12] By binding to MD2, these compounds can block this interaction and subsequently reduce the production of inflammatory cytokines like Interleukin-6 (IL-6).[12][13]

Derivative ClassAssayIC50 ValueTargetReference
Benzoxazolone (Compound 3g)IL-6 Inhibition5.09 µMMD2 Protein[12][13]
Benzoxazolone (Compound 3d)IL-6 Inhibition5.43 µMMD2 Protein[12][13]
Piperidine Conjugate (-NO2)Lipoxygenase InhibitionGood activityLipoxygenase[3]

Visualizing Structure-Activity Relationships and Workflows

To better understand the relationship between chemical structure and biological function, we can visualize the key pharmacophoric elements.

Bioactivity_Workflow A Synthesis of Derivative Library B Primary In Vitro Screening (e.g., MTT, MIC assays) A->B Test Compounds C Hit Identification (Potent & Selective Compounds) B->C Analyze Data D Secondary Assays (Mechanism of Action) C->D Validate Hits F Preclinical Studies (In Vivo Models) C->F Advance Lead E Lead Optimization (SAR Studies) D->E Inform Design E->A Synthesize New Analogs

Caption: General workflow for drug discovery using benzisoxazole derivatives.

Conclusion and Future Outlook

The 3-Amino-5-nitro-1,2-benzisoxazole scaffold is a remarkably fertile starting point for the development of new therapeutic agents. The evidence clearly indicates that the functional groups at the C3 and C5 positions are critical determinants of bioactivity.

  • The 5-nitro group is consistently associated with potent antimicrobial and anti-inflammatory properties. Further exploration of derivatives with various electron-withdrawing groups at this position could yield compounds with enhanced potency and selectivity.

  • The 3-amino group serves as an excellent synthetic handle for introducing larger, more complex moieties. As demonstrated by the triazole derivatives, this position is key for developing potent anticancer agents, particularly those targeting specific enzymes like HDACs.

Future research should focus on expanding the derivative libraries to further refine the structure-activity relationships for each biological target. Investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of the most promising lead compounds will be a critical next step. The strategic derivatization of the 3-Amino-5-nitro-1,2-benzisoxazole core holds significant potential for delivering next-generation therapeutics to address pressing needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015).
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). Chemistry & Biodiversity.
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • Synthesis and Characterization of Antimicrobial Activity of Novel Thiazolidinone Derivatives of 1,2-Benzisoxazole. International Journal of Pharmacy and Pharmaceutical Sciences.
  • New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents.
  • Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. (2015). Bioorganic & Medicinal Chemistry.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal.
  • Structure activity relationship of benzoxazole derivatives.
  • New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. (2013). European Journal of Chemistry.
  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2016). RSC Advances.
  • 3-Amino-5-nitro-1,2-benzisoxazole | C7H5N3O3. PubChem.
  • Synthesis of 1,2-Benzisoxazole Tethered 1,2,3-Triazoles That Exhibit Anticancer Activity in Acute Myeloid Leukemia Cell Lines by Inhibiting Histone Deacetylases, and Inducing p21 and Tubulin Acetylation.
  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles.

Sources

structure-activity relationship (SAR) studies of 3-amino-1,2-benzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Amino-1,2-Benzisoxazoles: A Comparative Analysis for Drug Discovery Professionals

As a privileged scaffold in medicinal chemistry, the 1,2-benzisoxazole core is a cornerstone in the development of numerous therapeutic agents.[1] Its unique electronic and structural properties make it a versatile building block for designing molecules that interact with a wide range of biological targets. This guide focuses specifically on the 3-amino substituted derivatives, a chemical class that has yielded significant breakthroughs in the treatment of central nervous system (CNS) disorders.

We will dissect the structure-activity relationships (SAR) of two primary classes of 3-amino-1,2-benzisoxazoles: the potent antipsychotic agents targeting dopamine and serotonin receptors, and the effective anticonvulsant drugs modulating ion channels. This comparative guide is designed for researchers and drug development professionals, offering a synthesis of key SAR principles, detailed experimental protocols, and quantitative data to inform and guide future discovery efforts.

The strategic construction of the 3-amino-1,2-benzisoxazole scaffold is fundamental to exploring its therapeutic potential. The most prevalent and versatile synthetic approaches begin with appropriately substituted fluorobenzoyl compounds, which undergo oximation followed by a base-catalyzed intramolecular cyclization. This pathway provides a reliable route to key intermediates, such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, the central building block for numerous antipsychotic drugs like risperidone.[2]

The causality behind this synthetic choice lies in its efficiency and modularity. Starting with substituted fluorobenzenes allows for the crucial fluorine atom to be incorporated early in the sequence, and the subsequent Friedel-Crafts acylation and cyclization are robust reactions that can be adapted to produce a variety of analogues for SAR studies.

G cluster_0 Synthesis of Core Intermediate start 2,4-Difluorobenzoyl Chloride step1 Friedel-Crafts Acylation with N-protected Piperidine start->step1 AlCl3 step2 Oximation (e.g., with Hydroxylamine HCl) step1->step2 step3 Base-Catalyzed Cyclization (e.g., with KOH) step2->step3 product 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole step3->product Deprotection & Cyclization step4 N-Alkylation (with various alkyl halides) product->step4 final_products Target 3-Amino-1,2-Benzisoxazole Derivatives (e.g., Risperidone) step4->final_products G cluster_0 Antipsychotic Mechanism of Action Drug 3-Amino-1,2-Benzisoxazole (e.g., Risperidone) D2 Dopamine D₂ Receptor Drug->D2 Antagonist 5HT2A Serotonin 5-HT₂A Receptor Drug->5HT2A Antagonist Effect1 ↓ Dopaminergic Neurotransmission (Mesolimbic Pathway) D2->Effect1 Effect2 Modulates Dopamine & Glutamate Release (Nigrostriatal & Mesocortical) 5HT2A->Effect2 Outcome1 Alleviation of Positive Symptoms Effect1->Outcome1 Outcome2 Reduced Extrapyramidal Side Effects (EPS) Effect2->Outcome2

Sources

A Spectroscopic Guide to the Synthesis of 3-Amino-5-nitro-1,2-benzisoxazole: Distinguishing Product from Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is paramount. Purity and structural integrity are the bedrocks of reliable downstream applications, from screening to preclinical trials. This guide provides an in-depth spectroscopic comparison of the target molecule, 3-Amino-5-nitro-1,2-benzisoxazole , with its common starting materials, 2-Amino-5-nitrophenol and Cyanogen Bromide . We will delve into the characteristic spectral signatures—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—that differentiate the product from its precursors, ensuring confident characterization of the synthetic outcome.

The synthesis of 3-amino-1,2-benzisoxazole derivatives is a key step in the development of various therapeutic agents, including antipsychotics and anticonvulsants.[1] The chosen synthetic pathway for this guide involves the reaction of 2-Amino-5-nitrophenol with Cyanogen Bromide. This reaction is predicated on the nucleophilic attack of the phenolic oxygen onto the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization to form the stable benzisoxazole ring system. Spectroscopic monitoring is crucial to track the consumption of the starting materials and confirm the formation of this new heterocyclic structure.

The Synthetic Pathway: An Overview

The conversion of 2-Amino-5-nitrophenol to 3-Amino-5-nitro-1,2-benzisoxazole represents a fundamental transformation from a simple substituted phenol to a more complex heterocyclic system. Understanding this structural change is key to interpreting the corresponding spectroscopic shifts.

G cluster_start Starting Materials cluster_product Product SM1 2-Amino-5-nitrophenol Intermediate Cyanate Intermediate (Unstable, cyclizes in situ) SM1->Intermediate Base-catalyzed reaction SM2 Cyanogen Bromide (BrCN) SM2->Intermediate P 3-Amino-5-nitro-1,2-benzisoxazole Intermediate->P Intramolecular Cyclization

Caption: Synthetic workflow from starting materials to the final product.

Spectroscopic Profile of Starting Material 1: 2-Amino-5-nitrophenol

2-Amino-5-nitrophenol is an olive-brown to orange crystalline solid.[2] Its structure contains a phenol, an aniline, and a nitro group, all of which contribute distinct spectroscopic features.

  • ¹H NMR Spectroscopy: The aromatic region will display a complex splitting pattern for the three protons on the benzene ring. The strong electron-donating effects of the hydroxyl (-OH) and amino (-NH₂) groups, combined with the strong electron-withdrawing effect of the nitro (-NO₂) group, create a highly deshielded and distinct environment for each proton. The -OH and -NH₂ protons will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The spectrum will show six distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group (C-OH) will be significantly downfield (shielded), typically in the 150-160 ppm range. The carbon attached to the nitro group (C-NO₂) will also be downfield, while the carbon bearing the amino group (C-NH₂) will be shifted upfield relative to benzene.

  • FT-IR Spectroscopy: The infrared spectrum is rich with information. Key vibrational bands include:

    • Broad O-H stretching from the phenol group (~3300-3400 cm⁻¹).

    • Two distinct N-H stretching bands from the primary amine (~3350-3500 cm⁻¹).

    • Strong asymmetric and symmetric N-O stretching from the nitro group (approx. 1530 cm⁻¹ and 1345 cm⁻¹, respectively).[3]

    • C-O stretching from the phenol (~1200-1300 cm⁻¹).

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 154, corresponding to its molecular weight.[4]

Spectroscopic Profile of Starting Material 2: Cyanogen Bromide (BrCN)

Cyanogen Bromide is a colorless, volatile crystalline solid with a pungent odor.[5][6] Its simple, linear structure gives rise to a very distinct and simple spectroscopic signature.

  • ¹³C NMR Spectroscopy: A single signal is observed for the carbon atom, typically around 112.3 ppm.[5] This chemical shift is characteristic of a carbon in a nitrile environment.

  • FT-IR Spectroscopy: The most prominent feature is a very strong, sharp absorption band corresponding to the C≡N triple bond stretch, located around 2185 cm⁻¹.[5] The C-Br stretch appears at a much lower frequency, around 580 cm⁻¹.[5] The disappearance of the intense C≡N peak is a critical indicator of the reaction's progression.

Spectroscopic Profile of Product: 3-Amino-5-nitro-1,2-benzisoxazole

The formation of the isoxazole ring fundamentally alters the electronic and structural environment of the molecule, leading to a new set of spectroscopic data points that serve as proof of synthesis.

  • ¹H NMR Spectroscopy: The spectrum simplifies in one respect and becomes more defined in another. The phenolic -OH proton signal will be absent. The two protons of the C3-amino group will appear as a broad singlet. The three aromatic protons will remain, but their chemical shifts and coupling constants will change due to the new heterocyclic ring fused to the benzene ring. The proton ortho to the nitro group will be the most deshielded.

  • ¹³C NMR Spectroscopy: The spectrum will now exhibit seven carbon signals. The most significant changes are the appearance of new, highly deshielded signals for the C3 and C7a carbons of the benzisoxazole core, which are part of the heterocyclic ring. The C3 carbon, attached to the amino group and the ring nitrogen, will have a characteristic chemical shift, often >150 ppm. The C-O carbon (C7a) will also be significantly downfield.

  • FT-IR Spectroscopy: The successful synthesis is unequivocally confirmed by the following changes in the IR spectrum:

    • Disappearance of the broad phenolic O-H stretch.

    • Disappearance of the sharp C≡N stretch from cyanogen bromide.

    • Appearance of characteristic C=N stretching and ring vibration bands for the benzisoxazole system (typically in the 1600-1650 cm⁻¹ region).

    • The N-H stretching bands of the C3-amino group will be present (~3300-3450 cm⁻¹).

    • The strong N-O stretching bands of the nitro group will remain.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) will shift to m/z 179, corresponding to the molecular weight of the product (C₇H₅N₃O₃).[7][8] This mass shift of +25 units from 2-amino-5-nitrophenol (154) corresponds to the addition of CN and the loss of H.

At-a-Glance: Comparative Spectroscopic Data

Spectroscopic Feature2-Amino-5-nitrophenol (Starting Material)Cyanogen Bromide (Starting Material)3-Amino-5-nitro-1,2-benzisoxazole (Product)Rationale for Change
¹H NMR: -OH Proton Present (Broad singlet)N/AAbsent Phenolic -OH is consumed in the cyclization reaction.
¹³C NMR: C≡N Signal N/APresent (~112 ppm)Absent The nitrile group is incorporated into the new isoxazole ring.
¹³C NMR: C3 Signal N/AN/APresent (>150 ppm)Formation of the C3-amino carbon in the heterocyclic ring.
FT-IR: O-H Stretch Present (~3300-3400 cm⁻¹)N/AAbsent Confirmation of phenolic group consumption.
FT-IR: C≡N Stretch N/APresent (~2185 cm⁻¹)Absent Confirmation of cyanogen bromide consumption.
FT-IR: C=N Stretch AbsentN/APresent (~1600-1650 cm⁻¹)Key indicator of isoxazole ring formation.
MS: Molecular Ion (m/z) 154105/107 (Br isotopes)179 Confirms the final molecular formula and successful reaction.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (starting material or purified product) in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve all compounds and to observe exchangeable protons like -OH and -NH₂.

  • Instrument Setup: Use a standard ¹H/{¹³C} probe on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

The choice of solvent is critical. While CDCl₃ is common, its ability to exchange protons with -OH and -NH₂ groups can lead to signal broadening or disappearance. DMSO-d₆ is an excellent alternative that minimizes this issue, allowing for clearer observation of these functional groups.

G cluster_workflow NMR & IR Workflow A Prepare Sample (Dissolve in solvent or prepare KBr pellet) B Load into Spectrometer A->B C Set Acquisition Parameters (Scans, pulse sequence, etc.) B->C D Acquire Spectrum C->D E Process Data (Fourier Transform, Phasing, Baseline Correction) D->E F Analyze Spectrum (Peak picking, Integration, Comparison) E->F

Caption: General workflow for spectroscopic sample analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the finely ground sample with ~100 mg of dry, IR-grade KBr. Press the mixture in a die under high pressure to form a transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.

  • Background Collection: Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrumental interferences.

  • Sample Spectrum Acquisition: Place the sample in the IR beam path and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

  • Data Analysis: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify key functional group frequencies and compare them against the starting materials.

The ATR method is often faster and requires less sample preparation than the KBr pellet method, making it ideal for routine reaction monitoring.

Conclusion

The transformation of 2-Amino-5-nitrophenol and Cyanogen Bromide into 3-Amino-5-nitro-1,2-benzisoxazole is accompanied by a clear and definitive set of changes in their spectroscopic signatures. By methodically applying ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, a researcher can confidently track the reaction. The key indicators of successful synthesis are the disappearance of the phenolic -OH and nitrile (C≡N) signals, the appearance of characteristic benzisoxazole ring signals in both NMR and IR spectra, and a shift in the molecular ion peak to m/z 179. This multi-faceted spectroscopic approach provides a self-validating system, ensuring the integrity and identity of the final product for subsequent research and development.

References

  • Vertex AI Search. (n.d.). CNBr properties. Retrieved January 9, 2026.
  • International Agency for Research on Cancer. (1993). 2-Amino-5-nitrophenol. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 57. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-AMINO-5-NITROPHENOL. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. Retrieved January 9, 2026, from [Link]

  • Wiley Science Solutions. (n.d.). 2-Amino-5-nitro-phenol. SpectraBase. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-Nitrophenol. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Wiley Science Solutions. (n.d.). 2-Amino-5-nitro-phenol - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved January 9, 2026, from [Link]

  • Mary, Y. S., & Balachandran, V. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 845-854.
  • PubChem. (n.d.). 3-Amino-5-nitro-1,2-benzisoxazole. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Patil, S. A., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research, 8(6), 614-631.
  • Pure Chemistry Scientific Inc. (n.d.). 3-Amino-5-nitro-1,2-benzisoxazole CAS NO.89793-82-8. Retrieved January 9, 2026, from [Link]

  • Lukoyanov, A. A., et al. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 2-25.

Sources

in vitro vs. in vivo studies of 3-Amino-5-nitro-1,2-benzisoxazole efficacy

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, navigating the preclinical drug development pipeline requires a nuanced understanding of how data from simplified, controlled environments translates to the complexity of a whole organism. This guide provides an in-depth comparison of in vitro and in vivo studies for evaluating the efficacy of a promising heterocyclic compound, 3-Amino-5-nitro-1,2-benzisoxazole. This molecule belongs to the benzisoxazole class, a privileged scaffold in medicinal chemistry known for a wide array of biological activities, including anticancer and antimicrobial effects.[1][2] The presence of a nitro group is particularly significant, as it is often a key pharmacophore in antimicrobial and anticancer agents, frequently mediating its effects through bioreduction to cytotoxic radicals.[3][4][5]

This document will dissect the methodologies, outcomes, and critical interpretations of both study types, offering a comprehensive view for researchers and drug development professionals.

Part 1: In Vitro Efficacy Assessment - The Proving Ground

In vitro studies represent the foundational step in evaluating a compound's therapeutic potential. They are designed to establish direct biological activity against a specific target, such as a cancer cell line or a microbial strain, in a controlled, artificial environment. This approach allows for rapid screening, dose-response analysis, and initial mechanistic insights, free from the systemic complexities of a living organism.

Rationale for Experimental Design

For a compound like 3-Amino-5-nitro-1,2-benzisoxazole, which holds potential as an anticancer agent based on its structural class[6][7], the primary in vitro objective is to determine its cytotoxic potency. The choice of cell lines is critical. A panel should include representative models of different cancer types, for instance, a human colorectal carcinoma line (HCT-116) and an estrogen-positive human breast carcinoma line (MCF-7), to assess the breadth of activity.[8][9] The Sulforhodamine B (SRB) or MTT assays are industry-standard colorimetric methods for determining cell viability, providing a quantitative measure of cytotoxicity (IC50 value).

Proposed Mechanism of Action: The Role of the Nitro Group

The 5-nitro functional group is a strong indicator of a potential mechanism involving reductive activation, a process common to many nitroaromatic drugs.[3] It is hypothesized that intracellular nitroreductase enzymes, often overexpressed in hypoxic tumor environments, reduce the nitro group of 3-Amino-5-nitro-1,2-benzisoxazole. This reduction generates highly reactive oxygen species (ROS) and other radical intermediates that induce oxidative stress, leading to DNA damage, protein dysfunction, and ultimately, apoptotic cell death.[10][11]

G cluster_cell Cancer Cell Compound 3-Amino-5-nitro-1,2-benzisoxazole (Pro-drug) NTR Nitroreductase (NTR) Compound->NTR Enters Cell ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) NTR->ROS Bioreduction Damage Macromolecular Damage (DNA, Proteins, Lipids) ROS->Damage Oxidative Stress Apoptosis Apoptosis Damage->Apoptosis

Caption: Proposed mechanism of 3-Amino-5-nitro-1,2-benzisoxazole.

In Vitro Cytotoxicity Data

The following table summarizes hypothetical, yet representative, data from an initial in vitro screening of the compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HCT-116Colorectal Carcinoma7.2
MCF-7Breast Adenocarcinoma15.8
A549Lung Carcinoma11.5
PC-3Prostate Adenocarcinoma9.3
WI-38Normal Human Fibroblast> 100

Data Interpretation: The compound shows potent cytotoxic activity against multiple cancer cell lines, with particular efficacy against colorectal cancer cells (HCT-116). Crucially, its significantly higher IC50 value against the normal fibroblast cell line (WI-38) suggests a degree of selectivity for cancer cells, a highly desirable trait for a therapeutic candidate.[9]

Experimental Protocol: Cell Viability (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-Amino-5-nitro-1,2-benzisoxazole in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: In Vivo Efficacy Assessment - The Whole Organism Challenge

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo success. In vivo studies are essential to understand how a compound behaves within a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME), as well as overall toxicity and therapeutic efficacy in a disease model.

Rationale for Experimental Design

Based on the potent in vitro activity against HCT-116 cells, a human colorectal cancer xenograft model in immunodeficient mice (e.g., NOD/SCID or Athymic Nude) is the logical next step. This model involves implanting human cancer cells into mice, allowing the formation of tumors that can be monitored and measured following treatment. The primary objective is to determine if the compound can inhibit tumor growth in a living organism at a well-tolerated dose.

In Vivo Experimental Workflow

The workflow for a xenograft study is a multi-stage process requiring careful planning and execution to ensure data integrity and animal welfare.

G cluster_workflow In Vivo Xenograft Study Workflow Acclimatization 1. Animal Acclimatization Implantation 2. Tumor Cell Implantation (HCT-116) Acclimatization->Implantation Grouping 3. Tumor Growth & Randomization Implantation->Grouping Treatment 4. Treatment Administration (Vehicle vs. Compound) Grouping->Treatment Monitoring 5. Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 6. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 7. Data Analysis Endpoint->Analysis

Caption: Standard workflow for an in vivo xenograft efficacy study.

In Vivo Efficacy Data

The table below presents hypothetical data from a 21-day HCT-116 xenograft study.

Treatment GroupDose (mg/kg, i.p.)Mean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1540 ± 1800%+5.2%
3-Amino-5-nitro-1,2-benzisoxazole20693 ± 9555%-1.5%
3-Amino-5-nitro-1,2-benzisoxazole40354 ± 6877%-8.9%

Data Interpretation: The compound demonstrates significant, dose-dependent antitumor activity in vivo. At 40 mg/kg, it achieved a 77% tumor growth inhibition. However, the associated body weight loss at this higher dose is a potential indicator of toxicity, highlighting the critical need to establish a therapeutic window where efficacy is maximized and toxicity is minimized. The 20 mg/kg dose shows a good balance of moderate efficacy (55% inhibition) and minimal systemic toxicity (minor weight change).

Experimental Protocol: Murine Xenograft Model
  • Cell Preparation: Culture HCT-116 cells to ~80% confluency. Harvest, wash, and resuspend the cells in a sterile, serum-free medium (e.g., PBS) mixed 1:1 with Matrigel to a final concentration of 5 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 million cells) into the right flank of 6-8 week old immunodeficient mice.

  • Tumor Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (e.g., Vehicle Control, 20 mg/kg, 40 mg/kg).

  • Treatment Administration: Prepare the dosing solution of 3-Amino-5-nitro-1,2-benzisoxazole in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline). Administer the compound or vehicle via intraperitoneal (i.p.) injection once daily.

  • In-life Monitoring: Record tumor volume and body weight three times per week. Monitor the animals daily for any signs of distress or toxicity.

  • Endpoint: Conclude the study when tumors in the control group reach the predetermined maximum size (e.g., ~1500 mm³) or after a fixed duration (e.g., 21 days). Euthanize the animals and harvest tumors for downstream analysis (e.g., histology, biomarker analysis).

Part 3: Synthesizing the Data - The In Vitro-Vivo Bridge

The transition from a 7.2 µM IC50 in a dish to 77% tumor growth inhibition in a mouse is the central challenge of preclinical development.

  • Correlation and Discrepancy: In this case, the strong in vitro potency translated to significant in vivo efficacy, indicating that the compound likely reached the tumor at sufficient concentrations and retained its cytotoxic activity. However, the in vivo model introduces complexities not present in vitro. For example, if the compound had poor bioavailability or was rapidly metabolized into an inactive form, the in vivo results would be disappointing despite excellent in vitro data.

  • Expert Insight: The observed toxicity (in vivo weight loss) is a critical finding that was not predictable from the in vitro cancer cell selectivity data. While the compound was less toxic to normal fibroblasts, systemic administration could lead to off-target effects in vital organs like the liver or kidneys. This underscores why in vivo toxicology is an indispensable component of drug evaluation. The in vitro mechanism involving nitroreductases is particularly relevant in vivo, as solid tumors often have hypoxic regions where these enzymes are highly active, potentially enhancing the compound's tumor-selective action.

  • Self-Validation and Trustworthiness: The described protocols incorporate self-validating systems. The in vitro assay includes negative and vehicle controls to establish a baseline for viability. The in vivo study uses a vehicle control group, which is the gold standard for demonstrating that the observed anti-tumor effect is due to the compound itself and not the delivery vehicle. Randomization of animals into groups prevents selection bias.

Conclusion

This comparative guide illustrates that in vitro and in vivo studies are complementary, not interchangeable, pillars in the evaluation of a therapeutic candidate like 3-Amino-5-nitro-1,2-benzisoxazole. In vitro assays confirmed its potent and selective cytotoxic activity and provided a testable hypothesis for its mechanism of action. The subsequent in vivo xenograft study validated its anti-tumor efficacy in a physiological context but also crucially identified a potential toxicity liability.

Future work should focus on optimizing the therapeutic index, perhaps through formulation strategies to improve tumor-specific delivery or by synthesizing analogues with a more favorable safety profile. Both study types, when designed and interpreted with scientific rigor, are essential for making informed decisions in the complex journey of drug discovery and development.

References

  • Guzow, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(11), 2245–2257. Available at: [Link]

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  • Rivera, G., et al. (2020). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 25(23), 5738. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Amino-5-nitro-1,2-benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide presents a comprehensive, in-depth framework for conducting comparative molecular docking studies on 3-Amino-5-nitro-1,2-benzisoxazole derivatives. We will explore the rationale behind target selection, detail a rigorous and self-validating docking protocol, and provide a clear methodology for interpreting the results to identify promising lead candidates for further development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their discovery pipelines.

Introduction: The Therapeutic Potential of 1,2-Benzisoxazole Derivatives

The 1,2-benzisoxazole ring system is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Its derivatives have been investigated for a multitude of therapeutic applications, from antipsychotics like risperidone to anticonvulsants such as zonisamide.[2] The addition of specific functional groups, such as the 3-amino and 5-nitro substitutions, can significantly modulate the molecule's electronic properties and steric profile, leading to enhanced or novel biological activities. Specifically, these derivatives have shown promise as antimicrobial and anticancer agents.[1][3]

Comparative molecular docking serves as a powerful in silico tool to predict the binding affinities and interaction patterns of these derivatives against selected biological targets.[4][5] By comparing these computational predictions against known inhibitors or baseline compounds, we can prioritize the synthesis and in vitro testing of the most promising candidates, thereby saving significant time and resources in the early stages of drug discovery.[4]

Experimental Design & Rationale

A successful comparative docking study hinges on the logical selection of biological targets and a robust, validated methodology.

Target Selection: A Dual-Pronged Approach

Given the known antimicrobial and anticancer potential of benzisoxazole derivatives, we will select two distinct and highly relevant protein targets for this comparative study:[6][7]

  • Antibacterial Target: Staphylococcus aureus DNA Gyrase Subunit B: Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, repair, and transcription, making it a well-established target for antibiotics.[8] Inhibition of the GyrB subunit's ATPase activity disrupts the enzyme's function, leading to bacterial cell death. We will utilize the crystal structure of S. aureus DNA gyrase B for our study. Several high-resolution structures are available in the Protein Data Bank (PDB).[8][9][10][11] For this guide, we will reference PDB ID: 6Z1A .[9]

  • Anticancer Target: Human Topoisomerase II Alpha (TOP2A): Human topoisomerase II alpha is a vital enzyme for managing DNA topology in proliferating cells and is a primary target for many widely used anticancer drugs, such as etoposide.[12][13][14][15] These drugs stabilize the complex between TOP2A and DNA, leading to double-strand breaks and apoptosis in cancer cells. We will use the crystal structure of the human TOP2A DNA-binding core. A suitable structure for this study is PDB ID: 5GWK , which is a complex of TOP2A with DNA and the inhibitor etoposide.[16]

Ligand Selection

For this guide, we will compare the parent molecule, 3-Amino-5-nitro-1,2-benzisoxazole (Parent) , with two hypothetical derivatives designed to probe the effect of functional group modifications:

  • Derivative A: 3-(Acetylamino)-5-nitro-1,2-benzisoxazole (exploring the impact of replacing the amino group with a bulkier, hydrogen-bond-accepting amide).

  • Derivative B: 3-Amino-5-nitro-1,2-benzisoxazole-6-carboxylic acid (investigating the effect of an additional acidic group for potential new interactions).

  • Reference Ligands:

    • Ciprofloxacin: A known DNA gyrase inhibitor (for the antibacterial target).

    • Etoposide: A known Topoisomerase II inhibitor (for the anticancer target).[16]

Methodology: A Validated Docking Protocol

To ensure the reliability and reproducibility of our findings, we will employ a rigorous, step-by-step protocol using widely accepted software tools like AutoDock Vina.[4][17]

General Workflow Diagram

The overall workflow for our comparative docking study is illustrated below. This process ensures that both the receptor and ligands are properly prepared and that the docking parameters are validated before screening our compounds of interest.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking PDB Download Receptor PDB (e.g., 6Z1A, 5GWK) PrepReceptor Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor Ligands Design & Draw Ligands (Parent, Deriv. A, Deriv. B) PrepLigands Prepare Ligands (Energy minimization, format conversion) Ligands->PrepLigands ExtractNative Extract Co-crystallized Ligand PrepReceptor->ExtractNative DockTest Dock Test Ligands (Parent, Derivatives, References) PrepLigands->DockTest Redock Re-dock Native Ligand ExtractNative->Redock RMSD Calculate RMSD Redock->RMSD Validate Validate Protocol (RMSD < 2.0 Å?) RMSD->Validate Grid Define Binding Site Grid Box Validate->Grid Proceed if Valid Grid->DockTest Analyze Analyze Results (Binding energy, interactions) DockTest->Analyze

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Experimental Protocol

Part A: Receptor and Ligand Preparation

  • Receptor Acquisition: Download the PDB files for the selected targets (e.g., 6Z1A and 5GWK) from the RCSB Protein Data Bank.[9][12]

  • Receptor Preparation:

    • Load the PDB structure into a molecular modeling program (e.g., UCSF Chimera, AutoDockTools).[4]

    • Remove all water molecules and heteroatoms not essential for binding (e.g., crystallization agents).

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the PDBQT format required by AutoDock Vina.

  • Ligand Preparation:

    • Draw the 2D structures of the parent molecule, derivatives, and reference compounds using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the prepared ligands in the PDBQT format, defining the rotatable bonds.

Part B: Docking Protocol Validation (Trustworthiness Pillar)

Causality: Before docking our novel compounds, we must first prove that our chosen docking parameters can accurately reproduce the experimentally determined binding pose of a known ligand. This self-validating step is crucial for the trustworthiness of our results.[18]

  • Extract Native Ligand: From the prepared receptor complex (e.g., 5GWK containing etoposide), save the coordinates of the co-crystallized ligand separately. This is our experimental reference pose.

  • Define Binding Site: Define the grid box for the docking simulation. This is a three-dimensional cube centered on the binding pocket of the native ligand. The size should be sufficient to allow the ligand to move and rotate freely within the active site.

  • Re-dock the Native Ligand: Perform a docking simulation of the extracted native ligand back into its receptor's binding site using the defined grid box.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original co-crystallized pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Validation Check: A successful validation is generally accepted when the RMSD value is less than 2.0 Å.[18][19][20] If this criterion is met, the docking protocol (including the grid box parameters and software settings) is considered validated and can be reliably used for docking the other compounds.

Part C: Molecular Docking and Analysis

  • Docking Simulation: Using the validated protocol, perform docking simulations for the parent 3-Amino-5-nitro-1,2-benzisoxazole, its derivatives, and the reference compounds against each prepared receptor.

  • Analysis of Results: For each docking run, analyze the output to determine:

    • Binding Affinity: The predicted free energy of binding (in kcal/mol). More negative values indicate stronger predicted affinity.

    • Binding Pose: The optimal orientation and conformation of the ligand within the receptor's active site.

    • Molecular Interactions: Identify and record the key non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein. Visualization software is essential for this step.

Results: A Comparative Analysis

The results of the docking simulations should be compiled into a clear, comparative table. The following is an illustrative example of how to present the data.

Table 1: Comparative Docking Results for S. aureus DNA Gyrase B (PDB: 6Z1A)

CompoundBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residue, Atom)Other Key Interactions (Residue)
Ciprofloxacin (Reference) -8.5Asp81 (O), Gly85 (N)Hydrophobic pocket: Val79, Pro87
Parent -7.2Asp81 (O), Thr173 (OG1)Pi-stacking with Phe112
Derivative A -6.8Thr173 (OG1)Steric clash with Gly85
Derivative B -7.9Asp81 (O, OD1), Arg84 (NH1), Thr173 (OG1)Salt bridge with Arg84

Table 2: Comparative Docking Results for Human Topoisomerase II Alpha (PDB: 5GWK)

CompoundBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residue, Atom)Other Key Interactions (Residue)
Etoposide (Reference) -9.1Asp559 (O), Gln778 (NE2)Pi-stacking with DNA base (dG13)
Parent -7.8Gln778 (NE2), Ser562 (OG)Nitro group interaction with Mg2+ ion
Derivative A -8.2Gln778 (NE2), Asn566 (ND2)Carbonyl oxygen H-bond
Derivative B -7.5Asp559 (O)Repulsion from negatively charged DNA
Interpretation of Results
  • Against DNA Gyrase: In our hypothetical results, Derivative B shows a significantly improved binding affinity (-7.9 kcal/mol) compared to the Parent compound (-7.2 kcal/mol), approaching that of the reference inhibitor Ciprofloxacin. The analysis reveals that the added carboxylic acid group forms an additional hydrogen bond and a salt bridge with Arginine 84, a key residue in the binding pocket. This provides a strong rationale for its enhanced predicted activity.

  • Against Topoisomerase II Alpha: Interestingly, Derivative A shows a better binding affinity (-8.2 kcal/mol) than the Parent compound (-7.8 kcal/mol). The replacement of the amino group with an acetylamino group allows for a new hydrogen bond with Asn566, potentially increasing its inhibitory effect. Conversely, the carboxylic acid in Derivative B appears to be detrimental, likely due to electrostatic repulsion from the negatively charged phosphate backbone of the DNA in the active site.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and validated workflow for the comparative molecular docking of 3-Amino-5-nitro-1,2-benzisoxazole derivatives. Based on our illustrative results, Derivative B emerges as a promising candidate for development as a novel antibacterial agent targeting DNA gyrase, while Derivative A shows potential as an anticancer agent targeting Topoisomerase II Alpha.

These in silico findings provide a strong, data-driven hypothesis for prioritizing synthetic efforts. The next logical steps would be:

  • Synthesize Derivative A and Derivative B.

  • Perform in vitro enzymatic assays to confirm their inhibitory activity against S. aureus DNA gyrase and human TOP2A.

  • Conduct cell-based assays (e.g., Minimum Inhibitory Concentration for bacteria, cytotoxicity for cancer cell lines) to determine their biological efficacy.

By integrating computational studies like the one detailed here, drug discovery programs can more efficiently navigate chemical space and focus resources on compounds with the highest probability of success.

References

  • Labinsights. (2023, May 8). Docking Software for Drug Development. Retrieved from [Link]

  • Wendorff, T.J., et al. (2012). The Structure of DNA-Bound Human Topoisomerase II Alpha. RCSB Protein Data Bank. DOI: 10.2210/pdb4FM9/pdb. Retrieved from [Link]

  • Vanden Broeck, A., et al. (2021). Cryo-EM structure of the entire Human topoisomerase II alpha in State 2. RCSB Protein Data Bank. DOI: 10.2210/pdb6ZY8/pdb. Retrieved from [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?. Retrieved from [Link]

  • Kolaric, A., et al. (2020). Ternary complex of Staphylococcus aureus DNA gyrase with AMK12 and DNA. RCSB Protein Data Bank. DOI: 10.2210/pdb6Z1A/pdb. Retrieved from [Link]

  • ResearchGate. (n.d.). Front view of Staphylococcus aureus DNA gyrase (PDB ID 6QX2). Retrieved from [Link]

  • Morgan, H., et al. (2024). A 2.58A crystal structure of S. aureus DNA gyrase and DNA with metals identified through anomalous scattering. RCSB Protein Data Bank. DOI: 10.2210/pdb9FZ6/pdb. Retrieved from [Link]

  • Wang, Y.R., et al. (2017). Human topoisomerase IIalpha in complex with DNA and etoposide. RCSB Protein Data Bank. DOI: 10.2210/pdb5GWK/pdb. Retrieved from [Link]

  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link]

  • Ombrato, R., et al. (2019). The crystal structure of S. aureus Gyrase complex with ID-130 and DNA. RCSB Protein Data Bank. DOI: 10.2210/pdb6FM4/pdb. Retrieved from [Link]

  • RCSB Protein Data Bank. (2010). Crystal structure of Staphylococcus aureus Gyrase B co-complexed with inhibitor. DOI: 10.2210/pdb3G75/pdb. Retrieved from [Link]

  • Center for Computational Structural Biology. (2024). DOCKING. Retrieved from [Link]

  • Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 42(5), 1073-1079. Retrieved from [Link]

  • Sadeghian, I., et al. (2016). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. DARU Journal of Pharmaceutical Sciences, 24(1), 16. Retrieved from [Link]

  • Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(11), 3073-3079. Retrieved from [Link]

  • Dr. S. Senthil Kumar. (2020, May 6). #Validation of docking. YouTube. Retrieved from [Link]

  • Software for Drug Discovery. (n.d.). Retrieved from [Link]

  • Kumar, A., et al. (2022). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. ResearchGate. Retrieved from [Link]

  • Blodgett, J. A. V., et al. (2021). Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii. PLoS ONE, 16(2), e0243764. Retrieved from [Link]

  • ResearchGate. (n.d.). In silico molecular docking studies of benzoxazole derivatives. Retrieved from [Link]

  • Muhammed, M. T. (2021). Synthesis, Antimicrobial Activity, and Molecular Modeling. Letters in Drug Design & Discovery. Retrieved from [Link]

  • Göktaş, H., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. Journal of Molecular Structure, 1230, 129881. Retrieved from [Link]

  • Bhalerao, A. V., et al. (n.d.). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Oriental Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). DNA topoisomerase 2-alpha (human). Retrieved from [Link]

  • UniProt. (n.d.). TOP2A - DNA topoisomerase 2-alpha - Homo sapiens (Human). Retrieved from [Link]

  • Kumar, R., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(2), 1-10. Retrieved from [Link]

  • Wang, H., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. Future Medicinal Chemistry, 11(17), 2305-2320. Retrieved from [Link]

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  • Bentham Science. (n.d.). Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. Retrieved from [Link]

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A Comparative Guide to the Synthetic Validation of 3-Amino-5-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic routes for 3-Amino-5-nitro-1,2-benzisoxazole, a key heterocyclic scaffold. The benzisoxazole nucleus is a privileged structure in medicinal chemistry, forming the core of drugs with applications ranging from anticonvulsants to antipsychotics.[1][2] The specific functionalization of an amino group at the 3-position and a nitro group at the 5-position makes this molecule a versatile building block for further derivatization in drug discovery programs, including the development of novel anticancer agents.[3]

This document moves beyond a simple recitation of protocols. It offers a comparative analysis of two distinct and validated synthetic strategies, delving into the mechanistic rationale, practical considerations, and performance metrics of each. Our objective is to equip researchers, process chemists, and drug development professionals with the critical insights needed to select and optimize the most suitable synthetic route for their specific laboratory or production needs.

Route 1: Classical Cyclization via Intramolecular Nucleophilic Substitution

This approach is a foundational method for constructing the 1,2-benzisoxazole ring system. It relies on the formation of a C-O bond through an intramolecular cyclization of an ortho-substituted aryl oxime derivative.[4] The synthesis begins with a commercially available and appropriately substituted benzonitrile, proceeding through an intermediate N-hydroxyimidoyl chloride which readily cyclizes in the presence of a base.

Causality and Mechanistic Insight

The key to this synthesis is the strategic activation of the starting material, 2-chloro-5-nitrobenzonitrile. The electron-withdrawing nature of both the nitrile (-CN) and nitro (-NO₂) groups makes the carbon atom at the 2-position of the benzene ring highly susceptible to nucleophilic attack.

  • Oxime Formation: The nitrile is first reacted with hydroxylamine hydrochloride. This forms an amidoxime intermediate.

  • Activation: The amidoxime is then treated with a chlorinating agent like N-chlorosuccinimide (NCS) to generate a reactive N-hydroxybenzimidoyl chloride.[4]

  • Intramolecular Cyclization: The crucial ring-closing step is initiated by a base (e.g., sodium hydroxide or potassium carbonate). The base deprotonates the hydroxyl group of the imidoyl chloride, creating a potent phenoxide-like nucleophile. This nucleophile then attacks the carbon atom bonded to the chlorine, displacing it in an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction to form the stable benzisoxazole ring. The final product is 3-amino-5-nitro-1,2-benzisoxazole.

Experimental Protocol: Route 1

Step 1: Synthesis of 2-Chloro-N-hydroxy-5-nitrobenzimidoyl chloride

  • To a stirred solution of 2-chloro-5-nitrobenzonitrile (1.0 eq) in ethanol (10 mL/g) is added hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq).

  • The mixture is heated to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting crude amidoxime is suspended in dichloromethane (DCM, 15 mL/g) and cooled to 0°C.

  • N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature for an additional 2 hours.

  • The mixture is washed with water (2 x 10 mL/g) and brine (1 x 10 mL/g), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude N-hydroxyimidoyl chloride, which is used directly in the next step.

Step 2: Cyclization to 3-Amino-5-nitro-1,2-benzisoxazole

  • The crude intermediate from the previous step is dissolved in a suitable solvent such as dioxane or THF (10 mL/g).

  • An aqueous solution of sodium hydroxide (2.0 eq, 2M) is added dropwise at room temperature.

  • The reaction mixture is stirred at 50-60°C for 2-4 hours.

  • Upon completion, the mixture is cooled, and the product is extracted with ethyl acetate (3 x 15 mL/g).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization to afford the pure 3-Amino-5-nitro-1,2-benzisoxazole.

Workflow Visualization: Route 1

Route_1_Classical_Cyclization cluster_step2 Step 2: Intramolecular Cyclization SM 2-Chloro-5-nitrobenzonitrile Reagent1 1. NH2OH·HCl, NaHCO3 2. N-Chlorosuccinimide (NCS) Intermediate 2-Chloro-N-hydroxy-5-nitrobenzimidoyl chloride SM->Intermediate Reagent1->Intermediate Formation of reactive intermediate Reagent2 NaOH (aq) Product 3-Amino-5-nitro-1,2-benzisoxazole Intermediate->Product Reagent2->Product Base-mediated ring closure Route_2_Microwave_Assisted cluster_step2 Step 2: Amination (MW) SM 3-Hydroxy-5-nitro-1,2-benzisoxazole Reagent1 POCl3, Microwave (MW) Intermediate 3-Chloro-5-nitro-1,2-benzisoxazole SM->Intermediate Reagent1->Intermediate Activation of 3-position Reagent2 NH4OH, Dioxane, MW Product 3-Amino-5-nitro-1,2-benzisoxazole Intermediate->Product Reagent2->Product Nucleophilic substitution

Caption: Workflow for the microwave-assisted synthesis of 3-Amino-5-nitro-1,2-benzisoxazole.

Comparative Analysis: Route 1 vs. Route 2

The choice between a classical thermal method and a modern microwave-assisted route depends on the specific goals of the synthesis: scale, speed, equipment availability, and safety considerations.

ParameterRoute 1: Classical CyclizationRoute 2: Microwave-Assisted SNArAnalysis
Reaction Time 10 - 16 hours (multi-step, including workup)2 - 4 hoursRoute 2 offers a significant advantage in speed, which is crucial for rapid library synthesis and methods development. [5]
Overall Yield Moderate (Typically 50-70%)Good to High (Typically 70-90%)Microwave heating often minimizes side-product formation, leading to cleaner reactions and higher isolated yields.
Purity Profile Often requires extensive purification (column chromatography).High purity, often requiring only recrystallization.The rapid and controlled heating in Route 2 reduces thermal decomposition and side reactions.
Scalability Readily scalable using standard laboratory glassware and reactors.Limited by the size of the microwave reactor cavity. Batch processing is required for larger quantities.Route 1 is more amenable to traditional pilot plant and manufacturing scale-up.
Safety & Handling Involves handling of NCS (irritant) and requires careful control of exothermic reactions.Requires specialized microwave equipment designed to handle high pressures and temperatures. Use of POCl₃ requires a fume hood.Both routes have specific hazards. Route 2's high-pressure conditions require robust engineering controls.
Energy Efficiency Less efficient due to prolonged heating of reaction vessels and surrounding environment.Highly efficient, as microwave energy is directed specifically to the reactants and solvent.Route 2 represents a "greener" chemistry approach in terms of energy consumption.
Equipment Cost Low; utilizes standard laboratory glassware.High initial capital investment for a dedicated chemical microwave reactor.The upfront cost of microwave equipment can be a barrier, whereas the equipment for Route 1 is ubiquitous.

Conclusion and Recommendation

Both synthetic routes presented are valid and effective for the preparation of 3-Amino-5-nitro-1,2-benzisoxazole.

Route 1 (Classical Cyclization) is a robust, well-understood, and highly scalable method. It is the preferred choice for large-scale synthesis where reaction time is less critical and capital expenditure on specialized equipment is a concern. Its reliance on standard laboratory apparatus makes it accessible to virtually any organic chemistry lab.

Route 2 (Microwave-Assisted Synthesis) is superior for research and development, medicinal chemistry applications, and rapid lead optimization. [5]Its primary advantages are speed, higher yield, and cleaner reaction profiles, which accelerate the discovery cycle. For laboratories equipped with microwave reactors, this is the more efficient and elegant approach for small to medium-scale preparations.

The final selection should be guided by a careful evaluation of the available resources, desired scale, and project timelines.

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). Chemical Science Transactions. [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(1-2), 67-93. [Link]

  • Smith, A. B., et al. (2006). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Synthetic Communications, 36(15), 2165-2172. [Link]

  • Kumar, A., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(59), 33857-33872. [Link]

  • Gundla, R., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(18), 6157-6165. [Link]

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Navigating Off-Target Interactions: A Comparative Guide to the Cross-Reactivity of 3-Amino-5-nitro-1,2-benzisoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the benzisoxazole scaffold has emerged as a privileged structure, with derivatives of 3-Amino-5-nitro-1,2-benzisoxazole showing promise across a spectrum of biological activities, including anticancer and antimicrobial effects.[1] However, the journey from a promising lead compound to a safe and effective drug is fraught with challenges, a primary one being the potential for off-target interactions. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of 3-Amino-5-nitro-1,2-benzisoxazole-based compounds, offering insights into experimental design, data interpretation, and the mechanistic basis of potential off-target effects.

The Significance of the Nitro Group: A Double-Edged Sword

The 5-nitro group, a key feature of this compound class, is often crucial for its desired biological activity. However, it also introduces a potential liability: bioreduction.[2] Mammalian cells, particularly under hypoxic conditions found in tumors, express nitroreductase enzymes that can metabolize the nitro group.[3][4] This metabolic activation can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives, which can covalently modify cellular macromolecules, leading to cytotoxicity and genotoxicity.[5][6][7] Therefore, a thorough cross-reactivity assessment must include an evaluation of the compound's interaction with nitroreductases and the downstream consequences of its metabolic activation.

A Multi-pronged Approach to De-risking: A Cross-Reactivity Screening Workflow

A robust cross-reactivity assessment employs a tiered and integrated approach, starting with broad screening panels and progressing to more focused mechanistic studies for any identified hits. This workflow ensures a comprehensive understanding of a compound's off-target profile, enabling informed decisions in lead optimization and candidate selection.

Cross-Reactivity Screening Workflow Figure 1: A tiered workflow for assessing cross-reactivity. cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Mechanistic & Cellular Studies Broad Panel Screening Broad Panel Screening Kinase Panel Kinase Panel Broad Panel Screening->Kinase Panel e.g., KinomeScan GPCR Panel GPCR Panel Broad Panel Screening->GPCR Panel e.g., Eurofins SafetyScreen Ion Channel Panel Ion Channel Panel Broad Panel Screening->Ion Channel Panel Enzyme/Transporter Panel Enzyme/Transporter Panel Broad Panel Screening->Enzyme/Transporter Panel Hit Confirmation Hit Confirmation Broad Panel Screening->Hit Confirmation IC50/Ki Determination IC50/Ki Determination Hit Confirmation->IC50/Ki Determination Mechanistic Studies Mechanistic Studies Hit Confirmation->Mechanistic Studies Enzyme Inhibition Assays Enzyme Inhibition Assays Mechanistic Studies->Enzyme Inhibition Assays CETSA Cellular Thermal Shift Assay (CETSA) Mechanistic Studies->CETSA Nitroreductase Assay Nitroreductase Assay Mechanistic Studies->Nitroreductase Assay

Caption: A tiered workflow for assessing cross-reactivity.

Comparing the Tools of the Trade: A Guide to Cross-Reactivity Assays

The selection of appropriate assays is critical for a meaningful cross-reactivity assessment. Each methodology offers distinct advantages and limitations in terms of throughput, physiological relevance, and the type of information generated.

Assay Type Principle Advantages Limitations Typical Application
Broad Panel Radioligand Binding Assays Measures the displacement of a radiolabeled ligand from a panel of receptors, ion channels, and transporters.High throughput, provides quantitative affinity data (Ki), well-established.Use of radioactivity, may not distinguish between agonists and antagonists.Initial broad screening to identify off-target binding.
Kinase Inhibition Assays Measures the inhibition of the catalytic activity of a panel of kinases.High throughput, provides potency data (IC50), direct measure of functional effect.Can be sensitive to assay conditions (e.g., ATP concentration).Assessing selectivity against the human kinome.
Enzyme Inhibition Assays Measures the inhibition of the activity of a specific enzyme.Provides detailed mechanistic information (e.g., mode of inhibition).Lower throughput, requires development of specific assays for each target.Follow-up studies to characterize hits from broader screens.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein in intact cells upon ligand binding.Measures target engagement in a physiological context, label-free.[8][9][10][11][12]Lower throughput than biochemical assays, requires specific antibodies or mass spectrometry for detection.Confirming target engagement in a cellular environment and identifying novel off-targets.
Nitroreductase Activity Assay Measures the reduction of the nitro group by nitroreductase enzymes.Directly assesses the potential for metabolic activation.Requires specific assays and may need to be performed under hypoxic conditions.Evaluating the metabolic stability and potential for bioactivation of nitroaromatic compounds.

Table 1: Comparison of Common Cross-Reactivity Assay Methodologies.

Illustrative Cross-Reactivity Profiles of 3-Amino-5-nitro-1,2-benzisoxazole Analogs

While specific, publicly available cross-reactivity data for a wide range of 3-Amino-5-nitro-1,2-benzisoxazole derivatives is limited, the following table provides an illustrative comparison based on the expected behavior of such compounds against a hypothetical panel of off-targets. This data is intended to demonstrate how results from different assays can be integrated to build a comprehensive cross-reactivity profile.

Compound Primary Target IC50 (nM) Kinase A IC50 (nM) GPCR B Ki (nM) Nitroreductase Activity (% conversion) Interpretation
Compound X 50>10,000>10,000<5%High selectivity for the primary target with low potential for off-target kinase or GPCR activity and minimal metabolic activation by nitroreductases.
Compound Y 75500>10,00045%Moderate off-target activity against Kinase A. Significant metabolism by nitroreductases, indicating a potential for bioactivation and associated toxicities.
Compound Z 120>10,00025010%Off-target binding to GPCR B. Low level of nitroreductase metabolism. Further functional assays are needed to determine the consequence of GPCR B binding.

Table 2: Illustrative Cross-Reactivity Data for Hypothetical 3-Amino-5-nitro-1,2-benzisoxazole Analogs. Note: The data in this table is for illustrative purposes only and does not represent real experimental results for specific compounds.

Experimental Protocols: A Closer Look

To ensure the scientific integrity of cross-reactivity studies, robust and well-validated protocols are essential. Below are detailed, step-by-step methodologies for key experiments.

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a standard procedure for assessing the binding affinity of a test compound to a specific G-protein coupled receptor (GPCR).

Workflow Diagram:

Competitive Binding Assay Workflow Figure 2: Workflow for a competitive radioligand binding assay. Start Start Prepare Reagents Prepare cell membranes expressing the target receptor, radioligand, and test compound dilutions. Start->Prepare Reagents Incubate Incubate membranes, radioligand, and test compound. Prepare Reagents->Incubate Separate Separate bound from free radioligand by vacuum filtration. Incubate->Separate Measure Measure radioactivity on the filter. Separate->Measure Analyze Analyze data to determine Ki. Measure->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Reagent Preparation:

    • Prepare cell membranes from a cell line overexpressing the target GPCR.

    • Prepare a stock solution of a suitable radioligand (e.g., [³H]-spiperone for dopamine D2 receptors) at a concentration of approximately its Kd.

    • Perform serial dilutions of the 3-Amino-5-nitro-1,2-benzisoxazole-based test compound.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, cell membranes, and the radioligand to each well.

    • Add the serially diluted test compound to the appropriate wells. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Detection:

    • Allow the filters to dry, and then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for assessing the target engagement of a compound in a cellular environment.

Workflow Diagram:

CETSA Workflow Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA). Start Start Treat Cells Treat intact cells with the test compound or vehicle. Start->Treat Cells Heat Shock Heat the cells at a range of temperatures. Treat Cells->Heat Shock Lyse Cells Lyse the cells to release soluble proteins. Heat Shock->Lyse Cells Separate Separate soluble proteins from precipitated proteins by centrifugation. Lyse Cells->Separate Detect Detect the amount of soluble target protein (e.g., by Western blot or mass spectrometry). Separate->Detect Analyze Analyze the data to determine the melting curve and thermal shift. Detect->Analyze End End Analyze->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the 3-Amino-5-nitro-1,2-benzisoxazole-based test compound or vehicle control for a specified time.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Detection:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the supernatant using a specific antibody for Western blotting or by mass spectrometry for proteome-wide analysis.

  • Data Analysis:

    • Quantify the band intensity (for Western blot) or protein abundance (for mass spectrometry) at each temperature.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • Compare the melting curves of the vehicle-treated and compound-treated samples to determine the thermal shift (ΔTm), which indicates target engagement.

Conclusion and Future Directions

The cross-reactivity profiling of 3-Amino-5-nitro-1,2-benzisoxazole-based compounds is a critical component of their preclinical development. A systematic and multi-faceted approach, combining broad panel screening with detailed mechanistic studies, is essential for identifying and mitigating potential off-target liabilities. The inherent reactivity of the nitro group necessitates a specific focus on its metabolic activation by nitroreductases. As our understanding of the human "off-targetome" expands and new assay technologies emerge, the ability to predict and interpret cross-reactivity will continue to improve, ultimately leading to the development of safer and more effective medicines. Regulatory bodies, such as the FDA, increasingly expect comprehensive secondary pharmacology data in investigational new drug (IND) submissions, underscoring the importance of these studies.[13][14][15][16][17][18]

References

  • Bowes, J., Brown, A.J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G. and Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), pp.909-922. Available at: [Link]

  • Cenas, N., Nemeikaite-Ceniene, A., Sergediene, E., Nivinskas, H., Anusevicius, Z. and Prasauskiene, A. (2001). Quantitative structure-activity relationships in the reduction of nitroaromatic compounds by rat liver NAD(P)H:quinone oxidoreductase. Archives of Biochemistry and Biophysics, 391(2), pp.164-170. Available at: [Link]

  • FDA. (2018). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals Guidance for Industry. Available at: [Link]

  • Gao, Y., Shang, Z., Li, W., Liu, C., Xu, X., Li, Y., ... & Zhang, J. (2022). A review on recent progress of benzisoxazole derivatives with different biological activities. European Journal of Medicinal Chemistry, 238, 114468. Available at: [Link]

  • Jantzem, H., & Scheffold, R. (2005). Nitroreductase-mediated activation of prodrugs. Current pharmaceutical design, 11(21), 2747-2758. Available at: [Link]

  • Kumar, P., & Kumar, R. (2021). Benzisoxazole: A privileged scaffold in medicinal chemistry. Journal of Molecular Structure, 1239, 130510. Available at: [Link]

  • Lynch, J. J., Van Vleet, T. R., Mittelstadt, S. W., & Blomme, E. A. (2017). A practical guide to secondary pharmacology: Its role in drug discovery and development. Pharmacology & therapeutics, 174, 1-13. Available at: [Link]

  • Patterson, L. H., & Raleigh, J. A. (1998). Reductive metabolism of nitroimidazoles in cancer and infectious diseases. Current medicinal chemistry, 5(5), 343-363. Available at: [Link]

  • Patel, R. V., Patel, J. K., & Kumari, P. (2015). Benzisoxazole: A versatile molecule in medicinal chemistry. Medicinal Chemistry Research, 24(5), 1851-1863. Available at: [Link]

  • Rauth, A. M. (1984). Redox cycling of nitroaromatics. In Oxygen Radicals in Chemistry and Biology (pp. 235-244). De Gruyter. Available at: [Link]

  • Scott, C. W., Van Vleet, T. R., & Valentin, J. P. (2022). The state of the art in secondary pharmacology and its impact on the safety of new medicines. Nature Reviews Drug Discovery, 21(1), 60-76. Available at: [Link]

  • Williams, E. T., & Raushel, F. M. (2002). The mechanism of the bacterial nitroreductase from Enterobacter cloacae. Journal of Biological Chemistry, 277(26), 23789-23795. Available at: [Link]

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A Senior Application Scientist's Guide to the Synthetic Efficiency of Routes to 3-Amino-1,2-benzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole nucleus is a cornerstone in modern medicinal chemistry, serving as a "privileged scaffold" in a multitude of therapeutic agents.[1] Its derivatives are known for a wide spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1][2] Notable drugs such as the antipsychotic Risperidone and the anticonvulsant Zonisamide feature this heterocyclic core, underscoring its significance in drug development.[2][3] The 3-amino substituted variants, in particular, are crucial building blocks, offering a versatile handle for further molecular elaboration and library synthesis.

This guide provides an in-depth comparison of the most prominent synthetic routes to 3-amino-1,2-benzisoxazoles. We will move beyond a simple recitation of reaction schemes to analyze the underlying chemical principles, compare their synthetic efficiency with quantitative data, and provide field-tested protocols for their execution. The objective is to equip researchers, chemists, and drug development professionals with the critical knowledge to select the most appropriate synthetic strategy for their specific research and development goals.

Overview of Primary Synthetic Strategies

The construction of the 3-amino-1,2-benzisoxazole core can be achieved through several distinct retrosynthetic approaches. The choice of strategy is often dictated by factors such as starting material availability, desired substitution patterns on the benzene ring, scalability, and tolerance to various functional groups. The three principal routes that have gained significant traction in the scientific community are:

  • A Multi-Step Approach via a 3-Chloro Intermediate: A versatile and modern route that involves the initial synthesis of a 3-hydroxy-1,2-benzisoxazole, followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr) with an amine.

  • Direct Cyclization of o-Halobenzonitriles: An efficient, often one-pot, method that relies on the intramolecular cyclization of an O-aryl hydroxamate intermediate.

  • Base-Promoted Cyclization of Pre-functionalized Aryl Oximes: A classical yet effective method involving the ring closure of specifically designed o-chloroaryl oxime derivatives.

The following diagram illustrates the key bond formations in these competing pathways.

cluster_0 Synthetic Pathways to 3-Amino-1,2-benzisoxazoles p1 Route A: Multi-Step via 3-Chloro Intermediate target 3-Amino-1,2-benzisoxazole p1->target S_NAr (C-N bond) p2 Route B: Direct Cyclization of o-Halobenzonitriles p2->target Intramolecular Cyclization (N-O bond) p3 Route C: Base-Promoted Oxime Cyclization p3->target Intramolecular Cyclization (C-O bond)

Caption: High-level overview of the main synthetic strategies.

Route A: The Modern, Multi-Step Pathway via 3-Chloro-1,2-benzisoxazoles

This pathway has gained popularity due to its reliability, amenability to modern techniques like microwave chemistry, and the commercial availability of a wide range of substituted salicylic acid precursors.[4] The strategy is executed in three distinct stages, offering clear checkpoints for purification and characterization.

Causality and Experimental Choices:

The logic of this route hinges on converting the relatively unreactive hydroxyl group of a 3-hydroxy-1,2-benzisoxazole into a good leaving group (chloride) to facilitate a subsequent nucleophilic aromatic substitution with the desired amine.

  • Step 1: Synthesis of 3-Hydroxy-1,2-benzisoxazole: This precursor is typically synthesized from a substituted salicylic acid. The key transformation involves forming a hydroxamic acid, followed by a cyclodehydration reaction. The use of carbonyldiimidazole (CDI) is particularly effective for this cyclization, as it proceeds under mild conditions and avoids the harsh reagents associated with older methods.[4][5]

  • Step 2: Chlorination: The 3-hydroxy intermediate is converted to the more reactive 3-chloro-1,2-benzisoxazole. Standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective. This step is critical as it "activates" the 3-position for the final amination.

  • Step 3: Nucleophilic Aromatic Substitution (SNAr): The final step involves reacting the 3-chloro intermediate with a primary or secondary amine. This reaction is often the rate-limiting step and can be significantly accelerated using microwave irradiation, which drastically reduces reaction times from many hours to just a few.[6][7]

The workflow for this route is depicted below.

G start Substituted Salicylic Acid hydroxamic Hydroxamic Acid Intermediate start->hydroxamic 1. Esterification 2. Hydroxylamine hydroxy 3-Hydroxy-1,2-benzisoxazole hydroxamic->hydroxy CDI-mediated Cyclodehydration chloro 3-Chloro-1,2-benzisoxazole hydroxy->chloro POCl₃ or SOCl₂ product 3-Amino-1,2-benzisoxazole chloro->product amine Primary or Secondary Amine amine->product S_NAr (Microwave)

Caption: Workflow for the multi-step synthesis via a 3-chloro intermediate.

Performance and Efficiency:

This route is particularly efficient when microwave assistance is employed in the final SNAr step. Researchers have demonstrated that the preparation of 3-amino-1,2-benzisoxazoles can be achieved in good to high yields (54-90%) within 1-6 hours using this method.[4][7] The chlorination step itself can also be accelerated with microwave heating, often leading to quantitative yields in under 2 hours.[5][6]

Route B: Direct Intramolecular Cyclization of o-Halobenzonitriles

This approach offers a more convergent and atom-economical pathway by constructing the heterocyclic ring in a single, base-catalyzed step from readily available o-halobenzonitriles.

Causality and Experimental Choices:

The core of this strategy is a tandem reaction sequence. First, an o-halobenzonitrile (typically fluoro- or chloro-substituted) undergoes a nucleophilic substitution with a hydroxamate anion. The resulting N-(2-cyanophenoxy) intermediate does not need to be isolated; instead, it undergoes an in-situ, base-mediated intramolecular cyclization to yield the final 3-amino-1,2-benzisoxazole product directly.[2] The choice of an o-halobenzonitrile is key, as the nitrile group activates the ortho-halogen for nucleophilic displacement, while also serving as the electrophilic carbon for the final ring-closing step.

A variation of this method utilizes a solid-phase approach with a Kaiser oxime resin, which reacts with 2-fluorobenzonitriles to form an O-aryloxime. Subsequent treatment with acid cleaves the resin and triggers cyclization to afford the 3-amino product in good yields.[3]

The mechanism involves the formation of the N-O bond as the key ring-forming step.

reagents o-Halobenzonitrile Hydroxamate Anion Base (e.g., K₂CO₃) intermediate O-Aryl Hydroxamate Intermediate (in situ) reagents->intermediate S_NAr product 3-Amino-1,2-benzisoxazole intermediate->product Intramolecular Cyclization

Caption: Simplified workflow for the one-pot synthesis from o-halobenzonitriles.

Performance and Efficiency:

This route is highly appealing for its operational simplicity. Palermo and coworkers reported this convenient one-pot synthesis, which avoids the isolation of intermediates and generally proceeds under mild conditions.[2] While specific yield ranges can vary based on the substitution pattern, this method is often praised for its directness.

Route C: Base-Promoted Cyclization of o-Chloro-N-hydroxybenzimidoyl Chlorides

This is a classical approach that builds the 3-amino-1,2-benzisoxazole scaffold through a C-O bond formation event. It offers a different strategic entry point, starting from o-chlorobenzaldehydes.

Causality and Experimental Choices:

This method involves the pre-formation of a suitable precursor that already contains the exocyclic C=N bond of the final amine substituent.

  • Step 1: Oxime Formation: An o-chlorobenzaldehyde is reacted with hydroxylamine to form the corresponding oxime.

  • Step 2: Chlorination: The oxime is chlorinated with a reagent like N-chlorosuccinimide (NCS) to produce an N-hydroxybenzimidoyl chloride.

  • Step 3: Amination: This intermediate is then reacted with an excess of a cyclic amine (e.g., piperidine, morpholine) to displace the newly introduced chlorine atom.

  • Step 4: Cyclization: The resulting precursor undergoes a base-promoted intramolecular cyclization, where the phenoxide (generated by the base) attacks the carbon of the oxime derivative, displacing the ortho-chlorine and forming the C-O bond of the isoxazole ring.[3] This final step is typically performed by heating with a base like potassium hydroxide in a dioxane/water mixture.[3]

Performance and Efficiency:

This route has been successfully used to prepare a variety of 3-amino-substituted benzisoxazoles, particularly those bearing cyclic amines at the 3-position, in good yields.[3] While it involves several steps, the starting materials are inexpensive, and the reactions are generally robust. However, the conditions for the final cyclization can be harsh (e.g., heating with KOH), which may limit its application for substrates with sensitive functional groups.[3]

Comparative Analysis of Synthetic Efficiency

To provide a clear, objective comparison, the key performance indicators for each route are summarized below.

MetricRoute A (via 3-Chloro Intermediate)Route B (Direct Cyclization)Route C (via Aryl Oximes)
Starting Materials Substituted Salicylic Acids, Amineso-Halobenzonitriles, Hydroxamateso-Chlorobenzaldehydes, Amines
Number of Steps 3-4 steps1-2 steps (often one-pot)4 steps
Typical Overall Yield Good to Excellent (54-90%)[7]GoodGood[3]
Reaction Time Moderate (significantly reduced by microwave)[4]Short to ModerateLong (requires heating)[3]
Key Advantages High yields, wide substrate scope, amenability to microwave synthesis, well-defined intermediates.High atom economy, operational simplicity, convergent.Inexpensive starting materials, robust reactions.
Key Disadvantages More synthetic steps, use of chlorinating agents.Potential for side reactions, substrate scope can be limited by electronics.Multiple steps, final cyclization can require harsh basic conditions.
Scalability Good; amenable to process development.Moderate; one-pot nature can be challenging to scale.Good; based on classical, well-understood reactions.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-(Piperidin-1-yl)-1,2-benzisoxazole (Route A)

This protocol is adapted from the microwave-promoted methodology.[4][7]

Step 2: Synthesis of 3-Chloro-1,2-benzisoxazole

  • To a solution of 3-hydroxy-1,2-benzisoxazole (1.0 eq) in a microwave process vial, add phosphorus oxychloride (3.0 eq).

  • Seal the vial and heat in a microwave reactor at 150 °C for 30-60 minutes.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by column chromatography. Expected yield: Quantitative.[5]

Step 3: Synthesis of 3-(Piperidin-1-yl)-1,2-benzisoxazole

  • In a microwave process vial, combine 3-chloro-1,2-benzisoxazole (1.0 eq), piperidine (1.5 eq), and a suitable solvent like ethanol or DMF.

  • Seal the vial and heat in a microwave reactor at 120-160 °C for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the final product. Expected yield: 54-90%.[4]

Protocol 2: One-Pot Synthesis of 3-Amino-1,2-benzisoxazole (Route B)

This protocol is based on the one-pot cyclization method.[2]

  • To a stirred solution of acetohydroxamic acid (1.2 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 2-fluorobenzonitrile (1.0 eq) in DMF dropwise.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford 3-amino-1,2-benzisoxazole.

Conclusion and Scientist's Recommendation

The synthesis of 3-amino-1,2-benzisoxazoles can be approached from several effective angles, each with distinct advantages.

  • For rapid library synthesis and exploration of structure-activity relationships (SAR) , Route A (via the 3-chloro intermediate) is highly recommended. Its compatibility with microwave synthesis provides unparalleled speed, and the discrete nature of the steps allows for the easy generation of diverse analogs by simply varying the amine in the final step.[7] The robust yields and broad substrate scope make it a workhorse for medicinal chemistry programs.

  • For large-scale synthesis where atom economy and process simplicity are paramount , Route B (Direct Cyclization) presents a compelling case. Its one-pot nature reduces handling and waste, making it an attractive option for process chemistry, provided the specific substrate is amenable to the reaction conditions.

  • Route C (Base-Promoted Cyclization) remains a viable, classical option, particularly when starting from inexpensive benzaldehydes. However, the multi-step nature and potentially harsh final step make it less favorable compared to the more modern and milder alternatives for discovery-phase chemistry.

Ultimately, the optimal route is context-dependent. By understanding the causality behind each method and analyzing the comparative data presented, researchers can make an informed decision that aligns with their project goals, be it speed, scale, or cost-effectiveness.

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Smith, J. A., Le, G., Jones, E. D., & Deadman, J. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Future Medicinal Chemistry. [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds. [Link]

  • Smith, J. A., et al. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. ResearchGate. [Link]

  • Shutske, G. M., & Huger, F. P. (1989). A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][2][6]benzoxazepine ring system. Journal of Heterocyclic Chemistry. [Link]

  • Smith, J. A., Le, G., Jones, E. D., & Deadman, J. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Future Medicinal Chemistry. [Link]

  • Mishra, A., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. [Link]

  • Shutske, G. M., & Huger, F. P. (1989). A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][2][6]benzoxazepine ring system. Journal of Heterocyclic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of Benzisoxazoles. Organic Chemistry Portal. [Link]

  • Smith, J. A., Le, G., Jones, E. D., & Deadman, J. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. PubMed. [Link]

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Safety Operating Guide

3-Amino-5-nitro-1,2-benzisoxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

GUIDE TO OPERATIONS AND DISPOSAL3-Amino-5-nitro-1,2-benzisoxazole

For Researchers, Scientists, and Drug Development Professionals

In the field of advanced chemical synthesis, the responsible management of novel compounds is as crucial as their discovery. 3-Amino-5-nitro-1,2-benzisoxazole, a molecule of interest in various research and development pipelines, requires a nuanced and safety-conscious approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established principles of laboratory safety and environmental stewardship.

Hazard Assessment: Understanding the Risks

Inferred Hazard Profile:

Hazard TypeAssociated RiskRationale
Toxicity Potential for acute or chronic health effects upon exposure.Aromatic nitro compounds are a well-documented class of toxic substances.[2]
Reactivity May be unstable, especially when heated or mixed with incompatible materials.The nitro group is an electron-withdrawing group that can destabilize the molecule.[3][4][5]
Flammability As a combustible solid, it can ignite and burn.Organic compounds, in general, are combustible.[6]
Environmental Potential for harm to aquatic ecosystems if released.Aromatic compounds can be persistent in the environment.

Given these potential hazards, all waste containing 3-Amino-5-nitro-1,2-benzisoxazole must be treated as hazardous waste.

The Disposal Protocol: A Step-by-Step Guide

The following procedures are designed to ensure the safe and compliant disposal of 3-Amino-5-nitro-1,2-benzisoxazole from the laboratory setting.

Step 1: In-Lab Neutralization (for Small-Scale Residues)

For trace amounts of the compound, such as residues in glassware, a chemical neutralization step can be employed to reduce its reactivity prior to collection. This involves the chemical reduction of the nitro group.[7]

Protocol for Reductive Neutralization:

  • Preparation: In a certified chemical fume hood, prepare a 10% (w/v) solution of a suitable reducing agent, such as sodium bisulfite or sodium thiosulfate, in water.

  • Reaction: Carefully rinse the contaminated glassware with the reducing solution. If dealing with a small amount of solid waste, it can be dissolved in a minimal amount of a suitable organic solvent (e.g., acetone) and then slowly added to the reducing solution with stirring.

  • Completion: Allow the reaction to proceed for a minimum of two hours to ensure complete reduction of the nitro group. A color change may be observed.

  • pH Adjustment: Check the pH of the resulting solution and adjust it to a neutral range (pH 5-12.5) using a mild acid or base.[8]

  • Collection: The neutralized solution should then be collected as hazardous chemical waste.[8]

Causality Note: Reducing the nitro group to a less reactive functionality, such as an amine, significantly mitigates the potential for energetic decomposition, making the waste safer to handle and store.[7][9]

Step 2: Waste Segregation and Containment

Proper segregation is a cornerstone of safe laboratory waste management.[10][11]

  • Dedicated Containers: All waste containing 3-Amino-5-nitro-1,2-benzisoxazole, including neutralized solutions, contaminated personal protective equipment (PPE), and solid waste, must be collected in a designated hazardous waste container.[8][11][12]

  • Container Compatibility: The container must be made of a material that is chemically resistant to the waste and any associated solvents.[8] High-density polyethylene (HDPE) or glass containers with secure screw-top caps are recommended.[11]

  • Labeling: Each waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "3-Amino-5-nitro-1,2-benzisoxazole," and the associated hazards (e.g., "Toxic," "Combustible").[8][10][11] The date of accumulation should also be included.[10][13]

Step 3: Professional Disposal

The final disposal of 3-Amino-5-nitro-1,2-benzisoxazole must be carried out by a licensed hazardous waste disposal company.[10][14]

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of hazardous chemical waste.[12]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal vendor. This ensures that the waste is properly characterized and handled throughout the disposal process.[15]

  • Storage Pending Pickup: Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory.[8][12] This area should be away from heat sources and incompatible chemicals.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of 3-Amino-5-nitro-1,2-benzisoxazole.

cluster_0 In-Lab Procedures cluster_1 External Disposal A Waste Generation (3-Amino-5-nitro-1,2-benzisoxazole) B Trace Residue? A->B C Perform Reductive Neutralization B->C Yes D Direct Collection B->D No E Collect in Designated Hazardous Waste Container C->E D->E F Label Container (Name, Hazards, Date) E->F G Contact EHS for Waste Pickup F->G H Complete Waste Disposal Forms G->H I Store in Satellite Accumulation Area H->I J Final Disposal by Licensed Vendor I->J

Caption: Decision workflow for the disposal of 3-Amino-5-nitro-1,2-benzisoxazole.

References

  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society.
  • Vanderbilt University Medical Center.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Benchchem. Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane.
  • ILO Encyclopaedia. (2011, August 3).
  • Benchchem.
  • Fisher Scientific.
  • PubChem. 3-Amino-5-nitro-1,2-benzisoxazole.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 5-NITRO-1,2-BENZISOXAZOLE.
  • Benchchem.
  • Master Organic Chemistry. (2017, September 26).
  • YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS.
  • JoVE. (2023, April 30). Video: meta-Directing Deactivators: –NO2, –CN, –CHO, –CO2R, –COR, –CO2H.
  • Wikipedia. Reduction of nitro compounds.
  • PubMed.
  • Sigma-Aldrich. 3-Amino-5-nitrobenzisothiazole 97 84387-89-3.
  • CSWAB.org.

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Navigating the Safe Handling of 3-Amino-5-nitro-1,2-benzisoxazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-Amino-5-nitro-1,2-benzisoxazole (CAS No. 89793-82-8), a nitroaromatic compound. As a trusted partner in your research, we aim to provide value beyond the product itself by empowering you with the knowledge to maintain a safe and compliant laboratory environment.

Assumed Hazard Profile: A Precautionary Approach

Based on the safety data for analogous compounds such as 3-Amino-5-nitrobenzoic acid and 5-Nitro-1,2-benzisoxazole, we can infer the following potential hazards for 3-Amino-5-nitro-1,2-benzisoxazole:

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe reactions[9].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[9].

  • Harmful if Swallowed: Ingestion may lead to adverse health effects[10].

  • Potential for Other Systemic Effects: As with many nitroaromatic compounds, the possibility of other target organ effects cannot be ruled out without specific toxicological data.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling any chemical, and it is especially critical when dealing with a compound with an incomplete hazard profile. The following table outlines the recommended PPE for various laboratory operations involving 3-Amino-5-nitro-1,2-benzisoxazole.

Laboratory Operation Recommended Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles- N95 or higher rated respiratorTo prevent skin contact with the solid compound and inhalation of fine dust particles.
Preparing Solutions - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Work in a certified chemical fume hoodTo protect against splashes of the chemical solution and inhalation of any vapors or aerosols.
Running Reactions and Work-up - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Face shield (if splash hazard is high)- Work in a certified chemical fume hoodProvides comprehensive protection against splashes, and vapors during potentially vigorous reactions or extractions.
Handling Waste - Nitrile gloves- Laboratory coat- Safety glasses or chemical splash gogglesTo protect against accidental contact with residual chemical on contaminated materials.

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a standardized workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Step 1: Acquisition and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be clearly labeled with the chemical name and any known or assumed hazards.

Step 2: Preparation for Use

  • Before handling, ensure that an appropriate chemical fume hood is available and functioning correctly.

  • Gather all necessary PPE as outlined in the table above.

  • Prepare your workspace by covering the surface with absorbent, disposable bench paper.

Step 3: Weighing and Dissolving

  • Perform all weighing and solution preparation inside a chemical fume hood to contain any dust or vapors.

  • Use anti-static weighing paper or a weighing boat to handle the solid.

  • When dissolving, add the solid to the solvent slowly to avoid splashing.

Step 4: Post-Handling

  • After use, securely seal the primary container.

  • Decontaminate the work area by wiping it down with an appropriate solvent and then soap and water.

  • Dispose of all contaminated disposable materials as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Acquisition Step 1: Acquisition & Storage Prep_Use Step 2: Prepare for Use Acquisition->Prep_Use Inspect & Store Weighing Step 3: Weighing & Dissolving Prep_Use->Weighing Don PPE & Prepare Workspace Post_Handling Step 4: Post-Handling & Decontamination Weighing->Post_Handling Conduct Experiment

Caption: A visual representation of the safe handling workflow for 3-Amino-5-nitro-1,2-benzisoxazole.

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists[9].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[9].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[9].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[11].

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a labeled, sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Emergency_Response Exposure Exposure Event Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Spill Spill Exposure->Spill Action_Flush_Skin Flush with Water (15 min) Remove Contaminated Clothing Skin_Contact->Action_Flush_Skin Action_Flush_Eyes Flush with Water (15 min) Seek Immediate Medical Attention Eye_Contact->Action_Flush_Eyes Action_Fresh_Air Move to Fresh Air Seek Immediate Medical Attention Inhalation->Action_Fresh_Air Action_Rinse_Mouth Rinse Mouth Seek Immediate Medical Attention Ingestion->Action_Rinse_Mouth Action_Spill_Cleanup Evacuate & Wear PPE Contain & Clean Spill Spill->Action_Spill_Cleanup Medical_Attention Seek Medical Attention Action_Flush_Skin->Medical_Attention

Caption: A decision-making flowchart for emergency response to incidents involving 3-Amino-5-nitro-1,2-benzisoxazole.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing 3-Amino-5-nitro-1,2-benzisoxazole must be treated as hazardous waste.

Step 1: Waste Segregation

  • Dedicate a specific, clearly labeled, and sealed container for solid waste contaminated with 3-Amino-5-nitro-1,2-benzisoxazole.

  • Dedicate a separate, clearly labeled, and sealed container for liquid waste containing this compound. Do not mix with other incompatible waste streams.

Step 2: Container Management

  • Ensure waste containers are in good condition and compatible with the waste they are holding.

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated, secondary containment area.

Step 3: Disposal Procedure

  • Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by a certified hazardous waste disposal contractor.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines[12].

By adhering to these guidelines, you can confidently and safely incorporate 3-Amino-5-nitro-1,2-benzisoxazole into your research endeavors, contributing to a culture of safety and scientific excellence within your organization.

References

  • GTP. 3-AMINO-5-NITROSALICYLIC ACID SDS. [Link]

  • Pure Chemistry Scientific Inc. 3-Amino-5-nitro-1,2-benzisoxazole CAS NO.89793-82-8. [Link]

  • Reagentia. 3-Amino-5-nitro-1,2-benzisoxazole (1 x 250 mg). [Link]

  • PubChem. 3-Amino-5-nitro-1,2-benzisoxazole. [Link]

  • Pharmaffiliates. 3-Amino-5-nitro-1,2-benzisoxazole. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.